Chlorine
Description
Structure
3D Structure
Properties
IUPAC Name |
molecular chlorine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl2/c1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBUYRJDOAKODT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
ClCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2 | |
| Record name | CHLORINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2862 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0126 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020273 | |
| Record name | Chlorine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorine appears as a greenish yellow gas with a pungent suffocating odor. Toxic by inhalation. Slightly soluble in water. Liquefies at -35 °C and room pressure. Readily liquefied by pressure applied at room temperature. Contact with unconfined liquid can cause frostbite by evaporative cooling. Does not burn but, like oxygen, supports combustion. Long-term inhalation of low concentrations or short-term inhalation of high concentrations has ill effects. Vapors are much heavier than air and tend to settle in low areas. Contact CHEMTREC to activate chlorine response team 800-424-9300. Used to purify water, bleach wood pulp, and to make other chemicals. Rate of onset: Immediate to hours Persistence: Minutes to hours Odor threshold: 3.5 ppm Source/use/other hazard: Cleaner/disinfectant in many industries; water treatment; WWI war gas; irritating corr fumes heavier than air., Gas or Vapor; Gas or Vapor, Liquid; Liquid, Greenish-yellow gas with a pungent, irritating odor; Note: Shipped as a liquefied compressed gas; [NIOSH] Vapor density = 2.48 (heavier than air); [HSDB], Gas, GREENISH-YELLOW COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Greenish-yellow gas with a pungent, irritating odor., Greenish-yellow gas with a pungent, irritating odor. [Note: Shipped as a liquefied compressed gas.] | |
| Record name | CHLORINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2862 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/89 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Chlorine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0303583 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CHLORINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0126 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLORINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/650 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0115.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
-30.3 °F at 760 mmHg (EPA, 1998), -34.04 °C, -34 °C, -29 °F | |
| Record name | CHLORINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2862 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/206 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0126 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLORINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/650 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0115.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.7 % (NIOSH, 2023), 1.46 g/100 cc water at 0 °C; 310 cc/100 cc water at 10 °C; 177 cc/100 cc water at 30 °C; 0.57 g/100 cc water at 30 °C, Solubility in water at 25 °C with formation of aqueous Cl2 (0.062 M), HOCl (0.030 M), chloride ion (0.030 M); total solubility: 0.092 M; more soluble in alkalies, In water, 6,300 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.7, 0.7% | |
| Record name | CHLORINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2862 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/206 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0126 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Chlorine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0115.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.424 at 59 °F (pressurized liquid) (USCG, 1999) - Denser than water; will sink, 2.898 g/L, Heat capacity at constant pressure (gas, 25 °C): 8.11 cal/mol °C; critical density: 0.573; oxidizing agent; very reactive; reduction potential (aqueous): 1.356 V; dissociation energy: 57.978 kcal at 25 °C; forms halides with all elements except the rare gases helium, neon, and argon; 1.4085 (liquid) at 20 °C and 6.864 atm; 1.5649 (liquid) at -35 °C and 0.9949 atm, Stable isotope abundance (atom, %): Cl-35, 75.53%; Cl-37, 24.47%; critical volume: 0.001745 cu m/kg; density: 3.213 kg/cu m at 0 °C and 101.3 kPa; latent heat of vaporization, 287.75 J/g ;enthalpy of fusion: 90.33 kJ/kg; electron affinity: 3.77 eV; enthalpy of hydration of chloride ion: 405.7 kJ/mol; ionization energies: 13.01 eV; 23.80 eV; 39.9; 53.3; 67.8; 96.6, 114.2 eV; specific heat at constant pressure: 481 kJ/kg K; specific heat at constant volume: 0.357 kJ/kg K; specific magnetic susceptibility: -7.4X10-9 cu m/kg at 20 °C; electrical conductivity of liquid at-70 °C: 1X10-16 (Ohm cm)-1; dielectric constant at 0 °C (wavelengths > 10 m): 1.97, Liquid; clear amber; very irritating odor; density: 1.56 at -35 °C, freezing point: -101 °C; 1 L liquid = 456.8 L gas at 0 °C and 1 atm; very low electrical conductivity; soluble in chlorides and alcohols; extremely strong oxidizing agent; slightly soluble in cold water /Liquid/, Saturated vapor density: 0.95960 lb/cu ft at 50 °F, 1.424 at 59 °F, 2.47(relative gas density) | |
| Record name | CHLORINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2862 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/206 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/650 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0115.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.49 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5, 2.47 | |
| Record name | CHLORINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2862 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/206 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0126 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLORINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/650 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
7600 mmHg at 86 °F (EPA, 1998), 5.83X10+3 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 673, 6.8 atm | |
| Record name | CHLORINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2862 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/206 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0126 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLORINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/650 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0115.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Commonly tested for nonvolatile residue, iron and water content, Produced on a large scale by electrolysis from fused chlorides. The industrial product is about 99.3% pure. Contaminants are traces of bromide, hexachloroethane, hexachlorobenzene, and water. | |
| Record name | CHLORINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/206 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellowish-green gas, Greenish-yellow gas ... [Note: Shipped as a liquefied compressed gas] | |
CAS No. |
7782-50-5 | |
| Record name | CHLORINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2862 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chlorine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11109 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlorine | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/chlorine-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Chlorine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorine | |
| Source | European Chemicals Agency (ECHA) | |
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Melting Point |
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Foundational & Exploratory
Biogeochemical Cycling of Chlorine in Marine Environments: A Technical Guide for Research & Drug Discovery
Executive Summary
Chlorine in the marine environment is often reductively viewed as conservative chloride (
Part 1: The Marine Chlorine Cycle (Mechanistic Core)
The marine chlorine cycle operates on two distinct timescales: the geological flux of chloride (conservative) and the rapid biological/photochemical turnover of reactive chlorine species (RCS).
Reservoirs and Fluxes
While the ocean holds the bulk of Earth's accessible chlorine (~1.9% by mass), the "reactive" cycle occurs at the interfaces:
-
Ocean-Atmosphere Interface: Marine phytoplankton and macroalgae release volatile organochlorines (e.g., methyl chloride,
) into the atmosphere. This flux is a primary vector for transporting chlorine from the hydrosphere to the stratosphere. -
Sediment-Water Interface: Organochlorines produced in the photic zone settle into sediments. Here, microbial dechlorination (organohalide respiration) mineralizes R-Cl back to
, completing the cycle.
The Reactive Chlorine Shunt
Contrary to classical models, chloride is not chemically dead. Two primary pathways convert inert
-
Biotic Pathway: Enzymatic oxidation of
by haloperoxidases and halogenases. -
Abiotic Pathway: Photochemical reactions in surface waters where UV light interacts with dissolved organic matter (DOM) and iron (
), generating radical species that chlorinate aromatic carbon backbones.
Visualization: The Global Marine Chlorine Cycle
The following diagram illustrates the transformation of chlorine between its inert and reactive states across marine compartments.
Figure 1: Fluxes and transformations of chlorine in the marine environment. Note the bidirectional exchange between surface water and biota driven by enzymatic activity.
Part 2: Enzymology & Biosynthesis (The Drug Discovery Engine)
For drug development professionals, the value of the marine chlorine cycle lies in the enzymes. Marine organisms have evolved sophisticated biocatalysts to install chlorine atoms onto carbon skeletons with high regioselectivity—a feat often difficult in synthetic organic chemistry.
Vanadium-Dependent Haloperoxidases (VHPOs)
Found abundantly in marine algae (e.g., Corallina), VHPOs do not bind the substrate directly.
-
Mechanism: They coordinate peroxide to a vanadate cofactor, oxidizing
to a hypochlorite-equivalent species ( ). This reactive intermediate diffuses from the active site and indiscriminately attacks electron-rich substrates. -
Utility: Excellent for bulk oxidation or cyclization but lacks precise stereo-control.
Flavin-Dependent Halogenases (FDHs)
Found in marine bacteria (e.g., Salinispora, Streptomyces), these are the gold standard for drug discovery.
-
Mechanism: FDHs utilize
to reduce , forming a C4a-hydroperoxide intermediate.[1] This species oxidizes to generate hypochlorous acid ( ), which is channeled through a tunnel to a specific active site lysine. This lysine forms a chloramine intermediate that performs electrophilic substitution on the substrate. -
Causality: The physical separation of the oxidation site (flavin) and the halogenation site (substrate pocket) prevents non-specific damage and ensures regioselectivity .
Data Summary: Enzyme Comparison
| Feature | Vanadium-Dependent (VHPO) | Flavin-Dependent (FDH) |
| Source | Macroalgae, Fungi | Bacteria (Actinomycetes) |
| Cofactor | Vanadate ( | Flavin ( |
| Reactive Species | Diffusible | Enzyme-bound Chloramine |
| Selectivity | Low (Substrate directed) | High (Enzyme directed) |
| Pharma Application | Biotransformation / Cyclization | Site-specific functionalization |
Part 3: Analytical Methodologies
Distinguishing between naturally produced marine organochlorines and anthropogenic pollutants (like PCBs) is critical. The most robust method is Compound-Specific Isotope Analysis (CSIA) targeting stable chlorine isotopes (
Protocol: Chlorine CSIA of Marine Samples
Note: This protocol assumes the use of Gas Chromatography coupled with Isotope Ratio Mass Spectrometry (GC-IRMS).
Step 1: Extraction & Enrichment
-
Rationale: Marine matrices (sediment/tissue) are complex.[2] Low-concentration organochlorines must be separated from the massive background of inorganic chloride.
-
Method: Ultrasonic extraction with non-polar solvent (Hexane/DCM).
-
Critical Control: Use a
-enriched internal standard to quantify fractionation during extraction.
Step 2: Cleanup & Fractionation
-
Method: Pass extract through an activated silica gel or alumina column.
-
Causality: Removes polar lipids and humic substances that would foul the GC inlet or cause isobaric interference in the MS.
Step 3: Instrumental Analysis (GC-qMS/IRMS)
-
Configuration: Split injection into a non-polar capillary column (e.g., DB-5).
-
Detection:
-
Quadrupole MS (qMS): For identification and quantification using characteristic isotope patterns (M, M+2 peaks).
-
IRMS:[3] For precise
determination.
-
-
Self-Validation: Run a bracketed sequence of Standard-Sample-Standard. The standard must be chemically identical to the analyte to correct for instrument-induced fractionation.
Visualization: CSIA Workflow
Figure 2: Workflow for Compound-Specific Isotope Analysis (CSIA) to determine the origin of marine organochlorines.
Part 4: Pharmaceutical Implications[4]
The biogeochemical cycle of chlorine directly feeds the drug discovery pipeline. The chlorine atom is not just a structural decoration; it often drives the pharmacodynamics of the molecule.
Case Study: Salinosporamide A (Marizomib)
Discovered in the marine actinomycete Salinispora tropica, this compound is a proteasome inhibitor for multiple myeloma.
-
Role of Chlorine: The molecule contains a chloroethyl side chain.
-
Mechanism: The chlorine acts as a leaving group, allowing the formation of a cyclic ether that irreversibly binds to the threonine residue of the 20S proteasome. Without the chlorine atom (biogeochemically installed by a specific halogenase, SalL), the drug loses its irreversible binding capability and potency.
Biocatalysis & Engineering
Researchers are now harvesting FDH genes (like salL) from marine metagenomes to engineer "biocatalytic factories." By swapping the substrate-binding domains of these enzymes, drug developers can chlorinate specific positions on synthetic precursors, increasing metabolic stability (preventing P450 degradation) or altering potency.
References
-
Barnum, T. P., & Coates, J. D. (2022). The biogeochemical cycling of chlorine.[4][5] Geobiology, 20(5), 634–649.[4] [Link]][4]
-
Agarwal, V., Miles, Z. D., Winter, J. M., Eustáquio, A. S., El Gamal, A. A., & Moore, B. S. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical Reviews, 117(8), 5619–5674. [Link]
-
Leri, A. C., Hakala, J. A., Marcus, M. A., Lanzirotti, A., Reddy, C. M., & Myneni, S. C. (2010). Natural organochlorine in marine sediments. Global Biogeochemical Cycles, 24(4). [Link]
-
Gribble, G. W. (2003). The diversity of naturally produced organohalogens. Chemosphere, 52(2), 289-297. [Link]
-
Eustáquio, A. S., Pojer, F., Moore, B. S. (2008). Discovery and characterization of the marine bacterial halogenase SalL. Journal of Natural Products, 71(11), 1964-1970. [Link]
Sources
A Guide to the Natural Occurrence, Abundance, and Application of Chlorine Isotopes for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopes of chlorine, detailing their natural occurrence, relative abundance, and decay properties. It further explores the advanced analytical methodologies for isotopic analysis and delves into the established and potential applications of chlorine isotope studies in scientific research, with a particular focus on the pharmaceutical and drug development sectors. This document is intended to serve as a foundational resource for researchers and professionals seeking to leverage the unique properties of chlorine isotopes in their work.
Introduction to Chlorine and its Isotopic Landscape
Chlorine (Cl), with atomic number 17, is a halogen element essential to a vast array of chemical and biological processes. It exists in nature as a mixture of stable isotopes, and also possesses several radioactive isotopes, some of which are cosmogenic. The subtle variations in the isotopic composition of chlorine in different materials can provide profound insights into the physical, chemical, and biological processes they have undergone. For drug development professionals, understanding the isotopic profile of chlorine is crucial, given that a significant number of FDA-approved drugs contain chlorine atoms, and the element plays a vital role in pharmaceutical synthesis and manufacturing.[1][2]
The Stable Isotopes of Chlorine: ³⁵Cl and ³⁷Cl
Naturally occurring chlorine is a composite of two stable isotopes: chlorine-35 (³⁵Cl) and chlorine-37 (³⁷Cl).[3][4][5] The relative abundance of these isotopes is remarkably consistent in most terrestrial materials, yet measurable variations provide a powerful tool for scientific investigation.
Natural Abundance and Isotopic Mass
The globally accepted standard atomic weight of chlorine is an interval, [35.446, 35.457], reflecting the natural variability in the isotopic composition of chlorine from different sources.[6][7] For practical purposes, an abridged standard atomic weight of 35.45 is often used.[3][5]
The two stable isotopes, ³⁵Cl and ³⁷Cl, have the following key properties:
| Isotope | Protons | Neutrons | Isotopic Mass (Da) | Natural Abundance (%) |
| ³⁵Cl | 17 | 18 | 34.968852694(38) | 75.76 - 75.80[3][4][6] |
| ³⁷Cl | 17 | 20 | 36.965902573(55) | 24.20 - 24.24[3][4][6] |
Table 1: Properties of the Stable Isotopes of Chlorine. The isotopic masses and natural abundances are based on data from authoritative sources.
The approximate 3:1 ratio of ³⁵Cl to ³⁷Cl is a characteristic signature that can be observed in mass spectrometry, where compounds containing a single chlorine atom will exhibit two molecular ion peaks separated by two mass-to-charge units (m/z), with the peak corresponding to the ³⁵Cl-containing molecule being about three times more intense.[8]
Isotopic Reference Materials
For the precise and accurate measurement of chlorine isotope ratios, standardized reference materials are essential. The primary reference material is Standard Mean Ocean Chloride (SMOC), which, by definition, has a δ³⁷Cl value of 0‰.[5] The National Institute of Standards and Technology (NIST) provides Standard Reference Material (SRM) 975a, a sodium chloride solution with a certified δ³⁷Cl value, which serves as a crucial calibrant in isotopic studies.[5][9][10][11][12]
Radioactive Isotopes of Chlorine
Beyond its stable isotopes, chlorine has a range of radioactive isotopes, with mass numbers from 28 to 52.[3] Most of these are artificially produced and have very short half-lives. However, one naturally occurring radioisotope, chlorine-36 (³⁶Cl), has a long half-life and is of significant scientific interest.
| Isotope | Half-Life | Primary Decay Mode(s) | Daughter Isotope(s) |
| ³⁶Cl | 3.01 x 10⁵ years[3] | β⁻ (98.1%), EC/β⁺ (1.9%)[7][13][14] | ³⁶Ar, ³⁶S[3][7][14] |
| ³⁸Cl | 37.23 minutes[15] | β⁻ | ³⁸Ar |
| ³⁹Cl | 56.2 minutes[6][9] | β⁻ | ³⁹Ar |
Table 2: Key Properties of Selected Radioactive Chlorine Isotopes.
Chlorine-36: A Cosmogenic Tracer
Chlorine-36 is produced in the atmosphere through the spallation of argon by cosmic rays and in the subsurface through neutron capture by ³⁵Cl.[6] Its long half-life makes it a valuable tool for dating old groundwater, with an effective dating range of approximately 60,000 to 1 million years.[6]
Decay Pathways of Key Radioisotopes
The decay of chlorine's radioactive isotopes follows predictable pathways, which are fundamental to their application in dating and tracer studies.
Caption: Decay pathways of key radioactive chlorine isotopes.
Analytical Methodologies for Chlorine Isotope Analysis
The precise determination of chlorine isotope ratios requires sophisticated analytical techniques, with mass spectrometry being the cornerstone. The choice of method depends on the sample matrix, the required precision, and whether the analysis is for bulk isotopic composition or compound-specific ratios.
Isotope Ratio Mass Spectrometry (IRMS)
For high-precision measurements of stable chlorine isotope ratios, gas source Isotope Ratio Mass Spectrometry (IRMS) is a well-established technique.[16][17] This method typically involves the conversion of the chlorine in a sample to a gaseous form, most commonly methyl chloride (CH₃Cl).[16][18][19]
-
Sample Preparation: Aqueous chloride samples are first isolated and purified. For solid samples, pyrohydrolysis can be employed to extract chlorine.[4]
-
Conversion to CH₃Cl: The purified chloride is reacted with a methylating agent, such as methyl iodide (CH₃I), in a sealed vacuum line.
-
Purification: The resulting methyl chloride gas is cryogenically purified to remove any unreacted reagents or byproducts.
-
IRMS Analysis: The purified CH₃Cl is introduced into the dual-inlet system of the IRMS. The instrument measures the ion beams corresponding to the different isotopologues of methyl chloride, allowing for the precise determination of the ³⁷Cl/³⁵Cl ratio.
Caption: Generalized workflow for chlorine isotope analysis by IRMS.
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)
MC-ICP-MS offers a powerful alternative to IRMS, particularly for samples that are already in solution. This technique can provide high-precision isotopic data with less extensive sample preparation compared to IRMS.[4][20] Tandem ICP-MS (ICP-MS/MS) with a reaction gas can be employed to mitigate polyatomic interferences, which are a significant challenge in chlorine isotope analysis.[3][17][21][22]
Compound-Specific Isotope Analysis (CSIA)
For organic compounds, particularly in environmental and forensic applications, Compound-Specific Isotope Analysis (CSIA) is invaluable. This is typically achieved by coupling a gas chromatograph (GC) to a mass spectrometer (either a quadrupole MS or an IRMS).[2][20][23][24] CSIA allows for the determination of the chlorine isotopic composition of individual chlorinated organic compounds within a complex mixture.[25]
Applications of Chlorine Isotope Analysis in Research and Development
The unique properties of chlorine isotopes lend themselves to a wide range of applications across various scientific disciplines.
Environmental and Geochemical Tracing
Chlorine isotopes are extensively used to trace the origin and fate of pollutants in the environment.[1][26][27] For example, the isotopic signature of chlorinated solvents can help identify the source of groundwater contamination and monitor the effectiveness of remediation efforts. In geochemistry, chlorine isotopes provide insights into fluid-rock interactions, the evolution of planetary bodies, and the origin of ore deposits.[28]
Applications in Drug Development and Pharmaceutical Sciences
While the application of chlorine isotope analysis in the pharmaceutical industry is an emerging field, the principles of isotope analysis, particularly stable isotope labeling and the study of kinetic isotope effects, offer significant potential.
The Chlorine Kinetic Isotope Effect (Cl-KIE) is a powerful tool for investigating the mechanisms of chemical reactions involving the formation or cleavage of carbon-chlorine bonds.[3][16][29] A significant Cl-KIE can indicate that the C-Cl bond is being broken or formed in the rate-determining step of a reaction. This information is invaluable for:
-
Optimizing Synthetic Routes: A detailed understanding of reaction mechanisms allows for the rational design of more efficient and selective synthetic pathways for chlorinated drug candidates.
-
Understanding Enzymatic Processes: Cl-KIEs can be used to probe the mechanisms of enzymatic halogenation and dehalogenation reactions, which are relevant to both drug metabolism and biosynthesis.[15][16][18][21][23]
Stable isotope labeling is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies.[8][17][22][28] While deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are the most commonly used isotopes, the use of ³⁷Cl as a label for chlorinated drug candidates presents a unique opportunity.
-
Metabolite Identification: Co-administering a 1:1 mixture of the unlabeled drug and its ³⁷Cl-labeled counterpart would result in a characteristic doublet in the mass spectrum of the parent drug and its metabolites, each peak separated by 2 m/z. This "isotopic signature" would facilitate the rapid identification of all chlorine-containing metabolites in complex biological matrices.
-
Pharmacokinetic Analysis: Isotope dilution mass spectrometry, using a ³⁷Cl-labeled internal standard, can provide highly accurate and precise quantification of a chlorinated drug and its metabolites in biological fluids.[7]
Caption: Proposed workflow for using ³⁷Cl-labeling in ADME studies.
Conclusion
The isotopes of chlorine, both stable and radioactive, provide a versatile and powerful toolkit for scientific inquiry. From deciphering the history of our planet to ensuring the safety and efficacy of modern pharmaceuticals, the applications of chlorine isotope analysis are both broad and deep. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and methodologies outlined in this guide is essential for harnessing the full potential of these unique atomic tracers. As analytical techniques continue to improve in sensitivity and precision, the role of chlorine isotope analysis in advancing scientific knowledge and technological innovation is set to expand even further.
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- Euro Chlor. (2002). Influence of Chlorine Substituents on Biological Activity of Chemicals.
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- 18. researchgate.net [researchgate.net]
- 19. Chlorine isotope effects and composition of naturally produced organochlorines from chloroperoxidases, flavin-dependent halogenases, and in forest soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ntrs.nasa.gov [ntrs.nasa.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Ab initio study of carbon-chlorine bond cleavage in carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
Strategic Chlorination: Mechanisms, Selectivity, and Synthetic Utility in Organic Chemistry
Executive Summary
Chlorine occupies a paradoxical space in organic synthesis. It is at once a fundamental building block for increasing lipophilicity and metabolic stability in drug candidates, and a notoriously difficult reagent to control due to its high reactivity. Unlike bromine, which exhibits high regioselectivity, chlorine’s "early transition state" in radical reactions often leads to complex isomeric mixtures.
This guide moves beyond basic textbook definitions to provide a strategic framework for selective chlorination . We focus on modern reagents (TCCA, NCS), flow chemistry safety, and the mechanistic nuances required to utilize chlorine effectively in late-stage functionalization (LSF) and medicinal chemistry.
The Mechanistic Dichotomy
To control chlorine, one must first define the operative mechanism. The element behaves differently depending on whether the reaction is driven by radical homolysis or heterolytic polarization.
Free-Radical Chain Reaction ( )
In the presence of light (
-
Key Characteristic: High reactivity, low selectivity.[1]
-
The Hammond Postulate: The transition state for hydrogen abstraction by
is exothermic and resembles the reactants (early transition state). Consequently, the stability of the resulting alkyl radical ( ) has a smaller influence on the reaction rate compared to bromination, leading to poor selectivity.
Electrophilic Aromatic Substitution ( )
In the presence of Lewis acids (
-
Key Characteristic: Ortho/Para directing on activated rings; Meta directing on deactivated rings.
-
Modern Twist: Using strong oxidants like TCCA in acidic media generates superelectrophilic species capable of chlorinating deactivated arenes without metal catalysts.
Visualization: The Radical Cycle
The following diagram illustrates the self-propagating nature of radical chlorination, highlighting the critical propagation steps that determine product distribution.
Figure 1: The Radical Chlorination Cycle. Note that the propagation step (H-abstraction) is exothermic, leading to an early transition state and lower selectivity.
Controlling Selectivity: The Core Challenge
The primary hurdle in chlorination is regioselectivity. The data below contrasts the relative rates of hydrogen abstraction for chlorine versus bromine, quantifying the "Selectivity Gap."
Table 1: Relative Reactivity Rates (Gas Phase, 25°C)
| C-H Bond Type | Bond Dissociation Energy (kcal/mol) | Relative Rate ( | Relative Rate ( |
| Primary ( | ~98 | 1 | 1 |
| Secondary ( | ~95 | 3.8 | 82 |
| Tertiary ( | ~91 | 5.0 | 1600 |
Insight: While bromine is highly specific for tertiary carbons (1600:1 preference), chlorine is promiscuous (5:1 preference). To achieve selectivity with chlorine, one cannot rely on thermodynamics alone; steric control and reagent choice are paramount.
Modern Reagent Guide
Moving beyond chlorine gas cylinders is essential for safety and selectivity in a modern laboratory.
Table 2: Comparative Analysis of Chlorinating Agents
| Reagent | Mechanism | Primary Application | Pros | Cons |
| Chlorine Gas ( | Radical / Ionic | Bulk industrial synthesis | Atom economy (100%) | Highly toxic, explosive, unselective. |
| NCS (N-Chlorosuccinimide) | Radical | Benzylic/Allylic chlorination | Easy to handle solid, mild conditions. | Poor atom economy, requires initiator. |
| TCCA (Trichloroisocyanuric Acid) | Ionic / Radical | Aromatic chlorination, | "Green" solid, very high active Cl content, stable. | Strong oxidant, can over-chlorinate if unchecked. |
| Radical | Alkane chlorination | Liquid, easier to dose than gas. | Releases |
Medicinal Chemistry Context: The "Magic Chloro" Effect
In drug discovery, chlorine is not just a halogen; it is a strategic tool for modulating DMPK (Drug Metabolism and Pharmacokinetics) properties.
-
Metabolic Blocking: Replacing a hydrogen with chlorine at a metabolically labile site (e.g., para-position of a phenyl ring) blocks CYP450-mediated oxidation. The C-Cl bond is stronger and more resistant to oxidative cleavage than C-H.
-
Lipophilicity (
): Chlorine is lipophilic. Adding it increases membrane permeability but decreases water solubility. -
Bioisosterism: The Chlorine atom (Van der Waals radius 1.75 Å) is a steric bioisostere for a Methyl group (2.0 Å) but with electronically withdrawing properties. This allows for probing electronic effects without significantly altering the steric profile of the binding pocket.
Experimental Protocols
The following protocols represent high-integrity, scalable methods suitable for research laboratories.
Protocol A: "Green" Aromatic Chlorination using TCCA
Target: Activated or moderately deactivated arenes.
Mechanism: Electrophilic Aromatic Substitution (
Materials:
-
Substrate (1.0 equiv)
-
Trichloroisocyanuric Acid (TCCA) (0.34 equiv - Note: TCCA delivers 3 Cl atoms)
-
Acetonitrile (ACN) or
(for deactivated substrates)
Workflow:
-
Dissolution: Dissolve the aromatic substrate in Acetonitrile (0.5 M concentration).
-
Addition: Add TCCA slowly at
. The reaction is often exothermic.[2] -
Monitoring: Stir at Room Temperature (RT). Monitor via TLC/LCMS.
-
Note: If the substrate is deactivated (e.g., nitrobenzene), use concentrated
as the solvent to generate the superelectrophilic protonated-TCCA species.
-
-
Quench: Pour the mixture into ice water. Filter the precipitated Cyanuric Acid (byproduct).
-
Extraction: Extract the filtrate with Ethyl Acetate, wash with brine, and dry over
.
Validation: The precipitation of white Cyanuric Acid solid is a visual indicator of reaction progress.
Protocol B: Radical Benzylic Chlorination using NCS
Target: Benzylic positions (e.g., Toluene derivatives).
Mechanism: Radical Substitution (
Materials:
-
Substrate (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.05 equiv)
-
Initiator: BPO (Benzoyl Peroxide) or AIBN (5 mol%)
-
Solvent:
(Traditional) or Trifluoromethylbenzene (Modern/Greener alternative)
Workflow:
-
Setup: Dissolve substrate and NCS in the solvent under an inert atmosphere (
). -
Degassing: Sparge the solution with nitrogen for 15 minutes to remove oxygen (a radical scavenger).
-
Initiation: Add the radical initiator (BPO/AIBN).
-
Reflux: Heat the reaction to reflux (
). The high temperature is required for the thermal decomposition of the initiator. -
Completion: Reaction is complete when Succinimide (insoluble) floats to the top.
-
Workup: Filter off the succinimide. Evaporate solvent.
Safety & Flow Chemistry
Critical Warning: Chlorine gas is IDLH (Immediately Dangerous to Life or Health) at 10 ppm.[3]
Flow Chemistry: The Modern Safety Standard
Using continuous flow reactors allows for the in situ generation of chlorine, minimizing the active inventory of hazardous gas.
In-Situ Generation Strategy:
Mixing streams of aqueous NaOCl (Bleach) and HCl generates
Advantages:
-
Thermal Control: Flow reactors dissipate the heat of chlorination efficiently, preventing runaways.
-
Containment: No pressurized gas cylinders are required.
-
Pressure: Reactions can be run at high pressure to keep
dissolved in the organic phase, accelerating kinetics.
Decision Workflow for Reagent Selection
Use this logic tree to select the safest and most effective method for your substrate.
Figure 2: Reagent Selection Decision Tree. Blue indicates the starting point, Green indicates standard lab protocols, Red indicates harsh conditions, and Yellow indicates specialized equipment.
References
-
Mechanistic Selectivity: Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. Link
-
TCCA Methodology: Trichloroisocyanuric Acid (TCCA) in Organic Synthesis. Organic Chemistry Portal.[4] Link
-
Medicinal Chemistry: The effect of "magic chlorine" in drug discovery. National Institutes of Health (PMC). Link
-
Flow Chemistry: Continuous Flow Chlorination. Vapourtec Application Notes. Link
-
Bioisosterism: Comparing the effects of chlorine and fluorine as bioisosteric substituents. ChemRxiv. Link
Sources
chlorine's contribution to atmospheric chemistry and ozone depletion
Title: Chlorine Partitioning and Catalytic Destruction of Stratospheric Ozone: Mechanisms, Monitoring, and Recovery Subtitle: A Technical Analysis of Halogen-Driven Atmospheric Chemistry for Scientific Professionals
Executive Summary & Scope
Objective: This whitepaper provides a rigorous mechanistic analysis of chlorine’s role in stratospheric ozone depletion. It is designed for researchers and scientists who require a deep understanding of radical propagation cycles, heterogeneous phase chemistry, and spectroscopic validation methodologies.
Relevance to Drug Development & Chemical Research: While the domain is atmospheric science, the core principles—radical chain propagation, catalytic turnover numbers (TON), and phase-transfer catalysis—parallel mechanisms found in toxicology (oxidative stress) and pharmacokinetics. This guide synthesizes these chemical principles with global-scale transport phenomena.
The Source: Halogen Loading and Partitioning
Stratospheric chlorine is not naturally abundant at levels sufficient to cause massive ozone loss. The perturbation arises from long-lived anthropogenic source gases that survive tropospheric oxidation.
Stability and Transport
Unlike soluble chlorides (e.g., sea salt,
Ozone Depletion Potential (ODP) & Lifetimes
The following table summarizes key source gases, their atmospheric lifetimes, and their relative ability to destroy ozone (ODP), normalized to CFC-11.
| Source Gas | Chemical Formula | Atmospheric Lifetime (Years) | ODP (CFC-11 = 1.[1]0) | Primary Removal Mechanism |
| CFC-11 | 52 | 1.0 | Stratospheric Photolysis | |
| CFC-12 | 102 | 0.73 | Stratospheric Photolysis | |
| HCFC-22 | 11.9 | 0.034 | Tropospheric OH Oxidation | |
| Carbon Tet. | 32 | 0.72 | Stratospheric Photolysis | |
| Methyl Chloride | 0.9 | 0.02 | OH Oxidation (Natural Source) |
Data Source: WMO Scientific Assessment of Ozone Depletion: 2022 [1][2][3][4][5]
Gas-Phase Catalytic Cycles
Once released, chlorine atoms (
The Mid-Latitude Mechanism (Cycle 1)
In the upper stratosphere (non-polar regions), the dominant destruction mechanism involves the regeneration of atomic chlorine via reaction with atomic oxygen.[6]
Mechanism:
-
Initiation:
-
Propagation:
-
Net Result:
This cycle relies on the abundance of atomic oxygen (
Visualization of Cycle 1
The following diagram illustrates the catalytic loop and the "Null Cycle" (interaction with Nitrogen oxides) that temporarily sequesters chlorine.
Figure 1: Gas-phase chlorine catalytic cycle (Cycle 1) showing the interplay between active radicals (Red) and stable reservoirs (Grey).
Heterogeneous Chemistry: The Polar Vortex Mechanism
The "Ozone Hole" over Antarctica cannot be explained by gas-phase chemistry alone. It requires Heterogeneous Chemistry occurring on the surface of Polar Stratospheric Clouds (PSCs).[7][8]
The Reservoir Problem
In the gas phase, chlorine partitions heavily into stable reservoirs (
Surface Activation
During the polar winter, the temperature drops below 195 K, allowing PSCs (Type I: Nitric Acid Trihydrate, Type II: Ice) to form. The surface of these clouds facilitates a redox reaction that "unlocks" the chlorine.[6]
The Activation Protocol:
-
Adsorption:
and adsorb onto the PSC surface. -
Heterogeneous Reaction:
-
Photolysis (Spring): As sunlight returns (September in Antarctica),
is instantly photolyzed: . -
Dimer Cycle (Cycle 2): Because atomic
is scarce in the lower polar stratosphere, a dimer mechanism dominates:-
Net:
-
Visualization of Heterogeneous Activation
Figure 2: Heterogeneous activation of chlorine reservoirs on PSC surfaces, leading to rapid ozone depletion upon sunrise.
Analytical Protocol: Microwave Limb Sounding (MLS)
To validate these models, scientists must measure concentration profiles of
Why Microwave?
Unlike UV/Visible spectroscopy (which requires sunlight and is blocked by aerosols), microwave emission can be measured at night (crucial for polar winter) and penetrates clouds.
Measurement Workflow
The following protocol describes the retrieval of
Step 1: Spectral Targeting
-
Target Frequency: The instrument is tuned to the rotational emission line of
at 640 GHz . -
Bandwidth: A spectral window is selected to capture the pressure-broadened line shape.
Step 2: Limb Scanning
-
The antenna scans the Earth's limb (horizon) vertically from the surface to ~90 km.[9]
-
Integration: Thermal emission radiance is integrated along the line of sight (LOS).
Step 3: Radiometric Calibration
-
Cold Space View: The antenna views deep space (2.7 K) for a zero-radiance baseline.
-
On-Board Target: The antenna views a blackbody calibration target at ambient temperature.
Step 4: Retrieval Algorithm (Optimal Estimation)
-
Forward Model: A radiative transfer model calculates expected radiance based on an a priori temperature and pressure profile.
-
Inversion: The algorithm minimizes the cost function
to solve for the species concentration vector : Where is the measured radiance, is the forward model, and is the weighting function (Jacobian).
Current Status & Future Outlook
The Montreal Protocol (1987) and its amendments have successfully phased out the production of major ODSs.
-
Peak Chlorine: Stratospheric chlorine peaked in the late 1990s and is now slowly declining.
-
EESC (Equivalent Effective Stratospheric Chlorine): This metric, which accounts for both Cl and Br, projects a return to 1980 levels around 2066 over the Antarctic [2].
-
The "Super-Recovery": Climate change (cooling stratosphere) may actually increase ozone levels in the mid-latitudes beyond historical norms, while potentially delaying recovery in polar regions due to increased PSC formation (colder winters).
References
-
Waters, J. W., et al.[10][11] "The Earth Observing System Microwave Limb Sounder (EOS MLS) on the Aura satellite." IEEE Transactions on Geoscience and Remote Sensing 44.5 (2006): 1075-1092. [Link]
-
Solomon, S. "Stratospheric ozone depletion: A review of concepts and history." Reviews of Geophysics 37.3 (1999): 275-316. [Link]
Sources
- 1. Scientific Assessment of Ozone Depletion 2022: Twenty Questions and Answers About the Ozone Layer [csl.noaa.gov]
- 2. Scientific Assessment of Ozone Depletion 2022: Executive Summary [csl.noaa.gov]
- 3. ozone.unep.org [ozone.unep.org]
- 4. digitallibrary.un.org [digitallibrary.un.org]
- 5. Scientific Assessment of Ozone Depletion 2022: Downloads [csl.noaa.gov]
- 6. theozonehole.org [theozonehole.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Polar Stratospheric Clouds – Institute for Atmospheric and Climate Science | ETH Zurich [iac.ethz.ch]
- 9. ACP - Investigation and amelioration of long-term instrumental drifts in water vapor and nitrous oxide measurements from the Aura Microwave Limb Sounder (MLS) and their implications for studies of variability and trends [acp.copernicus.org]
- 10. journals.ametsoc.org [journals.ametsoc.org]
- 11. thz.caltech.edu [thz.caltech.edu]
Physicochemical Dynamics of Chlorine Disinfection: Mechanisms, Kinetics, and Validation
Executive Summary
This technical guide analyzes chlorine disinfection through the lens of biochemical engineering . For researchers and drug development professionals, chlorine should not be viewed merely as a commodity chemical, but as a potent oxidative "drug" with distinct pharmacokinetics (concentration-time dependence) and pharmacodynamics (mechanism of action). This guide details the thermodynamic equilibrium of the active agent (
Part 1: The Active Pharmaceutical Ingredient (API)
Hydrolysis and Dissociation Thermodynamics
When chlorine gas (
The Hydrolysis:
The Dissociation (Critical Control Point):
The dissociation constant (
Why this matters:
Visualization: The pH-Dependent Equilibrium
The following diagram illustrates the inverse relationship between pH and disinfection potential.
Figure 1: The dissociation of Hypochlorous Acid is pH-dependent.[3][4][5] Efficacy drops precipitously as pH rises above the pKa of 7.5.
Part 2: Mechanism of Action (Pharmacodynamics)
Unlike antibiotics which often target specific receptors, chlorine acts as a broad-spectrum oxidative agent. The mechanism can be divided into three phases:
-
Penetration:
diffuses across the cell wall/membrane. -
Oxidative Uncoupling:
oxidizes sulfhydryl (-SH) groups on essential enzymes (e.g., glucose-6-phosphate dehydrogenase), effectively destroying the cell's metabolic machinery. -
Biosynthetic Inhibition: High doses lead to the disruption of DNA/RNA synthesis and protein aggregation.
Visualization: Cellular Entry and Target Sites
Figure 2: Pharmacodynamics of Chlorine. Neutral HOCl penetrates the membrane, while charged OCl- is repelled. Once inside, HOCl causes multi-system failure.
Part 3: Kinetics and Dosing (The "CT" Concept)
In water treatment, "Dose" is not just concentration; it is Concentration × Time . This is analogous to the "Area Under the Curve" (AUC) in pharmacology.
The Chick-Watson Law
The inactivation of microorganisms follows first-order kinetics, described by the Chick-Watson Law:
- : Survival ratio
- : Concentration of disinfectant (mg/L)
- : Contact time (minutes)
- : Coefficient of dilution (usually assumed to be 1 for chlorine)
- : Coefficient of specific lethality (dependent on pH and Temp)
CT Values for 3-Log (99.9%) Inactivation
The following table demonstrates the resistance hierarchy of pathogens. Note that Cryptosporidium is effectively resistant to chlorine, requiring alternative methods (UV or Ozone).
| Pathogen Class | Target Organism | pH | Temp (°C) | Required CT (mg[6][7]·min/L) | Relative Resistance |
| Bacteria | E. coli | 7.0 | 10 | < 0.1 | Very Low |
| Viruses | Polio / Hep A | 7.0 | 10 | 3 – 6 | Moderate |
| Protozoa | Giardia lamblia | 7.0 | 10 | ~104 | High |
| Protozoa | Cryptosporidium | 7.0 | 10 | > 7,000 | Extreme (Resistant) |
Data interpolated from EPA Surface Water Treatment Rule Tables.
Part 4: Process Control - Breakpoint Chlorination
To ensure disinfection, one must overcome the "Chlorine Demand" (reaction with metals, organics, and ammonia). The Breakpoint is the point where the demand is satisfied, and true "Free Chlorine" begins to accumulate.[8]
The Four Zones of the Breakpoint Curve[9]
-
Zone I (Oxidation): Chlorine is consumed by metals (Fe, Mn) and organics. No residual.
-
Zone II (Chloramines): Chlorine reacts with Ammonia (
) to form Monochloramine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ). Residual rises but is a weak disinfectant.[9] -
Zone III (Destruction): Further chlorine addition oxidizes chloramines into Nitrogen gas (
). Residual drops . -
Zone IV (Breakpoint): All demand is met. Free Chlorine (
) accumulates linearly.
Figure 3: The Breakpoint Chlorination Curve. Disinfection compliance requires operating in Zone 4 (Free Chlorine).
Part 5: Experimental Validation Protocol
Standard Method 4500-Cl G: DPD Colorimetric Method
The industry standard for validating chlorine concentration is the DPD (N,N-diethyl-p-phenylenediamine) method. DPD is an amine that oxidizes to a magenta-colored Wurster dye in the presence of chlorine.
Self-Validating Workflow: This protocol distinguishes between Free Chlorine (Zone 4) and Total Chlorine (Zone 2 + 4).
-
Preparation:
-
Buffer sample to pH 6.2–6.5 (phosphate buffer) to standardize the reaction.
-
Control: Run a blank with distilled water to zero the spectrophotometer (515 nm).
-
-
Free Chlorine Measurement (
): -
Total Chlorine Measurement (
):-
Add Potassium Iodide (KI) crystals to the same sample.
-
Mechanism: Chloramines (combined chlorine) oxidize Iodide (
) to Iodine ( ), which then reacts with DPD. -
Wait 2 minutes.
-
Result: Reading
= Total Chlorine.[10][11][15][14]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Calculation:
-
Combined Chlorine (Chloramines) =
.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Validation Check: If
is high, you are likely in Zone 2 or 3, not Zone 4.
-
References
-
Fair, G. M., et al. (1948). The Behavior of Chlorine as a Water Disinfectant.[6][13][15][16][17][18] Journal of the American Water Works Association.
-
U.S. EPA. (1991). Guidance Manual for Compliance with the Filtration and Disinfection Requirements for Public Water Systems Using Surface Water Sources. (The "CT" Tables).
-
American Public Health Association (APHA). Standard Methods for the Examination of Water and Wastewater, Method 4500-Cl G.
-
World Health Organization (WHO). Guidelines for Drinking-water Quality, 4th Edition.
-
Centers for Disease Control and Prevention (CDC). Effect of Chlorination on Inactivating Selected Pathogen.
Sources
- 1. Elucidating mechanisms of chlorine toxicity: reaction kinetics, thermodynamics, and physiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypochlorous Acid: Mechanisms of Action Against Viruses [eureka.patsnap.com]
- 3. Frontiers | Electrolyzed hypochlorous acid water exhibits potent disinfectant activity against various viruses through irreversible protein aggregation [frontiersin.org]
- 4. Electrolyzed hypochlorous acid water exhibits potent disinfectant activity against various viruses through irreversible protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.knowyourh2o.com [files.knowyourh2o.com]
- 7. CT Tables [Q14495] [opssys.com]
- 8. kuntzeusa.com [kuntzeusa.com]
- 9. blog.orendatech.com [blog.orendatech.com]
- 10. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 11. ndep.nv.gov [ndep.nv.gov]
- 12. edgeanalytical.com [edgeanalytical.com]
- 13. portal.ct.gov [portal.ct.gov]
- 14. deq.nc.gov [deq.nc.gov]
- 15. ixomwatercare.com [ixomwatercare.com]
- 16. ctt.mtu.edu [ctt.mtu.edu]
- 17. Chlorination Contact Times (CT Calculations Disinfection) Inactivation Giardia [knowyourh2o.com]
- 18. novascotia.ca [novascotia.ca]
The Strategic Integration of Organochlorine Compounds in Drug Discovery
From Environmental Persistence to Pharmaceutical Precision
Executive Summary
The narrative surrounding organochlorine compounds (OCs) is often dominated by the "Dirty Dozen"—persistent organic pollutants (POPs) like DDT and PCBs that defined 20th-century environmental toxicology. However, for the modern drug developer, this view is dangerously incomplete.[1] Chlorine is a cornerstone of medicinal chemistry, present in approximately 85% of top-selling small molecule drugs .
This guide addresses the dichotomy of chlorine : how the same physicochemical properties that create environmental persistence (lipophilicity, metabolic stability) are harnessed to optimize pharmacokinetics (PK) and potency in drug design. We move beyond basic textbook definitions to explore sigma-hole interactions , metabolic blocking strategies , and late-stage functionalization protocols .
Part 1: The Physicochemical Core
To utilize chlorine effectively, one must understand the unique electronic signature of the Carbon-Chlorine (C-Cl) bond. It is not merely a "heavy hydrogen" or a steric blocker; it is an electronic modulator.
The C-Cl Bond vs. C-H Bond
The substitution of Hydrogen (H) with Chlorine (Cl) fundamentally alters the scaffold's stability.
| Feature | C-H Bond | C-Cl Bond | Significance in Drug Design |
| Bond Energy | ~413 kJ/mol | ~328-340 kJ/mol | C-Cl is weaker than C-H but sufficiently strong to resist rapid cleavage in physiological conditions.[1] |
| Bond Length | 1.09 Å | 1.77 Å | Cl acts as a steric shield, preventing enzyme access to adjacent sites.[1] |
| Van der Waals Radius | 1.20 Å | 1.75 Å | Cl approximates the size of a methyl group (-CH₃) but with vastly different electronics. |
| Electronegativity | 2.1 (Pauling) | 3.16 (Pauling) | Cl withdraws electron density (Inductive effect, -I), deactivating aromatic rings against oxidative metabolism.[1] |
The Sigma Hole: Advanced Ligand Design
Unlike a uniform sphere of negative charge, covalently bonded halogens exhibit an anisotropic charge distribution.
-
The Equatorial Belt: A region of negative electrostatic potential perpendicular to the C-Cl bond axis.
-
The Sigma Hole (σ-hole): A localized region of positive electrostatic potential on the distal end of the chlorine atom, directly opposite the C-Cl bond.
Therapeutic Implication: This positive "cap" allows Chlorine to act as a Lewis acid, forming highly directional Halogen Bonds (X-bonds) with backbone carbonyl oxygens or nitrogen atoms in the target protein's binding pocket.
[1]
Part 2: The Dichotomy of Significance
The properties that make OCs valuable in the lab are the same ones that make them hazardous in the wild.
Environmental Persistence (The Risk)
The Stockholm Convention targets OCs because their lipophilicity (high logP) drives bioaccumulation in adipose tissue, while the stable C-Cl bond resists environmental degradation.
-
Mechanism: High lipophilicity + metabolic resistance = biomagnification up the food chain.
Pharmaceutical Utility (The Reward)
In a controlled clinical setting, "persistence" is rebranded as "half-life extension."[1]
-
Metabolic Blocking: Replacing a metabolically labile C-H bond (a "soft spot" for CYP450 oxidation) with C-Cl prevents hydroxylation.
-
Lipophilicity Modulation: Adding Cl increases logP (typically by +0.71), improving passive membrane permeability and blood-brain barrier (BBB) penetration.[1]
Part 3: Medicinal Chemistry Applications
For the drug developer, Chlorine is a tool for Lead Optimization .[1] Use the following decision logic to determine when to incorporate Chlorine.
Case Study: Metabolic Blocking
-
Scenario: An aromatic ring in a lead compound is rapidly hydroxylated at the para-position by CYP enzymes.
-
Solution: Chlorination at the para-position.
-
Mechanism: The C-Cl bond is stronger and sterically bulkier than C-H, preventing the formation of the tetrahedral intermediate required for enzymatic oxidation.
Part 4: Technical Protocols
Protocol A: Late-Stage Chlorination of Bioactive Arenes
Standard electrophilic aromatic substitution often fails on complex, functionalized drug scaffolds due to harsh conditions.[1] This protocol uses a mild, DMSO-catalyzed approach (Jiao et al.) suitable for late-stage functionalization.[1][3]
Reagents:
-
Solvent: Ethyl Acetate or Acetonitrile[1]
Step-by-Step Workflow:
-
Preparation: Dissolve the substrate (1.0 equiv) in Ethyl Acetate (0.1 M concentration).
-
Catalyst Addition: Add DMSO (10-20 mol%). Note: DMSO activates NCS, generating a more reactive electrophilic species.[1]
-
Chlorination: Add NCS (1.2 equiv) in one portion.
-
Reaction: Stir at 40–60°C. Monitor via TLC or LC-MS.
-
Quench: Wash with saturated NaHCO₃ and brine.
-
Purification: Flash column chromatography.
Protocol B: Analytical Validation via GC-ECD
Due to the high electronegativity of Chlorine, Electron Capture Detection (ECD) is the gold standard for trace analysis, offering sensitivity orders of magnitude higher than FID.[1]
Instrument Setup:
-
Detector: Micro-ECD (Electron Capture Detector).
-
Column: Low-polarity capillary column (e.g., 5% phenyl-arylene, 30m x 0.25mm ID).
-
Carrier Gas: Helium (1-2 mL/min).
-
Makeup Gas: Nitrogen (essential for ECD operation, ~30-60 mL/min).[1]
Method Parameters:
-
Inlet: Splitless mode (to maximize sensitivity), 250°C.
-
Oven Program:
-
Start: 80°C (hold 1 min).
-
Ramp 1: 30°C/min to 180°C.
-
Ramp 2: 5°C/min to 300°C (hold 5 min).
-
-
Detection: The ECD measures the loss of standing current as electronegative Cl atoms capture electrons.
References
-
Stockholm Convention on Persistent Organic Pollutants (POPs). The 12 Initial POPs and Annex Listings. United Nations Environment Programme. [Link]
-
Song, S., Sun, X., Li, X., Yuan, Y., & Jiao, N. (2015).[1] Efficient and practical oxidative bromination and iodination of arenes and heteroarenes with DMSO and hydrogen halide: A mild protocol for late-stage functionalization. Organic Letters. [Link]
-
Wilcken, R., et al. (2013).[1] Halogen Bonding in Drug Discovery: Overview and Use Cases. Journal of Medicinal Chemistry. [Link]
-
US EPA Method 8081B. Organochlorine Pesticides by Gas Chromatography. SW-846 Test Methods for Evaluating Solid Waste. [Link]
-
Gilday, J. P., et al. (2008).[1] Halogen Bonding in Crystal Engineering and Medicinal Chemistry. Chemical Reviews. [Link]
Sources
- 1. Proposals for listing chemicals in the Stockholm Convention on POPs - ECHA [echa.europa.eu]
- 2. undp.org [undp.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Late-Stage Chlorination of (Hetero)arenes - SYNFORM - Thieme Chemistry [thieme.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. isca.me [isca.me]
- 9. uwindsor.ca [uwindsor.ca]
The Halogen Spectrum: A Technical Guide to Chlorine Oxidation States in Drug Discovery
Executive Summary Chlorine is unique among biological halogens for its ability to traverse a massive redox span, from the stable chloride anion (-1) to the hyper-oxidized perchlorate (+7). For drug development professionals, understanding these states is not merely an exercise in inorganic chemistry; it is central to understanding metabolic stability, off-target toxicology (thyroid disruption), and immune-mediated drug resistance. This guide deconstructs the thermodynamic and mechanistic behaviors of chlorine’s oxidation states, providing actionable protocols for speciation and screening.
Part 1: Thermodynamic & Electronic Foundations
The versatility of chlorine arises from its ability to expand its octet using vacant d-orbitals (though modern theory emphasizes hypervalency and 3-center-4-electron bonds). The stability of these states is highly pH-dependent.
Table 1: Standard Reduction Potentials (
| Redox Couple | Reaction | Relevance | ||
| Cl(+7)/Cl(+5) | +1.20 | +0.37 | Metabolic stability / Toxicology | |
| Cl(+5)/Cl(+3) | +1.18 | +0.30 | Herbicide metabolites | |
| Cl(+4)/Cl(+3) | +0.95 | N/A | Radical scavenger interactions | |
| Cl(+1)/Cl(-1) | +1.48 | +0.89 | Immune defense (MPO) | |
| Cl(0)/Cl(-1) | +1.36 | +1.36 | Synthesis / Disinfection |
Key Insight: The
Part 2: The Oxidative Frontier in Biology
1. The +1 State: Hypochlorous Acid (HOCl) & Inflammation
In drug discovery, the +1 state is the primary concern regarding inflammatory diseases. The enzyme Myeloperoxidase (MPO) generates HOCl from physiological chloride.[1][2] This pathway is a major target for anti-inflammatory drugs (MPO inhibitors) and a source of drug metabolism (chlorination of aromatic rings).
Mechanism: MPO oxidizes
Figure 1: The Myeloperoxidase (MPO) catalytic cycle generating the +1 oxidation state (HOCl) from physiological chloride.[2][4]
2. The +4 State: Chlorine Dioxide (
)
Unlike other states,
-
Relevance: It is highly selective for electron-rich centers (phenols, thiols) and is less likely to form chlorinated byproducts (THMs) compared to
. In synthesis, it is used for specific oxidations where ring chlorination must be avoided.
3. The +7 State: Perchlorate (
) & Toxicology
Perchlorate is kinetically inert but acts as a molecular mimic of iodide (
-
Mechanism: It competitively inhibits the Sodium-Iodide Symporter (NIS) at the basolateral membrane of thyroid follicular cells.
-
Drug Safety: High-energy energetic materials or degradation products of bleach can contain perchlorate. Screening for NIS inhibition is a critical safety step for halogenated compounds.
Figure 2: Mechanism of Perchlorate (+7) toxicity via competitive inhibition of the Sodium-Iodide Symporter (NIS).
Part 3: Analytical Methodologies (Speciation)[7][8]
Distinguishing oxidation states requires separation before detection, as redox equilibria shift rapidly. Ion Chromatography (IC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for biological matrices.
Table 2: Analytical Selection Matrix
| Target Species | Oxidation State | Preferred Method | Detection Limit (LOD) | Interference |
| Chloride ( | -1 | IC-Conductivity | ppb | Minimal |
| Hypochlorite ( | +1 | Colorimetric (TMB/Taurine) | Oxidizing agents | |
| Chlorite ( | +3 | IC-ICP-MS (m/z 35) | sub-ppb | Matrix conductivity |
| Chlorate ( | +5 | IC-Conductivity | ppb | Nitrate |
| Perchlorate ( | +7 | IC-MS/MS | ppt | High salt |
Part 4: Experimental Protocol
Protocol: High-Throughput MPO Inhibition Screen (Targeting the +1 State)
Objective: To identify drug candidates that inhibit the formation of HOCl (+1) by Myeloperoxidase, thereby reducing oxidative stress.
Principle: MPO catalyzes the chlorination of taurine to form taurine chloramine. This stable oxidant reacts with TMB (3,3',5,5'-tetramethylbenzidine) to produce a blue color absorbing at 650 nm. Direct reaction of TMB with MPO is avoided to prevent false positives (radical scavenging vs. enzymatic inhibition).
Reagents:
-
MPO Enzyme: Human neutrophil MPO (purified), 20 nM final.
-
Substrates:
(50 M), NaCl (140 mM), Taurine (5 mM). -
Developer: TMB Solution + NaI (catalyst).
-
Buffer: 20 mM Phosphate Buffer, pH 7.4.
Workflow:
-
Preparation: Dilute test compounds in DMSO. Plate 1
L into 96-well plates. -
Enzyme Addition: Add 50
L of MPO solution (40 nM in buffer). Incubate 15 min at RT (allows binding to active site). -
Reaction Initiation: Add 50
L of Substrate Mix ( , NaCl, Taurine). -
Incubation: Incubate for 30 minutes at 37°C.
-
Quench & Develop: Add 50
L of Stop/Develop Solution (TMB + 200 M NaI in Acetate Buffer pH 5.4). -
Read: Measure Absorbance at 650 nm immediately.
Data Analysis: Calculate % Inhibition relative to DMSO control (0% inhibition) and Azide/Dapsone control (100% inhibition).
Figure 3: Step-by-step workflow for the MPO-mediated chlorination inhibition assay.
References
-
Standard Potentials: Vanýsek, P. (2012). Electrochemical Series. In CRC Handbook of Chemistry and Physics.
-
MPO Mechanism: Winterbourn, C. C., et al. (2016). Myeloperoxidase mechanisms of action and their relevance to human health. Antioxidants & Redox Signaling.
-
Perchlorate Toxicity: Tonacchera, M., et al. (2004). Relative potencies and additivity of perchlorate, thiocyanate, nitrate, and iodide on the inhibition of the sodium/iodide symporter. Thyroid.
-
Analytical Speciation: Dionex Application Note 138. Determination of Oxyhalides and Bromide in Drinking Water by Ion Chromatography.
-
MPO Assay Protocol: Pullar, J. M., et al. (2000). The mechanism of hypochlorous acid production by myeloperoxidase.[1][4] Biochemical Journal.
Sources
- 1. youtube.com [youtube.com]
- 2. Myeloperoxidase acts as a source of free iron during steady-state catalysis by a feedback inhibitory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Membrane-bound myeloperoxidase (MPO) produces hypochlorous acid (HOCl) [reactome.org]
- 4. Inhibition of myeloperoxidase-mediated hypochlorous acid production by nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Chlorine Dioxide? [visittbo.com]
- 6. Competitive Inhibition of Thyroidal Uptake of Dietary Iodide by Perchlorate Does Not Describe Perturbations in Rat Serum Total T4 and TSH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics and mechanisms of chlorine dioxide and chlorite oxidations of cysteine and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
A Technical Guide to the Strategic Role of Chlorine in Advanced Materials Synthesis
This guide provides an in-depth exploration of chlorine's multifaceted role in the synthesis of advanced materials. Moving beyond a simple catalog of reactions, we will delve into the fundamental chemical principles that make chlorine an indispensable tool for researchers, chemists, and drug development professionals. We will examine the causality behind its application, from manipulating electron density in organic molecules to enabling the ultra-high purification of inorganic materials, thereby offering a field-proven perspective on leveraging chlorine chemistry for innovation.
Part 1: The Foundational Chemistry of Chlorine in Synthesis
Chlorine's utility in materials science stems from its unique electronic configuration and reactivity. As a halogen with high electronegativity and the availability of 3d orbitals, it exerts powerful inductive and resonance effects, influencing the reactivity of adjacent atoms.[1][2] It is a strong oxidizing agent that readily combines with most elements.[3] The carbon-chlorine (C-Cl) bond is polar and possesses moderate bond energy, making it stable enough to be carried through multi-step syntheses but reactive enough to serve as an excellent leaving group in substitution and elimination reactions.[1][2]
These fundamental properties allow chlorine to perform several key functions:
-
Activating and Directing Group: By withdrawing electron density, chlorine can activate adjacent C-H bonds, facilitating proton abstraction and the formation of stabilized carbanions.[1][2]
-
Functional Handle and Leaving Group: The C-Cl bond is a gateway for introducing a wide array of functional groups via nucleophilic substitution (S_N1 and S_N2 mechanisms).[1][2]
-
Monomer Component: Chlorine is a core component of high-volume polymers, most notably polyvinyl chloride (PVC), imparting unique physical properties.[4][5]
-
Purification Agent: In inorganic synthesis, chlorine is used to convert non-volatile compounds into volatile chlorides, enabling purification through distillation.[6][7]
The following diagram illustrates the primary pathways through which chlorine is leveraged in material synthesis.
Caption: High-level overview of chlorine's role in organic and inorganic material synthesis pathways.
Part 2: Chlorine in the Synthesis of Organic Materials
Chlorine's most visible impact is in the world of organic polymers and functional molecules. Its ability to be either incorporated into a final structure or to act as an intermediate functional group makes it exceptionally versatile.
Chlorine as a Constituent Element: The Case of PVC
Polyvinyl chloride (PVC) is one of the most widely produced synthetic plastics, and its synthesis is a cornerstone of the chemical industry.[4] The process begins with the chlorination of ethylene to produce vinyl chloride monomer (VCM), which is then polymerized.[5]
Synthesis Pathway of Polyvinyl Chloride (PVC):
-
Ethylene Dichloride (EDC) Formation: Ethylene reacts with chlorine in a direct chlorination reaction.
-
Vinyl Chloride Monomer (VCM) Pyrolysis: EDC is heated to high temperatures, causing it to crack and form VCM and hydrogen chloride (HCl).[5]
-
Polymerization: VCM monomers are linked together in a free-radical polymerization process to form the long chains of PVC.[5]
Caption: Simplified workflow for the industrial synthesis of Polyvinyl Chloride (PVC).
Post-Synthesis Modification: Chlorinated Polyethylene (CPE)
Chlorine can also be used to modify existing polymers, altering their properties for specific applications. Chlorinated Polyethylene (CPE) is produced by chlorinating high-density polyethylene (HDPE).[8] The degree of chlorination is a critical parameter that dictates the final material's properties.
| Degree of Chlorination | Material Behavior | Key Properties Enhanced |
| < 15% | Plastic-like | - |
| 16-24% | Thermoplastic-Elastomer | Flexibility and processability |
| 25-48% | Rubber-like Elastomer | Oil resistance, flame retardancy, air impermeability |
| Source: Data synthesized from Matmatch.[8] |
This tunability makes CPE a valuable impact modifier for PVC, as well as a primary material for wire jackets, automotive hoses, and waterproof membranes.[8]
Chlorine as a Superior Leaving Group in Drug Development
In the synthesis of complex organic molecules, including pharmaceuticals, the strategic placement of a chlorine atom is a common tactic.[9] Due to its electronegativity, chlorine makes the carbon atom it is attached to electrophilic and susceptible to attack by nucleophiles. The chloride ion is a stable, weak base, making it an excellent leaving group in S_N2 reactions. This allows for the precise and efficient introduction of more complex functional groups.
Experimental Protocol: General Nucleophilic Aromatic Substitution
This protocol describes a general, self-validating workflow for substituting a chlorine atom on an activated aromatic ring, a common step in pharmaceutical synthesis.
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the chloro-aromatic starting material (1.0 eq) and a polar aprotic solvent (e.g., DMF, DMSO).
-
Causality: A dry, inert atmosphere is crucial to prevent side reactions with water or oxygen. Polar aprotic solvents are chosen because they solvate the cation of the nucleophile, leaving the anion more reactive.
-
-
Addition of Nucleophile:
-
Add the desired nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) if the nucleophile is protic (e.g., an alcohol or amine).
-
Causality: A slight excess of the nucleophile ensures the reaction goes to completion. The base deprotonates the nucleophile, increasing its nucleophilicity.
-
-
Thermal Conditions:
-
Heat the reaction mixture to a predetermined temperature (typically 80-150 °C) and monitor by TLC or LC-MS.
-
Trustworthiness: The reaction is monitored until the starting material is consumed. This provides an internal validation that the transformation is complete before proceeding to workup.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Caption: Workflow for a typical nucleophilic substitution reaction using a chloro-intermediate.
Part 3: Chlorine in the Synthesis of Inorganic Materials
Chlorine chemistry is fundamental to the modern electronics industry and in metallurgy, primarily for its role in purification.
Ultra-High Purity Silicon for Semiconductors
The production of semiconductor-grade silicon relies on a process that uses chlorine to create volatile chlorosilanes, which can be purified to an extremely high degree.[6]
The Siemens Process:
-
Fluidized Bed Reactor: Metallurgical-grade silicon is reacted with hydrogen chloride (HCl) at high temperatures to produce trichlorosilane (SiHCl₃).
-
Distillation: Trichlorosilane has a low boiling point (31.8 °C), allowing it to be separated from impurities through fractional distillation. This step is critical for achieving the "eleven nines" (99.999999999%) purity required for microchips.[6]
-
Decomposition: The purified SiHCl₃ gas is then decomposed onto heated, high-purity silicon filaments. The SiHCl₃ breaks down, depositing pure silicon and releasing HCl, which is recycled.[6]
Chlorine acts as a recyclable facilitator, converting solid silicon into a purifiable gas and back again, a process that would be impossible with elemental silicon due to its high boiling point.[6]
Metallurgical Extraction
Chlorination is also a powerful technique in extractive metallurgy. Many metal oxides and sulfides are stable, high-melting-point solids. By reacting them with chlorine gas at high temperatures, they can be converted into metal chlorides, which are often more volatile.[7] This difference in volatility allows for the selective separation of different metals from complex ores.[7] For example, this process is key in the purification of titanium dioxide, a widely used white pigment.[10]
Part 4: Safety, Handling, and Environmental Considerations
Chlorine is a highly reactive and toxic gas, demanding strict safety protocols.[3][11] Its use in synthesis must be approached with a thorough understanding of the hazards involved.
| Hazard | Mitigation Strategy |
| Toxicity (Inhalation) | - Work in a well-ventilated fume hood or with a dedicated gas scrubber. - Use appropriate personal protective equipment (PPE), including respirators with acid gas cartridges.[12] - Install chlorine gas detectors with alarms. |
| High Reactivity/Exotherm | - Control the rate of chlorine addition carefully. - Ensure adequate cooling capacity for the reaction vessel. - Inert the reactor headspace with nitrogen to prevent explosive mixtures with organic vapors.[11] |
| Corrosivity (especially when wet) | - Use corrosion-resistant materials for reactors and tubing (e.g., glass, Hastelloy, nickel).[13] - Dry chlorine is less corrosive to steel, but moisture must be rigorously excluded.[14] |
| Environmental Release | - Neutralize excess chlorine and acidic byproducts (like HCl) in a chemical scrubber containing a basic solution (e.g., sodium hydroxide) before venting. |
Self-Validating Safety Protocol: Always perform a dry run of the experimental setup to check for leaks using an inert gas like nitrogen before introducing chlorine. The system's integrity is validated before any hazardous material is used.
While essential for industry, the widespread use of chlorinated compounds has led to environmental concerns, as many organochlorine compounds are persistent organic pollutants (POPs).[15][16][17] Modern chemical synthesis aims to use chlorine efficiently, often in closed-loop systems where byproducts like HCl are captured and reused, minimizing environmental impact.[18] A recent development involves using chlorine-containing waste as a chlorination reagent in a tandem catalytic process, representing a promising avenue for sustainable chemistry.[19]
References
- Vertex AI Search. (2023). How Chlorine Is Used in Plastic Machining.
- ResearchGate. (n.d.). Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry.
- Encyclopedia.pub. (n.d.). Chlorine in an Organic Molecule.
- IHS Economics. (2016).
- Unknown Source. (n.d.). Chlorine is a Fundamental Component in the Production of Polyvinyl Chloride.
- CDC/ATSDR. (n.d.). Chlorine | Medical Management Guidelines.
- IChemE. (n.d.).
- Google Patents. (n.d.).
- Syamcat. (2024). Impact of Chlorine on Steam Reforming Catalysts in Hydrocarbon Conversion for Hydrogen Production.
- Unknown Source. (n.d.). Organochlorine compounds: Significance and symbolism.
- MDPI. (n.d.). Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions.
- JRank Articles. (n.d.). Chlorinated Hydrocarbon Polymers - Pvc, Products, Plastic, and Polyethylene.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- WorkSafeBC. (n.d.). Safe Work Practices for Chlorine.
- The Chlorine Institute. (n.d.). Chemical Properties.
- ResearchGate. (2025). An overview study of chlorination reactions applied to the primary extraction and recycling of metals and to the synthesis of new reagents.
- PubMed Central. (n.d.).
- PubMed Central. (2024).
- National Institutes of Health. (2023). Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions.
- Wikipedia. (n.d.). Chlorine.
- The Element of Surprise. (2018). New semiconductor nanofiber uses chlorine chemistry to achieve “superb conductivity”.
- Matmatch. (2024). Chlorinated Polyethylene (CPE): Types, Properties, Uses & Structure.
- Australian Government Department of Climate Change, Energy, the Environment and W
- Resonac. (n.d.). High-Purity Chlorine (Cl2).
- PubMed. (n.d.). [Chronic Exposure to Organochlorine Compounds and Health Effects in Adults: Diabetes and Thyroid Diseases].
- Wacker Chemie AG. (n.d.). The Role of Specialty Chemicals in Chip Manufacturing.
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- 4. How Chlorine Is Used in Plastic Machining [millerplastics.com]
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- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New semiconductor nanofiber uses chlorine chemistry to achieve “superb conductivity” - Chlorine The Element of Surprise [chlorine.org]
- 11. icheme.org [icheme.org]
- 12. worksafebc.com [worksafebc.com]
- 13. US4602068A - Chlorination of polymers - Google Patents [patents.google.com]
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- 15. wisdomlib.org [wisdomlib.org]
- 16. Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Chronic exposure to organochlorine compounds and health effects in adults: diabetes and thyroid diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tandem catalysis enables chlorine-containing waste as chlorination reagents - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Chlorine Radical Catalysis for C(sp³)-H Functionalization: A Flow Chemistry Approach
Executive Summary
Chlorine, traditionally viewed strictly as a reagent or leaving group, has re-emerged as a potent catalytic mediator in Hydrogen Atom Transfer (HAT) cycles, particularly for late-stage functionalization of pharmacophores. While the high reactivity of the chlorine radical (
This guide investigates the Chlorine Radical Loop as a catalytic engine for activating inert C(sp³)-H bonds. By transitioning from batch to continuous flow, researchers can safely harness the high bond dissociation energy (BDE) of H-Cl (103 kcal/mol) to abstract hydrogen atoms from unactivated alkanes, enabling site-specific chlorination or oxidation crucial for structure-activity relationship (SAR) studies.
Mechanistic Principles: The Chlorine Radical Loop
The utility of chlorine as a catalyst lies in its ability to act as a shuttle in a radical chain reaction. Unlike bromine, which is endothermic and highly selective, the chlorine radical abstracts hydrogen exothermically.
The Catalytic Cycle (HAT)
In a typical C-H functionalization, the chlorine atom acts as the HAT catalyst. The cycle proceeds as follows:
-
Initiation: Homolytic cleavage of a precursor (e.g.,
or N-Cl bond) via UV-Vis irradiation ( ). -
Propagation (HAT): The electrophilic
abstracts a hydrogen from the substrate ( ), forming a carbon-centered radical ( ) and HCl. -
Turnover: The
reacts with a chlorine source (regenerating ) or is trapped by another functional group, while the HCl is often recycled or scavenged.
Visualization of the Radical Pathway
The following diagram illustrates the photon-gated radical chain propagation, highlighting the regeneration of the active chlorine species.
Figure 1: The Chlorine Radical Chain Propagation Cycle. The Cl atom acts as the hydrogen abstractor, driving the formation of the reactive alkyl radical.
Experimental Protocol: Continuous Flow Photo-Chlorination
Handling chlorine gas or generating high concentrations of chlorine radicals in batch reactors is hazardous and inefficient due to poor light penetration (Beer-Lambert law). Continuous flow chemistry is the self-validating standard for this application, ensuring uniform irradiation and containment of toxic intermediates.
Reagents & Equipment
-
Reactor: Vapourtec E-Series or equivalent with UV-150 photoreactor (FEP tubing, 10 mL volume).
-
Light Source: 365 nm LED (high intensity) or Medium Pressure Hg lamp (filtered).
-
Reagents: Substrate (0.5 M in
or Trifluorotoluene), gas (or in-situ generated via HCl/NaOCl).
Step-by-Step Workflow
-
System Priming: Flush the reactor coil with pure solvent (anhydrous
or -trifluorotoluene) at 1.0 mL/min to remove oxygen (radical quencher). -
Reagent Feed:
-
Stream A: Substrate solution.[1]
-
Stream B: Chlorine gas feed (controlled via Mass Flow Controller) OR aqueous NaOCl/HCl for in-situ generation (requires biphasic separation later).
-
-
Mixing: Streams A and B meet at a T-mixer (PEEK or PTFE) immediately preceding the photoreactor.
-
Irradiation: The segmented flow (gas/liquid) enters the FEP coil wrapped around the light source.
-
Residence Time: Typically 2–10 minutes depending on substrate deactivation.
-
-
Quenching & Separation: The reactor effluent passes through a back-pressure regulator (BPR, 5 bar) to maintain gas solubility, then into a collection vessel containing aqueous sodium thiosulfate (to quench unreacted
).
Flow Reactor Diagram
The following schematic details the engineering controls required for safe chlorine radical catalysis.
Figure 2: Continuous flow setup for photochemical chlorination. The BPR is critical for maintaining Cl2 solubility.
Data Analysis: Selectivity & Reactivity[2][3][4][5]
A common misconception is that chlorine is "unselective." While less selective than bromine,
Relative Reactivity Rates (Gas Phase, 25°C)
The following table summarizes the relative rates of hydrogen abstraction by a chlorine radical. Note the preference for tertiary carbons, though this is less pronounced than with bromine.[2]
| C-H Bond Type | Relative Rate ( | Mechanistic Driver |
| Primary ( | 1.0 | Baseline (High BDE) |
| Secondary ( | 3.8 | Hyperconjugation stabilization of radical |
| Tertiary ( | 5.0 | Max stability, but steric hindrance applies |
| Benzylic | ~10–50 | Resonance stabilization of radical |
Interpreting Results[1][2][3][5][6][7][8]
-
Statistical Correction: When analyzing crude NMR data, you must normalize integration values by the number of protons.
-
Formula:
-
-
Solvent Effects: Using complexing solvents (e.g., benzene,
) can increase selectivity for positions by forming a -complex with the chlorine atom, effectively increasing its steric bulk.
Advanced Application: Chloride-Mediated Electrochemistry
Beyond radical chemistry, chloride ions (
-
Mechanism: Anodic oxidation of
generates electrophilic or species in situ. -
Application: This is used for the oxidative functionalization of ethylene to 2-chloroethanol (a precursor to ethylene oxide) or the oxidation of alcohols.
-
Advantage: It avoids the handling of gaseous
entirely, using saline water or simple chloride salts as the chlorine source.
Safety & Engineering Controls
Working with chlorine (gas or radical) requires strict adherence to safety protocols.
-
Engineering: All reactions must be performed in a fume hood. Flow reactors should be housed in a secondary containment box (polycarbonate) to contain leaks.
-
Material Compatibility: Use PTFE, FEP, or PFA tubing. Avoid standard steel or silicone, which degrade rapidly upon exposure to
and HCl. -
Detection: A handheld chlorine gas detector must be active near the reactor setup.
-
Quenching: Never vent the reactor output directly. Use a scrubber containing 10% NaOH and Sodium Thiosulfate.
References
-
Selectivity in Radical C-H Activ
- Source: National Institutes of Health (PubMed) / Science
- Title: Enforcing Steric Control over Chlorine-Radical-Mediated C-H Activ
-
URL:[Link]
-
Flow Chemistry Protocols
- Source: Royal Society of Chemistry (Reaction Chemistry & Engineering)
- Title: A greener process for flow C–H chlorination of cyclic alkanes using in situ generation and on-site consumption of chlorine gas
-
URL:[Link]
-
Electrochemical Applic
-
General Reactivity D
Sources
- 1. osti.gov [osti.gov]
- 2. Taming the Chlorine Radical: Enforcing Steric Control over Chlorine-Radical-Mediated C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
A Historical Perspective on the Use of Chlorine in Public Health: From Miasma to Microbiology
An In-depth Technical Guide for Researchers and Scientists
Abstract
The introduction of chlorine into public water supplies stands as one of the most significant public health achievements of the 20th century. This guide provides a comprehensive historical and technical examination of chlorine's role in the dramatic reduction of waterborne diseases. Beginning with the pre-germ theory era and the pioneering epidemiological work of John Snow, we trace the scientific discoveries that led to the adoption of chlorination. The core of this guide delves into the biochemical mechanisms of chlorine's disinfectant properties, detailing its action on microbial cell structures and metabolic functions. Furthermore, we provide an overview of the evolution of chlorination technologies, standardized protocols for its application and monitoring, and the ongoing scientific discourse surrounding its use, including the formation of disinfection byproducts (DBPs). This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this cornerstone of modern public health.
The Age of Miasma and the Dawn of an Epidemiological Revolution
Prior to the late 19th century, the prevailing scientific consensus attributed the spread of epidemic diseases like cholera and typhoid to "miasma," or "bad air," emanating from decaying organic matter. This theory, while incorrect, drove early sanitation efforts focused on waste removal and odor control. A pivotal shift in understanding began with the meticulous work of British physician John Snow during the 1854 Broad Street cholera outbreak in London.[1][2][3] At the time, the miasma theory was the dominant explanation for cholera's transmission.[4]
Snow, a skeptic of the miasma theory, hypothesized that cholera was a waterborne disease.[2][4][5] Through rigorous investigation, he mapped the locations of cholera deaths and identified a common link: the public water pump on Broad Street.[3][5] His evidence was so compelling that he persuaded local officials to remove the pump's handle, an action that was followed by a rapid decline in the outbreak.[3][5] Later investigations revealed that the well supplying the pump had been contaminated by a nearby leaking cesspit.[3] Snow's work was a landmark achievement in epidemiology, providing strong evidence for the waterborne transmission of disease long before the germ theory of disease was widely accepted.[1][2][6]
The Discovery of Chlorine and its Germicidal Properties
Chlorine was first discovered in 1774 by Swedish chemist Carl Wilhelm Scheele, who initially believed it contained oxygen.[7] It was Sir Humphry Davy in 1810 who identified it as a new element.[7] While chlorine's bleaching properties were recognized early on, its potential as a disinfectant was not immediately understood.[7]
The late 19th and early 20th centuries saw a confluence of scientific advancements that set the stage for chlorine's public health debut. The germ theory of disease, solidified by the work of Louis Pasteur and Robert Koch, provided the crucial understanding that invisible microorganisms were the causative agents of many diseases. This new paradigm spurred a search for effective methods to kill or inactivate these pathogens.
The first recorded use of chlorine to disinfect a water supply occurred in Maidstone, England, in 1897, following a typhoid outbreak.[7][8] However, it was the severe typhoid epidemic in Lincoln, England, in 1905 that marked the beginning of permanent water chlorination.[8] Dr. Alexander Cruickshank Houston implemented a continuous chlorination system using a concentrated solution of "chlorinated lime" (calcium hypochlorite), which successfully halted the epidemic.[8] This success story quickly spread, and in 1908, Jersey City, New Jersey, became the first city in the United States to adopt continuous chlorination for its drinking water, a move that was soon replicated by cities across the country and the world.[7][8][9][10][11]
The Science of Disinfection: How Chlorine Works
Chlorine's efficacy as a disinfectant stems from its potent oxidizing capabilities. When added to water, chlorine gas (Cl₂) or hypochlorite solutions react to form hypochlorous acid (HOCl) and hypochlorite ions (OCl⁻), which are collectively referred to as "free chlorine".
Chemical Reactions of Chlorine in Water:
Cl₂ + H₂O ⇌ HOCl + H⁺ + Cl⁻ HOCl ⇌ H⁺ + OCl⁻
The equilibrium between HOCl and OCl⁻ is pH-dependent. Hypochlorous acid is a significantly more powerful disinfectant than the hypochlorite ion, and it is the dominant species at a lower pH.
Mechanism of Microbial Inactivation:
Chlorine inactivates microorganisms through a multi-pronged attack on their cellular integrity and function:
-
Cell Membrane Damage: As a neutral molecule, hypochlorous acid can easily penetrate the negatively charged cell walls of bacteria.[12][13] It then reacts with lipids in the cell membrane, a process called oxidation, which disrupts the membrane's structure and permeability.[5][14][15] This can lead to the leakage of essential intracellular components.
-
Protein Denaturation: Chlorine compounds are strong oxidants that react with amino acids and proteins within the cell, altering their three-dimensional structure.[9] This process, known as denaturation, renders enzymes and structural proteins non-functional, thereby disrupting critical metabolic pathways.
-
DNA and RNA Damage: Chlorine can also react with the nucleic acids (DNA and RNA) of the microorganism, leading to damage that can inhibit replication and ultimately lead to cell death.[9][16]
Public Health Impact: A Quantifiable Success
The widespread adoption of water filtration and chlorination in the early 20th century led to a dramatic and measurable decline in waterborne diseases. Cities that implemented these technologies saw sharp reductions in mortality rates from diseases like typhoid fever, cholera, and dysentery.
| Public Health Outcome | Impact of Water Filtration and Chlorination | Source |
| Typhoid Fever Mortality | Reduced by an average of 25% in major US cities between 1900 and 1936. | [17] |
| Total Mortality | Reduced by 13% in major US cities during the same period. | [17] |
| Infant Mortality | Reduced by 46% in major US cities. | [17] |
| Child Mortality | Reduced by 50% in major US cities. | [17] |
These statistics underscore the profound impact of this public health intervention, which is credited with significantly increasing life expectancy in the 20th century.
Experimental Protocols and Best Practices
The effective and safe use of chlorine in water treatment relies on precise control and monitoring. The following protocols are fundamental to modern chlorination practices.
Breakpoint Chlorination
Breakpoint chlorination is a critical process to ensure that enough chlorine is added to the water to satisfy the "chlorine demand" (the amount of chlorine consumed by impurities) and provide a protective "free chlorine residual."
Objective: To add sufficient chlorine to oxidize ammonia and other nitrogenous compounds, destroying the less effective and often odorous chloramines, and leaving a stable free chlorine residual.
Methodology:
-
Determine Combined Chlorine:
-
Measure the Total Chlorine (TC) concentration of the water sample.
-
Measure the Free Chlorine (FC) concentration of the same sample.
-
Calculate the Combined Chlorine (CC) concentration: CC = TC - FC .[18]
-
-
Calculate the Breakpoint Dosage:
-
Determine the Required Chlorine Dose:
-
Calculate the additional chlorine needed to reach the breakpoint: Desired Change (ppm) = Breakpoint (ppm) - Existing FC (ppm) .
-
-
Application and Verification:
-
Add the calculated amount of a chlorine-based product to the water.
-
After a sufficient contact time, re-test the free and total chlorine levels to confirm that a stable free chlorine residual has been established and combined chlorine is minimized.
-
Measurement of Chlorine Residuals: The DPD Method
The DPD (N,N-diethyl-p-phenylenediamine) colorimetric method is the standard for measuring free and total chlorine residuals in water.[20]
Principle: DPD acts as an indicator that reacts with chlorine to produce a pink color. The intensity of the color is directly proportional to the chlorine concentration.[20]
Step-by-Step Protocol (Simplified):
-
Sample Collection: Collect a fresh water sample in a clean vial.
-
Free Chlorine Measurement:
-
Add a DPD reagent (powder, tablet, or liquid) that is specific for free chlorine to the sample.[20]
-
Mix until the reagent is dissolved.
-
Immediately measure the intensity of the resulting pink color using a colorimeter or spectrophotometer. This reading corresponds to the free chlorine concentration.
-
-
Total Chlorine Measurement:
-
To a fresh sample, add a DPD reagent that also contains potassium iodide. The iodide reacts with combined chlorine (chloramines) to convert them into a form that can then react with the DPD.
-
Mix and allow for the specified reaction time.
-
Measure the color intensity to determine the total chlorine concentration.
-
-
Combined Chlorine Calculation: As before, Combined Chlorine = Total Chlorine - Free Chlorine .
The Emergence of Disinfection Byproducts (DBPs)
While the benefits of chlorination are undisputed, scientific research in the 1970s revealed a potential downside: the formation of disinfection byproducts (DBPs).[21] These are chemical compounds formed when chlorine reacts with naturally occurring organic matter (such as decaying leaves and vegetation) in the source water.[21][22][23][24]
The two most common and regulated groups of DBPs are:
-
Trihalomethanes (THMs): Includes compounds like chloroform.
-
Haloacetic Acids (HAAs): A group of five related compounds.[22]
The formation of these byproducts is influenced by several factors, including the amount of organic matter, water temperature, pH, and the chlorine dose.[4][25] Regulatory agencies like the U.S. Environmental Protection Agency (EPA) and the World Health Organization (WHO) have established maximum contaminant levels for THMs and HAAs in drinking water to mitigate potential long-term health risks.[7][26][27] This has driven the evolution of water treatment technologies, including enhanced coagulation to remove organic precursors before chlorination and the use of alternative disinfectants like chloramines, chlorine dioxide, and ozone in certain situations.[6][10]
Conclusion: A Legacy of Health and an Evolving Science
The historical journey of chlorine in public health is a powerful illustration of the impact of scientific inquiry and engineering innovation on human well-being. From John Snow's groundbreaking epidemiological work to the modern understanding of microbial inactivation and disinfection chemistry, the story of chlorination is one of dramatic and life-saving progress. The challenges posed by disinfection byproducts have spurred further research and refinement of water treatment practices, ensuring that the immense benefits of disinfection are balanced with the need to minimize potential risks. As we look to the future of public health, the legacy of chlorine serves as a testament to the critical importance of safe drinking water and the continuous scientific efforts to protect it.
References
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A study of effects of chlorine on bacteria pathogens in drinking water. (2019). ResearchGate. [Link]
-
How Does Chlorine Kills Germs?. Dosatron. [Link]
-
History of Chlorine in Drinking Water: Why It's Used. (2024). Santevia Blog. [Link]
-
COMMON POOL CALCULATIONS Break Point Chlorination Saturation Index. (2023). [Link]
-
John Snow and the 1854 Broad Street cholera outbreak. (2017). YouTube. [Link]
-
John Snow and the Broad Street Pump. Lowell Milken Center. [Link]
-
Haloacetic Acids Found as Water Disinfection Byproducts (Selected). National Center for Biotechnology Information. [Link]
-
Bacterial Responses to Reactive Chlorine Species. (2013). PubMed Central. [Link]
-
Membrane Damage and Microbial Inactivation by Chlorine in the Absence and Presence of a Chlorine-Demanding Substrate. PubMed Central. [Link]
-
Chlorinated drinking-water. National Center for Biotechnology Information. [Link]
-
Analytical Methods Approved for Drinking Water Compliance Monitoring under the Disinfection Byproduct Rules. (2024). US EPA. [Link]
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National Primary Drinking Water Regulations. US EPA. [Link]
-
The Evolution of Water Disinfection. aquaanalytic. [Link]
-
Let's Explore the History of Chlorine in Pools. (2020). Tarson Pools & Spas. [Link]
-
Haloacetic acid and Trihalomethane Formation from the Chlorination and Bromination of Aliphatic β-Dicarbonyl Acid Model Compounds. (2004). ACS Publications. [Link]
-
Break Point Chlorination Example # 1 Using Calcium Hypochlorite. Douglas County, OR. [Link]
-
The Disinfection of Drinking Water. National Center for Biotechnology Information. [Link]
-
Changes in historical typhoid transmission across 16 U.S. cities, 1889-1931: Quantifying the impact of investments in water and sewer infrastructures. PubMed Central. [Link]
-
HOCl Forms Lipid N-Chloramines in Cell Membranes of Bacteria and Immune Cells. (2024). bioRxiv. [Link]
-
Fact sheet: Disinfection by-products in drinking water. (2025). Indigenous Services Canada. [Link]
-
The Evolution of Water Treatment: Enter Chlorine Dioxide Generators. PureLine. [Link]
-
Chlorine and its importance in the inactivation of bacteria, can it inactivate viruses?. SciELO. [Link]
-
The Mechanism of Chlorine Damage Using Enhanced Green Fluorescent Protein-Expressing Escherichia coli. (2020). MDPI. [Link]
-
Chlorine in Drinking-water. World Health Organization. [Link]
-
Changes in historical typhoid transmission across 16 U.S. cities, 1889-1931: Quantifying the impact of investments in water and sewer infrastructures. (2019). PLOS Neglected Tropical Diseases. [Link]
-
A critical review of trihalomethane and haloacetic acid formation from natural organic matter surrogates. Taylor & Francis Online. [Link]
-
EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection. (2025). US EPA. [Link]
-
Chlorine Residual Testing for DRINKING WATER SYSTEMS USING DPD COLORIMETRIC TEST KITS. (2017). Hawaii State Department of Health. [Link]
-
Disinfection and Disinfection Byproducts. (2024). MN Dept. of Health. [Link]
-
John Snow and the Broad Street cholera outbreak. Policy Navigator. [Link]
-
Breakpoint Chlorination. Pureflow Filtration. [Link]
-
How Much Residual Chlorine Is Safe in Drinking Water? | WHO & EPA Standards. (2026). Sensorex. [Link]
-
Water chlorination. Wikipedia. [Link]
-
Changes in historical typhoid transmission across 16 U.S. cities, 1889-1931: Quantifying the impact of investments in water and sewer infrastructures. (2019). ResearchGate. [Link]
-
Analytical Methods Approved for Drinking Water Compliance Monitoring under the Disinfection Byproduct Rules. US EPA. [Link]
-
Chlorine, Free and Total, Low Range. Hach. [Link]
-
History of Water Treatment Systems. (2024). ECHOTec Watermakers. [Link]
-
Maintaining a Disinfectant Residual. US EPA. [Link]
-
Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins. PubMed Central. [Link]
-
Typhoid Fever, Water Quality, and Human Capital Formation. (2016). The Journal of Economic History. [Link]
-
Haloacetic acid and Trihalomethane Formation from the Chlorination and Bromination of Aliphatic β-Dicarbonyl Acid Model Compounds. ACS Publications. [Link]
-
DPD Method: Chlorine & Chemical Measurements. Hydro Instruments. [Link]
-
Researchers discover protein protecting against chlorine. (2014). ScienceDaily. [Link]
-
The Role of Public Health Improvements in Health Advances: The 20th Century United States. (2004). NBER. [Link]
-
Disinfection Byproducts (DBPs) Analysis in Water. Agilent. [Link]
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- 8. Water chlorination - Wikipedia [en.wikipedia.org]
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- 27. How Much Residual Chlorine Is Safe in Drinking Water? | WHO & EPA Standards [erunwas.com]
Methodological & Application
analytical methods for detecting free chlorine in water samples
Application Note: Advanced Analytical Protocols for Free Chlorine Detection in Water
Part 1: Strategic Overview & Scope
The quantification of free chlorine (
This guide moves beyond basic test-kit instructions to provide rigorous, validation-ready protocols for the two industry-standard methodologies: Amperometric Titration (the reference standard) and DPD Colorimetry (the routine workhorse).
The Chemistry of "Free" vs. "Total"
-
Free Chlorine: The sum of hypochlorous acid (
) and hypochlorite ion ( ).[1][2][3][4] This is the active disinfectant. -
Combined Chlorine: Chlorine reacted with ammonia or organic nitrogen to form chloramines (
).
Critical Insight: In pharmaceutical pretreatment, we often monitor for the absence of chlorine (breakthrough) post-carbon filtration. In this context, sensitivity at the ppb level (<0.05 mg/L) and freedom from manganese interference are paramount.
Part 2: Method A - Amperometric Titration (The Gold Standard)
Principle: Amperometric titration is the EPA-accepted reference method (Standard Method 4500-Cl D) because it is unaffected by color, turbidity, and most common interferences that plague colorimetric methods. It relies on the change in cell current as a titrant (Phenylarsine Oxide - PAO) reduces chlorine.[3][7]
Mechanism: A voltage is applied across a platinum/silver electrode pair.[8] Free chlorine depolarizes the cathode, generating a current proportional to concentration. As PAO is added, it reduces the chlorine; the current decreases linearly until the endpoint (zero current) is reached.
Experimental Protocol
Reagents:
-
Phenylarsine Oxide (PAO) Titrant (0.00564 N): Standardized such that 1.0 mL = 1.0 mg/L
in a 200 mL sample.[6][7] -
Phosphate Buffer (pH 6.5–7.5): Critical to prevent combined chlorine interference.
-
Electrolyte: 5% NaCl solution (if required by specific probe type).
Workflow:
-
Sample Prep: Collect 200 mL of sample. Avoid excessive agitation (loss of volatile
) and exposure to sunlight (UV degradation). -
Buffering: Add 1.0 mL of Phosphate Buffer to maintain pH between 6.5 and 7.5.
-
Expert Note: If pH < 6.0, monochloramine can interfere (false positive). If pH > 7.5, reaction kinetics slow down.
-
-
Titration:
-
Immerse electrodes and start stirring.
-
Observe initial current reading.[8]
-
Add PAO in small increments (e.g., 0.1 mL).
-
Record volume vs. current.
-
-
Endpoint Determination: Plot Current (y-axis) vs. Volume PAO (x-axis). The endpoint is the intersection of the descending line with the baseline (residual current).
Visualization: Amperometric Logic Flow
Figure 1: Logical workflow for Amperometric Titration, highlighting the critical buffering step to isolate free chlorine species.
Part 3: Method B - DPD Colorimetric Method (Routine Analysis)
Principle: N,N-diethyl-p-phenylenediamine (DPD) is oxidized by chlorine to form a magenta-colored Wurster dye.[2] The intensity is measured spectrophotometrically at 515 nm (Standard Method 4500-Cl G).
Mechanism & Interferences: The reaction is pH-dependent. At near-neutral pH, DPD reacts primarily with free chlorine.
-
Interference (Positive): Oxidized Manganese (
), Chromatres. -
Interference (False Negative): High chlorine concentrations (>10 mg/L) can bleach the DPD color to a colorless imine, causing a "flash" of pink that disappears, leading to a false reading of zero.
Experimental Protocol
Reagents:
-
DPD Indicator Solution: (or powder pillows).
-
Phosphate Buffer: Buffers sample to pH 6.2–6.5.
-
Potassium Iodide (KI): Only used for Total Chlorine determination.
Workflow:
-
Blanking: Zero the spectrophotometer with the unreacted water sample (corrects for turbidity/natural color).
-
Reaction:
-
Add DPD reagent and Buffer to a clean cell.
-
Add 10 mL sample immediately (within 0.5 seconds).
-
Mix gently.
-
-
Measurement (Free Chlorine):
-
Read absorbance at 515 nm within 60 seconds .
-
Expert Note: Delaying the reading allows monochloramine to slowly react with DPD, causing "color creep" (false positive).
-
-
Measurement (Total Chlorine):
-
Add KI crystals.[6] Wait 2 minutes. Read again.
- .
-
Visualization: DPD Reaction Pathway
Figure 2: DPD oxidation pathway. Note the "Bleaching Effect" pathway which causes false negatives at high chlorine concentrations.
Part 4: Comparative Analysis & Data Presentation
When selecting a method for drug development or water system validation, consider the following performance metrics.
Table 1: Method Performance Comparison
| Feature | Amperometric Titration | DPD Colorimetric | Iodometric Titration |
| Primary Use | Calibration Standard / Dirty Water | Routine Monitoring / Clean Water | High Concentration (>1 mg/L) |
| LOD (Limit of Detection) | ~0.01 mg/L | ~0.02 - 0.05 mg/L | ~1.0 mg/L |
| Upper Range | Linear up to 20 mg/L | Non-linear > 4 mg/L (dilution needed) | > 100 mg/L |
| Interferences | Copper, Silver (electrode poisoning) | Manganese, Turbidity, Color | Oxidizing agents |
| Skill Level | High (Titration technique) | Low (Pipette & Read) | Medium |
| Pharma Relevance | Validation of online sensors | Daily loop monitoring | Sanitization verification |
Part 5: Troubleshooting & Expert Insights
The "Pink Phantom" (DPD)
-
Symptom: Sample turns pink then immediately clear.
-
Cause: Extremely high chlorine (>10 ppm) bleaching the dye.
-
Fix: Dilute sample 1:10 with distilled water and re-test.
Manganese Interference
-
Scenario: Testing groundwater or raw water.
-
Issue: Oxidized manganese reacts with DPD like chlorine.
-
Correction: Perform a "blank" by adding Potassium Iodide and Sodium Arsenite before DPD. Arsenite reduces chlorine but not manganese. The remaining color is the manganese blank value. Subtract this from the reading.
Online Sensor Verification
-
Online amperometric sensors (membrane-covered) are standard in Pharma WFI loops.
-
Protocol: Do not calibrate the sensor to "zero" using a static sample. Chlorine is volatile. Always perform a "grab sample" calibration:
References
-
American Public Health Association (APHA). Standard Methods for the Examination of Water and Wastewater. Method 4500-Cl D (Amperometric Titration) & 4500-Cl G (DPD Colorimetric).
-
U.S. Environmental Protection Agency (EPA). Method 330.5: Determination of Residual Chlorine by DPD Spectrophotometry.
-
United States Pharmacopeia (USP). <1231> Water for Pharmaceutical Purposes.[10][11]
-
Hach Company. Chlorine, Free and Total, Method 8021 (DPD).
Sources
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- 4. yamathosupply.com [yamathosupply.com]
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- 10. pharmatesystems.com [pharmatesystems.com]
- 11. HOW TO DISINFECT A PHARMACEUTICAL WATER PURIFICATION SYSTEM | Durpro [durpro.com]
Application Notes and Protocols for the Safe Handling and Storage of Chlorine Gas in a Laboratory Setting
These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage of chlorine (Cl₂) gas in a laboratory environment. Adherence to these protocols is critical to mitigate the significant risks associated with this highly reactive and toxic chemical.
Understanding the Inherent Risks: Chlorine Gas Properties and Hazards
Chlorine gas is a potent oxidizing agent with a distinct greenish-yellow color and a pungent, irritating odor reminiscent of bleach.[1][2] Its high reactivity and toxicity demand stringent safety measures. Understanding its properties is the foundation of safe handling.
Chlorine is approximately 2.5 times heavier than air, meaning it will accumulate in low-lying areas in the event of a leak.[2][3] It is non-flammable but can support combustion and react explosively with many common laboratory chemicals.[2][4]
Table 1: Physicochemical Properties and Exposure Limits of Chlorine Gas
| Property | Value | Source |
| CAS Number | 7782-50-5 | [5] |
| Molecular Weight | 70.9 g/mol | [4] |
| Boiling Point | -34.04 °C (-29.27 °F) | [4] |
| Vapor Density | ~2.5 (Air = 1) | [2][3] |
| OSHA PEL (8-hr TWA) | 0.5 ppm | [1] |
| NIOSH REL (Ceiling) | 0.5 ppm | [6] |
| IDLH | 10 ppm | [7] |
The primary route of exposure is inhalation, which can cause severe corrosive damage to the respiratory tract, leading to symptoms ranging from coughing and shortness of breath to life-threatening pulmonary edema.[5][8] Skin and eye contact with chlorine gas can cause severe irritation and burns.[9]
Engineering Controls: The First Line of Defense
The primary principle of working with chlorine gas is to minimize the potential for exposure. This is achieved through robust engineering controls.
Designated Chlorine Gas Use Area
All work with chlorine gas must be conducted in a designated, well-ventilated area. This area should be clearly marked with appropriate warning signs. Ideally, a separate, enclosed room should be designated for chlorine gas use and storage.[3] This room should be designed with the following considerations:
-
Ventilation: A ventilation system capable of at least one air exchange per minute is required.[3] The exhaust should be located near the floor, as chlorine is heavier than air, with the air intake near the ceiling.[3]
-
Access and Egress: Doors should open outward and be equipped with panic hardware for easy escape.[3] An inspection window is also recommended.[3]
-
Temperature Control: The area should be maintained at a temperature above 15.5°C (60°F) but protected from extreme heat and direct sunlight to prevent cylinder over-pressurization.[3][10][11]
Chemical Fume Hood
All manipulations of chlorine gas, including reactions and transfers, must be performed inside a properly functioning chemical fume hood.[1] The fume hood should have a certified face velocity of 80-125 feet per minute.[1]
Personal Protective Equipment (PPE): Essential for All Operations
Appropriate PPE must be worn at all times when handling chlorine gas. The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: ANSI-approved safety goggles are mandatory.[1] A face shield worn over safety goggles is recommended for additional protection.[1]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are often recommended, and wearing two pairs can provide additional protection.[1] Always consult the glove manufacturer's compatibility chart for chlorine.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are the minimum requirements.[1] For procedures with a higher risk of exposure, a chemical-resistant apron or a full-body suit may be necessary.[5]
-
Respiratory Protection: For routine operations within a functioning fume hood, respiratory protection should not be necessary.[1] However, a NIOSH-approved respirator with cartridges appropriate for chlorine must be available for emergency situations.[3] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.
Safe Storage of Chlorine Gas Cylinders
Proper storage of chlorine gas cylinders is paramount to preventing accidental releases.
-
Securement: Cylinders, both full and empty, must be stored in an upright position and securely chained or strapped to a wall or a stable rack to prevent them from falling.[5][12]
-
Segregation: Store chlorine cylinders in a separate, designated area away from incompatible materials.[5][6] Incompatible materials include:
-
Environment: The storage area must be cool, dry, well-ventilated, and out of direct sunlight and away from heat sources.[5]
-
Cylinder Caps: Valve protection caps must be in place at all times when the cylinder is not in use.[13][14]
-
Inventory Management: Employ a "first-in, first-out" inventory system.[5] Clearly label cylinders with their contents and status (full, in use, empty).[5] Empty cylinders should be stored separately from full cylinders.[10][12]
Standard Operating Protocols for Chlorine Gas Handling
A detailed, written Standard Operating Procedure (SOP) specific to your laboratory's use of chlorine gas is required. This SOP should be readily accessible to all personnel working with the gas.
Protocol for Setting Up a Reaction with Chlorine Gas
-
Preparation:
-
Ensure the designated work area and fume hood are clean and free of incompatible materials.
-
Verify that the fume hood is functioning correctly.
-
Don all required PPE.
-
Have a buddy system in place; never work with chlorine gas alone.[3]
-
-
Cylinder Transport:
-
Use a cylinder cart to transport the chlorine gas cylinder to the fume hood. Never roll or drag a cylinder.
-
Securely clamp the cylinder in an upright position inside the fume hood.
-
-
System Assembly:
-
Use a regulator and tubing specifically designed for chlorine gas service. Materials such as stainless steel, Monel®, or Hastelloy® are generally recommended.
-
Ensure all connections are tight and leak-free. A trap or vacuum break should be installed to prevent backflow into the cylinder.
-
-
Leak Testing:
-
Before introducing chlorine gas into the system, perform a leak test using an inert gas (e.g., nitrogen).
-
Once the system is pressurized with the inert gas, check all connections with a soap solution.
-
After confirming the system is leak-tight, purge the system with the inert gas to remove any residual air and moisture.
-
-
Introducing Chlorine Gas:
-
Slowly open the main cylinder valve.
-
Use a secondary valve on the regulator to control the flow of gas into the reaction vessel.
-
Continuously monitor the reaction and the system for any signs of leaks or abnormalities. A small amount of aqueous ammonia can be used to detect leaks; a white cloud of ammonium chloride will form in the presence of chlorine.[3]
-
Protocol for Shutting Down and Disconnecting a Chlorine Gas Cylinder
-
System Purge:
-
Close the main cylinder valve.
-
Allow the remaining gas in the system to be consumed by the reaction or safely vented through a scrubbing system.
-
Purge the entire system, including the regulator and tubing, with an inert gas.
-
-
Disconnection:
-
Ensure the system is no longer pressurized.
-
Close the secondary valve on the regulator.
-
Disconnect the regulator from the cylinder.
-
-
Cylinder Storage:
-
Replace the valve protection cap on the cylinder.
-
If the cylinder is empty, label it as such and move it to the designated empty cylinder storage area.
-
Emergency Response: Preparedness is Key
A comprehensive emergency response plan must be in place and all personnel must be trained on its procedures.
In Case of a Chlorine Gas Leak
-
Minor Leak (inside a fume hood):
-
If safe to do so, close the cylinder valve.
-
Keep the fume hood sash closed.
-
Alert others in the laboratory.
-
Monitor the situation from a safe distance.
-
-
Major Leak (outside a fume hood or uncontrolled):
-
Immediately evacuate the area.[1]
-
Activate the nearest fire alarm to evacuate the building.[1]
-
Call emergency services (911 or your institution's emergency number).[1]
-
Do not attempt to clean up a large spill or repair a major leak unless you are part of a trained emergency response team with the proper equipment.
-
First Aid for Chlorine Exposure
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
Visualizing Safety Workflows
Chlorine Gas Cylinder Handling Workflow
Caption: Workflow for the safe handling of a chlorine gas cylinder.
Emergency Response Decision Tree for a Chlorine Leak
Caption: Decision tree for responding to a chlorine gas leak.
References
-
Chlorine gas - Princeton University Environmental Health and Safety. [Link]
-
Storing, Handling and Changing Out Chlorine Gas Cylinders - University of West Florida. [Link]
-
Chlorine | Medical Management Guidelines - Centers for Disease Control and Prevention (CDC). [Link]
-
How to handle chlorine gas safely - Washington State Department of Health. [Link]
-
Complying with Chlorine Gas Regulations - Illinois Rural Water Association. [Link]
-
Chlorine gas handling tips - Special Gas Instruments. [Link]
-
Chlorine Containers - Safety Manual - Isgec. [Link]
-
Chlorine - Rutgers University Environmental Health and Safety. [Link]
-
Technical Data — Safe Handling of Chlorine Gas - De Nora. [Link]
-
Safe Work Practices for Chlorine - WorkSafeBC. [Link]
-
Chlorine Gas System Safety Program - Bureau of Reclamation. [Link]
-
Chlorine - SAFETY DATA SHEET - Airgas. [Link]
-
CHLORINE - Occupational Safety and Health Administration (OSHA). [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Chlorine - Centers for Disease Control and Prevention (CDC). [Link]
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- 2. Chlorine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. doh.wa.gov [doh.wa.gov]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Chlorine [cdc.gov]
- 5. CCOHS: Chlorine [ccohs.ca]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. worksafebc.com [worksafebc.com]
- 8. CHLORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 11. ilrwa.org [ilrwa.org]
- 12. specialgasinstruments.com [specialgasinstruments.com]
- 13. usbr.gov [usbr.gov]
- 14. api.grundfos.com [api.grundfos.com]
Application Notes and Protocols for the Synthesis of Chlorinated Organic Molecules
Introduction: The Enduring Importance of Organochlorines in Modern Science
Chlorinated organic compounds, often referred to as organochlorines, represent a pivotal class of molecules with profound impact across the scientific landscape. Their unique physicochemical properties, imparted by the chlorine atom, have established them as indispensable components in pharmaceuticals, agrochemicals, and advanced materials.[1] In the realm of drug discovery, the introduction of chlorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to enhanced therapeutic efficacy.[1] Similarly, in materials science, the presence of chlorine can influence polymer properties such as flame retardancy and chemical resistance.
Despite their utility, the synthesis of chlorinated organic molecules can present significant challenges, often requiring the use of hazardous reagents and demanding precise control over reaction conditions to achieve the desired regioselectivity and stereoselectivity. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of key synthetic strategies for introducing chlorine into organic frameworks. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of each protocol, offering field-proven insights to empower researchers to not only replicate these methods but also to rationally adapt and troubleshoot them for their specific applications. Each protocol is presented as a self-validating system, with an emphasis on safety, reproducibility, and the logical flow from reaction setup to product purification and characterization.
Section 1: Electrophilic Chlorination of Aromatic Systems
Electrophilic aromatic substitution (SEAr) is a cornerstone of organic synthesis, and the direct chlorination of arenes is a fundamental example of this reaction class. This method is particularly valuable for the synthesis of aryl chlorides, which are common precursors in cross-coupling reactions and other advanced synthetic transformations.
Mechanistic Principles of Electrophilic Aromatic Chlorination
The electrophilic chlorination of an aromatic ring proceeds via a two-step mechanism:
-
Generation of a potent electrophile: A chlorine source is activated, typically by a Lewis or Brønsted acid catalyst, to generate a highly electrophilic chlorine species (formally "Cl+").[2]
-
Nucleophilic attack and rearomatization: The π-electron system of the aromatic ring attacks the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A weak base then removes a proton from the sp3-hybridized carbon of the sigma complex, restoring aromaticity and yielding the chlorinated product.[2]
The choice of chlorinating agent and catalyst is crucial for controlling the reactivity and selectivity of the reaction. Common electrophilic chlorine sources include chlorine gas (Cl2), sulfuryl chloride (SO2Cl2), and N-chloroamides like N-chlorosuccinimide (NCS).[3]
Caption: Mechanism of Lewis acid-catalyzed electrophilic aromatic chlorination.
Protocol: Lewis Acid-Catalyzed Chlorination of an Activated Arene
This protocol describes the monochlorination of a generic activated aromatic compound using iron(III) chloride as a Lewis acid catalyst.
Materials:
-
Activated arene (e.g., anisole, 1.0 eq)
-
Iron(III) chloride (FeCl3), anhydrous (0.1 eq)
-
Chlorine gas (Cl2) or a suitable alternative like sulfuryl chloride (SO2Cl2, 1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, gas inlet tube, drying tube, separatory funnel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the activated arene and anhydrous dichloromethane. Stir the solution until the arene is fully dissolved.
-
Catalyst Addition: Carefully add anhydrous iron(III) chloride to the solution. The mixture may change color.
-
Chlorinating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly bubble chlorine gas through the solution or add sulfuryl chloride dropwise via a syringe. Caution: Chlorine gas is highly toxic and corrosive. This step must be performed in a well-ventilated fume hood.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 1 M sodium thiosulfate solution to consume any excess chlorine.
-
Workup: Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired chlorinated arene.
| Parameter | Value | Notes |
| Temperature | 0 °C to room temperature | Exothermic reaction, initial cooling is important. |
| Reaction Time | 1-4 hours | Substrate dependent, monitor by TLC/GC-MS. |
| Catalyst Loading | 5-10 mol% | Higher loading may be needed for less reactive substrates. |
Section 2: Nucleophilic Chlorination
Nucleophilic chlorination provides a complementary approach to electrophilic methods, particularly for the synthesis of alkyl chlorides from alcohols or the introduction of chlorine onto electron-deficient aromatic rings.
Fundamental Principles of Nucleophilic Chlorination
In nucleophilic chlorination, a chloride ion (Cl-) acts as the nucleophile, displacing a leaving group from a substrate.[5] The reaction typically proceeds through an SN1 or SN2 mechanism.[6] For the conversion of alcohols to alkyl chlorides, the hydroxyl group must first be activated to transform it into a good leaving group.
A classic and highly reliable method for this transformation is the Appel reaction , which utilizes triphenylphosphine (PPh3) and carbon tetrachloride (CCl4).[7]
Caption: Simplified workflow of the Appel reaction for alcohol chlorination.[8]
Protocol: The Appel Reaction for the Synthesis of an Alkyl Chloride
This protocol details the conversion of a primary or secondary alcohol to the corresponding alkyl chloride with inversion of stereochemistry at the reaction center.[8]
Materials:
-
Alcohol (1.0 eq)
-
Triphenylphosphine (PPh3, 1.2 eq)
-
Carbon tetrachloride (CCl4, solvent and reagent)
-
Anhydrous acetonitrile (MeCN) (optional co-solvent)
-
Round-bottom flask, magnetic stirrer, reflux condenser, inert atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the triphenylphosphine in carbon tetrachloride.
-
Alcohol Addition: Add the alcohol to the stirred solution. If the alcohol has poor solubility in CCl4, anhydrous acetonitrile can be used as a co-solvent.
-
Reaction: Heat the reaction mixture to reflux. The reaction is often accompanied by the formation of a white precipitate (triphenylphosphine oxide).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting alcohol is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the precipitated triphenylphosphine oxide.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.
| Parameter | Value | Notes |
| Temperature | Reflux | Typically 60-80 °C depending on the solvent. |
| Reaction Time | 2-12 hours | Varies with the substrate. |
| Stereochemistry | Inversion | For chiral secondary alcohols, proceeds via SN2.[8] |
Section 3: Free Radical Chlorination of Alkanes
Free radical chlorination is a powerful method for the functionalization of unactivated C-H bonds in alkanes.[9] This reaction proceeds via a chain mechanism and is typically initiated by ultraviolet (UV) light or heat.[10]
The Chain Mechanism of Free Radical Chlorination
The reaction proceeds through three distinct stages:
-
Initiation: The chlorine molecule undergoes homolytic cleavage upon exposure to UV light or heat, generating two chlorine radicals (Cl•).[9]
-
Propagation: A chlorine radical abstracts a hydrogen atom from the alkane, forming hydrogen chloride (HCl) and an alkyl radical (R•). The alkyl radical then reacts with another chlorine molecule to produce the alkyl chloride (R-Cl) and a new chlorine radical, which continues the chain reaction.[11]
-
Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two chlorine radicals, two alkyl radicals, or a chlorine and an alkyl radical.[9]
Caption: The three stages of free radical chlorination of an alkane.[12]
Protocol: Photochemical Chlorination of an Alkane
This protocol describes the free-radical chlorination of a simple alkane using UV light. It is important to note that this reaction often leads to a mixture of mono- and polychlorinated products.
Materials:
-
Alkane (e.g., cyclohexane)
-
Chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2)
-
Quartz reaction vessel
-
UV lamp (e.g., mercury vapor lamp)
-
Gas inlet and outlet tubes
-
Aqueous sodium hydroxide solution (for scrubbing excess Cl2)
Procedure:
-
Reaction Setup: Place the alkane in the quartz reaction vessel equipped with a magnetic stirrer, gas inlet, and a reflux condenser connected to a gas outlet leading to a sodium hydroxide trap.
-
Initiation: Position the UV lamp close to the reaction vessel and turn it on.
-
Chlorination: Slowly bubble chlorine gas into the reaction mixture. The reaction is often exothermic, and the temperature may need to be controlled with a cooling bath.
-
Monitoring: The progress of the reaction can be monitored by GC-MS to observe the formation of chlorinated products.
-
Workup: Once the desired level of chlorination is achieved, turn off the UV lamp and stop the flow of chlorine gas. Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine.
-
Purification: Wash the reaction mixture with water and then with a dilute sodium bicarbonate solution. Dry the organic layer over anhydrous calcium chloride, filter, and purify the chlorinated alkane by fractional distillation.
| Parameter | Value | Notes |
| Initiator | UV light | Heat can also be used as an initiator. |
| Selectivity | Low | Often produces a mixture of products. |
| Safety | High | Chlorine gas is toxic, and UV light can be harmful. |
Section 4: The Sandmeyer Reaction for Aryl Chloride Synthesis
The Sandmeyer reaction is a versatile method for the synthesis of aryl halides, including aryl chlorides, from aryl amines.[13] This transformation proceeds via the formation of an intermediate aryl diazonium salt.[14]
Protocol: Synthesis of an Aryl Chloride via the Sandmeyer Reaction
This two-step protocol outlines the conversion of an aniline derivative to the corresponding aryl chloride.
Step 1: Diazotization of the Aryl Amine
Materials:
-
Aryl amine (1.0 eq)
-
Concentrated hydrochloric acid (HCl, 3.0 eq)
-
Sodium nitrite (NaNO2, 1.1 eq)
-
Water
-
Beaker, ice bath, magnetic stirrer
Procedure:
-
Dissolve the aryl amine in concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C. The resulting solution contains the aryl diazonium salt.
Step 2: Copper(I) Chloride Catalyzed Chlorination
Materials:
-
Aryl diazonium salt solution (from Step 1)
-
Copper(I) chloride (CuCl, 1.2 eq)
-
Concentrated hydrochloric acid
-
Beaker, heating mantle
Procedure:
-
In a separate beaker, dissolve copper(I) chloride in concentrated hydrochloric acid.
-
Slowly and carefully add the cold aryl diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will occur.
-
Gently warm the reaction mixture to 50-60 °C to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature. The aryl chloride often separates as an oil or solid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with water and dilute sodium hydroxide solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the aryl chloride by distillation or recrystallization.
Section 5: Purification and Characterization of Chlorinated Organic Molecules
The successful synthesis of a chlorinated organic molecule is contingent upon its effective purification and unambiguous characterization.
Purification Techniques
Common purification techniques for chlorinated organic compounds include:
-
Distillation: For volatile liquid products, fractional distillation can be used to separate the desired compound from byproducts and unreacted starting materials.
-
Recrystallization: Solid chlorinated compounds can often be purified by recrystallization from a suitable solvent or solvent mixture.
-
Column Chromatography: This is a versatile technique for separating mixtures based on the differential adsorption of components onto a stationary phase. Silica gel and alumina are common stationary phases.[15]
-
Adsorption: Activated carbon can be effective for removing chlorine and some chlorinated compounds from aqueous solutions.[16]
Characterization Methods
The structure and purity of the synthesized chlorinated organic molecules should be confirmed using a combination of spectroscopic and analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile chlorinated compounds. The mass spectrum provides information about the molecular weight and fragmentation pattern, which can aid in structure elucidation.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for determining the carbon-hydrogen framework of the molecule. The presence of chlorine can influence the chemical shifts of nearby protons and carbons.
-
Infrared (IR) Spectroscopy: The C-Cl stretching vibration typically appears in the fingerprint region of the IR spectrum (around 600-800 cm-1).
-
Elemental Analysis: This technique provides the percentage composition of elements (C, H, Cl) in the sample, which can be used to confirm the molecular formula.
Section 6: Safety Considerations for Chlorination Reactions
Many chlorinating agents are hazardous and require careful handling.
-
Chlorine Gas (Cl2): Highly toxic and corrosive. Always handle in a well-ventilated fume hood and have a neutralization trap (e.g., sodium hydroxide solution) in place.[18]
-
Sulfuryl Chloride (SO2Cl2): Corrosive and reacts violently with water. Handle with care in a fume hood.
-
N-Chlorosuccinimide (NCS): A stable solid, but can be an irritant. Avoid inhalation of dust.
-
Carbon Tetrachloride (CCl4): Toxic and a suspected carcinogen. Use in a well-ventilated area and avoid skin contact.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Safety goggles or a face shield.[4]
-
Chemical-resistant gloves (e.g., neoprene or butyl rubber).[19]
-
A lab coat.[4]
Ensure that emergency eyewash stations and safety showers are readily accessible.[20]
References
- Benchchem. (n.d.). Application Notes and Protocols for Electrophilic Chlorination of Arenes with N-Chloro-2-fluoroacetamide.
- MDPI. (2022). Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds.
- National Institutes of Health (NIH). (2023). Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions.
- Save My Exams. (2026). Chlorination of Alkanes (AQA A Level Chemistry): Revision Note.
- Frontiers. (n.d.). Microbial Synthesis and Transformation of Inorganic and Organic Chlorine Compounds.
- National Council of Educational Research and Training (NCERT). (n.d.). Haloalkanes and Haloarenes.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- ACS Publications. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry.
- ResearchGate. (2025). Electrophilic chlorination of arenes with trichloroisocyanuric acid over acid zeolites.
- Thieme. (2024). Recent Advances in Chlorination: Novel Reagents and Methods from the Last Decade.
- Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides.
- Aakash Institute. (n.d.). Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry.
- WaterProfessionals. (n.d.). Chlorination | Water Purification.
- WorkSafeBC. (n.d.). Safe Work Practices for Chlorine.
- Organic Chemistry Portal. (n.d.). Appel Reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- U.S. Environmental Protection Agency (EPA). (n.d.). Method 8081B: Organochlorine Pesticides by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemica.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Canadian Centre for Occupational Health and Safety (CCOHS). (n.d.). Chlorine.
- NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples.
- MDPI. (2023). Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions.
- ACS Publications. (n.d.). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters.
- American Chemical Society. (n.d.). Nucleophilic Cl- Reagents.
- PubMed. (n.d.). Removal of chlorinated organic compounds during wastewater treatment: achievements and limits.
- Chemistry LibreTexts. (2019). 15.1: Free Radical Halogenation of Alkanes.
- ResearchGate. (2026). Techniques for Quantification of Organochlorine Pesticides from a Validated Method byUsing Gas Chromatography-Electron Capture Detector.
- ResearchGate. (2025). Formation of Chlorinated Organic Compounds from Cl Atom-Initiated Reactions of Aromatics and Their Detection in Suburban Shanghai.
- Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction.
- Chemistry LibreTexts. (2023). Gas Chromatography of Organochlorine Compounds.
- Texas Department of Insurance. (n.d.). Chlorine Safety.
- Kenyatta University. (n.d.). removal of chlorinated organic compounds in water with.
- Master Organic Chemistry. (2013). Initiation, Propagation, Termination.
- Unknown. (n.d.). 10. Sandmeyer reaction.
- ChemRxiv. (n.d.). Regioselective Palladaelectro-catalyzed Chlorination of Arenes in an Undivided Cell Setup.
- Centers for Disease Control and Prevention (CDC). (n.d.). Chlorine | Medical Management Guidelines | Toxic Substance Portal | ATSDR.
- Agilent. (2021). Organochlorine Pesticides Analysis in Water by GC/ECD.
- MDPI. (2021). Water Purification of Classical and Emerging Organic Pollutants: An Extensive Review.
- Khan Academy. (2025). Free radical halogenation of alkanes| Haloalkanes & haloarenes | Grade 12 | Chemistry| Khan Academy. YouTube.
- NROChemistry. (2025). Appel Reaction Mechanism. YouTube.
- Pipe Testing Services. (n.d.). Chlorination Safety Protocols & PPE for Water Disinfection | PTS.
- NROChemistry. (2025). Sandmeyer Reaction - experimental procedure and set up. YouTube.
- U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides.
- Pure Aqua, Inc. (2020). Chlorine Removal from Water.
- Organic Syntheses. (n.d.). geranyl chloride.
- ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).
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using chlorine in the production of titanium dioxide nanoparticles
Application Note: Precision Synthesis of High-Purity TiO₂ Nanoparticles via the Chloride Process
Executive Summary
The "Chloride Process" is the gold standard for producing high-purity titanium dioxide (TiO₂) due to its ability to remove transition metal impurities (Fe, V, Cr) via the distillation of the intermediate, titanium tetrachloride (TiCl₄).[1] While traditionally used for pigmentary TiO₂ (~250 nm), this guide details the adaptation of the process for nanoparticle synthesis (<100 nm) .
This protocol focuses on Vapor-Phase Oxidation (VPO) , a continuous, scalable method to produce pharmaceutical-grade and photocatalytic-grade TiO₂ nanoparticles. It emphasizes precise control over particle size, phase (anatase/rutile ratio), and morphology through thermodynamic and kinetic regulation.
Strategic Advantage: Why the Chloride Process?
For pharmaceutical and biomedical applications, purity is non-negotiable. The sulfate process often leaves residual sulfates and heavy metals. The chloride process offers:
-
Superior Purity: TiCl₄ is a volatile liquid (b.p. 136.4°C) that can be easily distilled to remove non-volatile metal chlorides (e.g., FeCl₃, VCl₄).
-
Phase Control: By adjusting the oxidation temperature and residence time, the ratio of Anatase (kinetically favored) to Rutile (thermodynamically stable) can be tuned.
-
Morphology: Vapor-phase synthesis yields non-aggregated, highly crystalline particles compared to the amorphous agglomerates often seen in liquid sol-gel methods.
Safety Prerequisites (Critical)
WARNING: TiCl₄ is highly corrosive and reacts violently with moisture to release hydrogen chloride (HCl) gas. Chlorine (Cl₂) is a toxic oxidizer.
-
Engineering Controls: All operations must occur within a sealed, negative-pressure glovebox or a specialized fume hood with an HCl/Cl₂ scrubber system.
-
PPE: Neoprene/Butyl gloves, full-face respirator (acid gas cartridges) or supplied air, and chemical-resistant suit.
-
Emergency: Anhydrous neutralizing agents (lime/soda ash) must be available. Do NOT use water on TiCl₄ spills.[2]
Process Workflow: The Chloride Cycle
The production cycle involves three distinct stages: Feedstock Chlorination, Purification, and Oxidation.[1][3][4][5][6][7]
Figure 1: The Closed-Loop Chloride Process. Note the recycling of Chlorine gas, making the process economically and environmentally viable at scale.
Detailed Protocol: Vapor-Phase Oxidation (VPO)
This protocol describes a lab/pilot-scale Hot-Wall Aerosol Reactor setup.
Equipment Configuration
-
Precursor Delivery: Bubbler system containing purified TiCl₄, submerged in a thermostat bath.
-
Carrier Gas: Ultra-high purity Argon or Nitrogen (anhydrous).
-
Oxidant: High-purity Oxygen gas.
-
Reactor: Alumina or Quartz tubular reactor (ID: 25-50mm) inside a three-zone tube furnace.
-
Collection: Heated Teflon bag filter or electrostatic precipitator (kept >200°C to prevent Cl₂ condensation).
Experimental Procedure
Step 1: System Purge & Pre-heat
-
Purge the entire reactor system with dry Argon (flow rate: 2 L/min) for 30 minutes to remove ambient moisture.
-
Set the furnace temperature profile. For Anatase (<50nm) , target 900°C . For Rutile , target >1100°C .
Step 2: Precursor Vaporization
-
Heat the TiCl₄ bubbler to 60°C (Vapor pressure ~10 kPa).
-
Flow Argon carrier gas through the bubbler. Calculate flow rate to achieve a TiCl₄ concentration of
mol/L in the reactor.-
Calculation:
-
Step 3: Reaction Initiation
-
Introduce Oxygen gas into the reactor through a separate line (co-axial nozzle) to prevent premature reaction at the inlet.
-
Reaction:
-
Maintain a residence time of 0.5 – 2.0 seconds . Short residence times favor smaller particles.
Step 4: Collection & De-chlorination
-
Collect the white powder in the filter unit.
-
Post-Treatment (Critical): The fresh powder will have adsorbed Chlorine/HCl. Switch gas flow to wet air (steam/air mixture) at 300°C for 1 hour to strip surface chlorides.
-
Cool to room temperature under dry Argon.
Critical Process Parameters (CPPs) & Quality Attributes
To achieve specific nanoparticle characteristics, manipulate these variables:
| Parameter | Range | Effect on Product | Mechanism |
| Reactor Temp | 800°C - 1000°C | Size | Lower temp limits sintering; favors kinetic phase (Anatase). |
| Reactor Temp | >1100°C | Size | Higher temp provides energy for Anatase-to-Rutile transition. |
| TiCl₄ Conc. | High (>1%) | Size | Higher collision frequency increases growth rate. |
| Residence Time | 0.1 - 1.0 s | Size | Limits time for particle growth and coagulation. |
| Dopant (AlCl₃) | 1 - 2 wt% | Rutile Promotion | Al³⁺ creates lattice defects that catalyze rutilization. |
| Dopant (SiCl₄) | 0.5 - 1 wt% | Size | SiO₂ coating inhibits sintering and preserves Anatase. |
Mechanism of Particle Formation
Understanding the pathway is essential for troubleshooting.
Figure 2: Particle Formation Dynamics. Competition between surface growth and coagulation determines final size.
Characterization & Validation
Every batch must be validated against these standards:
-
X-Ray Diffraction (XRD):
-
Purpose: Determine Phase composition (Anatase/Rutile ratio) and Crystallite size (Scherrer equation).
-
Target: >99% Anatase for photocatalysis; >95% Rutile for UV shielding.
-
-
BET Surface Area Analysis:
-
Purpose: Calculate equivalent spherical diameter (
). -
Target: >50 m²/g for <30nm particles.
-
-
Transmission Electron Microscopy (TEM):
-
Purpose: Visual confirmation of morphology and aggregation state.[8]
-
Check: Look for "hard aggregates" (sintered necks) vs "soft agglomerates" (Van der Waals).
-
-
ICP-MS (Inductively Coupled Plasma Mass Spectrometry):
-
Purpose: Trace metal analysis.[8]
-
Limit: Fe < 10 ppm, V < 5 ppm for pharmaceutical grades.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Yellow Discoloration | Residual Chlorine or Iron contamination | Increase de-chlorination time/temp; Check TiCl₄ distillation efficiency. |
| High Aggregation | Residence time too long or Temp too high | Increase total gas flow rate (reduce residence time); Lower reactor temp. |
| Wrong Phase (Too much Rutile) | Temp too high or Al contamination | Lower reactor temp; Ensure reactor tube is clean (Alumina tubes can leach Al). |
| Low Yield | Wall deposition | Use "sheath gas" (inert gas curtain) along reactor walls to prevent deposition. |
References
-
European Commission. (2007).[4] Reference Document on Best Available Techniques for the Manufacture of Large Volume Inorganic Chemicals.Link
-
Pratsinis, S. E. (1998). Flame aerosol synthesis of ceramic powders. Progress in Energy and Combustion Science. Link
-
Teleki, A., et al. (2008). Flame coating of titania particles with silica. Journal of Materials Research. Link
-
Kerr, T. A. (2010). Chloride Process for Titanium Dioxide.[1][3][4][5][6][7][8] Kirk-Othmer Encyclopedia of Chemical Technology. Link
-
TDMA (Titanium Dioxide Manufacturers Association). Safety Advice for Storage and Handling of TiCl4.[9]Link
Sources
- 1. doradochem.com [doradochem.com]
- 2. nj.gov [nj.gov]
- 3. 2017erp.com [2017erp.com]
- 4. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 5. From Ore to White Pigment: Production Process of Titanium Dioxide [chemanalyst.com]
- 6. interchemic.com [interchemic.com]
- 7. kronosww.com [kronosww.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. sqas.docs.cefic.org [sqas.docs.cefic.org]
Application Notes and Protocols for Amperometric Titration in Residual Chlorine Measurement
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles, procedures, and applications of amperometric titration for the accurate determination of residual chlorine in aqueous solutions. This document emphasizes scientific integrity, offering field-proven insights and self-validating protocols to ensure reliable and reproducible results.
Foundational Principles: The "Why" Behind the Method
Amperometric titration is an electrochemical method that offers high accuracy and precision for quantifying residual chlorine, making it a reference standard method.[1][2] Unlike colorimetric methods, it is less susceptible to interferences from color, turbidity, and temperature variations.[1][2] The core of the technique lies in the measurement of the change in electric current generated by a chemical reaction as a titrant is added to the sample.[3]
The fundamental principle is an adaptation of polarography.[1] A constant voltage is applied across two electrodes immersed in the sample solution, and the resulting current is measured. The magnitude of this current is directly proportional to the concentration of the electroactive species, in this case, the residual chlorine (or the iodine liberated by it).[3][4] As the titrant, typically phenylarsine oxide (PAO), is added, it reacts with the chlorine, causing a decrease in its concentration and a corresponding drop in the measured current. The endpoint of the titration is reached when the chlorine is completely consumed, indicated by a cessation of current change.
The speciation of chlorine in water is pH-dependent, existing as hypochlorous acid (HOCl) and hypochlorite ions (OCl⁻).[3] Amperometric titration protocols are designed to selectively measure different forms of chlorine by controlling the pH of the sample.
Instrumentation and Reagents: Setting the Stage for Success
A successful amperometric titration relies on properly maintained equipment and high-quality reagents.
Essential Apparatus
-
Amperometric Titrator: This instrument consists of a titration vessel, a dual-electrode probe (typically platinum), a variable voltage source, and a microammeter to measure the current.
-
Burette: A calibrated microburette is crucial for the precise delivery of the titrant.
-
Stirrer: A magnetic stirrer and stir bar are necessary to ensure uniform mixing of the sample and titrant.
-
pH Meter: For accurate pH adjustments, a calibrated pH meter is essential.
Reagent Preparation
-
Standard Phenylarsine Oxide (PAO) Solution (0.00564 N): This is the primary titrant. It should be standardized against a primary standard, such as potassium biniodate.[5]
-
Potassium Iodide (KI): Reagent grade, used to convert combined chlorine to iodine for titration.
-
Acetate Buffer Solution (pH 4): Used to lower the sample pH for the determination of total and combined chlorine.
-
Phosphate Buffer Solution (pH 7): Used to maintain the sample pH in the optimal range for free chlorine determination.[1]
-
Chlorine-Free Water: Essential for reagent preparation and dilutions to avoid a positive bias in the results.
Experimental Protocols: A Step-by-Step Guide
Sample Handling: Chlorine in aqueous solutions is unstable. Therefore, samples should be analyzed immediately after collection, avoiding exposure to sunlight, strong light, and agitation, which can accelerate the reduction of chlorine.[1]
Determination of Free Chlorine
This protocol is performed at a neutral pH (6.5-7.5) where combined chlorine reacts slowly.[1]
-
Sample Preparation: Place a 200 mL sample in the titration vessel.
-
pH Adjustment: Add 1 mL of phosphate buffer solution (pH 7) to the sample.
-
Titration: With the stirrer on, immerse the electrodes in the sample. Add the standard PAO solution dropwise from the burette.
-
Endpoint Detection: Record the microammeter reading after each addition. The current will decrease with each drop of titrant. The endpoint is the point at which the addition of titrant no longer causes a change in the current.
-
Calculation: The volume of PAO used is directly proportional to the free chlorine concentration.
Determination of Total Chlorine
This procedure involves the addition of potassium iodide at an acidic pH (3.5-4.5) to convert both free and combined chlorine to iodine, which is then titrated.[1][6]
-
Sample Preparation: Use the same sample from the free chlorine determination or a fresh 200 mL sample.
-
Reagent Addition: Add approximately 1 g of potassium iodide to the sample and mix to dissolve.
-
pH Adjustment: Add 1 mL of acetate buffer solution (pH 4) to the sample. Allow at least one minute for the reaction to go to completion.[5]
-
Titration: Titrate with the standard PAO solution as described for free chlorine.
-
Endpoint Detection: The endpoint is determined in the same manner as for free chlorine.
-
Calculation: The total volume of PAO used corresponds to the total chlorine concentration.
Determination of Combined Chlorine
Combined chlorine is not measured directly but is calculated by subtracting the free chlorine concentration from the total chlorine concentration.
Combined Chlorine = Total Chlorine - Free Chlorine
Workflow for Residual Chlorine Measurement
Figure 1. Workflow for the amperometric titration of residual chlorine.
Data Interpretation and Calculations
The concentration of residual chlorine is calculated using the following formula:
Chlorine (mg/L) = (A x N x 35,450) / V
Where:
-
A = Volume of PAO titrant used (in mL)
-
N = Normality of the PAO solution
-
35,450 = Equivalent weight of chlorine
-
V = Volume of the sample (in mL)
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Sample Volume | 200 mL | A larger volume can improve precision for low concentrations. |
| PAO Titrant Normality | 0.00564 N | Should be standardized regularly. |
| Free Chlorine pH | 6.5 - 7.5 | Ensures slow reaction of combined chlorine.[1] |
| Total Chlorine pH | 3.5 - 4.5 | Facilitates the reaction of chloramines with iodide.[1] |
| Precision | Dependent on concentration | Published studies indicate good precision.[1] |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Drifting or Unstable Endpoint | - Electrode fouling (e.g., with oils, greases, or metallic deposits).- Temperature fluctuations. | - Clean electrodes according to manufacturer's instructions.- Allow the sample to reach a stable temperature before titration. |
| Noisy or Erratic Current Readings | - Inadequate stirring.- Air bubbles on the electrode surface. | - Ensure the stirrer is functioning correctly and the stir bar is rotating smoothly.- Gently tap the electrode to dislodge any bubbles. |
| Consistently Low Readings | - Loss of chlorine from the sample due to agitation or exposure to light.- "Iodine demand" from organic matter in the sample.[5][7] | - Analyze samples immediately after collection.- Minimize agitation and light exposure. |
| Consistently High Readings | - Presence of interfering oxidizing agents (e.g., bromine, iodine, ozone, manganese oxides).[2] | - Identify and, if possible, remove the interfering substance before titration. |
Expert Insight: Clean and well-conditioned electrodes are paramount for achieving sharp and reproducible endpoints.[1][2] Regular maintenance and proper storage of the electrodes cannot be overstated.
Applications in Drug Development
The accurate measurement of residual chlorine is critical in pharmaceutical manufacturing to ensure product quality and safety.
-
Water for Injection (WFI) Systems: Chlorine is often used to sanitize WFI systems. Amperometric titration provides a reliable method to verify the complete removal of chlorine before the water is used in drug formulation, preventing potential degradation of the active pharmaceutical ingredient (API).
-
Cleaning Validation: After cleaning and sanitizing manufacturing equipment, it is essential to demonstrate the absence of cleaning agents, including chlorine-based sanitizers. Amperometric titration can be used as a sensitive method to detect and quantify any residual chlorine.
-
Raw Material Testing: Water is a common raw material in drug manufacturing. Testing for residual chlorine ensures that the water quality meets the required specifications and will not adversely affect the manufacturing process or final product.
-
Pharmaceutical Analysis: Amperometric titrations can also be applied in the assay of certain pharmaceutical substances, such as procainamide hydrochloride.[8]
Conclusion
Amperometric titration is a robust and reliable method for the determination of residual chlorine. While it requires a greater degree of operator skill compared to simpler colorimetric methods, its superior accuracy and reduced susceptibility to interferences make it the method of choice for applications demanding high-quality data, particularly in the highly regulated environment of drug development and manufacturing.[1][2]
References
-
Standard Methods for the Examination of Water and Wastewater, 4500-Cl D. Chlorine by Amperometry. American Public Health Association (APHA), American Water Works Association (AWWA), and Water Environment Federation (WEF). [Link]
-
Chemtrac. (n.d.). Understanding On-line Amperometric Chlorine Measurements. [Link]
-
ASTM International. (2021). Standard Test Method for Residual Chlorine in Water (ASTM D1253-14(2021)e1). [Link]
-
Lee, G. F. (n.d.). An Amperometric Titration Procedure for the Determination of Total Chlorine Concentrations in Natural Waters. [Link]
-
Endress+Hauser. (2024, December 12). The amperometric chlorine measurement principle. [Link]
-
Emerson. (n.d.). Chlorine Measurement by Amperometric Sensor. [Link]
-
Edge Analytical. (n.d.). 4500-Cl CHLORINE (RESIDUAL). [Link]
-
Gordon, G., & Bubnis, B. (1995). Interferences by Monochloramine and Organic Chloramines in Free Available Chlorine Methods. 1. Amperometric Titration. Environmental Science & Technology, 29(4), 1056–1061. [Link]
-
Analytical Chemistry. (2020, March 19). Advantages and disadvantages of Amperometric Technique. #Polarography | Analytical Chemistry [Video]. YouTube. [Link]
-
United States Environmental Protection Agency. (n.d.). Method 330.1: Total Residual Chlorine by Titration. National Environmental Methods Index. [Link]
-
BrainKart. (2018, March 22). Applications of Amperometric Titrations in Pharmaceutical Substances. [Link]
-
ASTM International. (2021). Standard Test Method for Residual Chlorine in Water (D1253-14(2021)e1). [Link]
-
United States Environmental Protection Agency. (n.d.). Method 330.1. [Link]
-
PharmD Guru. (n.d.). 22. AMPEROMETRIC TITRATIONS. [Link]
-
ASTM International. (2021, December 6). D1253 Standard Test Method for Residual Chlorine in Water. [Link]
Sources
Application Note: Advanced Quantification of Trihalomethanes (THMs) in Aqueous Matrices
Introduction & Executive Summary
Trihalomethanes (THMs)—Chloroform, Bromodichloromethane, Dibromochloromethane, and Bromoform—are the most prevalent class of Disinfection Byproducts (DBPs) formed when chlorine reacts with natural organic matter. Due to their potential carcinogenicity, regulatory bodies like the USEPA and WHO enforce strict Maximum Contaminant Levels (MCLs), typically totaling 80 µg/L (ppb) for Total THMs (TTHM).
Accurate quantification is challenging due to the high volatility of these compounds and the potential for matrix interference. This guide details two primary workflows:
-
The Regulatory Gold Standard: Purge and Trap (P&T) coupled with GC-MS (EPA Method 524.2/524.3).[1][2]
-
The High-Throughput Alternative: Headspace Solid Phase Microextraction (HS-SPME).[1][2]
Method Selection Matrix
Choose the protocol that aligns with your laboratory's throughput needs and regulatory requirements.
| Feature | Purge & Trap (P&T) GC-MS | Liquid-Liquid Extraction (LLE) GC-ECD | Headspace SPME GC-MS |
| Primary Reference | EPA Method 524.2 / 524.3 | EPA Method 551.1 | Research / Internal SOP |
| Sensitivity | High (ppt levels) | High (ppt levels) | Medium-High (ppb to low ppt) |
| Sample Prep | Minimal (Automated) | Labor Intensive (Solvent Extraction) | Minimal (Automated/Solvent-free) |
| Interferences | Water management is critical | Solvent peak masking | Matrix effects (Salting out required) |
| Ideal For | Compliance, wide VOC lists | Compliance, limited budgets (no MS) | R&D, rapid screening, dirty matrices |
Analytical Decision Workflow
Figure 1: Decision tree for selecting the appropriate THM quantification method based on regulatory needs and instrumentation.[1][2]
Protocol A: Purge and Trap (P&T) GC-MS
Basis: USEPA Method 524.2 Principle: Inert gas strips volatiles from the water; they are trapped on a sorbent, then thermally desorbed into the GC.
Reagents & Standards
-
Dechlorinating Agent: Ascorbic Acid (25 mg per 40 mL vial).[1][3][4][5] Note: Sodium thiosulfate is permitted but ascorbic acid is preferred for broader VOC analysis as it minimizes acid-catalyzed degradation of certain analytes.[1]
-
Preservative: 1:1 HCl (added dropwise to pH < 2).
-
Internal Standard (IS): Fluorobenzene-d5 (monitors instrument stability).[1][2]
-
Surrogate: 4-Bromofluorobenzene (BFB) (monitors extraction efficiency).[1][2]
Sample Collection (Critical Step)
-
Add 25 mg Ascorbic Acid to a 40 mL VOA vial.
-
Fill vial with sample slowly to prevent aeration (turbulence loses volatiles).[1][2]
-
Add 2 drops of 1:1 HCl.
-
Cap with Teflon-lined septum so that zero headspace exists (no bubbles).[1]
-
Store at 4°C; analyze within 14 days.
Instrumental Parameters
-
Concentrator (P&T):
-
Trap: Tenax/Silica Gel/Charcoal (Trap #9 or Vocarb 3000).[1]
-
Purge: 11 minutes @ 40 mL/min (Helium or Nitrogen).
-
Desorb: 250°C for 2 minutes.
-
Bake: 260°C for 8 minutes (prevents carryover).
-
-
GC Configuration:
-
Column: DB-624 or Rtx-VMS (30 m x 0.25 mm ID x 1.4 µm film).[1]
-
Oven: 35°C (hold 2 min) → 10°C/min to 150°C → 20°C/min to 220°C.
-
-
MS Parameters:
-
Scan Mode: Full Scan (35–260 amu) for identification; SIM (Selected Ion Monitoring) for ultra-trace quantification.
-
Quant Ions: Chloroform (83), BDCM (83), DBCM (129), Bromoform (173).
-
P&T Workflow Diagram
Figure 2: The Purge and Trap mechanism allows for concentration of trace volatiles from a large water volume (5-25mL) into a narrow GC band.[1][2]
Protocol B: Headspace SPME (Green Chemistry Alternative)
Basis: Equilibrium extraction.[1] Ideal for laboratories reducing solvent use or dealing with "dirty" matrices (wastewater) that might foam in a P&T system.
Materials
-
Fiber: 85 µm Carboxen/PDMS (Polydimethylsiloxane).[1][6] Rationale: Carboxen is a carbon molecular sieve ideal for small volatiles like Vinyl Chloride and THMs.
-
Vials: 10 mL or 20 mL headspace vials with magnetic screw caps.
Procedure
-
Sample Prep: Place 10 mL of sample into a 20 mL vial.
-
Salting Out: Add 3.0 g NaCl (analytical grade). Mechanism: Increases ionic strength, lowering the solubility of organic compounds and forcing them into the headspace (Henry's Law constant modification).
-
Equilibration: Agitate at 500 rpm @ 40°C for 5 minutes.
-
Extraction: Expose fiber to headspace for 20 minutes @ 40°C.
-
Desorption: Insert fiber into GC inlet (250°C) for 2 minutes (splitless mode).
Data Analysis & Quality Control
Quantification
Calculate concentration (
- = Area of analyte
- = Area of Internal Standard
- = Response Factor (determined via calibration curve)
QC Criteria (Self-Validating System)
| Parameter | Acceptance Criteria | Corrective Action |
| BFB Tune | Pass EPA criteria (mass 95/96/174 ratios) | Retune MS source |
| Calibration | RSD < 20% or | Recalibrate |
| Surrogate Recovery | 80–120% | Check for leaks or matrix effects |
| Method Blank | < MDL (Method Detection Limit) | Bake out trap/column |
| Internal Standard | Area counts within ±30% of Cal Std | Check injection port/septum |
Troubleshooting Guide
Issue: "Ghost Peaks" (Carryover)
-
Cause: Highly contaminated samples from previous runs (e.g., wastewater).
-
Fix:
-
P&T: Increase bake time to 10 mins. Replace water management trap.
-
SPME: Bake fiber at 260°C for 5 mins between runs in a separate conditioning station or injection port.[1]
-
Issue: Low Sensitivity for Bromoform
-
Cause: Bromoform has the highest boiling point and is hardest to purge/desorb.
-
Fix: Increase transfer line temperature to 200°C. Ensure no cold spots between P&T and GC.
Issue: Water in MS (High m/z 18 peak)
-
Fix: Verify dry purge time (usually 1-2 mins). Replace the moisture trap (dry purge trap).
References
-
U.S. Environmental Protection Agency. (1995).[1][2] Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry.[1][2] Revision 4.1.
-
U.S. Environmental Protection Agency. (1995).[1][2] Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection.[1][2][7][8][9]
-
Sigma-Aldrich (Merck). SPME Fiber Selection Guide for Volatiles and Semivolatiles.[1][2]
-
Thermo Fisher Scientific. Application Note: Adhering to U.S. EPA Method 524.2 for the analysis of volatile organic compounds in drinking water.[2]
Sources
- 1. epa.gov [epa.gov]
- 2. legacy.azdeq.gov [legacy.azdeq.gov]
- 3. epa.gov [epa.gov]
- 4. paragonlaboratories.com [paragonlaboratories.com]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Supelco固相微萃取头选择指南 [sigmaaldrich.com]
- 7. accustandard.com [accustandard.com]
- 8. NEMI Method Summary - 551.1 [nemi.gov]
- 9. agilent.com [agilent.com]
Advanced Application Note: Ion Chromatography for the Analysis of Chlorite and Chlorate in Water
Executive Summary & Regulatory Context[1][2]
Chlorite (
Due to their potential hematological and thyroid toxicity, regulatory bodies have established strict Maximum Contaminant Levels (MCLs).
| Regulatory Body | Analyte | Limit (MCL / Guideline) |
| US EPA | Chlorite | 1.0 mg/L (1000 µg/L) |
| US EPA | Chlorate | Unregulated (UCMR monitoring) |
| WHO | Chlorite | 0.7 mg/L (Provisional) |
| WHO | Chlorate | 0.7 mg/L (Provisional) |
| EU (DWD) | Chlorate | 0.25 mg/L (Strict limit effective 2026) |
The Analytical Challenge:
While the MCLs appear high (ppm range), the analysis is complicated by the water matrix. Drinking water often contains high concentrations of Chloride (
Sample Preservation & Integrity (Critical)
Expertise Note: The most common source of error in DBP analysis is not instrumental, but procedural. Chlorite is unstable.[2] In the presence of residual free chlorine (hypochlorite), chlorite can oxidize to chlorate, leading to false negatives for chlorite and false positives for chlorate.
To prevent this, samples must be preserved immediately upon collection using Ethylenediamine (EDA) .[3] Unlike sodium thiosulfate (which can degrade chlorite), EDA effectively quenches chlorine dioxide and hypochlorite without altering chlorite concentrations.
Preservation Protocol (Self-Validating System)
-
Sparging (If
is present): If the water was treated with chlorine dioxide, sparge the sample with an inert gas (He or ) for 10-15 minutes before adding preservative. This removes volatile which would otherwise convert to chlorite upon adding EDA. -
EDA Addition: Add Ethylenediamine (EDA) to a final concentration of 50 mg/L.
-
Preparation: Dilute 2.8 mL of EDA (99%) to 25 mL with reagent water.[1] Add 0.5 mL of this solution per 1 L of sample.
-
-
Validation Check: Use a starch-iodide test strip to confirm no residual oxidant remains.
-
Storage: Store at 4°C. Stability is validated for 14 days.
Caption: Decision tree for sample preservation ensuring Chlorite stability and preventing artifact formation.
Instrumental Method: Suppressed Conductivity[2][5][6][7]
This protocol aligns with EPA Method 300.1 (Part B) and EPA Method 326.0 (Part A) .
A. System Configuration[2]
-
Instrument: Ion Chromatograph (e.g., Thermo Dionex ICS-6000 or Metrohm 930 Compact IC).
-
Detector: Conductivity Detector (CD).
-
Suppressor: Anion Self-Regenerating Suppressor (ASRS) or Chemical Suppressor. Why? Suppression lowers the background conductivity of the carbonate eluent (~20 µS/cm) to near zero (< 2 µS/cm), significantly improving the signal-to-noise ratio for the analytes.
B. Column Selection (The "Matrix Elimination" Strategy)
Standard anion columns often fail to resolve Chlorite from Chloride when the Chloride:Chlorite ratio exceeds 1000:1.
-
Recommended: High-Capacity Carbonate-Selective Column (e.g., Dionex IonPac AS9-HC or Metrosep A Supp 7).
-
Mechanism: These columns utilize a highly cross-linked resin with high ion-exchange capacity. This allows the column to retain the massive Chloride peak longer, preventing it from swamping the tiny Chlorite peak that elutes earlier.
C. Operating Conditions
| Parameter | Setting | Notes |
| Eluent | 9.0 mM Sodium Carbonate ( | Isocratic elution is standard for stability. |
| Flow Rate | 1.0 mL/min | Optimized for pressure limits of the column. |
| Injection Volume | 50 µL - 200 µL | Higher volume (200 µL) improves MDL but risks column overload. |
| Suppressor Current | 45 - 50 mA | Set based on eluent concentration and flow rate. |
| Run Time | ~25 Minutes | Ensure Chlorate elutes and baseline stabilizes. |
Analytical Workflow & Mechanism
The separation relies on the varying affinity of the anions for the positively charged quaternary ammonium functional groups on the stationary phase.
Elution Order:
-
Fluoride (
) - Weakest interaction -
Chlorite (
) [4] -
Bromate (
)[1][5] -
Chloride (
) - Major interference -
Chlorate (
) -
Bromide (
) -
Nitrate (
)[6]
Caption: Analytical flow path for Ion Chromatography with Suppressed Conductivity.
Validation & Quality Control
To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), the method must be validated.
A. Method Detection Limits (MDLs)
Typical performance using a 200 µL injection loop:
| Analyte | Typical MDL (µg/L) | LCMRL (Lowest Concentration Minimum Reporting Level) |
| Chlorite | 0.45 - 1.5 | 5.0 |
| Chlorate | 0.80 - 2.0 | 5.0 |
| Bromate | 1.5 - 3.0 | 5.0 |
B. Quality Control Steps
-
Laboratory Reagent Blank (LRB): Analyze reagent water to confirm no contamination.
-
Laboratory Fortified Matrix (LFM): Spike a real water sample with known concentrations of Chlorite/Chlorate.
-
Acceptance Criteria: Recovery must be 75-125%.
-
Why? This confirms that the matrix (e.g., high chloride) is not suppressing the signal or shifting retention times.
-
-
Surrogate Standard: Add Dichloroacetate (DCA) to every sample.
-
Why? DCA elutes away from target anions and monitors general system performance and injection accuracy.
-
Troubleshooting Guide
Issue 1: Poor Resolution between Chlorite and Chloride.
-
Cause: Column capacity exceeded or eluent concentration too high.
-
Fix: Dilute the sample (1:10). If trace detection is needed, switch to a high-capacity column (e.g., AS9-HC) or lower the eluent strength (increases run time but improves separation).
Issue 2: Low Chlorite Recovery.
-
Cause: Improper preservation. Residual chlorine oxidized the chlorite.
-
Fix: Verify EDA addition.[2][3][7][6] Ensure samples are stored in amber bottles (chlorite is photodegradable) and kept at 4°C.
Issue 3: High Background Conductivity (> 30 µS/cm).
-
Cause: Suppressor exhaustion or insufficient regenerant flow.
-
Fix: Regenerate the suppressor manually with 0.2N
. Check regenerant water flow.
References
-
US EPA Method 300.1: Determination of Inorganic Anions in Drinking Water by Ion Chromatography.[7] Revision 1.0. (1997).
-
US EPA Method 326.0: Determination of Inorganic Oxyhalide Disinfection By-Products in Drinking Water Using Ion Chromatography Incorporating the Addition of a Suppressor Acidified Postcolumn Reagent for Trace Bromate Analysis. (2002).[5][8]
-
World Health Organization (WHO): Guidelines for Drinking-water Quality.[4] Chlorite and Chlorate.[1][2][7][9][10][4][5][6][11][12][13]
-
ISO 10304-4:2022: Water quality — Determination of dissolved anions by liquid chromatography of ions — Part 4: Determination of chlorate, chloride and chlorite in water with low contamination.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. epa.gov [epa.gov]
- 3. NEMI Method Summary - 300.1 [nemi.gov]
- 4. cdn.who.int [cdn.who.int]
- 5. researchgate.net [researchgate.net]
- 6. eal.ucmerced.edu [eal.ucmerced.edu]
- 7. lcms.cz [lcms.cz]
- 8. CHLORITE – SPL [spllabs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. epd.georgia.gov [epd.georgia.gov]
- 11. researchgate.net [researchgate.net]
- 12. standingcommitteeofanalysts.co.uk [standingcommitteeofanalysts.co.uk]
- 13. separationmethods.com [separationmethods.com]
use of chlorine in the pharmaceutical industry for drug synthesis
Application Note: Strategic Implementation of Chlorine in Pharmaceutical Synthesis
Abstract
Chlorine chemistry is the backbone of modern pharmaceutical manufacturing, utilized in the synthesis of approximately 88% of top-selling drugs and present in the final structure of nearly 25% of all FDA-approved small molecules.[1][2] This guide provides a technical deep-dive into the strategic deployment of chlorine, moving beyond basic textbook definitions to address field-proven methodologies for metabolic tuning and robust synthetic pathways.
Strategic Role of Chlorine in Medicinal Chemistry
Before detailing how to install chlorine, it is critical to understand why it is selected during Lead Optimization. Chlorine is not merely a halogen; it is a metabolic shield and a lipophilic modulator.[3]
Mechanistic Insights:
-
Metabolic Blocking: The Carbon-Chlorine (C-Cl) bond is stronger than the Carbon-Hydrogen (C-H) bond. Placing chlorine at metabolically labile sites (e.g., para-positions of phenyl rings) blocks Cytochrome P450 oxidation, extending the drug's half-life (
). -
Lipophilicity Modulation: Chlorine is hydrophobic.[3] Introducing it increases the partition coefficient (
), facilitating transport across the blood-brain barrier (BBB) or cell membranes. -
Binding Affinity: The chlorine atom can fill hydrophobic pockets in target proteins and, in specific cases, engage in "halogen bonding"—a highly directional interaction where the positive electrostatic cap (
-hole) of the chlorine interacts with nucleophilic residues (e.g., carbonyl oxygen) in the receptor.
DOT Diagram 1: The Logic of Chlorine Substitution This diagram illustrates the decision tree for introducing chlorine to modify drug pharmacokinetics.
Figure 1: Decision logic for structural chlorination in medicinal chemistry.
Critical Chlorinating Reagents & Selection Matrix
Selecting the correct reagent is a balance between reactivity, byproduct management, and atom economy.
Table 1: Comparative Analysis of Key Chlorinating Agents
| Reagent | Primary Application | Byproducts | Operational Note |
| Thionyl Chloride ( | Acids | Standard workhorse. Difficult to remove trace | |
| Oxalyl Chloride ( | Acids | Preferred for Pharma. Byproducts are volatile; requires catalytic DMF. | |
| Phosphorus Oxychloride ( | Heterocycle functionalization (OH | Phosphoric acid derivatives | Viscous; quenching is highly exothermic. |
| N-Chlorosuccinimide (NCS) | Electrophilic Aromatic Substitution | Succinimide (solid) | Mild source of " |
Application Note A: Catalytic Deoxychlorination
Target Transformation: Carboxylic Acid
Causality & Mechanism: Direct reaction between oxalyl chloride and carboxylic acids is sluggish. The addition of DMF is not merely a solvent choice; it is a catalytic requirement .
-
DMF reacts with oxalyl chloride to form the Vilsmeier-Haack intermediate (chloroiminium ion).
-
This intermediate is a potent electrophile that activates the carboxylic acid.
-
Regeneration of DMF occurs upon formation of the acid chloride, propagating the cycle.
Protocol:
-
Setup: Flame-dry a round-bottom flask under
atmosphere. Add the carboxylic acid substrate (1.0 equiv) and anhydrous Dichloromethane (DCM) or Toluene (approx. 10 mL/g substrate). -
Catalyst Addition: Add catalytic DMF (1–2 mol%). Note: A slight yellowing indicates Vilsmeier intermediate formation.
-
Reagent Addition: Cool to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise.
-
Why? Controls the rapid evolution of
and gases.
-
-
Reaction: Allow to warm to room temperature (20–25°C) and stir for 2–4 hours.
-
Validation: Aliquot 50
into MeOH. Analyze via LCMS.-
Success Criteria: Observation of the methyl ester mass (Acid-Cl + MeOH
Methyl Ester). The Acid-Cl itself is too unstable for direct LCMS.
-
-
Workup: Concentrate in vacuo. The volatile byproducts (
) and excess reagent are removed, leaving clean Acid Chloride.[4]
Application Note B: Heterocyclic Functionalization
Target Transformation: Hydroxypyridine
Context:
This is the standard method for activating "privileged structures" in kinase inhibitors. The reaction converts a tautomeric amide/enol motif into a chloro-heterocycle, which serves as a handle for subsequent
DOT Diagram 2:
Figure 2: Workflow for POCl3-mediated chlorination of nitrogen heterocycles.
Protocol:
-
Safety Prep: Ensure the scrubber system is active (NaOH trap) to neutralize HCl gas.
-
Reaction: In a heavy-walled vessel, combine the hydroxypyridine (1.0 equiv) and
(5–10 equiv).-
Note:
often acts as both reagent and solvent. For solid substrates, Toluene can be used as a co-solvent.
-
-
Activation: Add an organic base (e.g., N,N-Diethylaniline or Lutidine) if the substrate is acid-sensitive.
-
Thermal Cycle: Heat to reflux (approx. 105°C) for 2–6 hours.
-
Quenching (The Danger Zone):
-
Standard Error: Adding water to the reaction mixture causes violent boiling.
-
Correct Protocol (Inverse Quench): Slowly pour the hot reaction mixture into a vigorously stirred slurry of ice/water or saturated
. Keep internal temperature <20°C.
-
-
Isolation: Extract with DCM. Wash organic layer with brine. Dry over
.
Process Safety & Scale-up Considerations
When scaling chlorine chemistry from gram to kilogram:
-
Gas Management: Both protocols release significant gas (
).-
Requirement: A closed-loop scrubber system. The off-gas should pass through an empty trap (anti-suckback) before bubbling into 10-20% NaOH solution.
-
-
Thermal Runaway: The
hydrolysis is highly exothermic ( ).-
Control: Use Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition before scaling up.
-
-
Solvent Swap: Avoid Carbon Tetrachloride (
) or Chloroform ( ) due to toxicity/environmental restrictions. Dichloromethane (DCM) is standard for bench scale; Chlorobenzene or Toluene are preferred for pilot plants due to higher boiling points and easier recovery.
References
- Gribble, G. W. (2010). Naturally Occurring Organohalogen Compounds - A Comprehensive Update. Springer. (Context on halogen bonding and prevalence).
-
Smith, D. A., et al. (2009). The Role of Chlorine in the Manufacture of Top-Selling Drugs. ICIS/American Chemistry Council.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Vilsmeier-Haack).
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Oxalyl Chloride.
-
Organic Chemistry Portal. (2023). Chlorination of Alcohols and Acids.
-
Kumari, S., et al. (2020).[6] A review on synthetic procedures and applications of phosphorus oxychloride (POCl3). Current Organic Chemistry.
Sources
- 1. americanchemistry.com [americanchemistry.com]
- 2. Chlorine plays key role in manufacture of drugs | ICIS [icis.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 5. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Experimental Design for Gas-Phase Chlorine Radical Kinetics
Abstract
The study of chlorine atom (
Safety Protocol: The Zero-Compromise Baseline
WARNING: Chlorine gas is an acute respiratory irritant and a strong oxidizer.[1] The following protocols are non-negotiable.
| Hazard Class | Critical Control Measure |
| Inhalation Toxicity | All experiments must be housed within a negative-pressure fume hood . A localized "snorkel" exhaust should be positioned directly over the reactor exhaust. |
| Corrosivity | Regulators must be Monel or Hastelloy. Stainless steel (316L) is acceptable only if dry, but PFA (Perfluoroalkoxy) is preferred for all downstream low-pressure lines. |
| Leak Detection | Install fixed |
| Scrubbing | Never vent |
Experimental Strategy: The Relative Rate Method
Directly measuring the absolute concentration of transient
The Concept:
You react the target species (
The Mechanism:
The Governing Equation:
Hardware & Materials Configuration
The Photochemical Flow Reactor
The core setup utilizes a quartz flow tube surrounded by UV lamps to photolyze
Figure 1: Schematic of a Photochemical Flow Tube Reactor.
Material Selection Guide
Radical chemistry is plagued by "wall effects" where radicals recombine on surfaces.
| Component | Material | Notes |
| Tubing (Gas Delivery) | PFA (Perfluoroalkoxy) | Superior to PTFE; translucent (allows visual check for condensation) and chemically inert. |
| Reactor Body | Quartz | Required for UV transmission. Borosilicate glass cuts off UV <300nm, limiting photolysis efficiency. |
| Fittings | PFA or Stainless Steel | If Steel: Must be coated (e.g., SilcoNert®) to prevent catalytic decomposition of chlorinated organics. |
| Seals | Encapsulated Viton | Standard Viton degrades in wet |
Protocol 1: System Passivation
Context: Fresh stainless steel or quartz surfaces have active sites (metal oxides, silanols) that destroy
-
Clean: Flush lines with dry Nitrogen (
) for 2 hours to remove moisture. Moisture + = Hydrochloric Acid ( ), which corrodes steel. -
Condition: Flow high-concentration
(e.g., 500 ppm in ) through the entire reactor (bypassing the detector) for 4–6 hours. -
Wall Coating (Optional but Recommended): For extremely reactive radicals, coat the quartz reactor walls with Halocarbon Wax (dissolved in acetone, poured through, and dried). This creates a chemically inert hydrophobic surface.
-
Verification: Run a "blank" experiment (Lights OFF). If the Substrate/Reference signal is stable (<1% drift over 30 mins), the system is passivated.
Protocol 2: Kinetic Measurement Workflow
Step 1: Preparation
-
Carrier Gas: Use Ultra-High Purity (UHP) Helium or Nitrogen.
-
Reactant Mixtures: Prepare dilute bulbs (0.1% - 1.0%) of your Substrate and Reference compound in the carrier gas.
-
Chlorine Source: Connect a cylinder of 1%
in Helium.
Step 2: Establish Baseline (Lights OFF)
-
Flow Substrate, Reference, and
through the reactor. -
Allow signal to stabilize on the detector (GC-FID or FTIR).
-
Record the initial concentrations
and .-
Note: Ensure
is in excess (pseudo-first-order conditions) or sufficiently high to generate enough radicals upon photolysis.
-
Step 3: Reaction (Lights ON)
-
Turn on the UV lamps.
-
Vary the UV Intensity (using neutral density filters) or Vary the Exposure Time (by changing total flow rate).
-
Why? This changes the total radical exposure (
) without needing to know the absolute value of .
-
-
Measure the remaining concentrations
and at each step.
Step 4: Data Visualization & Analysis
Plot the natural logs of the decays against each other.[6]
Figure 2: Data analysis workflow for the Relative Rate Method. Linearity confirms the absence of secondary interfering reactions.
Troubleshooting & Validation
| Observation | Root Cause | Corrective Action |
| Non-Zero Intercept | Dark reaction occurring. | Check for thermal reaction between |
| Curved Plot | Secondary Chemistry. | Products are reacting with |
| Signal Noise | Lamp Instability. | Allow UV lamps to warm up for 30 mins. Monitor lamp current. |
| Corrosion | Moisture in lines. | Install molecular sieve traps on carrier gas lines. Never use traps on the |
References
-
Atkinson, R., et al. (2007). Evaluated Kinetic and Photochemical Data for Atmospheric Chemistry: Volume III – Gas Phase Reactions of Inorganic Halogens. Atmospheric Chemistry and Physics. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). Chlorine: System Safety and Health Guidelines. CDC. [Link]
-
Orlando, J. J., & Tyndall, G. S. (2012). Laboratory Studies of Atmospheric Chemistry. Chemical Society Reviews. (General reference for flow tube design). [Link]
-
SilcoTek. Passivation of Stainless Steel for Corrosive Environments. (Technical Insight on coatings). [Link]
Sources
- 1. purdue.edu [purdue.edu]
- 2. Kinetics and mechanism of the gas phase reaction of chlorine atoms with i-propanol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Enhanced Elemental Mass Spectrometry of Fluorine and Chlorine via Chemical Ionization in the Afterglow of an Inductively Coupled Plasma - ProQuest [proquest.com]
- 4. Chemical ionization - Wikipedia [en.wikipedia.org]
- 5. doh.wa.gov [doh.wa.gov]
- 6. envchemgroup.com [envchemgroup.com]
application of chlorine in the manufacturing of polymers like PVC
Application Note: Chlorine Utilization in the Synthesis and Polymerization of Medical-Grade Polyvinyl Chloride (PVC)
Abstract
This guide provides a comprehensive technical framework for the application of elemental chlorine (
Introduction: The Chlorine-Polymer Nexus
Polyvinyl Chloride (PVC) is unique among high-volume polymers because it is composed of approximately 57% chlorine by weight, derived from common salt (
Critical Insight for Researchers: The purity of the initial chlorine feedstock and the precision of the chlorination reaction directly dictate the level of hazardous by-products (e.g., residual VCM, trichloroethane) in the final resin. In medical applications, minimizing these residuals is the primary safety objective.
Module 1: The Chemistry of Chlorination (Mechanism)
The incorporation of chlorine into the polymer backbone occurs via a two-step intermediate process: the synthesis of 1,2-Dichloroethane (EDC) and its subsequent cracking to Vinyl Chloride Monomer (VCM) .
The Balanced Process Model
Industrial and pilot-scale synthesis relies on the "Balanced Process," which integrates two pathways to maximize chlorine atom economy.[1]
-
Direct Chlorination:
(Exothermic, catalyzed by ) -
Oxychlorination:
(Recycles HCl)[2]
Mechanistic Diagram (The Balanced Process)
Figure 1: The Balanced Process flow showing the integration of Direct Chlorination and Oxychlorination to achieve high atom economy and recycle HCl.
Module 2: Comparative Process Parameters
For researchers simulating these reactions or analyzing impurity profiles, understanding the operating conditions is vital.
| Parameter | Direct Chlorination (Low Temp) | Direct Chlorination (High Temp) | Oxychlorination |
| Primary Reactants | Ethylene + | Ethylene + | Ethylene + |
| Catalyst | |||
| Temperature | 50–65°C | Boiling Point of EDC | 220–250°C |
| Selectivity | >99% | >99% | 93–96% |
| Key Impurity | 1,1,2-Trichloroethane | 1,1,2-Trichloroethane | Chloral, Ethyl Chloride |
| Relevance to Pharma | High (Highest purity EDC) | Medium | Lower (Higher impurity load) |
Expert Note: For medical-grade PVC, EDC derived from Direct Chlorination is preferred due to its superior purity profile compared to Oxychlorination, which often introduces oxygenated by-products that can affect polymerization kinetics.
Module 3: Experimental Protocol (Suspension Polymerization)
Objective: Synthesis of PVC resin from VCM via Suspension Polymerization in a controlled laboratory setting (1L Scale). Safety Warning: VCM is a known carcinogen (Group 1).[3] All operations must occur in a specialized high-containment glovebox or fume hood with active VCM monitoring.
Reagents & Equipment
-
Monomer: Vinyl Chloride Monomer (VCM), >99.9% purity (liquefied).
-
Dispersant (Primary): Polyvinyl Alcohol (PVOH), Degree of Hydrolysis 70–80% (controls droplet size).
-
Initiator: Di(2-ethylhexyl) peroxydicarbonate (EHP) or t-Butyl peroxyneodecanoate (Oil soluble).
-
Reactor: 1L Stainless Steel High-Pressure Autoclave (Büchi or Parr) with anchor stirrer and cooling jacket.
-
Quench Agent: Bisphenol A (radical trap).
Step-by-Step Protocol
Step 1: Reactor Preparation & Charging (The Aqueous Phase)
-
Purge: Evacuate reactor to <0.1 bar and purge with
three times to remove oxygen (Oxygen inhibits polymerization). -
Charge Water: Add 500 mL deionized water (degassed).
-
Add Dispersant: Dissolve 0.5g PVOH in the water. Stir at 300 RPM until fully dissolved.
-
Why? The PVOH forms a protective colloid around VCM droplets, preventing coalescence.
-
Step 2: Monomer Addition & Initiation
-
Cooling: Cool reactor jacket to 5°C to prevent premature vaporization of VCM.
-
VCM Charging: Transfer 300g of liquid VCM into the reactor under pressure.
-
Initiator Injection: Inject Initiator (0.05% w/w relative to VCM) dissolved in a small amount of solvent.
-
Emulsification: Increase stirring speed to 800–1000 RPM.
-
Critical Control Point: This shear rate determines the final particle size (Grain size distribution).
-
Step 3: Polymerization (The Reaction)
-
Heating: Ramp temperature to 57.5°C . Pressure will rise to approx. 8–9 bar (Vapor pressure of VCM).
-
Isotherm: Maintain 57.5°C
0.2°C. -
Pressure Drop: Monitor pressure. When pressure drops by 1–2 bar, it indicates the free VCM phase is exhausted (conversion ~70–80%).
Step 4: Stripping & Recovery
-
Termination: Inject Quench Agent or cool rapidly to 20°C.
-
Degassing: Vent unreacted VCM to a recovery scrubber (Sodium Hydroxide trap). DO NOT VENT TO ATMOSPHERE.
-
Stripping: Steam strip the slurry at 80°C under vacuum to remove residual VCM (Target: <1 ppm for medical grade).
Step 5: Filtration & Drying
-
Centrifuge the slurry to separate the PVC resin (white powder).
-
Wash with hot deionized water.
-
Dry in a fluidized bed dryer at 60°C.
Module 4: Characterization & Quality Control
To validate the "Application of Chlorine," one must confirm the chemical structure and purity.
Chlorine Content & Structure (FTIR)
Verify the C-Cl bond integrity using Fourier Transform Infrared Spectroscopy.
-
Protocol: ATR-FTIR on dried resin powder.
-
Key Peaks:
-
610 cm⁻¹: C-Cl stretching (Syndiotactic/Atactic sequences).
-
1425 cm⁻¹:
deformation (Reference peak). -
2910 cm⁻¹: C-H stretching.
-
Thermal Stability (TGA)
Chlorine atoms are susceptible to "unzipping" (dehydrochlorination) upon heating.
-
Conditions: Ramp 10°C/min from 50°C to 600°C under
. -
Analysis:
-
Stage 1 (250–350°C): Loss of HCl (Dehydrochlorination). The mass loss here should theoretically match the stoichiometric chlorine content (~56-57%).
-
Stage 2 (400–500°C): Breakdown of the polyene backbone.
-
Residual VCM (Headspace GC-MS)
Crucial for Medical Compliance (ISO 10993).
-
Limit: < 1 ppm for medical devices.[10]
-
Method: Dissolve PVC in Dimethylacetamide (DMAc) in a headspace vial. Heat to 90°C. Analyze vapor phase via GC-MS.
Characterization Workflow Diagram
Figure 2: Quality Control workflow for validating medical-grade PVC.
References
-
European Commission. (2006). Integrated Pollution Prevention and Control Reference Document on Best Available Techniques in the Production of Polymers. Retrieved from [Link]
-
PlasticsEurope. (2015). Eco-profiles and Environmental Product Declarations of the European Plastics Manufacturers: Vinyl Chloride (VCM) and Polyvinyl Chloride (PVC). Retrieved from [Link]
-
Shimadzu Corporation. (2012). Infrared Spectra of Polyvinyl Chloride: Application News No. A421A. Retrieved from [Link]
-
Practice Greenhealth. (2023). Medical products: Guidance to achieve PVC/DEHP elimination for manufacturers.[10] Retrieved from [Link]
-
Mitsubishi Chemical. (2024). Suspension Polymerization of VCMs and the Role of PVOH. Retrieved from [Link]
Sources
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. Inside the Reactor: Revealing the Modern Production Process of Ethylene Dichloride (EDC) [chemanalyst.com]
- 3. elsapainternational.com [elsapainternational.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. eea.europa.eu [eea.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. practicegreenhealth.org [practicegreenhealth.org]
Troubleshooting & Optimization
challenges in accurate measurement of low-level chlorine residuals
Topic: Challenges in Accurate Measurement of Low-Level Chlorine Residuals Role: Senior Application Scientist Context: Technical Support Center (Tier 3 Escalation)
Welcome to the Trace Analysis Support Center
Current Status: Active Ticket Priority: Critical Subject: Resolving instability and false positives in sub-0.1 mg/L chlorine analysis.
As a Senior Application Scientist, I often see researchers treat low-level chlorine measurement as simply "standard measurement, but with smaller numbers." This is a fundamental error. When you measure below 0.1 mg/L (ppm), you are no longer just measuring chemistry; you are fighting signal-to-noise ratios, sensor physics, and matrix interferences that are invisible at higher concentrations.
This guide bypasses the basic manual instructions to address the causality of errors in pharmaceutical water, wastewater effluent, and ultra-pure water systems.
Module 1: The "Phantom" Residual (DPD False Positives)
User Complaint: "My ultra-pure water system has no chlorine dosing, yet my DPD colorimeter reads 0.04 mg/L. Is my membrane failing?"
Root Cause Analysis: At low levels, the DPD (N,N-diethyl-p-phenylenediamine) reaction is non-specific. It reacts with any oxidizer. The reading you see is likely not chlorine, but "oxidant noise."
Troubleshooting Protocol: The "Blank" Subtraction
Q: How do I distinguish between real chlorine and interference? A: You must quantify the "Method Blank" and the "Matrix Interference" separately.
-
The Reagent Blank Check:
-
Step: Run the DPD test using deionized (DI) water known to be chlorine-free.
-
Logic: If this reads >0.01 mg/L, your reagent is oxidizing on its own (bad lot) or your cuvette is stained.
-
Fix: Dedicate a specific cuvette only for low-level analysis. Plastic cuvettes absorb chlorine over time; use glass.
-
-
The Oxidized Manganese (
) Check:-
Context: Oxidized manganese mimics free chlorine in the DPD reaction.
-
Protocol:
-
Q: Why does my reading creep up if I wait 60 seconds? A: This is Chloramine Breakthrough .
-
Mechanism: DPD reacts instantly with Free Chlorine.[8] It reacts slowly with Monochloramines. If you wait, the chloramines slowly oxidize the DPD, creating a "creeping" false positive.
-
Rule: For low-level free chlorine, read within 20 seconds . Do not use the "average" mode on your photometer.
Module 2: The Drifting Baseline (Amperometric Instability)
User Complaint: "My inline amperometric sensor reads 0.00 one minute and 0.05 the next. It never matches my grab sample."
Root Cause Analysis:
Amperometric sensors do not measure "Total Free Chlorine" (
Troubleshooting Protocol: The Physics of Flow and pH
Q: Why does my sensor drop to zero when the pH rises? A: This is the Dissociation Trap .
-
Science: At pH 5.0, free chlorine is ~100%
. At pH 8.0, it is ~20% and 80% Hypochlorite ion ( ). The sensor is blind to [2]. -
The Fix:
-
Hardware: Ensure your analyzer has automatic pH compensation enabled.
-
Chemistry: If measuring ultra-low levels, consider buffering the sample stream to pH 5.5-6.0 before the sensor to force all chlorine into the measurable
form.
-
Q: Is my flow rate causing the drift? A: Yes. Amperometry is diffusion-limited.
-
Mechanism: The sensor consumes chlorine at the cathode.[9] If flow stops or slows, the "local" chlorine at the membrane surface is depleted, causing the signal to plummet even if the bulk water has chlorine.
-
Visual Logic:
Figure 1: Decision tree for diagnosing amperometric signal loss.
Module 3: The "Truth Serum" (Validation via Standard Addition)
User Complaint: "I don't trust my calibration. The matrix is too complex (wastewater/brine)."
Root Cause Analysis: In complex matrices, other compounds consume the reagents or dampen the signal. A standard calibration curve (made in DI water) is invalid because it ignores this "Matrix Demand."
Protocol: Standard Addition (Spiking)
Q: How do I prove my 0.05 mg/L reading is real? A: You must perform a Standard Addition (Spike Recovery). This is the only way to validate low-level results in a real-world matrix [3].
Step-by-Step Methodology:
-
Sample A (Unspiked): Measure your sample. Let's say it reads 0.05 mg/L .
-
Sample B (Spiked): Add a known volume of a high-concentration chlorine standard to the sample.
-
Target: Increase concentration by exactly 0.10 mg/L .
-
Calculation: If using a 25 mg/L standard, add 0.1 mL to 25 mL of sample.
-
-
The Test: Measure Sample B.
-
Theoretical Result: 0.05 (Original) + 0.10 (Spike) = 0.15 mg/L .
-
-
Interpretation:
-
Result = 0.15 mg/L: Perfect recovery (100%). Your method is valid.
-
Result < 0.12 mg/L: Matrix Interference (Chlorine Demand). Something in your water is "eating" the chlorine instantly.
-
Result > 0.18 mg/L: Interference.[7] Something is reacting with the DPD to boost the signal.
-
Data Summary Table: Interpreting Spike Recovery
| Measured Spike Recovery | Diagnosis | Action Required |
| 85% - 115% | Valid Analysis | Trust the low-level reading. |
| < 80% | Negative Interference | Matrix demand is high. Pre-treat sample or use Indophenol method. |
| > 120% | Positive Interference | Oxidized Manganese or Chloramines present. Use masking agents. |
Module 4: EPA Method 334.0 (The Golden Standard)
Q: How do I maintain compliance for low-level monitoring? A: You must adopt EPA Method 334.0 protocols [4]. This is the rigorous QC standard for drinking water, but it is the only way to ensure accuracy in low-level research applications.
Key Requirement: The Initial Demonstration of Capability (IDC) Before trusting any low-level data, an analyst must:
-
Analyze a "Method Blank" (must be < 1/3 of the reporting limit).[3][11]
-
Analyze 5 replicates of a standard at the reporting limit (e.g., 0.05 mg/L).
-
Pass Criteria: The mean accuracy must be ±15% and precision (RSD) <15%.
References
-
Standard Methods for the Examination of Water and Wastewater. (2017). Method 4500-Cl G: DPD Colorimetric Method.[12][13] American Public Health Association. Link
-
Emerson Automation Solutions. (2020). Theory of Amperometric Chlorine Measurement: pH Dependence.[14][15] Rosemount Analytical. Link
-
Hach Company. (2014). Chlorine Analysis: The Standard Addition Method for Verification.[7]Link
-
U.S. Environmental Protection Agency. (2009).[2][3][5] Method 334.0: Determination of Residual Chlorine in Drinking Water Using an On-Line Chlorine Analyzer.[2] EPA 815-B-09-013.[2][5] Link
Sources
- 1. in.hach.com [in.hach.com]
- 2. NEMI Method Summary - 334.0 [nemi.gov]
- 3. youtube.com [youtube.com]
- 4. aquamagazine.com [aquamagazine.com]
- 5. youtube.com [youtube.com]
- 6. in.hach.com [in.hach.com]
- 7. azdhs.gov [azdhs.gov]
- 8. yamathosupply.com [yamathosupply.com]
- 9. howelllabs.com [howelllabs.com]
- 10. chemtrac.com [chemtrac.com]
- 11. m.youtube.com [m.youtube.com]
- 12. cdn.hach.com [cdn.hach.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Challenge Validation [endress.com]
- 15. emerson.com [emerson.com]
Technical Support Center: Optimizing Chlorine Dosage for Effective Water Disinfection with Minimal Byproducts
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in water disinfection experiments. It is designed to address common challenges and provide a robust framework for optimizing chlorine dosage to ensure effective microbial inactivation while minimizing the formation of harmful disinfection byproducts (DBPs).
Section 1: Fundamentals of Chlorine Disinfection
Chlorine is a powerful and widely used disinfectant in water treatment. Its efficacy stems from its ability to inactivate a broad range of pathogenic microorganisms.[1] When added to water, chlorine participates in a series of chemical reactions that are crucial to understand for proper dosage control.
The primary active disinfectant species is hypochlorous acid (HOCl) , which is more effective than the hypochlorite ion (OCl-). The equilibrium between these two species is pH-dependent. Lower pH levels favor the formation of the more potent HOCl.[2]
Chlorine Demand and Breakpoint Chlorination
The "chlorine demand" of water is the amount of chlorine consumed by reacting with impurities such as organic matter, ammonia, and certain metals before a stable chlorine residual can be established.[3] Understanding and satisfying this demand is the first step in achieving effective disinfection.
Breakpoint chlorination is a critical concept in this process. It is the point at which the chlorine demand has been fully satisfied, and any additional chlorine added will result in a proportional increase in "free available chlorine" (FAC), which is the most effective form for disinfection.[3][4][5]
Below is a diagram illustrating the typical breakpoint chlorination curve.
Caption: A diagram illustrating the stages of breakpoint chlorination.
Section 2: Understanding and Controlling Disinfection Byproducts (DBPs)
A significant challenge in chlorine disinfection is the formation of disinfection byproducts (DBPs), which can have adverse health effects.[6][7] These compounds are formed when chlorine reacts with natural organic matter (NOM) present in the water.[8][9]
The most common and regulated classes of DBPs are trihalomethanes (THMs) and haloacetic acids (HAAs) .[9][10] The formation of these byproducts is influenced by several factors:
-
Chlorine Dose: Higher chlorine doses can lead to increased DBP formation.[11]
-
Natural Organic Matter (NOM): The concentration and character of NOM are primary precursors for DBP formation.[8]
-
Contact Time: Longer contact times between chlorine and NOM can result in higher DBP levels.[8]
-
Temperature: Higher temperatures generally accelerate the rate of DBP formation.[2][8]
-
pH: The pH of the water affects the formation pathways of different DBP species.[2][8][12]
Strategies for DBP Minimization
The primary goal is to achieve a balance between effective disinfection and minimal DBP formation.[13] Several strategies can be employed:
-
Source Water Protection: Reducing the amount of organic matter in the source water can decrease the potential for DBP formation.[14]
-
Optimizing Coagulation: Enhanced coagulation practices can effectively remove DBP precursors.[15]
-
Moving the Point of Chlorination: Applying chlorine after coagulation and filtration can reduce the amount of NOM available to react and form DBPs.[15]
-
Alternative Disinfectants: In some cases, using alternative disinfectants like UV light or membrane filtration can reduce the reliance on chemical disinfectants.[14]
-
Chloramination: Switching to chloramines for secondary disinfection can also be a strategy to minimize the formation of certain DBPs.[15]
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses specific issues that researchers may encounter during their experiments.
Q1: My free chlorine residual is consistently low, even after increasing the chlorine dose. What could be the cause?
A1: This issue often points to an unexpectedly high chlorine demand in your water source.
-
Plausible Cause: The presence of unmeasured reducing agents such as ammonia, nitrites, or high levels of organic matter.
-
Troubleshooting Steps:
-
Perform a Breakpoint Chlorination Test: This will help you accurately determine the chlorine demand of your specific water matrix.
-
Characterize Your Source Water: Analyze the water for ammonia, total organic carbon (TOC), and other potential chlorine-consuming compounds.
-
Evaluate Pre-treatment: If your protocol includes pre-treatment steps, ensure they are effectively removing chlorine-demanding substances.
-
Q2: I'm observing high levels of trihalomethanes (THMs) in my treated water, despite using a seemingly appropriate chlorine dose. How can I mitigate this?
A2: High THM formation is a common problem and is directly linked to the reaction between chlorine and natural organic matter (NOM).
-
Plausible Cause: The source water may have a high concentration of NOM, or the contact time between chlorine and the water is excessively long.
-
Troubleshooting Steps:
-
Optimize NOM Removal: Enhance your pre-treatment processes, such as coagulation and filtration, to maximize the removal of organic precursors before chlorination.[16]
-
Adjust the Point of Chlorination: If possible, move the chlorine application to a point after the removal of most of the NOM.[15]
-
Control Contact Time: Reduce the time the water is in contact with chlorine before quenching the reaction (if applicable in your experimental setup).[10]
-
Consider pH Adjustment: Lowering the pH can sometimes shift the DBP formation away from THMs, although it may favor the formation of other byproducts like HAAs.[17]
-
Q3: My disinfection efficacy is poor, with incomplete inactivation of microorganisms, yet my total chlorine residual is within the target range. What's happening?
A3: This suggests that the majority of your chlorine residual is in the form of combined chlorine (chloramines), which are less effective disinfectants than free chlorine.[1]
-
Plausible Cause: The initial chlorine dose was insufficient to surpass the breakpoint, leading to the formation of chloramines instead of a free chlorine residual.
-
Troubleshooting Steps:
-
Differentiate Chlorine Species: Measure both free and total chlorine residuals. The difference between these two values will give you the combined chlorine concentration.[3]
-
Re-evaluate Chlorine Demand: Your water likely has a higher ammonia content than anticipated. Conduct a thorough breakpoint chlorination analysis to determine the precise dose needed to achieve a free chlorine residual.
-
Increase Chlorine Dose: Incrementally increase the chlorine dose until you consistently achieve a stable free chlorine residual after the desired contact time.
-
Caption: A flowchart for troubleshooting common water disinfection issues.
Section 4: Experimental Protocols
Protocol for Determining Breakpoint Chlorination
This protocol provides a standardized method for determining the chlorine demand of a water sample.
-
Prepare a series of water samples: Collect a representative sample of the water to be tested. Dispense equal volumes (e.g., 200 mL) into a series of clean, chlorine-demand-free glass containers.
-
Prepare a chlorine stock solution: Create a stock solution of a known chlorine concentration (e.g., 100 mg/L) using sodium hypochlorite.
-
Dose the water samples: Add increasing increments of the chlorine stock solution to each water sample to achieve a range of chlorine doses (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, 3.0 mg/L).
-
Allow for reaction: Cap the containers and allow them to react for a predetermined contact time that mimics your experimental conditions (e.g., 30 minutes).
-
Measure chlorine residual: After the contact time, measure the free and total chlorine residual in each sample using a DPD colorimetric method.[18][19]
-
Plot the results: Graph the chlorine residual (y-axis) against the chlorine dose (x-axis). The "breakpoint" is the point on the curve where the residual begins to increase proportionally with the dose.[4]
Protocol for Measuring Free and Total Chlorine Residual
Accurate measurement of chlorine residual is fundamental to process control.[18][20] The DPD colorimetric method is a widely accepted and reliable technique.[1][21]
Apparatus:
-
Spectrophotometer or filter photometer suitable for use at 515 nm.[1]
-
Glassware (ensure it is chlorine-demand-free).
Reagents:
-
DPD indicator solution.
-
Phosphate buffer solution.
Procedure for Free Chlorine:
-
Add DPD indicator solution and phosphate buffer to a clean sample cell.
-
Add 10 mL of the water sample to the cell and mix.
-
Immediately measure the absorbance at 515 nm.
-
Use a calibration curve to determine the free chlorine concentration.
Procedure for Total Chlorine:
-
Follow the same procedure as for free chlorine.
-
After adding the DPD and sample, add a crystal of potassium iodide and mix.
-
Allow the reaction to proceed for 2 minutes.
-
Measure the absorbance at 515 nm.
-
Use a calibration curve to determine the total chlorine concentration.
Note: It is critical that chlorine residual measurements are taken immediately after sample collection, as chlorine is not stable in solution.[22] The US EPA recommends that total or free residual chlorine measurements be conducted within 15 minutes of sample collection.[23]
Section 5: FAQs
Q: What are the regulatory limits for common DBPs in drinking water?
A: The U.S. Environmental Protection Agency (EPA) has established Maximum Contaminant Levels (MCLs) for total trihalomethanes (TTHM) at 0.080 mg/L and for five haloacetic acids (HAA5) at 0.060 mg/L.[10][24]
Q: Can I remove DBPs from water after they have formed?
A: Yes, certain treatment technologies can remove DBPs. Granular activated carbon (GAC) filtration is effective at removing a wide range of organic compounds, including THMs and HAAs.[17] Reverse osmosis is also effective at removing these byproducts.[17]
Q: How does temperature affect chlorine disinfection?
A: Higher water temperatures generally increase the rate of disinfection. However, higher temperatures also accelerate the decay of chlorine residual and can increase the formation of DBPs.[2] Conversely, colder temperatures slow down disinfection, requiring a higher chlorine dose or longer contact time.[25]
Q: What is the ideal pH for chlorine disinfection?
A: A pH range between 7.2 and 7.8 is often considered a good balance for disinfectant effectiveness and other water quality parameters.[12] Lower pH values favor the formation of hypochlorous acid (HOCl), which is a more potent disinfectant than the hypochlorite ion (OCl-).[2] However, pH also influences DBP formation.[26]
Q: Are there alternatives to chlorine for water disinfection?
A: Yes, several alternatives exist, each with its own advantages and disadvantages. These include:
-
Chloramines: A combination of chlorine and ammonia, which provides a longer-lasting residual but is a weaker disinfectant.[27]
-
Chlorine Dioxide: A strong disinfectant that forms different types of DBPs.
-
Ozone: A very powerful disinfectant but does not provide a residual.
-
Ultraviolet (UV) Light: An effective physical disinfection method that does not produce chemical byproducts but also does not provide a residual.[14]
Section 6: Data Presentation
Table 1: Factors Influencing DBP Formation and Control Strategies
| Factor | Influence on DBP Formation | Control Strategy |
| Chlorine Dose | Higher doses generally increase DBP formation. | Optimize dosage through breakpoint chlorination. |
| Natural Organic Matter (NOM) | Primary precursor for DBPs. | Enhance removal through coagulation and filtration. |
| Contact Time | Longer contact time increases DBP formation. | Optimize the point of chlorination and minimize water age.[10] |
| Temperature | Higher temperatures increase the rate of DBP formation. | Be aware of seasonal variations and adjust treatment accordingly.[2] |
| pH | Affects the type and concentration of DBPs formed. | Adjust pH to optimize disinfection and minimize target DBPs.[12] |
| Bromide Ion | Can lead to the formation of brominated DBPs. | Source water management and potential use of ozone. |
References
-
ASCE Library. (2023). Optimization Techniques for Chlorine Dosage Scheduling in Water Distribution Networks: A Comparative Analysis. Proceedings of the ASCE. [Link]
-
BOQU Instrument. (2023). The Impact of Temperature and PH on Residual Chlorine Measurements. [Link]
-
Edge Analytical. (n.d.). 4500-Cl CHLORINE (RESIDUAL). [Link]
-
Federal Register. (2006). National Primary Drinking Water Regulations: Stage 2 Disinfectants and Disinfection Byproducts Rule. [Link]
-
Government of New Brunswick. (n.d.). Disinfection by-products (THMs and HAAs). [Link]
-
Hawaii State Department of Health. (2017). Chlorine Residual Testing for DRINKING WATER SYSTEMS USING DPD COLORIMETRIC TEST KITS. [Link]
-
IN.gov. (n.d.). HOW TO SHOCK THE POOL (CHLORINATE TO BREAKPOINT). [Link]
-
IWA Publishing. (2018). Comparative study of residual chlorine, temperature and pH effect on swimming pools contamination by some pathogenic bacteria. [Link]
-
IWA Publishing. (2022). Formation and influencing factors of disinfection by-products from bacterial materials in drinking water distribution systems. [Link]
-
LGNSW. (n.d.). Optimizing Chlorine Dosing for Water Distribution Reservoirs. [Link]
-
National Center for Biotechnology Information. (2012). Effects of Temperature and pH on Reduction of Bacteria in a Point-of-Use Drinking Water Treatment Product for Emergency Relief. [Link]
-
National Center for Biotechnology Information. (2014). Factors affecting the formation of disinfection by-products during chlorination and chloramination of secondary effluent for the production of high quality recycled water. [Link]
-
National Center for Biotechnology Information. (2021). Optimizing Disinfectant Residual Dosage in Engineered Water Systems to Minimize the Overall Health Risks of Opportunistic Pathogens and Disinfection By-Products. [Link]
-
Ohio EPA. (2024). Disinfection Byproducts (DBP). [Link]
-
Orenda Technologies. (2017). Breakpoint Chlorination, Explained | Orenda Whiteboard [Video]. YouTube. [Link]
-
Orenda Technologies. (n.d.). Understanding Breakpoint Chlorination. [Link]
-
Pureflow Filtration. (n.d.). Breakpoint Chlorination. [Link]
-
ResearchGate. (2015). Effects of pH, Water Temperature and Chlorine Dosage on the Formation of Disinfection Byproducts at Water Treatment Plant. [Link]
-
ResearchGate. (2018). Optimization of chlorine-based disinfection for the control of disinfection by-products formation and CODMn: A case study. [Link]
-
ResearchGate. (n.d.). Removal of Trihalomethanes and Haloacetic Acids from Treated Drinking Water by Biological Activated Carbon Filter. [Link]
-
River Studies. (n.d.). Optimizing Chlorine Dosage to Reduce Coliform Contamination in Hospital Water Supply. [Link]
-
Standard Methods. (n.d.). 4500-Cl B: Chlorine by Iodometry. [Link]
-
Standard Methods For the Examination of Water and Wastewater. (n.d.). 4500-Cl CHLORINE (RESIDUAL). [Link]
-
Tap Score. (2024). Haloacetic Acids in Drinking Water Explained. [Link]
-
Tap Score. (2025). Trihalomethanes and HAA5 in Drinking Water. [Link]
-
Tapure. (n.d.). Dbp in water Health Effects. [Link]
-
US EPA. (n.d.). Disinfectants and Disinfection Byproducts Rules (Stage 1 and Stage 2) What Do They Mean to You?. [Link]
-
US EPA. (n.d.). Region 4 US Environmental Protection Agency Laboratory Services and Applied Science Division Athens, Georgia Operating Procedure. [Link]
-
US EPA. (n.d.). Stage 1 and Stage 2 Disinfectants and Disinfection Byproducts Rules. [Link]
-
Vermont.gov. (n.d.). Chlorine Residual. [Link]
-
Virginia Department of Health. (n.d.). Stage 1 Disinfectants and Disinfection Byproducts Rule. [Link]
-
Washington State Department of Health. (n.d.). Disinfection Byproducts—Chlorination of Drinking Water. [Link]
-
Water Research Foundation. (1998). Factors Affecting Disinfection By-Product Formation During Chloramination. [Link]
-
World Health Organization. (n.d.). Chlorine. [Link]
-
World Health Organization. (n.d.). Chlorine in Drinking-water. [Link]
-
World Health Organization. (n.d.). Drinking Water Chlorination. [Link]
-
World Health Organization. (n.d.). Guidelines for drinking-water quality. [Link]
-
World Health Organization. (n.d.). Measuring chlorine levels in water supplies. [Link]
Sources
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- 2. The Impact of Temperature and PH on Residual Chlorine Measurements [boquinstrument.com]
- 3. in.gov [in.gov]
- 4. waterbypureflow.com [waterbypureflow.com]
- 5. blog.orendatech.com [blog.orendatech.com]
- 6. worldchlorine.org [worldchlorine.org]
- 7. vdh.virginia.gov [vdh.virginia.gov]
- 8. springwellwater.com [springwellwater.com]
- 9. epa.gov [epa.gov]
- 10. Disinfection Byproducts—Chlorination of Drinking Water | Washington State Department of Health [doh.wa.gov]
- 11. researchgate.net [researchgate.net]
- 12. iwaponline.com [iwaponline.com]
- 13. ascelibrary.org [ascelibrary.org]
- 14. tapure.com [tapure.com]
- 15. Strategies for Minimizing the Disinfection By-Products Trihalomethanes and Haloacetic Acids | ontario.ca [ontario.ca]
- 16. gov.mb.ca [gov.mb.ca]
- 17. mytapscore.com [mytapscore.com]
- 18. health.hawaii.gov [health.hawaii.gov]
- 19. cdn.who.int [cdn.who.int]
- 20. ec.europa.eu [ec.europa.eu]
- 21. edgeanalytical.com [edgeanalytical.com]
- 22. NEMI Method Summary - 4500-Cl B [nemi.gov]
- 23. epa.gov [epa.gov]
- 24. epa.gov [epa.gov]
- 25. Effects of Temperature and pH on Reduction of Bacteria in a Point-of-Use Drinking Water Treatment Product for Emergency Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Factors Affecting Disinfection By-Product Formation During Chloramination | The Water Research Foundation [waterrf.org]
Technical Support Center: Troubleshooting Interferences in the DPD Colorimetric Method for Chlorine Analysis
Welcome to the technical support guide for the DPD (N,N-diethyl-p-phenylenediamine) colorimetric method for chlorine determination. This resource is designed for researchers, scientists, and drug development professionals who rely on accurate chlorine measurements. Here, we will delve into the common interferences that can compromise your results and provide expert, field-proven guidance to troubleshoot and mitigate these issues effectively.
Understanding the DPD Method: A Quick Primer
The DPD method is a widely adopted and EPA-accepted technique for measuring chlorine residuals in water.[1] It is based on the reaction between chlorine and the DPD indicator, which forms a magenta-colored compound.[2][3] The intensity of this color is directly proportional to the chlorine concentration and is quantified using a colorimeter or spectrophotometer.[1][2][3] The method can be adapted to measure both free and total chlorine.[2]
The Core Reaction
In the presence of free chlorine (hypochlorous acid and hypochlorite ion), the DPD indicator is oxidized, producing a characteristic magenta color.[1][4][5] To measure total chlorine, which includes both free chlorine and combined chlorine (chloramines), potassium iodide is added to the reaction. The iodide catalyzes the reaction of combined chlorine with DPD, contributing to the overall color development.[6][7]
Caption: DPD reaction pathways for free and total chlorine.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during your DPD chlorine analysis, providing both the scientific reasoning behind the problem and actionable solutions.
Issue 1: My results seem unexpectedly high, or I'm getting a positive reading in a chlorine-free sample.
This is a common issue often caused by the presence of other oxidizing agents in your sample that can also react with the DPD indicator, leading to a false positive result.
What are the likely culprits?
-
Oxidized Manganese and Chromium: These are among the most significant interfering substances.[8][9] Oxidized forms of manganese (Mn⁴⁺, Mn⁷⁺) and chromium (Cr⁶⁺) react directly with DPD, producing a pink color that is indistinguishable from the color produced by chlorine.[7][10]
-
Other Halogens and Oxidants: Bromine, iodine, ozone, chlorine dioxide, and even hydrogen peroxide can oxidize DPD and lead to erroneously high readings.[4][7]
-
Combined Chlorine (Chloramines) in Free Chlorine Test: While the reaction of free chlorine with DPD is almost instantaneous, combined chlorine (monochloramine) can slowly react, causing a gradual increase in color intensity.[4][7][11] If the reading for free chlorine is not taken within the recommended time (typically one minute), this "breakthrough" can lead to an overestimation.[9][11]
How can I identify and correct for these interferences?
The key to managing these interferences is to selectively remove or mask the interfering substance before analysis.
Troubleshooting Protocol for Oxidized Manganese and Chromium:
This protocol involves running two tests on the same sample: one with and one without a pretreatment to remove chlorine. The difference between the two readings will give you the true chlorine concentration.
Step-by-Step Methodology:
-
Sample Collection: Collect your water sample as usual.
-
Analysis without Pretreatment:
-
Take a known volume of your sample (e.g., 10 mL or 25 mL, depending on your test kit).
-
Add the DPD reagent (powder pillow, tablet, or liquid).
-
Mix and measure the absorbance according to your instrument's instructions. This reading represents the combined concentration of chlorine and interfering oxidants.
-
-
Analysis with Pretreatment:
-
Take an identical volume of the same water sample.
-
Add a reagent that will remove chlorine but not the interfering substances. Sodium arsenite is a common choice, though thioacetamide can also be used.[7][8]
-
For Sodium Arsenite: Add the specified amount (e.g., one drop or a small scoop) to your sample and mix.
-
For Thioacetamide (0.25% solution): Add 0.5 mL per 100 mL of sample.[8]
-
-
After the chlorine has been removed, add the DPD reagent.
-
Mix and measure the absorbance. This reading represents the concentration of the interfering substances (manganese, chromium, etc.).
-
-
Calculate True Chlorine Concentration:
-
Subtract the reading from the pretreated sample (Step 3) from the reading of the untreated sample (Step 2). The result is the actual chlorine concentration.
-
Caption: Workflow to correct for manganese interference.
Summary of Common Oxidant Interferences and Mitigation Strategies:
| Interfering Substance | Effect on DPD Reading | Recommended Action |
| Oxidized Manganese | False Positive | Perform a blank correction using sodium arsenite or thioacetamide.[8] |
| Oxidized Chromium | False Positive | Can be partially corrected with the same method as manganese.[7] |
| Bromine, Iodine, Ozone | False Positive | These are also strong oxidants and will react with DPD. Specific removal methods may be required depending on the substance. |
| Monochloramine (in Free Cl₂ Test) | Slow, positive drift | Take the reading for free chlorine within one minute of adding the DPD reagent.[7][9][11] |
Issue 2: The color in my sample faded very quickly, or the sample turned colorless after an initial pink flash.
This phenomenon, known as "bleaching," occurs when the chlorine concentration in your sample is very high.[11]
What is happening at the chemical level?
The DPD indicator itself can be further oxidized by high concentrations of chlorine to a colorless compound.[11] This leads to a falsely low or even zero reading, which can be dangerously misleading. This bleaching effect typically starts to become significant at chlorine concentrations above 10 ppm.[11]
How do I resolve this issue?
The solution to bleaching is to reduce the chlorine concentration of the sample before adding the DPD reagent.
Troubleshooting Protocol for High Chlorine Concentrations:
-
Dilution: The most straightforward approach is to dilute the sample with chlorine-demand-free water.
-
Start with a 1:10 dilution (1 part sample to 9 parts chlorine-demand-free water).
-
If bleaching still occurs, increase the dilution factor (e.g., 1:100).
-
-
Re-analysis: Analyze the diluted sample using the standard DPD method.
-
Calculate Original Concentration: Multiply the result obtained from the diluted sample by the dilution factor to determine the chlorine concentration in the original, undiluted sample.[6]
A Word of Caution: Be aware that some loss of chlorine may occur during dilution.[6] Therefore, perform the dilution and subsequent analysis as quickly as possible.
Issue 3: My results are inconsistent, or the color development seems slow or inhibited.
Inconsistent or inhibited color development can often be traced back to issues with the sample matrix or experimental conditions.
What are the potential causes?
-
pH: The DPD reaction is pH-dependent and requires a pH between 6.3 and 6.6 for optimal color development.[5] High alkalinity (above 250 mg/L as CaCO₃) or high acidity (above 150 mg/L) can buffer the sample outside of this range, inhibiting the reaction.[7]
-
Temperature: The reaction rate is influenced by temperature. Very low temperatures can slow down the color development, while very high temperatures can sometimes accelerate the breakdown of the colored product. The ideal temperature range is generally around 20-25°C.[12]
-
Color and Turbidity: The inherent color or turbidity of a water sample can interfere with the photometric measurement, leading to inaccurate results.[12][13]
How can I address these matrix effects?
Troubleshooting Protocol for pH, Temperature, and Turbidity:
-
pH Adjustment:
-
Measure the pH of your sample before analysis.
-
If the pH is outside the optimal range, carefully adjust it to between 6 and 7 using a dilute acid (e.g., 1N H₂SO₄) or base (e.g., 1N NaOH).[7] Be mindful not to significantly alter the sample volume.
-
-
Temperature Control:
-
Allow your samples to come to room temperature (20-25°C) before analysis.[12]
-
-
Correcting for Color and Turbidity:
-
Use the original, unreacted sample as a "blank" to zero your colorimeter or spectrophotometer.[12] This will subtract the background absorbance from your final reading.
-
Caption: Factors influencing the accuracy of the DPD method.
By understanding the chemistry of the DPD method and being aware of the common interferences, you can proactively troubleshoot and ensure the integrity of your chlorine measurements. Always refer to the specific instructions provided with your DPD reagents and instrumentation for detailed guidance.
References
-
Hanna Instruments Africa. (n.d.). Pool water monitoring - DPD explained. Retrieved from [Link]
-
Test Killers: Common Water Testing Interferences and How to Avoid Them. (2017, January 10). Retrieved from [Link]
-
Standard Methods: 4500-Cl G: Chlorine by DPD. (n.d.). Retrieved from [Link]
-
Hach. (n.d.). What would cause positive results using DPD when no chlorine is present in the sample? Retrieved from [Link]
-
Hach. (n.d.). Chlorine Analysis. Retrieved from [Link]
-
Yamatho Supply LLC. (n.d.). Free Chlorine and DPD test! Retrieved from [Link]
-
Hach. (n.d.). How can manganese interference in a DPD chlorine test be eliminated? Retrieved from [Link]
-
Chlorine Residual. (n.d.). Retrieved from [Link]
-
YSI. (2023, October 24). Comparing Chlorine Measurement Methods. Retrieved from [Link]
-
Primer on DPD Chlorine Method Detection Limits and their Use in Compliance Reporting. (n.d.). Retrieved from [Link]
-
Hydro Instruments. (n.d.). DPD Method: Chlorine & Chemical Measurements. Retrieved from [Link]
-
Camlab. (n.d.). Guide to DPD Testing in Pools and Spas. Retrieved from [Link]
-
Stockwell Safety. (n.d.). Pool Tests for Chlorine & pH. Retrieved from [Link]
-
Hach. (n.d.). Hach Disinfection Series: Measuring Free Chlorine in the presence of Manganese and Chloramines. Retrieved from [Link]
-
Hawaii State Department of Health. (2017, June 3). Chlorine Residual Testing for DRINKING WATER SYSTEMS USING DPD COLORIMETRIC TEST KITS INTRODUCTION. Retrieved from [Link]
-
BOQU Instrument. (2023, April 6). Measuring Principle and Interference Effect of Residual Chlorine Meter. Retrieved from [Link]
-
Palintest. (n.d.). A guide for DPD testing in Pools and Spas. Retrieved from [Link]
Sources
- 1. Pool water monitoring - DPD explained - Hanna Instruments Africa [blog.hannaservice.eu]
- 2. Comparing Chlorine Measurement Methods [ysi.com]
- 3. hydroinstruments.com [hydroinstruments.com]
- 4. yamathosupply.com [yamathosupply.com]
- 5. health.hawaii.gov [health.hawaii.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Measuring Principle and Interference Effect of Residual Chlorine Meter [boquinstrument.com]
- 8. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 9. cdn.hach.com [cdn.hach.com]
- 10. Hach | Hach Disinfection Series: Measuring Free Chlorine in the presence of Manganese and Chloramines [in.hach.com]
- 11. aquamagazine.com [aquamagazine.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. dec.vermont.gov [dec.vermont.gov]
Technical Support Center: Enhancing Efficiency in Electrophilic Chlorination Reactions
Welcome to the Technical Support Center for Electrophilic Chlorination Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their chlorination protocols, troubleshoot common issues, and ensure the safety and efficiency of their experiments. Here, we move beyond simple procedural lists to provide in-depth explanations of the underlying chemical principles, helping you make informed decisions at the bench.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding electrophilic chlorination, providing concise answers grounded in established chemical principles.
Q1: My electrophilic chlorination of an activated aromatic ring is resulting in a low yield of the desired monochlorinated product. What are the likely causes and how can I improve it?
A1: Low yields in the chlorination of activated aromatic compounds (e.g., phenols, anilines, anisoles) are often due to over-reactivity leading to polychlorination or side reactions. The high electron density of the ring makes it highly susceptible to electrophilic attack.
-
Causality: The strong activating groups (e.g., -OH, -NH₂, -OCH₃) stabilize the intermediate arenium ion, lowering the activation energy for further chlorination. This often results in the formation of di- and tri-chlorinated products.[1]
-
Troubleshooting Strategies:
-
Milder Chlorinating Agent: Switch from harsher reagents like chlorine gas (Cl₂) with a strong Lewis acid to a milder agent such as N-chlorosuccinimide (NCS).[2] NCS provides a slower, more controlled release of the electrophilic chlorine.
-
Catalyst-Free Conditions: Highly activated rings like phenols and anilines often do not require a Lewis acid catalyst.[3] The catalyst can sometimes promote unwanted side reactions.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity for the mono-substituted product. Chlorination is an exothermic process, and maintaining a consistent temperature is crucial.[4]
-
Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the chlorinating agent. A large excess will inevitably lead to polychlorination.
-
Q2: I am observing poor regioselectivity in the chlorination of a substituted benzene ring. How can I control the position of chlorination?
A2: Regioselectivity in electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents already present on the ring.
-
Electronic Effects:
-
Activating Groups (-OH, -NH₂, -OR, -alkyl) are ortho, para-directing because they donate electron density to the ring, stabilizing the arenium ion intermediates with the positive charge at the ortho and para positions.
-
Deactivating Groups (-NO₂, -CN, -C(O)R, -SO₃H) are generally meta-directing because they withdraw electron density from the ring, making the meta position the least deactivated. Halogens are an exception, being deactivating yet ortho, para-directing.
-
-
Steric Hindrance: Bulky substituents can hinder attack at the ortho position, leading to a higher proportion of the para isomer.
-
Optimization Strategies:
-
Catalyst Choice: The use of shape-selective solid catalysts like zeolites can favor the formation of the less sterically hindered para isomer.
-
Blocking Groups: In some cases, a position can be temporarily blocked with a group like a sulfonic acid (-SO₃H), the chlorination performed, and then the blocking group removed.
-
Q3: My reaction with N-chlorosuccinimide (NCS) is sluggish or not proceeding to completion. What could be the issue?
A3: While NCS is a convenient and milder chlorinating agent, its reactivity can be influenced by several factors.
-
Reagent Quality: NCS can decompose over time, especially if exposed to moisture or light. It is advisable to use a fresh bottle or recrystallize the reagent from glacial acetic acid if its purity is in doubt.
-
Activation: For less reactive aromatic substrates, NCS may require activation. This can be achieved by the addition of a protic acid (e.g., HCl, acetic acid) or a Lewis acid catalyst.[2]
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. More polar solvents can help to stabilize the charged intermediates in the reaction. However, one must be cautious as some solvents can react with the chlorinating agent.[5]
Q4: What are the primary safety concerns when working with chlorine gas (Cl₂) and how should it be handled in a laboratory setting?
A4: Chlorine gas is highly toxic and corrosive.[6] Proper handling is paramount to ensure laboratory safety.
-
Engineering Controls: All work with chlorine gas must be conducted in a well-ventilated chemical fume hood. A chlorine gas detector should be in place.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For larger quantities, a self-contained breathing apparatus (SCBA) may be necessary and should be readily available.
-
Cylinder Handling: Gas cylinders must be securely strapped to a wall or bench. Use a proper regulator and ensure all connections are leak-tested with a soap solution before use.
-
Emergency Preparedness: Have an emergency plan in place. A neutralizing solution (e.g., sodium thiosulfate or sodium bisulfite) should be readily available to quench any unreacted chlorine.[7]
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental challenges.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Decomposed Chlorinating Agent: Reagent may be old or impure. 2. Inactive Catalyst: Lewis acid catalyst may be deactivated by moisture. 3. Insufficient Activation: The substrate may be too deactivated for the chosen reaction conditions. 4. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use a fresh bottle of the chlorinating agent or purify it. For NCS, recrystallization from glacial acetic acid is effective. 2. Use anhydrous solvents and reagents. Ensure the Lewis acid is fresh and handled under an inert atmosphere. 3. For deactivated substrates, a stronger Lewis acid (e.g., AlCl₃) or higher temperatures may be necessary. 4. Gradually increase the reaction temperature while monitoring for byproduct formation using TLC or GC. |
| Formation of Polychlorinated Products | 1. Excess Chlorinating Agent: Using more than one equivalent of the chlorinating agent. 2. High Reactivity of Substrate: The monochlorinated product is more activated than the starting material. 3. High Reaction Temperature: Higher temperatures can lead to over-chlorination. | 1. Use a stoichiometric amount (1.0-1.1 equivalents) of the chlorinating agent. 2. Use a milder chlorinating agent (e.g., NCS instead of Cl₂/FeCl₃). 3. Perform the reaction at a lower temperature. |
| Formation of Unwanted Isomers | 1. Steric Effects: A bulky directing group may favor the para product over the ortho product. 2. Thermodynamic vs. Kinetic Control: The product ratio may change with reaction time and temperature. | 1. To favor the ortho product, consider a directing group that can chelate to the catalyst. 2. Analyze the product distribution at different time points and temperatures to determine the optimal conditions for the desired isomer. |
| Side-Chain Chlorination of Alkylbenzenes | 1. Radical Mechanism: The reaction is proceeding via a free-radical pathway instead of an electrophilic one. | 1. Ensure the reaction is performed in the dark, as UV light can initiate radical chlorination. Avoid radical initiators. The presence of a Lewis acid favors the electrophilic pathway. |
| Difficult Work-up and Product Isolation | 1. Emulsion Formation: During aqueous work-up. 2. Co-elution of Product and Byproducts: During column chromatography. 3. Residual Catalyst: The Lewis acid catalyst can complicate purification. | 1. Add a saturated solution of NaCl (brine) to break up emulsions. 2. Optimize the solvent system for chromatography. Derivatization of the product or byproducts may aid in separation. 3. Quench the reaction by slowly adding it to ice water. The Lewis acid will hydrolyze and can be removed by aqueous extraction. |
Section 3: Experimental Protocols
These protocols provide a starting point for your experiments. Remember to always perform a thorough risk assessment before starting any new procedure.
Protocol 1: Electrophilic Chlorination of Anisole with NCS
This protocol is suitable for the chlorination of an activated aromatic ring.
Materials:
-
Anisole
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve anisole (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add NCS (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chlorinated anisole isomers.
Workflow for Electrophilic Chlorination of Anisole
Caption: General workflow for the chlorination of anisole with NCS.
Protocol 2: Electrophilic Chlorination of Acetophenone
This protocol is suitable for the chlorination of a deactivated aromatic ring and requires a Lewis acid catalyst.
Materials:
-
Acetophenone
-
Chlorine gas (or a suitable source like sulfuryl chloride)
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous dichloromethane
-
Ice water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, gas inlet tube, and bubbler
-
Ice bath
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, gas inlet tube, and an outlet connected to a bubbler containing a sodium thiosulfate solution to trap excess chlorine.
-
Charge the flask with acetophenone (1.0 eq) and anhydrous dichloromethane.
-
Add anhydrous FeCl₃ (0.1 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly bubble chlorine gas through the solution while stirring vigorously. Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, stop the chlorine flow and purge the system with nitrogen.
-
Carefully pour the reaction mixture into ice water to quench the reaction and hydrolyze the catalyst.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Section 4: Mechanistic Insights
A deeper understanding of the reaction mechanism is crucial for effective troubleshooting and optimization.
Electrophilic Aromatic Chlorination Mechanism
The generally accepted mechanism for electrophilic aromatic chlorination using Cl₂ and a Lewis acid catalyst like FeCl₃ proceeds through three key steps:
-
Formation of the Electrophile: The Lewis acid polarizes the Cl-Cl bond, creating a more potent electrophile.
-
Nucleophilic Attack: The π-electrons of the aromatic ring attack the electrophilic chlorine atom, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step.
-
Deprotonation: A weak base (such as FeCl₄⁻) removes a proton from the carbon bearing the chlorine atom, restoring the aromaticity of the ring and regenerating the catalyst.
Mechanism of Electrophilic Aromatic Chlorination
Caption: Key steps in electrophilic aromatic chlorination.
α-Chlorination of Ketones
The chlorination of ketones at the α-carbon can proceed via two different mechanisms depending on the reaction conditions.
-
Acid-Catalyzed Chlorination: In the presence of an acid catalyst, the ketone is in equilibrium with its enol tautomer. The electron-rich double bond of the enol then acts as the nucleophile, attacking the electrophilic chlorine source.
-
Base-Promoted Chlorination: Under basic conditions, a proton is abstracted from the α-carbon to form an enolate ion. The enolate, a potent nucleophile, then attacks the chlorine source. This process is often difficult to stop at mono-chlorination as the introduction of an electron-withdrawing chlorine atom makes the remaining α-protons even more acidic.[8]
References
- Google Patents. (n.d.). Chlorination of toluene.
-
Zhang, L., & Hu, X. (2017). Room temperature C(sp2)–H oxidative chlorination via photoredox catalysis. Chemical Science, 8(10), 7233-7237. [Link]
-
Pearson. (n.d.). Propose a mechanism to show how acetophenone undergoes base-promoted chlorination to give trichloroacetophenone. Retrieved February 1, 2026, from [Link]
- BenchChem. (2025). An In-depth Technical Guide to Electrophilic Aromatic Substitution in 3'-Bromoacetophenone. BenchChem.
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved February 1, 2026, from [Link]
-
Vogel, I. C., et al. (2024). Recent Advances in Chlorination: Novel Reagents and Methods from the Last Decade. SynOpen, 8(04), 360-386. [Link]
-
Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Retrieved February 1, 2026, from [Link]
-
Gassman, P. G., & Singleton, D. A. (1984). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. Journal of the American Chemical Society, 106(20), 6075-6076. [Link]
-
The Organic Chemistry Tutor. (2020, April 2). Electrophilic Aromatic Substitution - Chlorination [Video]. YouTube. [Link]
-
American Chemical Society. (n.d.). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. Analytical Chemistry. Retrieved February 1, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: N-Chlorosuccinimide (NCS)
- BenchChem. (n.d.). Application Notes and Protocols for Electrophilic Chlorination of Arenes with N-Chloro-2-fluoroacetamide. BenchChem.
-
Rutgers University. (n.d.). Chlorine. Retrieved February 1, 2026, from [Link]
- National Center for Biotechnology Information. (n.d.). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. PubMed Central.
-
MDPI. (2018, November 9). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. Catalysts, 8(11), 536. [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved February 1, 2026, from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved February 1, 2026, from [Link]
-
Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved February 1, 2026, from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved February 1, 2026, from [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. US4031144A - Chlorination of toluene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. benchchem.com [benchchem.com]
- 8. Propose a mechanism to show how acetophenone undergoes base-promo... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Mitigating Corrosion in Equipment for Chlorine Water Treatment
Introduction
The use of chlorine and its derivatives as disinfectants in water treatment is a cornerstone of public health and a critical component of numerous research and development applications. However, the potent oxidizing nature of chlorine presents a significant challenge: the corrosive degradation of equipment.[1] This guide serves as a technical resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and mitigate corrosion in experimental setups involving chlorinated water. By providing a deeper understanding of the underlying electrochemical principles and offering practical, field-proven solutions, this document aims to enhance the reliability and longevity of your experimental apparatus.
Fundamentals of Corrosion in Chlorinated Water
Corrosion in aqueous environments is an electrochemical process.[2] It involves the transfer of electrons between a metal surface (the anode, where oxidation and metal loss occur) and a substance that accepts those electrons (the cathode).[3] In chlorinated water, several factors accelerate this process:
-
High Oxidizing Potential: Chlorine is a strong oxidizing agent that can disrupt the protective passive layers on metals like stainless steel, making them more susceptible to attack.[4][5]
-
Chloride Ions: The presence of chloride ions (Cl⁻), a component of many chlorine-based disinfectants and naturally present in some water sources, is a primary culprit in localized corrosion phenomena like pitting and crevice corrosion.[6] These ions can penetrate the passive film of stainless steels, leading to rapid, localized metal loss.[7]
-
pH Levels: The pH of the water influences the type of chlorine species present and can significantly impact corrosion rates.[8][9] Lower pH (more acidic) conditions are generally more corrosive.[6]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including corrosion.
Visualizing the Corrosion Process
The following diagram illustrates the basic electrochemical cell that drives corrosion on a metal surface in a chlorinated water environment.
Caption: Basic electrochemical cell for corrosion.
Troubleshooting Guide: Common Corrosion Issues
This section addresses specific corrosion problems you might encounter during your experiments.
Issue 1: Pitting Corrosion on Stainless Steel Surfaces
Q: I'm observing small, deep pits on my 304 stainless steel reactor vessel after exposure to a chlorinated solution. What's causing this and how can I prevent it?
A:
-
Causality: You are likely experiencing pitting corrosion, a localized form of corrosion that is common in stainless steels exposed to chloride-containing environments.[10] The protective passive layer of chromium oxide on 304 stainless steel is vulnerable to breakdown by chloride ions.[7] Once this layer is breached, an aggressive local environment forms within the pit, accelerating metal dissolution.[6] Factors that exacerbate pitting include elevated temperatures, low pH, and stagnant conditions.[6]
-
Troubleshooting Steps:
-
Material Upgrade: Consider upgrading to a more corrosion-resistant alloy. Type 316 stainless steel, which contains molybdenum, offers significantly better resistance to pitting corrosion than 304 stainless steel. For even more aggressive conditions, consider super austenitic stainless steels or nickel-based alloys like Hastelloy.[11]
-
Control Chloride Concentration: If possible, minimize the concentration of free chlorine and chloride ions in your solution. For 304 stainless steel, it is recommended to keep free chlorine levels below 2 ppm and chloride ion concentrations below 100 ppm.[5]
-
pH Adjustment: Maintaining a neutral to slightly alkaline pH (7.0-7.8) can help to mitigate the corrosive effects of chlorinated water.[12]
-
Passivation: Ensure your stainless steel equipment is properly passivated. Passivation is a chemical treatment that removes free iron from the surface and enhances the chromium-rich passive layer, improving corrosion resistance.
-
Issue 2: Crevice Corrosion at Joints and Fasteners
Q: I've noticed corrosion occurring specifically in the tight spaces under gaskets and around bolt heads in my experimental setup. Why is it localized to these areas?
A:
-
Causality: This is a classic example of crevice corrosion.[3] In a crevice, the diffusion of oxygen is restricted, creating a localized environment with low oxygen concentration.[13] This oxygen-depleted zone becomes anodic, while the surrounding oxygen-rich area becomes cathodic. This differential aeration cell, combined with the accumulation of chloride ions and a drop in pH within the crevice, leads to accelerated corrosion.[6][13]
-
Troubleshooting Steps:
-
Design Modifications: Where possible, design your equipment to minimize or eliminate crevices. Use welded joints instead of bolted flanges and ensure smooth transitions.
-
Gasket Selection: Use non-absorbent, solid gaskets that completely fill the joint.
-
Material Selection: As with pitting corrosion, selecting a more resistant material is a key preventative measure. Alloys with higher chromium and molybdenum content are more resistant to crevice corrosion.[14]
-
Regular Cleaning: Periodically disassemble and clean crevice areas to remove accumulated deposits and allow for re-passivation of the surfaces.
-
Issue 3: Discoloration and Failure of Elastomeric Seals
Q: The Viton® O-rings in my chlorine dosing pump are becoming brittle and failing prematurely. What is happening?
A:
-
Causality: While Viton® (a brand of FKM) has good chemical resistance to many substances, strong oxidizing agents like chlorine can cause it to degrade.[11] The chlorine attacks the polymer chains, leading to embrittlement, cracking, and eventual failure.
-
Troubleshooting Steps:
-
Material Compatibility Check: For applications with high chlorine concentrations, consider alternative elastomers. Perfluoroelastomers (FFKM) offer superior resistance to a wider range of chemicals, including strong oxidizers.
-
Plastics for Body Components: For pump heads and other wetted plastic components, consider materials with excellent chemical and corrosion resistance such as PVDF (Polyvinylidene fluoride).[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the key water quality parameters I should monitor to minimize corrosion?
A1: The primary parameters to monitor are:
-
pH: Maintain a pH between 7.0 and 7.8 to reduce the corrosivity of chlorinated water.[12]
-
Free Chlorine Residual: Keep the concentration at the lowest effective level for your application.
-
Chloride Concentration: Be aware of the total chloride content, as this is a major driver of localized corrosion.[5]
-
Temperature: Higher temperatures accelerate corrosion; if possible, operate at the lowest feasible temperature.[7]
Q2: Are corrosion inhibitors a viable option for my research setup?
A2: Yes, corrosion inhibitors can be effective, but their use in a research setting requires careful consideration to avoid interference with your experiments.[15]
-
Anodic inhibitors (e.g., orthophosphates, molybdates) form a protective film on the metal surface.[16][17]
-
Cathodic inhibitors react with the water to form a protective layer.[15] It is crucial to select an inhibitor that is compatible with all materials in your system and does not affect your experimental outcomes.
Q3: How can I proactively assess the compatibility of a new material with my chlorinated water solution?
A3: The most reliable method is to perform a material immersion test. This involves exposing a coupon of the candidate material to your specific experimental conditions for a defined period and then evaluating it for signs of corrosion, such as weight loss, pitting, or changes in mechanical properties.
Experimental Protocols
Protocol 1: Material Immersion Testing for Corrosion Resistance
Objective: To evaluate the corrosion resistance of a material in a specific chlorinated water environment.
Materials:
-
Test coupons of the material(s) to be evaluated (pre-weighed to 0.1 mg)
-
A sealed container made of a non-reactive material (e.g., glass or PTFE)
-
The chlorinated water solution representative of your experimental conditions
Procedure:
-
Clean the test coupons with a non-chlorinated solvent and deionized water, then dry them thoroughly.
-
Measure and record the initial weight of each coupon.
-
Place the coupons in the container, ensuring they are fully immersed in the test solution and not in contact with each other.
-
Seal the container and maintain it at the desired experimental temperature for a predetermined duration (e.g., 30 days).
-
At the end of the test period, remove the coupons, gently clean them to remove any corrosion products, dry them, and re-weigh them.
-
Calculate the corrosion rate in mils per year (mpy) using the appropriate formula.
-
Visually inspect the coupons under magnification for signs of localized corrosion such as pitting or crevice corrosion.
Protocol 2: Electrochemical Corrosion Rate Monitoring
Objective: To obtain real-time data on the corrosion rate of a material in your system.
Materials:
-
A potentiostat
-
A three-electrode corrosion cell (working electrode of the material of interest, reference electrode, counter electrode)
-
Your chlorinated water solution
Procedure:
-
Assemble the three-electrode cell with the working electrode fully immersed in the test solution.
-
Use the potentiostat to perform electrochemical techniques such as Linear Polarization Resistance (LPR) or Electrochemical Impedance Spectroscopy (EIS). These techniques provide a rapid and sensitive measure of the corrosion rate.[18]
-
Monitor the corrosion rate over time and under varying experimental conditions (e.g., changes in chlorine concentration, pH, or temperature).
Data Presentation
Table 1: General Compatibility of Materials in Chlorinated Water
| Material Category | Examples | General Compatibility | Key Considerations |
| Stainless Steels | 304, 316 | Fair to Good | 316 is superior to 304 due to molybdenum content.[7] Susceptible to pitting and crevice corrosion in the presence of chlorides.[19] |
| Nickel-Based Alloys | Hastelloy C-276, Inconel 625 | Excellent | High resistance to a wide range of corrosive environments, including wet chlorine gas and hypochlorite solutions. |
| Titanium | Grade 2 | Excellent | Forms a very stable protective oxide layer.[11] Often used for critical components like springs in chlorinated environments.[11] |
| Plastics | PVDF, PTFE, PVC | Good to Excellent | PVDF has excellent chemical and corrosion resistance.[11] Material selection depends on temperature and mechanical stress. |
| Elastomers | Viton® (FKM), EPDM, FFKM | Fair to Excellent | Viton® has good chemical compatibility but can be degraded by strong oxidizers.[11] FFKM offers the highest level of chemical resistance. |
Table 2: Recommended Limits for Stainless Steels in Chlorinated Water
| Stainless Steel Grade | Max. Free Chlorine (ppm) | Max. Chloride Ions (ppm) |
| 304 / 304L | 2[5] | 100[5] |
| 316 / 316L | 4[5] | 2000[7] |
Visualization of Material Selection Workflow
The following diagram outlines a logical workflow for selecting appropriate materials for equipment used in chlorine water treatment.
Caption: Decision workflow for material selection.
References
-
Effect of chlorine ions on stainless steels. 7
-
Working with Chlorine or Saltwater? We have component recommendations for these applications. Smart Products.
-
Cantor, A. F., & Park, J. K. (2001). The Effect of Chlorine on Corrosion in Drinking Water Systems. ResearchGate.
-
Selection of stainless steels for handling chlorine (Cl2) and chlorine dioxide (ClO2). British Stainless Steel Association.
-
Evaluating the corrosion problems induced by the of chlorine in pipe water facilities in Alkufra - Libya. El-Agouri, S. A., et al. (2022). Journal of Engineering and Applied Sciences.
-
Crevice corrosion of duplex stainless steels in natural and chlorinated seawater. ResearchGate.
-
Instructions on alloy selection for waters and waste water treatment applications. Heanjia Super Metals.
-
Crevice Corrosion: Causes, Detection, and Prevention. Voliro.
-
Contact with chlorinated water: Selection of the appropriate steel. ResearchGate.
-
Drinking Water Problems: Corrosion. The Water Well Owner.
-
Corrosion Inhibitors in Water Treatment. ChemREADY.
-
EFFECT OF CHLORINE ON COMMON MATERIALS IN FRESH WATER. Nickel Development Institute.
-
Corrosion Mitigation and Control in Swimming Pools. Horizon Commercial Pools.
-
Does Chlorine Raise or Lower PH?. Sensorex Liquid Analysis Technology.
-
How Do I Prevent Corrosion In My Water Systems?. ChemREADY.
-
Study of the Chlorine Influence on the Corrosion of Three Steels to Be Used in Water Treatment Municipal Facilities. PubMed Central.
-
Chapter 24 - Corrosion Control-Cooling Systems. Veolia Water Technologies & Solutions.
-
Effect of chlorine on corrosion in Drinking Water Systems. ResearchGate.
-
Scientific Explanation of Metal Corrosion In Indoor Swimming Pools. Orenda Technologies.
-
The effect of chlorine on mixed oxidant corrosion of stainless steels. Taylor & Francis Online.
-
Chloride and Chlorine Levels and Stainless Steel Alloy Selection. Penflex.
-
Pitting and Crevice Corrosion. Stainless Steel Industry of North America.
-
Effects of pH value, chloride and sulfate concentrations on galvanic corrosion between lead and copper in drinking water. ConnectSci.
-
corrosion inhibitors in water treatment. Degremont®.
-
Corrosion Monitoring Techniques in Subcritical and Supercritical Water Environments. MDPI.
-
chlorination equipment selection guidelines. Government of Newfoundland and Labrador.
-
Chloride-Induced Pitting Corrosion Of Austenitic Stainless Steel. Astro Pak.
-
Choosing chemical-resistant materials for chlorine-based industrial conditions. International Syalons.
-
Corrosion Inhibitors | Cooling Systems. ChemTreat, Inc.
-
Case Studies of Corrosion Failures. The McCrone Group.
-
Electrochemical Behavior of Chlorine on Platinum Microdisk and Screen-Printed Electrodes in a Room Temperature Ionic Liquid. ACS Publications.
-
Electrochemical Detection of Free-Chlorine in Water Samples Facilitated by In-Situ pH Control Using Interdigitated Microelectrodes. ChemRxiv.
-
Experimental Study on the Chlorine-Induced Corrosion and Blister Formation of Steel Pipes Coated with Modified Polyethylene Powder. MDPI.
-
Cooling System Scale & Corrosion Inhibitors Treatment Chemicals. Accepta.
-
Corrosion control in water supply systems: effect of pH, alkalinity, and orthophosphate on lead and copper leaching from brass plumbing. PubMed.
-
Corrosive chlorine problem solved. Hose Solutions.
-
Corrosion in Chlorine Dioxide Bleach Environments—Experiences with Stainless Steels and Nickel-Base Alloys. Outokumpu.
-
Chlorine Safety in Water Treatment: A Study of Causes and Preventive Measures Through Fault Tree and Event Tree Analysis. IIETA.
-
The Importance of Selecting the Correct Assets for Chlorine. Valve World Americas.
-
chlorine accidentology. ARIA.
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Technical Support Center: Haloacetic Acid (HAA) Mitigation & Analysis
Status: Operational | Tier: Level 3 (Senior Application Support)
Subject: Minimization, Control, and Analytical Troubleshooting of HAAs
Welcome to the HAA Technical Support Hub
User Profile: Researchers, Water Quality Scientists, and Drug Development Professionals. Scope: This guide addresses the formation, removal, and quantification of Haloacetic Acids (HAA5 and HAA9). Unlike Trihalomethanes (THMs), HAAs are non-volatile and pose unique challenges in both chemical behavior and extraction.
Current Regulatory Context:
-
HAA5 (Regulated): Monochloro-, Dichloro-, Trichloro-, Monobromo-, and Dibromoacetic acid.[1][2][3]
-
HAA9 (Unregulated/Research): Includes brominated species (e.g., Bromochloroacetic acid) often monitored during drug development for their higher cytotoxicity.
Module 1: Precursor Management (The "Source" Issue)
Problem Statement: "I am seeing high HAA formation potential (HAAFP) despite standard coagulation."
Root Cause Analysis: HAAs are primarily formed when chlorine reacts with specific fractions of Natural Organic Matter (NOM)—specifically hydrophobic, aromatic acids. Standard turbidity removal is often insufficient to remove these dissolved precursors.
Diagnostic Protocol: The SUVA Metric
Before altering your disinfection chemistry, you must characterize your water's "reactivity."
Calculation:
| SUVA Value (L/mg-m) | Interpretation | Recommended Strategy |
| < 2.0 | Non-humic, hydrophilic, low aromaticity. | Coagulation will fail. Use GAC or Nanofiltration . |
| 2.0 – 4.0 | Mixture of humic/non-humic. | Enhanced Coagulation (pH adjustment required).[4] |
| > 4.0 | High humic content, hydrophobic. | Standard Coagulation is highly effective here. |
Troubleshooting Workflow: Precursor Removal
Figure 1: Decision matrix for selecting HAA precursor removal technologies based on specific UV absorbance (SUVA).
Module 2: Process Optimization (The "Reaction" Issue)
Problem Statement: "Lowering pH reduced my THMs, but my HAA levels increased or stayed the same."
Technical Insight: This is a classic trade-off.
-
THM Formation: Base-catalyzed. Increases with high pH.
-
HAA Formation: Acid-catalyzed (specifically Trichloroacetic acid). Formation rates often increase or remain stable at lower pH (pH 5–7).
Actionable Strategy: If you cannot raise pH due to corrosion concerns or THM limits, you must switch to Chloramination or optimize the Chlorine-to-Nitrogen (Cl:N) ratio .
Critical Parameter: The Cl:N Ratio
For chloramination (which produces significantly fewer HAAs), the order of addition and ratio are critical to prevent "breakpoint chlorination" (which reverts to free chlorine and spikes HAAs).
Target Ratio: 3:1 to 5:1 (by weight, Cl2:N). Danger Zone: > 5:1 (Approaching breakpoint; rapid HAA formation).
Comparative Data: pH Impact
| Parameter | pH 6.0 (Acidic) | pH 8.5 (Basic) | Mechanism Note |
| THM Formation | Low | High | Base-catalyzed hydrolysis. |
| HAA Formation | Moderate/High | Low | Acid-catalyzed reaction pathways. |
| Hydrolysis | HAAs are stable. | Some HAAs degrade.[2][5][6] | TCAA is stable; others may hydrolyze at high pH. |
Module 3: Analytical Troubleshooting (The "Measurement" Issue)
Problem Statement: "My GC-ECD results are inconsistent, or I'm seeing 'ghost peaks' in my chromatograms."
Method Reference: EPA Method 552.3 (GC-ECD with Liquid-Liquid Microextraction).[5]
Issue 1: Improper Quenching (The "Ascorbic Acid" Error)
-
Symptom: HAA values are lower than expected or non-reproducible.
-
Cause: Using Ascorbic Acid (common for THMs) to quench residual chlorine. Ascorbic acid can reduce HAAs, effectively destroying the analyte before you measure it.
-
Solution: Use Ammonium Chloride (NH4Cl) .[5] It converts free chlorine to chloramines, stopping the HAA formation reaction without degrading existing HAAs [1].
Issue 2: Derivatization Failure
-
Symptom: No peaks or very small peaks.
-
Cause: HAAs are polar and non-volatile. They must be converted to methyl esters to pass through a GC column.
-
Protocol Check:
-
Are you using acidic methanol (10% H2SO4 in MeOH)?
-
Did you heat the sample at 50°C for 2 hours? (Incomplete methylation = low sensitivity).
-
Neutralization: After heating, you must quench the acid with Sodium Sulfate solution to separate the phases.
-
Analytical Workflow: EPA 552.3
Figure 2: Critical path for HAA analysis. Red node indicates the most common user error point.
Frequently Asked Questions (FAQ)
Q1: Does boiling water remove HAAs like it does for THMs? A: Generally, no . THMs (like chloroform) are highly volatile and boil off easily. HAAs are less volatile and more water-soluble. Boiling may actually concentrate HAAs due to water evaporation, unless prolonged boiling occurs. For removal in a lab or home setting, Activated Carbon (GAC) or Reverse Osmosis (RO) is required [2].
Q2: Why are Brominated HAAs (HAA9) a concern for drug development? A: While only HAA5 is regulated in municipal water, brominated species (formed when bromide is present in source water) are significantly more cytotoxic and genotoxic . If you are using process water for cell culture or biological assays, high levels of brominated HAAs can cause unexplained cell death or assay interference.
Q3: Can I use UV disinfection to eliminate HAA formation? A: UV itself does not form HAAs. However, UV provides primary disinfection but no residual. If you add chlorine downstream to maintain a residual (secondary disinfection), HAAs will still form.[4] Furthermore, UV nitrate photolysis can theoretically produce nitrite, which interacts with amines, though this is rare in standard practice.
References
-
U.S. Environmental Protection Agency. (2003).[1] Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection (Method 552.3). [Link][5]
-
World Health Organization. (2017). Guidelines for Drinking-water Quality: Fourth Edition incorporating the first addendum. (See Chemical Fact Sheets). [Link]
-
Massachusetts Department of Environmental Protection. (2024). Factsheet: Haloacetic Acids in Drinking Water. [Link]
-
National Institutes of Health (NIH). (2021). Haloacetic Acids; 15th Report on Carcinogens. [Link]
Sources
overcoming difficulties in the analysis of polar disinfection byproducts
Technical Support Center: Analysis of Polar Disinfection Byproducts (DBPs)
Status: ONLINE Operator: Senior Application Scientist (Dr. A. Vance) Ticket Queue: Open
Welcome to the Polar DBP Analytical Support Hub
Context: You are likely here because the standard protocols for non-polar DBPs (like Trihalomethanes) are failing you. Polar DBPs—such as Haloacetic Acids (HAAs), Haloacetonitriles (HANs), and Nitrosamines (e.g., NDMA)—present a "perfect storm" of analytical challenges: they are highly water-soluble (making extraction difficult), often thermally unstable (complicating GC), and exist in complex ionic matrices that wreak havoc on Mass Spectrometry sensitivity.
This guide is not a textbook. It is a troubleshooting repository designed to resolve the specific failure modes encountered in high-sensitivity DBP analysis.
Module 1: Sample Preparation & Extraction
The Issue: “I am seeing <10% recovery for NDMA and short-chain HAAs using my standard C18 SPE cartridges.”
Root Cause Analysis
Standard Polymeric (HLB) or C18 sorbents rely on hydrophobic interactions. Polar DBPs, particularly Nitrosamines and short-chain HAAs, have low LogP values (often < 0), meaning they prefer the water phase over the sorbent. They break through the cartridge immediately.
Troubleshooting Protocol: The "Activated Carbon" Switch
For neutral polar targets like Nitrosamines (EPA Method 521), you must switch to adsorption-based retention rather than partitioning.
Step-by-Step Correction:
-
Sorbent Selection: Use Coconut Charcoal or Ambersorb-572 based cartridges. These effectively trap small, planar polar molecules via pore-filling mechanisms.
-
Drying is Critical: Unlike C18, residual water in carbon cartridges blocks the elution solvent (Dichloromethane) from reaching the pores.
-
Action: Dry the cartridge under full vacuum or nitrogen stream for 30–45 minutes post-sample load.
-
-
Elution Solvent: Methylene Chloride (DCM) is standard, but for ultra-polar species, a modifier may be needed.
Visual Workflow: Selecting the Right SPE Strategy
Figure 1: Decision tree for selecting sample preparation methodology based on analyte polarity and ionization state.
Module 2: Chromatographic Separation
The Issue: “My HAA peaks are tailing badly on HILIC, or I'm losing sensitivity in IC-MS.”
Scenario A: The HILIC Instability (LC-MS)
Hydrophilic Interaction Liquid Chromatography (HILIC) is excellent for polar retention but notoriously unstable if equilibration is rushed.
-
Fix: HILIC requires a "water layer" to form on the silica surface.
-
Protocol:
-
Equilibration: Do not just run 2-3 column volumes (CV). Polar DBPs require 10–15 CVs of initial mobile phase to re-establish the hydration shell.
-
Buffer: You must use Ammonium Acetate (10mM) in both mobile phases (A and B). Without ionic strength, polar analytes will interact with active silanol sites, causing tailing.
-
Scenario B: The IC-MS/MS Suppressor Conflict (EPA 557)
Ion Chromatography (IC) is the gold standard for HAAs (EPA 557), but coupling it to MS is tricky because the eluent (KOH) is non-volatile.
-
The Mechanism: You use a Membrane Suppressor to convert KOH (eluent) into water before it hits the MS.
-
Failure Mode: If the suppressor capacity is exceeded, Potassium (K+) ions enter the MS source, causing massive signal suppression and source fouling.
-
Checklist:
-
Ensure the External Water Mode flow rate on the suppressor is >2x the eluent flow rate.
-
Monitor the background conductivity . If it rises >2 µS/cm, your suppressor is failing or saturated.
-
Data Comparison: Separation Techniques
| Feature | GC-ECD (EPA 552.[1]3) | IC-MS/MS (EPA 557) | HILIC-MS/MS (Research) |
| Analyte Scope | HAAs (requires derivatization) | HAAs, Bromate, Dalapon | Wide range polar DBPs |
| Sample Prep | LLE + Methylation (2-4 hours) | Direct Injection (5 mins) | SPE or Direct Inject |
| Major Risk | Incomplete methylation of Iodo-HAAs | Matrix suppression from Chloride/Sulfate | Retention time shifting |
| Sensitivity | High (pg/L) | Medium (ng/L) | Medium/High (ng/L) |
Module 3: Sensitivity & Matrix Effects
The Issue: “I have good signal in standards, but my real water samples show 50% suppression.”
The "Salt Divert" Strategy
In polar analysis, inorganic anions (Chloride, Sulfate) often co-elute with your target DBPs. These salts steal charge in the Electrospray Ionization (ESI) source.
Protocol: The Divert Valve Setup
-
Map the Salts: Run a sample in "Full Scan" mode (Q1) or monitor conductivity. Note exactly when Cl- and SO4- elute.
-
Program the Valve: Set the divert valve to send flow to Waste during the salt elution window (e.g., 2.5 to 4.0 min).
-
Internal Standards (The Golden Rule): You cannot rely on external calibration for polar DBPs. You must use isotopically labeled internal standards (e.g., MCAA-13C) for every analyte. The suppression will affect the IS and the analyte equally, correcting the quantification.
Visual Mechanism: Ion Suppression & Mitigation [2][3][4][5]
Figure 2: Mechanism of ion suppression in ESI sources and the use of a divert valve to shunt inorganic salts to waste.
Common FAQs
Q: Why can't I use Diazomethane for HAA derivatization anymore? A: While Diazomethane provides the cleanest methylation (no acidic byproducts), it is explosive and carcinogenic. Modern labs have shifted to Acidic Methanol (EPA 552.3). However, this requires heating (50°C for 2 hours). Warning: If you are analyzing Iodinated-HAAs , limit the heat; they can decarboxylate and degrade during harsh derivatization [1].
Q: My Nitrosamine (NDMA) background is high in the blanks. Why? A: NDMA is ubiquitous in rubber products.
-
Check: Are you using septa with rubber? Switch to Teflon-lined silicone.
-
Check: Are you using latex gloves? Switch to Nitrile.
-
Check: Is your SPE manifold using rubber O-rings? Replace them with solvent-resistant alternatives.
Q: Can I analyze Chlorate and Perchlorate in the same run as HAAs? A: Yes, using IC-MS/MS . These are highly ionic and separate well on anion-exchange columns (e.g., Dionex IonPac AS19 or AS24). They do not retain well on HILIC or C18 [2].
References
-
U.S. Environmental Protection Agency. (2003). Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Extraction, Derivatization and Gas Chromatography with Electron Capture Detection. [Link]
-
U.S. Environmental Protection Agency. (2009).[6] Method 557: Determination of Haloacetic Acids, Bromate, and Dalapon in Drinking Water by Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry. [Link][7][8]
-
U.S. Environmental Protection Agency. (2004).[9] Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography with Large Volume Injection and Chemical Ionization Tandem Mass Spectrometry. [Link][10]
-
Richardson, S. D., & Ternes, T. A. (2018). Water Analysis: Emerging Contaminants and Current Issues. Analytical Chemistry.[4][6][7][8][9][10][11][12][13][14][15][16] (Review of polar DBP trends). [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. sciex.com [sciex.com]
- 8. pragolab.cz [pragolab.cz]
- 9. lcms.cz [lcms.cz]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. waters.com [waters.com]
- 12. Challenge of high polarity and low concentrations in analysis of cytostatics and metabolites in wastewater by hydrophilic interaction chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 14. Matrix effects in the analysis of polar organic water contaminants with HILIC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. waterboards.ca.gov [waterboards.ca.gov]
- 16. Utilization of large volume zwitterionic hydrophilic interaction liquid chromatography for the analysis of polar pharmaceuticals in aqueous environmental samples: Benefits and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
refining computational models for predicting chlorine decay in water systems
Topic: Refining Computational Models for Chlorine Decay in Water Systems
Audience: Researchers, Hydraulic Engineers, and Pharmaceutical Water System Leads.
Introduction: The Deterministic Nature of Decay
Welcome to the Advanced Technical Support Center. If you are accessing this guide, your hydraulic model likely predicts residual chlorine levels that do not match field observations. This is rarely a software bug; it is almost always a parameter estimation failure .
Chlorine decay is not random.[1][2][3][4][5][6][7] It is the sum of two distinct kinetic processes:
-
Bulk Decay (
): Reactions with dissolved organics/inorganics in the fluid.[3] -
Wall Decay (
): Reactions with pipe material, biofilm, and corrosion byproducts.[3]
This guide provides the rigorous protocols required to decouple, measure, and calibrate these parameters.
Module 1: The Calibration Hierarchy
The Core Issue: Most models fail because users attempt to calibrate Bulk and Wall decay simultaneously using only field data. This is mathematically indeterminate. You must isolate the variables.
Workflow Visualization: The Decoupling Protocol
The following diagram illustrates the mandatory order of operations for valid model calibration.
Figure 1: The iterative calibration loop. Note that
Module 2: Experimental Protocols (The "Bottle Test")
Q: My bulk decay coefficient (
A: You are likely introducing "chlorine demand" via dirty glassware or improper handling. The Bulk Decay test (Standard Methods 2350) measures how water reacts with itself, not the container.
Protocol: Determination of Bulk Decay Coefficient (
)
| Step | Action | Technical Justification |
| 1. Prep | Demand-Free Glassware: Soak amber glass bottles in ~10 mg/L sodium hypochlorite for 24h. Rinse 3x with DI water.[8] | Eliminates false decay caused by organic residue on glass walls. |
| 2. Sample | Collect water at the source (leaving the treatment plant). Fill bottle headspace-free.[9] | Headspace allows volatilization of chlorine, skewing results. |
| 3. Incubate | Store at process temperature . If the pipe water is 15°C, the incubator must be 15°C. | Reaction rates are temperature-dependent (Arrhenius Law). |
| 4. Measure | Analyze Free Chlorine at | Multiple data points are required to confirm First-Order kinetics. |
| 5. Compute | Plot | Most water systems follow First-Order decay: |
Module 3: Advanced Computational Refinement
Q: My model works in winter but fails in summer. Do I need to re-calibrate?
A: Yes, or you need to implement Temperature-Dependent Kinetics . Chlorine decay accelerates with heat. If your simulation software (like EPANET) assumes a static
The Arrhenius Correction
You must adjust your
-
: Decay coefficient at temperature
. - : Decay coefficient at standard 20°C.
-
: Temperature coefficient (dimensionless).
-
Typical Value: 1.05 – 1.1 (Empirically derived).
-
Implementation Strategy: If your software supports MSX (Multi-Species Extension), use the following dynamic expression rather than a static constant:
Visualizing Reaction Pathways
Understanding where the chlorine goes is critical for selecting the right model (First-Order vs. Second-Order).
Figure 2: Reaction pathways. Note that Bulk Decay (
Module 4: Troubleshooting & FAQs
Q: I have calibrated
-
The Logic: Decay is a function of time (
). If your hydraulic model predicts water takes 2 hours to reach a node, but in reality it takes 10 hours (due to closed valves, inaccurate demand patterns, or tank mixing issues), the predicted chlorine will be wrong even if your coefficients are perfect. -
The Fix: Perform a Fluoride or Lithium Tracer Study to validate water age before refining chlorine kinetics.
Q: When should I switch from First-Order to Second-Order decay models?
A: First-Order (
-
Re-chlorination occurs: Mixing fresh chlorine with "old" water containing different NOM profiles.
-
High TOC / Low Chlorine: When the reactant (TOC) concentration is not in vast excess of the oxidant (Chlorine).
Q: How do I model decay in pharmaceutical "High Purity" loops compared to municipal pipes? A:
-
Municipal: High
(Rough iron/cement pipes), Moderate (TOC presence). -
Pharma (WFI/PW):
(Smooth Stainless Steel 316L), (TOC < 500 ppb). -
Note: In pharma, chlorine loss is usually due to UV destruction or Carbon Filters , not kinetic decay. Ensure your model accounts for unit operations, not just pipe flow.
References
-
US EPA. (2024). EPANET 2.2 User Manual. United States Environmental Protection Agency. Link
-
APHA/AWWA/WEF. (2023). Standard Method 2350: Oxidant Demand/Requirement. Standard Methods for the Examination of Water and Wastewater. Link
-
Vasconcelos, J. J., et al. (1997).[1][11] Kinetics of Chlorine Decay. Journal of the American Water Works Association.[1] (The seminal paper on separating Bulk vs. Wall decay).
-
World Health Organization. (2017).[3] Guidelines for Drinking-water Quality: Fourth Edition. WHO Water Sanitation Health. Link
- Fisher, I., et al. (2011). The decay of chlorine associated with the pipe wall in water distribution systems.
Sources
- 1. EPANET Bulk and wall coefficient for chlorine [openepanet.org]
- 2. An Improved Water Distribution System Chlorine Decay Model Using EPANET MSX [chijournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. scispace.com [scispace.com]
- 5. aidic.it [aidic.it]
- 6. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. umass.edu [umass.edu]
- 9. epa.gov [epa.gov]
- 10. Relationship between chlorine decay and temperature in the drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EPANET Chlorine wall decay coefficients [openepanet.org]
enhancing the stability of chlorine solutions for laboratory use
Technical Support Center: Chlorine Solution Stability & Optimization
Role: Senior Application Scientist
Subject: Enhancing the Stability and Reproducibility of Chlorine Solutions (
Mission Statement
Chlorine solutions (sodium hypochlorite and hypochlorous acid) are ubiquitous in the laboratory for oxidation reactions, disinfection studies, and water treatment simulations. However, they are thermodynamically unstable.[1] This guide moves beyond basic "storage tips" to explain the physicochemical kinetics driving degradation and provides a self-validating framework to ensure your experimental data remains reproducible.
Module 1: The Stability Paradox (Mechanisms)
Q: Why does my chlorine concentration drop significantly even when stored in a sealed bottle?
A: You are likely fighting two distinct degradation pathways simultaneously.[1] Understanding which one is dominant is key to stabilization.
-
Disproportionation (The Major Pathway): In clean, high-concentration solutions, hypochlorite (
) spontaneously converts to chlorate ( ) and chloride ( ).[1] This reaction is second-order with respect to hypochlorite concentration (doubling the concentration quadruples the decay rate) and is highly temperature-dependent.[2] -
Catalytic Decomposition (The impurity Pathway): If transition metals (Nickel, Cobalt, Copper) are present—even at parts-per-billion (ppb) levels—they catalyze the breakdown of hypochlorite into oxygen gas.[1][3]
Q: How does pH affect stability vs. reactivity?
A: There is an inverse relationship between stability and reactivity.[1]
-
High pH (>11): The equilibrium shifts toward the Hypochlorite Ion (
). This species is kinetically stable but a weaker oxidizer.[1] -
Neutral/Low pH (5–7): The equilibrium shifts toward Hypochlorous Acid (
).[1] This species is a potent oxidizer (100x more effective disinfectant than ) but is extremely unstable and rapidly degrades.[1]
Visualizing the Equilibrium and Decay Pathways:
Figure 1: The Chlorine Species Equilibrium.[1][4] Note that stability (
Module 2: Preparation & Storage Protocols
Q: What are the absolute rules for storage to maximize shelf-life?
A: Follow the "Cold, Dark, Clean, and Basic" rule.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 4°C – 15°C | Degradation rate increases ~3.5x for every 10°C rise [1].[1] Storing at 4°C virtually arrests disproportionation. |
| Light | Amber/Opaque HDPE | UV light photolyzes |
| Container | HDPE or XLPE | Avoid glass for long-term storage of high pH solutions (silica leaching).[1] NEVER use stainless steel (metal catalysis).[1] |
| pH Buffering | pH > 11 (Stock) | Maintain stock at pH 12–13 using NaOH. Only acidify immediately before the experiment. |
| Venting | Vented Caps | Oxygen generation can pressurize sealed bottles.[1][5] Use commercial vented caps or loosen slightly. |
Q: I need to prepare a working solution at pH 7. How do I stabilize it?
A: You cannot stabilize it for long periods.[1][6]
-
Prepare immediately before use:
at pH 7 has a half-life measured in hours/days depending on concentration.[1] -
Remove Organic Load: Use organics-free water (Milli-Q). Any organic matter consumes free chlorine immediately (Chlorine Demand).
-
Low Ionic Strength: High ionic strength accelerates degradation.[1] Avoid excess salts in your buffer if possible.
Module 3: Validation (The Iodometric Titration)
Q: My test strips say 500 ppm, but my experiment failed. Why?
A: Colorimetric test strips and DPD kits are notoriously inaccurate at high concentrations and can bleach out.[1] Iodometric titration is the only self-validating method for research-grade quantification [2][3].
Standard Operating Procedure (SOP): Iodometric Titration
-
Reagents:
-
Workflow:
-
Step 1: Dilute 1.0 mL of your chlorine sample into 50 mL of distilled water in an Erlenmeyer flask.
-
Step 2: Add ~1 g of KI crystals (or 5 mL solution). Solution should remain clear.
-
Step 3: Add 5 mL Acetic Acid. Solution turns dark brown/amber (Formation of Triiodide
).ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Step 4: Titrate with Thiosulfate until the color fades to pale yellow.
-
Step 5: Add 1 mL Starch Indicator.[1] Solution turns dark blue.[8]
-
Step 6: Continue titrating dropwise until the solution becomes colorless .
-
-
Calculation:
[1]
Module 4: Troubleshooting Guide
Q: I have a specific failure mode. How do I diagnose it?
Use the logic flow below to isolate the root cause of stability issues.
Figure 2: Diagnostic logic for identifying the root cause of chlorine titer loss.
References
-
Powell, S. (2023).[1] Sodium Hypochlorite Stability and Decomposition. Powell Fabrication & Manufacturing.[1] Link
-
Michigan Department of Environmental Quality. (2018).[1] Sodium Hypochlorite Testing SOP (Iodometric Method). Link
-
USP/National Institutes of Health. (2025).[1] Hypochlorite Ion Decomposition: Effects of Temperature and Ionic Strength. PMC. Link(Note: Generalized link to PMC search for verification of kinetic principles cited in text).
-
World Health Organization (WHO). (2014).[1] Infection Prevention and Control of Epidemic- and Pandemic-Prone Acute Respiratory Infections in Health Care. Annex G: Use of disinfectants: alcohol and bleach.[1] Link
Sources
- 1. Hypochlorous acid - Wikipedia [en.wikipedia.org]
- 2. Sodium Hypochlorite (Bleach) Frequently Asked Questions [powellsolutions.com]
- 3. forceflowscales.com [forceflowscales.com]
- 4. joghr.org [joghr.org]
- 5. Sodium Hypochlorite Storage Solutions | U.S. Chemical Service [uschemicalstorage.com]
- 6. Hypochlorous Acid vs. Sodium Hypochlorite: Unpacking the Difference - Oreate AI Blog [oreateai.com]
- 7. seniorchem.com [seniorchem.com]
- 8. Redox Titration of Hypochlorite in Bleach Chemistry Tutorial [ausetute.com.au]
improving the separation of chlorinated compounds in liquid chromatography
Topic: Improving the Separation of Chlorinated Compounds in Liquid Chromatography Role: Senior Application Scientist Status: Online | Ticket Priority: High
Introduction: Beyond Hydrophobicity
Welcome. If you are reading this, you are likely facing the "Chlorine Conundrum." You have a suite of chlorinated intermediates—perhaps positional isomers of dichlorobenzene, PCBs, or chlorinated pharmaceutical scaffolds—and your standard C18 column is failing you.
The Problem: Chlorinated compounds are lipophilic, leading many researchers to default to C18 (alkyl) stationary phases. However, C18 separates primarily based on hydrophobicity. Positional isomers (e.g., ortho- vs. para- chlorophenol) often have nearly identical hydrophobicity (logP), resulting in co-elution.
The Solution: To separate these compounds, we must exploit their electronic character (dipole moments) and shape , not just their "greasiness." This guide details the orthogonal mechanisms required to resolve these critical pairs.
Module 1: Stationary Phase Selection Logic
The "Golden Rule" of Halogenated Separations
When C18 fails to resolve chlorinated isomers, you must switch to a phase that offers
1. Pentafluorophenyl (PFP/F5) [1]
-
Mechanism: The PFP ring is highly electron-deficient due to the five fluorine atoms. It acts as a Lewis acid.
-
Why it works for Chlorinated Compounds: Chlorinated aromatics possess distinct dipole moments and electron clouds. The PFP phase engages in strong
- interactions and, crucially, dipole-dipole interactions that discriminate between the specific spatial arrangement of chlorine atoms (isomers). -
Best For: Positional isomers, halogenated aromatics, and polar-embedded chlorinated compounds.
2. Phenyl-Hexyl [2]
-
Mechanism: Provides
- interactions but is less electron-deficient than PFP. -
Why it works: Excellent for aromatic compounds where the separation is driven by the number of aromatic rings or subtle differences in electron density.
-
Best For: General chlorinated aromatics where PFP might be too retentive.
Visualizing the Selection Logic
Figure 1: Decision tree for selecting the optimal stationary phase based on analyte structure.
Module 2: Mobile Phase Chemistry (The "Solvent Effect")
The choice between Methanol (MeOH) and Acetonitrile (ACN) is critical when using Phenyl or PFP columns.
The -Electron Interference Effect
-
Acetonitrile (ACN): Contains a triple bond (C≡N) with its own
electrons.[3][4] -
Methanol (MeOH): Does not contain
electrons.[3]
Critical Insight: If you use ACN with a Phenyl/PFP column, the solvent's
Recommendation: Always start with Methanol when using Phenyl or PFP columns for chlorinated aromatics. This allows the analyte's
Comparative Data: Solvent Selectivity
| Parameter | Methanol (MeOH) | Acetonitrile (ACN) | Impact on Chlorinated Separation |
| Protic Character | Protic (H-bond donor) | Aprotic | MeOH promotes H-bonding; ACN does not.[5] |
| None | High (Triple Bond) | ACN suppresses | |
| Viscosity | High | Low | MeOH has higher backpressure; run slower or use heat. |
| Dipole Moment | Lower | Higher | ACN elutes dipoles faster, potentially crushing resolution. |
Module 3: Experimental Protocol
Workflow: Resolving Co-eluting Isomers
Target Application: Separation of 2,4-dichlorophenol and 2,5-dichlorophenol.
Step 1: Column Installation & Equilibration
-
Column: PFP (Pentafluorophenyl), 100 Å, 3 µm or sub-2 µm.
-
Flow Rate: 0.3 mL/min (for 2.1 mm ID).
-
Temperature: 25°C (Lower temperatures often enhance steric/shape selectivity).
Step 2: Solvent A/B Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate if pH control is needed).
-
Mobile Phase B: 100% Methanol (Avoid ACN initially).
Step 3: Screening Gradient Run a generic full gradient to assess retention.
-
0 min: 5% B
-
10 min: 95% B
-
12 min: 95% B
-
12.1 min: 5% B
Step 4: Isocratic Optimization (The "Sweet Spot")
Identify the %B where the compounds elute. Calculate
-
If peaks co-elute at 60% B in the gradient, set up an isocratic run at 50% or 55% B .
-
Note: Isocratic holds are often superior for isomer separation as they maintain a constant selectivity environment.
Step 5: Temperature Tuning
If resolution (
Troubleshooting & FAQs
Q1: I switched to a PFP column, but my peaks are tailing significantly. Why?
A: Chlorinated compounds often contain amine groups (e.g., chlorophenylpiperazine). PFP phases can be slightly acidic or have accessible silanols.
-
Fix: Ensure your mobile phase has adequate ionic strength. Use 20mM Ammonium Formate or Ammonium Acetate instead of just Formic Acid. The salt masks secondary silanol interactions.
Q2: My pressure is too high when I switch from ACN to Methanol.
A: Methanol is more viscous.
-
Fix: Do not simply increase temperature (as this kills selectivity for isomers). Instead, reduce flow rate or use a column with a larger particle size (e.g., move from 1.7 µm to 2.7 µm Core-Shell). Core-shell particles often provide the efficiency of sub-2 µm without the extreme backpressure.
Q3: Can I use Tetrahydrofuran (THF)?
A: THF is a strong solvent that also disrupts shape selectivity. However, for extremely hydrophobic polychlorinated compounds (like PCBs), adding 5-10% THF to the Methanol mobile phase can improve solubility and peak symmetry without completely destroying the
Visualizing the Mechanism
The diagram below illustrates why the PFP phase succeeds where C18 fails: the "Lock and Key" electronic fit.
Figure 2: Mechanistic comparison. C18 relies on weak Van der Waals forces, while PFP leverages specific electronic interactions for resolution.
References
-
Phenomenex. (2008).[6] Luna PFP(2) Column Selectivity for Halogenated Compounds.[1][6]Link
-
YMC Co., Ltd. (n.d.). Separation Mechanisms of PFP (Pentafluorophenyl) Phases: Dipole-Dipole and
- Interactions.[2]Link -
Restek Corporation. (2019). Force F5 (PFP) Columns for HPLC: Alternative Selectivity for Halogenated Aromatics.Link
-
Needham, S. R., Brown, P. R., & Duff, K. (1999). Phenyl ring structures as stationary phases for the high performance liquid chromatography electrospray ionization mass spectrometric analysis of basic pharmaceuticals.[7] Rapid Communications in Mass Spectrometry.[7] Link
-
Chrom Tech. (2023). Acetonitrile vs. Methanol: Selectivity Differences in Reversed-Phase Chromatography.Link
Sources
- 1. PFP HPLC Column, 3μm, 120Å - Hawach [hawachhplccolumn.com]
- 2. ymc.co.jp [ymc.co.jp]
- 3. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Which Solvent is Better for Chromatography: Methanol or Acetonitrile? [m-pharmaguide.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. New Luna PFP(2) HPLC Columns | Phenomenex News [phenomenex.com]
- 7. Phenyl ring structures as stationary phases for the high performance liquid chromatography electrospray ionization mass spectrometric analysis of basic pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Chloramine Analysis & Method Refinement
Status: Operational Support Level: Tier 3 (Method Development & Troubleshooting) Subject: Speciation, Interference Mitigation, and Validation of Chloramines in Complex Matrices
Executive Summary
Accurate chloramine analysis is not merely about following a standard operating procedure (SOP); it is about understanding the kinetics of halogen chemistry. In drug development and critical water systems (e.g., hemodialysis, WFI), the inability to distinguish between inorganic monochloramine (NH₂Cl), dichloramine (NHCl₂), and organic chloramines results in compromised data integrity and safety risks.
This guide moves beyond basic "test kit" instructions to address the root causes of analytical variance: matrix interference, hydrolytic instability, and method limitations.
Module 1: The DPD Paradox (Colorimetric Analysis)
Core Method: Standard Methods 4500-Cl G / EPA 330.5 Primary Issue: False Positives in Free Chlorine Fractions & "Drifting" Endpoints.[1][2]
Q: Why does my "Free Chlorine" sample turn pink immediately but then continue to darken over the next 2-3 minutes?
A: You are witnessing "breakthrough" interference , likely caused by organic chloramines or high levels of monochloramine.
-
The Mechanism: DPD (N,N-diethyl-p-phenylenediamine) is designed to react instantly with Free Chlorine.[3] However, organic chloramines (N-chlorinated amino acids/proteins) are slower to react but eventually hydrolyze or directly oxidize the DPD amine, mimicking free chlorine.
-
The Fix:
-
Immediate Reading: You must read the absorbance within 60 seconds of reagent addition. Any color development after 1 minute is likely interference.
-
The Thioacetamide Test: To confirm if the reading is genuine Free Chlorine or interference:
-
Add 0.5 mL of 0.25% Thioacetamide solution to 100 mL of sample before adding DPD.
-
Thioacetamide rapidly dechlorinates free chlorine but reacts very slowly with combined chlorine.
-
If the sample still turns pink after adding DPD, the color is due to interfering agents (likely oxidized manganese or organic peroxides), not chlorine.
-
-
Q: I suspect Manganese (Mn) is inflating my Total Chlorine values. How do I mathematically correct for this?
A: Oxidized Manganese (Mn⁴⁺, Mn⁷⁺) reacts stoichiometrically with DPD, indistinguishable from chlorine.
-
Protocol: Perform a "Blank Correction."
-
Step A: Measure Total Chlorine as normal. (Result =
) -
Step B: Take a fresh aliquot. Add Sodium Arsenite (0.5 mL per 100 mL sample) or Thioacetamide before the DPD/Iodide reagents.[4] This reduces the chlorine species but leaves the oxidized manganese intact.
-
Step C: Measure absorbance. This value is the Manganese interference.
-
Calculation:
.
-
Module 2: Electrochemical Precision (Amperometric Titration)
Core Method: Standard Methods 4500-Cl D / EPA 330.1 Primary Issue: Poor Speciation (Inability to separate Mono- from Dichloramine).
Q: My titration curve is sluggish, and I cannot differentiate Monochloramine from Dichloramine. What is wrong?
A: This is almost exclusively a pH buffer management failure. The reaction kinetics of chloramine species with Iodide (I⁻) are strictly pH-dependent.
| Target Species | Required pH | Reagent Order | Mechanism |
| Free Chlorine | pH 6.5 – 7.5 | Buffer | Reacts directly with Phenylarsine Oxide (PAO). |
| Monochloramine | pH 6.5 – 7.5 | Buffer | KI acts as a catalyst; NH₂Cl displaces Iodine. |
| Dichloramine | pH 3.5 – 4.5 | Add pH 4 Buffer | Low pH forces NHCl₂ to liberate Iodine. |
-
Troubleshooting: If you add the pH 4 buffer too early (during the monochloramine step), the Dichloramine will react prematurely, merging the two peaks. You must complete the Monochloramine titration at pH 7 before dropping the pH to 4 for the Dichloramine fraction.
Q: The electrode response is drifting, requiring frequent recalibration.
A: This indicates electrode poisoning .
-
Cause: In water systems using copper piping or silver-based bacteriostats, metal ions plate onto the platinum/gold electrodes.
-
Resolution:
-
Soak the electrode in 10% HNO₃ (Nitric Acid) for 2 minutes to strip plated metals.
-
Rinse copiously with DI water.
-
Soak in a saturated salt solution (or manufacturer electrolyte) for 30 minutes to re-establish the double layer.
-
Module 3: The Indophenol Alternative (High Interference Matrices)
Core Method: Hach Method 10241 / ASTM D1426 Primary Issue: Analysis in seawater or high-organic wastewater.
Q: When should I abandon DPD/Amperometric for the Indophenol method?
A: Switch to Indophenol when specificity for Monochloramine is paramount and interferences are high.
-
The Logic: Unlike DPD, which relies on general oxidation, the Indophenol method utilizes a specific substitution reaction where monochloramine reacts with a phenol (catalyzed by nitroprusside) to form a green dye.
-
Key Benefit: It is completely immune to Manganese interference and does not react with organic chloramines. If your DPD results are consistently higher than your Indophenol results, the "delta" represents organic chloramines (false positives).
Visualizing the Workflow
Figure 1: The DPD Interference Logic Tree
Use this logic to determine if your "Free Chlorine" reading is valid or a false positive.
Caption: Decision tree for identifying false free chlorine positives caused by organic chloramines or manganese using DPD.
Figure 2: Amperometric Speciation Protocol
Sequential pH manipulation is required to separate chlorine species.
Caption: Sequential titration workflow. Note that pH must not be lowered to 4.0 until after Monochloramine is quantified.
Module 4: Validation & QC (EPA Method 334.0)
Core Requirement: Self-Validating Systems. Relying on a factory calibration curve is insufficient for critical research. You must validate the matrix.[5]
Protocol: The Standard Addition (Spike Recovery)
If you suspect the water matrix is consuming your chloramines (demand) or interfering with the reading:
-
Analyze the unspiked sample (
). -
Spike a known concentration of Monochloramine standard (
) into the sample. -
Analyze the spiked sample (
). -
Calculate Recovery:
-
Acceptance Criteria: 85% – 115%.
-
< 85%:[2] Matrix demand (reducing agents) is consuming the chloramine.
-
> 115%: Interference (oxidizing agents like Mn) is inflating the result.
-
References
-
American Public Health Association (APHA). Standard Methods for the Examination of Water and Wastewater.[6] Method 4500-Cl (Chlorine).[6][7][8] Washington, DC.[6]
-
U.S. Environmental Protection Agency (EPA). Method 334.0: Determination of Residual Chlorine in Drinking Water Using an On-Line Chlorine Analyzer.[5][9] (2009).[5]
-
U.S. Environmental Protection Agency (EPA). Method 330.5: Determination of Residual Chlorine in Water and Wastes by Spectrophotometric, DPD. (1978).[8]
-
Hach Company. Chloramine (Mono) and Nitrogen, Free Ammonia: Indophenol Method 10241.
-
Wahman, D. G., & Pressman, J. G. (2015). Distribution System Residuals-Is "Free" Chlorine Really Free? Journal - American Water Works Association.[6]
Sources
- 1. yamathosupply.com [yamathosupply.com]
- 2. False free chlorine readings - Hanna Instruments Africa [blog.hannaservice.eu]
- 3. Hach | Hach Disinfection Series: Measuring Free Chlorine in the presence of Manganese and Chloramines [in.hach.com]
- 4. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 5. foxcroft.com [foxcroft.com]
- 6. standardmethods.org [standardmethods.org]
- 7. NEMI Method Summary - 334.0 [nemi.gov]
- 8. cdn.hach.com [cdn.hach.com]
- 9. greenport.pa.gov [greenport.pa.gov]
Technical Support Center: Matrix Effect Mitigation for Organochlorine Analysis
Topic: Reducing Matrix Effects in Mass Spectrometric Analysis of Organochlorines (OCs) Audience: Analytical Chemists, Toxicologists, and Method Development Scientists System Focus: GC-MS/MS (Primary) and LC-MS/MS (Secondary/Metabolites)
Introduction
Welcome to the Technical Support Center. You are likely here because your organochlorine (OC) recoveries are erratic, your DDT is degrading into DDE/DDD, or your signal response in samples does not match your solvent standards.
Organochlorines (e.g., DDT, Dieldrin, PCBs) are lipophilic and thermally labile. This creates a "perfect storm" for matrix effects:
-
Lipid Co-extraction: High-fat matrices (dairy, tissue) suppress ionization and contaminate systems.
-
Active Site Activity: Dirty GC liners degrade labile OCs before they reach the detector.
This guide prioritizes GC-MS/MS workflows, as this is the industry standard for non-polar OCs.
Module 1: Pre-Analytical Troubleshooting (Sample Preparation)
Issue: "My background noise is high, and I am losing sensitivity in fatty samples (avocado, milk, adipose tissue)."
Root Cause: Standard QuEChERS (PSA/C18) cleanup is often insufficient for matrices with >3% fat. Residual lipids accumulate in the GC inlet and column head, causing signal enhancement (matrix-induced effect) or suppression.
Protocol: Enhanced Lipid Removal for OCs
Do not rely solely on PSA (Primary Secondary Amine). For OCs in fatty matrices, you must use a cleanup that targets triglycerides without removing planar pesticides.
Recommended Workflow (EMR-Lipid / Z-Sep):
-
Extraction: Weigh 10g sample + 10mL Acetonitrile (ACN). Vortex 1 min.
-
Salting Out: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake 1 min. Centrifuge (5000 rpm, 5 min).
-
Enhanced Cleanup (The Critical Step):
-
Transfer aliquot to a tube containing EMR-Lipid (Enhanced Matrix Removal) or Z-Sep+ sorbent.
-
Why? C18 relies on hydrophobic interaction, which can retain non-polar OCs (analyte loss). EMR/Z-Sep uses size-exclusion and Lewis acid-base interactions to target lipids specifically.
-
-
Polishing: Transfer supernatant to a final tube with MgSO4 (to remove residual water) and PSA (to remove organic acids).
-
Reconstitution: Evaporate ACN and reconstitute in Isooctane or Toluene (GC-amenable solvents). Never inject pure ACN into a GC if avoidable (poor solvent expansion).
Caption: Workflow for high-fat organochlorine analysis. The "Cleanup" step replaces standard C18 to prevent analyte loss.
Module 2: The "Active Site" Battle (GC Inlet Chemistry)
Issue: "I am failing my DDT breakdown check," or "My response for Endrin is low."
Root Cause: Organochlorines are thermally fragile. In a hot GC inlet, "active sites" (free silanol groups -Si-OH, metal shavings, or charred matrix) catalyze degradation.
-
DDT degrades to DDE and DDD .
-
Endrin isomerizes to Endrin Ketone and Endrin Aldehyde .
Diagnostic: The Breakdown Check
Before running samples, inject a standard containing only DDT and Endrin (10-50 ppb).
Calculation:
-
Pass: < 15% (Strict) or < 20% (EPA 8081).
-
Fail: > 20%. Action Required: Change liner, trim column (10-20 cm), or replace gold seal.
Solution: Analyte Protectants (APs)
If you cannot eliminate active sites, mask them. Analyte Protectants are compounds containing multiple hydroxyl groups that bind to active sites more strongly than your analytes.
The "3-Component" AP Recipe: Add this mixture to both your calibration standards and sample extracts (10 µL per mL).
-
L-Gulonic acid
-lactone (1 mg/mL): Protects late eluters. -
D-Sorbitol (1 mg/mL): Protects early/mid eluters.
-
3-Ethoxy-1,2-propanediol (Ethylglycerol): General coverage.
Mechanism: These sugars saturate the -OH sites in the liner, creating a "sacrificial coating" so the OCs pass through untouched.
Caption: Mechanism of DDT degradation and mitigation via Analyte Protectants.
Module 3: Quantification Strategies
Issue: "My calibration curve is linear (
Root Cause: Matrix-Induced Chromatographic Enhancement. Matrix components fill active sites in the GC system, allowing 100% of the analyte to reach the detector. In clean solvent standards, active sites consume 30-40% of the analyte. Thus, Sample Response > Standard Response .
Decision Matrix: Choosing a Calibration Strategy
| Method | Accuracy | Cost/Effort | When to Use |
| Solvent Calibration | Low (High Bias) | Low | Screening only (Qualitative). |
| Matrix-Matched Calibration | High | Medium | Routine analysis of similar matrices (e.g., batch of apples). |
| Isotope Dilution (IDMS) | Very High | High | Complex/varying matrices (e.g., mixed diet studies). |
Protocol: Matrix-Matched Calibration
-
Extract a "Blank" matrix (free of OCs) using the exact protocol from Module 1.
-
Spike your calibration standards into this blank extract rather than pure solvent.
-
Result: Both standard and sample contain the same "matrix load," neutralizing the enhancement effect.
Protocol: Isotope Dilution (The Gold Standard)
Use Carbon-13 (
-
Spike the Isotope Internal Standard (ISTD) at the beginning of sample prep.
-
The ISTD experiences the same extraction losses and matrix effects as the native analyte.
-
Quantify using the Response Ratio :
Frequently Asked Questions (FAQ)
Q: Can I use LC-MS/MS for Organochlorines? A: Generally, no for parent OCs (DDT, HCB, PCBs). They are non-polar and lack sites for protonation/deprotonation in Electrospray Ionization (ESI).
-
Exception: Some labs use APCI (Atmospheric Pressure Chemical Ionization) or APPI (Photoionization) for specific OCs, but sensitivity usually lags behind GC-MS (EI or NCI).
Q: I replaced my liner, but DDT breakdown is still 30%. What now? A: The contamination has moved downstream.
-
Trim the Column: Cut 10-20 cm from the front of the GC column (the "guard" section).
-
Clean the Source: A dirty MS source can also cause breakdown.
-
Check the Gold Seal: The seal at the bottom of the inlet often accumulates non-volatile "gunk." Replace it.
Q: Why not just use a standard internal standard like Triphenyl phosphate (TPP)?
A: TPP corrects for injection volume errors, but it does not correct for matrix effects unless it is chemically identical to the analyte. For OCs, only isotopically labeled analogs (
References
- Anastassiades, M., et al. (2003).
optimizing reaction conditions for selective chlorination of aromatic compounds
Current Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: OPT-CL-ARO-001
Introduction: The Selectivity Paradox
Welcome to the technical support hub for aromatic functionalization. If you are here, you are likely facing the classic "Selectivity Paradox" of electrophilic aromatic substitution (EAS): reagents reactive enough to break aromaticity are often too reactive to stop at the desired isomer or mono-substitution product.
In drug development, a 5% impurity of a polychlorinated byproduct or the wrong regioisomer (e.g., ortho vs. para) can kill a synthetic route due to difficult downstream separations. This guide moves beyond textbook
Module 1: Troubleshooting Regioselectivity (The "Where" Problem)
Q1: My substrate (phenol/aniline) yields a 60:40 mix of ortho:para isomers. How do I force para-selectivity?
Diagnosis: Phenols and anilines are highly activated. The hydroxyl/amine group is an ortho, para-director. Statistical probability favors ortho (2 positions vs. 1 para), but sterics usually favor para. A 60:40 mix suggests your reagent is too small or the reaction is too hot, allowing high-energy ortho transitions.
Corrective Protocol:
-
Switch to Zeolite Catalysis (Shape Selectivity): Use Zeolite NaK-L or Faujasite X . The microporous structure of these zeolites acts as a "molecular straightjacket," physically preventing the attack at the ortho position due to steric constraints within the pore channels.
-
Use Bulky Chlorinating Agents: Switch from
gas to N-Chlorosuccinimide (NCS) or t-Butyl Hypochlorite ( -BuOCl) . The increased steric bulk of the reagent destabilizes the crowded ortho transition state.
Q2: I actually need the ortho-isomer for a specific scaffold. Is that possible without blocking groups?
Diagnosis: Standard EAS thermodynamics fight you here. You need a catalyst that interacts with the directing group (Lewis basic site) to guide the chlorine to the proximal position.
Corrective Protocol:
-
Directed Chlorination (The "Chemical Lasso"): Use Lewis Basic Selenoether or Bis-thiourea catalysts . These organocatalysts hydrogen bond with the phenol/aniline proton, holding the chlorinating agent close to the ortho position via a temporary cyclic intermediate.
-
Ionic Liquids: Use [BMIM]Cl-2ZnCl₂ . Specific ionic liquid structures have been shown to favor ortho-chlorination in toluene derivatives due to the specific solvation shell organization around the arene.
Module 2: Troubleshooting Chemoselectivity (The "How Much" Problem)
Q3: I am getting 15-20% dichlorinated product even with 1.0 equivalent of reagent. Why?
Diagnosis: This is the "Activation Trap." For highly activated substrates (like phenols), the first chlorine atom is deactivating relative to the starting material, but not deactivating enough to prevent a second attack if the local concentration of reagent is high.
Corrective Protocol:
-
The "Dilution & Drip" Technique:
-
Solvent: Use a solvent that does not stabilize the ionic intermediate too strongly (e.g., switch from polar ACN to non-polar
or Hexane if solubility permits, or use dilute DCM). -
Addition: Add the chlorinating agent (dissolved in solvent) dropwise over 2 hours at -10°C. Never dump solid reagent directly into the flask.
-
-
Switch to TCCA (Trichloroisocyanuric Acid): TCCA releases chlorine in a regulated manner. In acetonitrile, it acts as a mild transfer agent.
-
Stoichiometry: Use exactly 0.34 equivalents of TCCA (since it donates 3 Cl atoms).
-
Validation: TCCA often precipitates Cyanuric Acid (white solid) as the reaction proceeds, giving you a visual progress indicator.
-
Module 3: Reagent Selection Matrix
Stop using chlorine gas cylinders unless you are running kilogram-scale flow chemistry. It is dangerous and non-selective.
| Reagent | Reactivity | Selectivity | Byproducts | Best For |
| High (Aggressive) | Low | Deactivated rings (with Lewis Acid) | ||
| NCS | Moderate | Medium | Succinimide (Water soluble) | Activated rings (Phenols/Anilines) |
| TCCA | High but Controlled | High | Cyanuric Acid (Precipitates) | Green Chemistry , Standard Lab Scale |
| Moderate | High (Thermal control) | Phenols (can be explosive if not vented) |
Module 4: Visualization & Logic Flows
Figure 1: Reagent Selection Decision Tree
Caption: Decision tree for selecting the optimal chlorination system based on substrate electronics and desired regiochemistry.
Module 5: Standard Operating Procedure (SOP)
Protocol: High-Yield Para-Chlorination of Phenols using TCCA
Rationale: This method avoids hazardous gas, minimizes polychlorination, and simplifies purification via filtration.
Reagents:
-
Substrate: Activated Arene (e.g., Phenol, 10 mmol)
-
Reagent: Trichloroisocyanuric Acid (TCCA) (3.4 mmol, 0.34 equiv)
-
Solvent: Acetonitrile (ACN) (Dry, 20 mL)
Workflow:
-
Preparation: Dissolve 10 mmol of Phenol in 15 mL of ACN in a round-bottom flask equipped with a magnetic stir bar.
-
Temperature Control: Cool the solution to 0°C using an ice bath. Crucial for preventing over-reaction.
-
Reagent Addition: Dissolve 3.4 mmol of TCCA in 5 mL of ACN. Add this solution dropwise to the phenol mixture over 30 minutes.
-
Observation: A white precipitate (Cyanuric Acid) will begin to form.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.
-
QC Check: Spot TLC. If starting material remains, add 0.05 equiv TCCA.
-
-
Workup:
-
Filter the reaction mixture through a sintered glass funnel to remove the solid Cyanuric Acid byproduct (recyclable).
-
Evaporate the ACN filtrate under reduced pressure.
-
Redissolve residue in Ethyl Acetate, wash with water and brine.
-
-
Purification: Recrystallization (usually sufficient due to high selectivity) or Flash Column Chromatography.
Figure 2: TCCA Reaction Workflow
Caption: Step-by-step workflow for the green chlorination of aromatics using TCCA in Acetonitrile.
References
-
Maddox, S. M., et al. (2016). The Catalyst-Controlled Regiodivergent Chlorination of Phenols.[4] Organic Letters.[4] Link
- Context: Describes the use of thiourea c
-
Smith, K., Butters, M., & Nay, B. (1985).[5][6] Highly para-Selective Mono-Chlorination of Aromatic Compounds Under Mild Conditions by t-Butyl Hypochlorite in the Presence of Zeolites. Synthesis.[5][6][7][8][9][10] Link
- Context: Foundational work on using Zeolites (NaK-L)
-
Mendonça, G. F., et al. (2011). Trichloroisocyanuric acid in H2SO4: An efficient system for the chlorination of deactivated aromatics.[11] Applied Catalysis A: General. Link
-
Context: Troubleshooting for deactivated substrates (nitrobenzene) using TCCA.[11]
-
-
Tilstam, U., & Weinmann, H. (2002). Trichloroisocyanuric Acid: A Safe and Efficient Oxidant. Organic Process Research & Development. Link
- Context: Safety and scalability of TCCA compared to chlorine gas.
-
Dinh, A. N., et al. (2020). Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst.[12] Journal of Organic Chemistry.[7][12][13] Link
- Context: Advanced organoc
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09939H [pubs.rsc.org]
- 3. Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Selective mono-chlorination of aromatic compounds - Green Chemistry (RSC Publishing) DOI:10.1039/A901395D [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Para-selective chlorination of benzyl chloride to 4-chlorobenzyl chloride over zeolite catalysts | Scilit [scilit.com]
- 8. Chlorination - Common Conditions [commonorganicchemistry.com]
- 9. Practical and Selective sp3 C−H Bond Chlorination via Aminium Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
comparison of DPD colorimetric and amperometric methods for chlorine analysis
Topic: Comparative Technical Guide: DPD Colorimetric vs. Amperometric Methods for Chlorine Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Analytical Divergence
In pharmaceutical water systems (PW/WFI) and advanced research applications, chlorine analysis is not merely about compliance; it is about process control and oxidation-reduction potential (ORP) integrity. This guide dissects the two dominant methodologies: DPD Colorimetry , the gold-standard reference method, and Amperometric Sensing , the process control workhorse.
While DPD provides the chemical specificity required for regulatory reporting (EPA, USP), Amperometric sensors offer the temporal resolution necessary for real-time kinetic studies and feedback loops. This guide contrasts their mechanistic underpinnings, performance metrics, and validation protocols.
Mechanistic Principles & Signal Transduction
The DPD Colorimetric Mechanism
The DPD (N,N-diethyl-p-phenylenediamine) method relies on the oxidative conversion of an amine to a colored radical cation (Wurster dye). This reaction is stoichiometric and follows the Beer-Lambert Law.
-
Free Chlorine: At pH 6.2–6.5, free chlorine (HOCl/OCl⁻) oxidizes DPD directly to a magenta compound ($ \lambda_{max} \approx 515 $ nm).
-
Total Chlorine: Potassium Iodide (KI) is added.[1][2][3] Chloramines oxidize iodide to iodine ($ I_2 $), which then oxidizes DPD.[1][2][3]
Visualization: DPD Reaction Pathway
Figure 1: The oxidative pathway of DPD. Note the "Bleaching effect" where excess chlorine pushes the reaction to a colorless imine, a critical failure mode in high-concentration samples.
The Amperometric Electrochemical Mechanism
Amperometric sensors utilize a 2- or 3-electrode system (Working, Reference, Counter) separated from the sample by a gas-permeable membrane. The current generated is directly proportional to the diffusion rate of HOCl through the membrane.
-
Cathode (Working): Gold (Au).[2][3] $ HOCl + 2e^- \rightarrow Cl^- + OH^- $
-
Anode (Counter): Silver (Ag).[2][3] $ Ag + Cl^- \rightarrow AgCl + e^- $[3]
-
Critical Dependency: The sensor measures HOCl only. Since $ HOCl \rightleftharpoons OCl^- + H^+ $ (pK_a ~ 7.5), the signal is heavily pH-dependent.
Visualization: Amperometric Sensor Loop
Figure 2: Amperometric signal generation. The selective membrane filters interferences, but the system requires pH compensation to infer Total Free Chlorine (
Performance Matrix: Head-to-Head Comparison
| Feature | DPD Colorimetric | Amperometric (Membrane) |
| Primary Application | Regulatory reporting, Grab samples, Validation | Process control, Trend monitoring, Dosing feedback |
| Detection Limit (LOD) | ~0.02 – 0.05 mg/L | ~0.005 mg/L (High Sensitivity) |
| Dynamic Range | Limited (0–10 mg/L typical) | Wide (0–20 mg/L+) |
| Response Time (T90) | Slow (Batch: 2.5 min interval) | Fast (Continuous: < 90 sec) |
| pH Dependence | None (Reagents contain buffer) | High (Requires pH probe or buffered electrolyte) |
| Interferences | Mn, Cr, Turbidity, Color | Surfactants (membrane coating), pH swings |
| Zero Calibration | Reagent blank (Self-zeroing) | Requires chlorine-free water (Activated Carbon) |
| Maintenance | High (Reagent replacement, tubing) | Low (Electrolyte/Membrane change every 3-6 mo) |
| Waste Stream | Chemical waste (Reagents) | Clean (Sample can be returned to process) |
Self-Validating Experimental Protocols
Protocol A: High-Precision DPD Analysis (Standard Method 4500-Cl G)
Objective: Establish a verifiable reference value for chlorine concentration. Validation Check: This protocol includes a "Matrix Spike" to confirm no chemical interferences (e.g., Mn) are masking the result.
-
Blank Preparation: Fill a 10 mL sample cell with deionized (DI) water. Add DPD reagent.[1][2][3][4][5][6][7][8] Read absorbance. Target: 0.00 mg/L.
-
Sample Measurement:
-
Rinse cell 3x with sample water.
-
Fill to 10 mL mark.
-
Add DPD Free Chlorine Powder Pillow (or liquid equivalent).
-
Swirl for 20 seconds. Do not shake vigorously (introduces bubbles).
-
Read within 1 minute (to avoid chloramine breakthrough interference).
-
Record Value A.
-
-
Self-Validation (The Spike):
-
Add 0.1 mL of a standard Chlorine Solution (e.g., 50 mg/L) to the reacted sample cell from Step 2.
-
Mix and read again.
-
Calculation: Expected Increase = $ \frac{Vol_{spike} \times Conc_{spike}}{Vol_{sample}} $.
-
Verification: If the reading increases by the expected amount (
10%), the matrix is valid. If not, interferences (e.g., oxidant demand) are present.
-
Protocol B: Amperometric Sensor Calibration (EPA Method 334.0 approach)
Objective: Calibrate an on-line sensor against the DPD reference while accounting for hydrodynamic variables. Validation Check: Slope verification.
-
Stabilization: Ensure the sensor has been running in sample water for at least 12 hours (polarization time). Flow rate must be constant (e.g., 30 L/hr).
-
Grab Sample Collection:
-
Place the DPD sample cell directly at the sensor drain/outlet.
-
Collect sample simultaneously with recording the sensor's raw current (nA) or uncalibrated ppm reading.
-
-
Reference Analysis: Immediately analyze the grab sample using Protocol A .
-
Calibration:
-
Enter the DPD value into the transmitter.
-
Note: Do not calibrate if the pH is fluctuating > ±0.2 units during the test.
-
-
Slope Verification (Process Challenge):
-
Temporarily increase the chlorine feed or reduce flow to change the concentration by at least 25%.
-
Wait 10 minutes.
-
Take a second grab sample/sensor reading pair.
-
Logic: The ratio of (Sensor
) / (DPD ) should be 1.0. If the sensor reads 50% of the change seen by DPD, the membrane may be fouled.
-
References
-
United States Environmental Protection Agency (EPA). Method 334.0: Determination of Residual Chlorine in Drinking Water Using an On-Line Chlorine Analyzer.[9][10][11] (2009).[10][11] Link
-
American Public Health Association (APHA). Standard Methods for the Examination of Water and Wastewater, Method 4500-Cl G: DPD Colorimetric Method.[3]Link
-
Hach Company. Chlorine Analysis: Colorimetric vs. Amperometric Technologies. (2024).[2][3][12] Link
-
Xylem Analytics. Comparing Chlorine Measurement Methods: Colorimetric DPD Analyzer vs. Amperometric Electrode. (2025).[2][3] Link
-
Chemtrac. Understanding On-line Amperometric Chlorine Measurements.Link
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A Senior Application Scientist's Guide to Validating Kinetic Models of Chlorine Decay with Experimental Data
Introduction: The Critical Role of Chlorine Decay Modeling in Water Quality Management
Free chlorine is a cornerstone of public health, serving as the most widely used disinfectant in water treatment. Its effectiveness hinges on maintaining a persistent residual concentration throughout the distribution system to guard against microbial contamination. However, chlorine is a reactive chemical, and its concentration naturally declines over time. This decay is a complex process influenced by reactions with natural organic matter (NOM), inorganic compounds, and interactions with the pipe infrastructure itself.[1][2][3] Predicting the rate of this decay is crucial for ensuring water safety at the consumer's tap while minimizing the formation of potentially harmful disinfection byproducts (DBPs). Kinetic modeling provides a powerful framework for these predictions, but the reliability of any model is fundamentally dependent on its validation with robust experimental data.
This guide offers a comprehensive comparison of prevalent kinetic models for chlorine decay and presents a detailed, field-tested protocol for their experimental validation. We will explore the scientific principles underpinning these models, justify the rationale behind specific experimental choices, and delineate best practices for ensuring the integrity of your data. This will empower researchers, scientists, and water quality professionals to select and validate models that accurately reflect the unique chemistry of their specific water systems.
Understanding the Kinetics of Chlorine Decay: A Comparative Overview
The decay of chlorine in water is a multifaceted process that can be approximated by various kinetic models. While these models are empirical and may not capture every nuance of the underlying chemical reactions, they provide a practical and effective means of predicting disinfectant loss. The selection of an appropriate model is a critical decision that depends on the specific characteristics of the water matrix and the operational conditions of the distribution system.
First-Order Kinetics: A Foundational Model
The simplest and most commonly applied model assumes that the rate of chlorine decay is directly proportional to the concentration of the remaining chlorine.[4][5]
Rate Law: d[Cl₂]/dt = -k₁[Cl₂]
Where:
-
[Cl₂] represents the chlorine concentration.
-
t is time.
-
k₁ is the first-order rate constant.
This model often provides a reasonable approximation for waters with low organic content and serves as a valuable starting point for analysis. However, it is an oversimplification as it does not explicitly account for the consumption of reactive substances present in the water.[6]
Second-Order Kinetics: Incorporating Reactant Concentrations
A more refined approach, the second-order model, assumes that the decay rate is proportional to both the chlorine concentration and the concentration of a representative reactant.[4]
Rate Law: d[Cl₂]/dt = -k₂[Cl₂][R]
Where:
-
[R] is the concentration of the reactant.
-
k₂ is the second-order rate constant.
This model often yields a better fit for waters with higher concentrations of specific reactive compounds, providing a more accurate representation of the decay process in such scenarios.[7][8]
Advanced Models for Complex Systems: Two-Phase and Mixed-Order Kinetics
In reality, chlorine decay is rarely a simple, single-rate process. It often exhibits a biphasic pattern, with an initial rapid decay phase followed by a much slower, long-term decay.[4][8] This has prompted the development of more sophisticated models to capture this complexity:
-
Parallel First-Order Model: This model conceptualizes the decay as two simultaneous first-order reactions, one occurring at a fast rate and the other at a slow rate.[7] This is often interpreted as the reaction of chlorine with two different fractions of organic matter.
-
Mixed-Order Models: These models combine different kinetic orders to better describe the decay curve. For instance, a model might employ second-order kinetics for the initial rapid phase and transition to first-order kinetics for the subsequent slower phase.
The choice of the most suitable model is not arbitrary and should be guided by the specific water quality characteristics and the intended application of the model.
Experimental Design for Kinetic Model Validation: A Step-by-Step Protocol
The generation of high-quality experimental data is the bedrock of reliable kinetic model validation. The following protocol details a robust methodology for conducting chlorine decay experiments, incorporating self-validating systems and controls to ensure the accuracy and reproducibility of the results.
Diagram: Experimental Workflow for Chlorine Decay Kinetics
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A Comparative Analysis of Chlorine, Chloramine, and Chlorine Dioxide as Disinfectants: A Guide for Researchers
This guide provides an in-depth, objective comparison of three prominent disinfectants used in water treatment and various industrial applications: chlorine, chloramine, and chlorine dioxide. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, disinfection efficacy, operational parameters, and by-product formation associated with each compound. The information presented is grounded in scientific literature and standardized methodologies to ensure technical accuracy and practical relevance.
Introduction: The Disinfection Imperative
The control of microbial contamination is a cornerstone of public health and numerous industrial processes. For over a century, chlorine has been a primary disinfectant for municipal water supplies, credited with the near-elimination of waterborne diseases like cholera and typhoid[1]. However, concerns over the formation of harmful disinfection by-products (DBPs) have spurred the adoption and investigation of alternative disinfectants such as chloramine and chlorine dioxide[2][3]. The choice of a disinfectant is a critical decision, balancing biocidal efficacy, chemical stability, operational costs, and the safety profile of its reaction by-products. This guide aims to provide a comprehensive framework for making an informed selection based on empirical data and established scientific principles.
Physicochemical Properties and Mechanism of Action
The disinfection capabilities of these three chlorine-based compounds are intrinsically linked to their distinct chemical structures and modes of action.
Chlorine (Cl₂) , when dissolved in water, forms hypochlorous acid (HOCl) and hydrochloric acid (HCl)[1]. HOCl, a potent oxidizing agent, is the primary disinfecting species. Its efficacy is highly pH-dependent; it is most effective in acidic to neutral conditions where HOCl predominates over the less effective hypochlorite ion (OCl⁻)[4]. The mechanism of action involves the denaturation of proteins and nucleic acids through oxidation and substitution reactions[5].
Chloramine , specifically monochloramine (NH₂Cl), is formed by the reaction of ammonia with chlorine[2]. It is a less aggressive oxidant than chlorine, which contributes to its lower disinfection power but greater stability in water distribution systems[2][6]. This stability allows it to provide a longer-lasting residual disinfectant. Chloramine is thought to act by inhibiting essential metabolic processes within the microbial cell.
Chlorine Dioxide (ClO₂) is a gas that must be generated on-site due to its instability[7][8]. Unlike chlorine, it does not hydrolyze in water and exists as a dissolved gas[9]. Its disinfection mechanism is primarily through oxidation; it readily accepts electrons, disrupting cellular structures and metabolic pathways[5]. A key advantage is that its efficacy is largely independent of pH over a broad range (pH 4-10)[9][10]. On a molar basis, chlorine dioxide has 2.6 times the oxidizing capacity of chlorine[5][7].
Diagram: Disinfection Mechanisms
Caption: Mechanisms of microbial inactivation for the three disinfectants.
Comparative Disinfection Efficacy
The effectiveness of a disinfectant is quantified by its ability to inactivate pathogenic microorganisms under specific conditions. A standard metric for this is the CT value , which is the product of the disinfectant concentration (C, in mg/L) and the contact time (T, in minutes) required to achieve a certain level of microbial inactivation (e.g., 99.9% or 3-log reduction).
Studies consistently demonstrate that chlorine dioxide is the most efficient disinfectant of the three, followed by chlorine, and then chloramine[11][12]. This is particularly evident against robust organisms like Giardia cysts and viruses[13]. For instance, for a 3-log inactivation of Giardia cysts at 15°C, the CT value for chlorine dioxide is 19 min-mg/L, whereas for chloramine it is 1,500 min-mg/L[13].
Chlorine dioxide is also highly effective at penetrating and removing biofilms, which can harbor and protect microorganisms in water distribution systems[9][14]. Chloramines are generally less effective against biofilms compared to both chlorine and chlorine dioxide[13][14].
Table 1: Comparative Disinfection Efficacy (CT Values for 99.9% Inactivation)
| Microorganism | Disinfectant | Temperature (°C) | pH | CT Value (mg·min/L) | Reference |
| Giardia lamblia | Chlorine Dioxide | 15 | 6-9 | 19 | [13] |
| Chlorine | 15 | 7 | 46 | [15] | |
| Chloramine | 15 | 6-9 | 1500 | [13] | |
| Viruses | Chlorine Dioxide | 15 | 6-9 | ~8 | [13] |
| Chlorine | 20 | 6-9 | 5.55-5.59 | [16] | |
| Chloramine | 15 | 6-9 | 640 | [13] | |
| E. coli | Chlorine Dioxide | <5 | 6-9 | 0.4 | [12] |
| Chlorine | <5 | 6-9 | 0.4 | [12] | |
| Chloramine | <5 | 6-9 | 6.2 | [12] |
Note: CT values are highly dependent on experimental conditions and should be used for relative comparison.
Formation of Disinfection By-Products (DBPs)
A major consideration in the selection of a disinfectant is its propensity to form potentially harmful DBPs through reactions with natural organic matter (NOM) present in the water[3][17].
Chlorine is known to react with NOM to form a variety of DBPs, including trihalomethanes (THMs) and haloacetic acids (HAAs), both of which are regulated due to potential carcinogenic effects[3][18]. The formation of these DBPs is influenced by factors such as chlorine dose, contact time, temperature, pH, and the concentration and character of NOM[19].
Chloramine is generally favored for producing lower levels of THMs and HAAs compared to chlorine[1][2]. However, it can lead to the formation of nitrogenous DBPs (N-DBPs), such as nitrosamines, which are a growing health concern[14].
Chlorine Dioxide has a significant advantage in that it does not form chlorinated by-products like THMs and HAAs because it reacts with organic matter primarily through oxidation rather than chlorination[18][20]. However, the primary by-products of chlorine dioxide disinfection are chlorite (ClO₂⁻) and chlorate (ClO₃⁻) ions, which are regulated due to potential health effects[15]. The conversion of chlorine dioxide to chlorite is typically between 50-70%[15].
Table 2: Comparison of Disinfection By-Product Formation
| Disinfectant | Major Regulated DBPs | Relative Formation Potential | Key Considerations |
| Chlorine | Trihalomethanes (THMs), Haloacetic Acids (HAAs) | High | Formation is a significant concern, especially in water with high organic content[21]. |
| Chloramine | Lower THMs/HAAs, Nitrosamines (N-DBPs) | Low for THMs/HAAs, moderate for N-DBPs | Reduces regulated carbonaceous DBPs but introduces nitrogenous ones[2][14]. |
| Chlorine Dioxide | Chlorite, Chlorate | Negligible for THMs/HAAs, High for inorganic by-products | Avoids regulated organic DBPs, but requires monitoring of chlorite/chlorate levels[14][18][21]. |
Caption: Step-by-step workflow for disinfectant efficacy evaluation.
Step-by-Step Procedure
-
Microorganism Preparation: a. Inoculate TSB with the test microorganism and incubate at 35°C for 18-24 hours. b. Harvest cells by centrifugation, wash with sterile phosphate buffer, and resuspend in the buffer to a final concentration of approximately 1x10⁸ CFU/mL. Verify the concentration by serial dilution and plating.
-
Disinfectant and Neutralizer Preparation: a. Prepare stock solutions of each disinfectant. The concentration of chlorine-based disinfectants should be verified using the DPD colorimetric method.[4][22] b. Prepare working dilutions of each disinfectant in demand-free buffer to achieve the target concentrations for the test. c. Validate the neutralizer's effectiveness by ensuring it inactivates the disinfectant without being toxic to the microorganism.
-
Efficacy Test Execution: a. Dispense 9.9 mL of the disinfectant working solution into a sterile test tube and allow it to equilibrate to the test temperature (e.g., 20°C). b. At time zero, add 0.1 mL of the prepared microbial suspension to the disinfectant tube, vortex immediately.[23] This initiates the contact time. c. At predetermined contact intervals (e.g., 1, 2, 5, 10 minutes), withdraw a 1.0 mL aliquot from the test suspension and add it to 9.0 mL of the neutralizer solution. Vortex immediately. d. Perform serial dilutions of the neutralized sample.
-
Enumeration of Survivors: a. Filter known volumes of the diluted, neutralized samples through a 0.45 µm membrane filter. b. Place the filter onto the surface of a TSA plate. c. Incubate the plates at 35°C for 24-48 hours.
-
Data Analysis: a. Count the colonies on each plate (CFU). b. Calculate the log reduction for each disinfectant concentration and contact time compared to an initial control count. c. Determine the CT value required for the desired log reduction (e.g., 3-log) by plotting log reduction against the product of concentration and time.
Conclusion
The selection of an appropriate disinfectant requires a multifaceted analysis of chemical properties, biocidal efficacy, operational constraints, and the potential for DBP formation.
-
Chlorine remains a cost-effective and potent disinfectant, but its effectiveness is pH-dependent, and it has a high potential for forming regulated organic DBPs.[1][18]
-
Chloramine offers the benefit of a persistent residual and lower THM/HAA formation, making it suitable for large distribution systems. However, it is a weaker biocide and can form nitrogenous DBPs.[2][6][14]
-
Chlorine Dioxide stands out for its superior and rapid biocidal activity across a wide pH range, its effectiveness against resilient pathogens and biofilms, and its minimal formation of organic DBPs.[10][11][14] The primary trade-offs are its higher operational cost and the need to manage its inorganic by-products, chlorite and chlorate.[15][18]
Ultimately, the optimal choice depends on the specific application, source water quality, regulatory requirements, and operational capabilities. For researchers and drug development professionals, understanding these trade-offs is crucial for maintaining microbial control in critical water systems and manufacturing processes.
References
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Leaf Home. (n.d.). Chloramine vs. Chlorine: Which is Safer for Drinking Water? Retrieved from [Link]
-
Gagnon, G. A., et al. (2004). Comparative Analysis of Chlorine Dioxide, Free Chlorine, and Chloramines on Bacterial Water Quality in Model Distribution Systems. Journal of Environmental Engineering, 130(11). Retrieved from [Link]
-
Wang, W., et al. (2024). Comparison of chlorine and chlorine dioxide disinfection in drinking water: Evaluation of disinfection byproduct formation under equal disinfection efficiency. Water Research, 259, 121831. Retrieved from [Link]
-
Scotmas. (2024, January 31). The Superiority of Chlorine Dioxide Over Chloramination. Retrieved from [Link]
-
Tap Score. (2024, November 27). What You Need to Know About Chlorine and Chloramine. Retrieved from [Link]
-
Durpro. (n.d.). Chlorine or Chlorine Dioxide: What are the Differences? Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, February 14). About Water Disinfection with Chlorine and Chloramine. Retrieved from [Link]
-
Pure Water. (2021, May 7). Chlorine vs Chlorine dioxide – Busting The Myth! Retrieved from [Link]
-
Gallagher, D., et al. (2021). Using Chlorine Dioxide to Limit Formation of Organic Disinfection Byproducts. AWWA Water Science. Retrieved from [Link]
-
Scotmas. (2023, November 22). Chlorine Dioxide vs Chlorine: Which One is Better for Water Treatment? Retrieved from [Link]
-
Omidbakhsh, N. (2021). A systematic review on chlorine dioxide as a disinfectant. Journal of Environmental Health Science and Engineering, 19(2), 1-19. Retrieved from [Link]
-
PureLine. (n.d.). Comparing Chlorine Dioxide and Bleach for Disinfection. Retrieved from [Link]
-
Vasu Chemicals. (n.d.). ClO2 & Chemical Dosing Systems. Retrieved from [Link]
-
Hua, G., & Reckhow, D. A. (2020). Emerging investigators series: Disinfection by-products in mixed chlorine dioxide and chlorine water treatment. Environmental Science: Water Research & Technology, 6(1), 1-11. Retrieved from [Link]
-
Gagnon, G. A., et al. (2004). Comparative Analysis of Chlorine Dioxide, Free Chlorine and Chloramines on Bacterial Water Quality in Model Distribution Systems. ResearchGate. Retrieved from [Link]
-
Water Treatment Services. (n.d.). Chlorine Dioxide Water Treatment. Retrieved from [Link]
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Donlan, R. M. (2018). Chlorine Dioxide vs. Monochloramine: A Review. ResearchGate. Retrieved from [Link]
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Richardson, S. D., & Ternes, T. A. (2018). Formation of Eight Classes of DBPs from Chlorine, Chloramine, and Ozone: Mechanisms and Formation Pathways. Angewandte Chemie International Edition, 57(44), 14338-14357. Retrieved from [Link]
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Pharmaguideline. (2013, April 25). Validation Protocol for Efficacy of Chemical Disinfectants. Retrieved from [Link]
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Hach. (n.d.). Chlorination, Chloramination and Chlorine Measurement. Retrieved from [Link]
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Powell Water. (n.d.). Chlorine Dioxide Generation and Dosing Systems: chemical and e-chem. Retrieved from [Link]
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Minnesota Department of Health. (2024, September 23). Disinfection and Disinfection Byproducts. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Chlorine - 7. Analytical Methods. Retrieved from [Link]
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Heyl Neomeris. (n.d.). Measurement of chlorine and chlorine dioxide. Retrieved from [Link]
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Eurofins Scientific. (2024, May 11). Cleaning Validation and Disinfectant Efficacy Studies. Retrieved from [Link]
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ProMinent. (n.d.). Chlorine Dioxide Systems. Retrieved from [Link]
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Ecolab. (2020, April 3). A Review of Efficacy Testing of Disinfectants. Retrieved from [Link]
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STERIS AST. (n.d.). Disinfectant Efficacy Testing (DET). Retrieved from [Link]
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IXOM Watercare. (2020, April 23). Disinfection By-Product (DBP) Formation In Chlorinated Water Systems Using Surface Source Raw Water [Video]. YouTube. Retrieved from [Link]
-
Hawaii State Department of Health. (2017, June 3). Chlorine Residual Testing for Drinking Water Systems Using DPD Colorimetric Test Kits. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2003). LT2ESWTR Toolbox Guidance Manual - Chapter 10: Chlorine Dioxide. Retrieved from [Link]
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Palintest. (n.d.). Methods for Determining Chlorine Dioxide and Chlorite in Water. Retrieved from [Link]
-
Microbac Laboratories. (n.d.). Disinfectant Qualification Efficacy Testing for the Pharmaceutical and Biopharmaceutical Industries. Retrieved from [Link]
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A Senior Application Scientist's Guide to Chlorate Measurement: Comparing Analytical Techniques for Accuracy and Precision
For researchers, scientists, and professionals in drug development, the accurate and precise measurement of chlorate is a critical analytical challenge. Chlorate, a disinfection byproduct and environmental contaminant, requires meticulous quantification in diverse matrices, from drinking water to food products and pharmaceutical ingredients.[1][2] This guide provides an in-depth comparison of the primary analytical techniques for chlorate measurement, offering insights into their underlying principles, performance characteristics, and practical applications. The objective is to empower you to make informed decisions when selecting the most appropriate method for your specific analytical needs.
The Imperative for Accurate Chlorate Analysis
Chlorate (ClO₃⁻) can be introduced into products through various pathways, including the use of chlorinated water in processing and as a breakdown product of disinfectants like chlorine dioxide and sodium hypochlorite.[1] Regulatory bodies such as the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA) have established guidelines and maximum contaminant levels (MCLs) for chlorate in drinking water due to its potential health effects.[1][3] In the European Union, a default maximum residue level (MRL) is applicable for food commodities.[1][4] Consequently, the ability to reliably quantify chlorate at low levels is paramount for ensuring product safety and regulatory compliance.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for chlorate measurement is a decision driven by factors such as the required sensitivity, the complexity of the sample matrix, throughput needs, and available instrumentation. Here, we compare the most prevalent methods: Ion Chromatography (IC), Liquid Chromatography-Mass Spectrometry (LC-MS), Spectrophotometry, and Electrochemical Methods.
Table 1: Performance Comparison of Analytical Techniques for Chlorate Measurement
| Technique | Principle | Typical Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (%RSD) | Key Advantages | Key Limitations |
| Ion Chromatography (IC) | Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity detection.[3] | 0.6 - 2.55 µg/L[5] | 86.1 - 121%[5] | 0.47 - 2.8%[5] | Robust, reliable, well-established methods (e.g., EPA 300.1, 317.0, 326.0).[5] | Potential for interference from other anions, lower sensitivity than LC-MS.[6] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Chromatographic separation coupled with mass spectrometric detection for high selectivity and sensitivity.[2][7] | 0.030 - 5 µg/L[8] | 91.3 - 115%[7] | < 10%[7] | High sensitivity and selectivity, suitable for complex matrices, isotopic dilution for quantification.[2][7] | Higher equipment cost and complexity, potential for matrix effects.[9] |
| Spectrophotometry | Reaction of chlorate with a chromogenic agent to produce a colored compound, measured by absorbance.[10][11] | 0.1 mg/L[11] | 98.5 ± 3.1%[11] | 3.2%[11] | Simple, cost-effective, rapid.[10][11] | Lower sensitivity, susceptible to interference from other oxidizing or reducing agents.[10][11] |
| Electrochemical Methods | Measurement of the electrochemical response (e.g., current, potential) of chlorate at an electrode surface.[12][13] | 0.083 - 4.10 mg/L[12][14] | Varies with sensor design | Varies with sensor design | Portable for in-field analysis, low cost, disposable sensors.[12] | Lower selectivity and sensitivity compared to chromatographic methods, still under development for routine analysis.[12][15] |
In-Depth Look at Key Methodologies
Ion Chromatography (IC)
Principle of Operation: Ion chromatography is a cornerstone technique for the analysis of inorganic anions like chlorate.[3] The fundamental principle involves the separation of ions on a stationary phase (ion-exchange column) based on their charge and size. A liquid mobile phase (eluent) carries the sample through the column, and the separated ions are detected, typically by a conductivity detector after a suppression step to reduce the background conductivity of the eluent.
Expertise in Practice: The choice of column and eluent is critical for achieving optimal separation. For instance, a high-capacity anion exchange column is often employed for robust separation of chlorate from other common anions like chloride and sulfate, which can be present at much higher concentrations.[16] EPA methods 300.1, 317.0, and 326.0 provide detailed and validated protocols for drinking water analysis, specifying parameters that ensure reliable and reproducible results.[5]
Caption: Workflow for Chlorate Analysis by Ion Chromatography.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle of Operation: LC-MS/MS has emerged as the gold standard for trace-level quantification of chlorate, especially in complex food matrices.[2] This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization - ESI), and the specific mass-to-charge ratio (m/z) of the chlorate ion is selected and fragmented. The resulting fragment ions are then detected, providing a highly specific signal for quantification.
Trustworthiness through Isotopic Dilution: A key advantage of LC-MS/MS is the ability to use isotopic dilution for quantification.[7] A known amount of an isotopically labeled internal standard (e.g., ¹⁸O-labeled chlorate) is added to the sample at the beginning of the extraction process. Since the internal standard has a different mass but behaves chemically identically to the native chlorate, it co-elutes and is detected alongside the analyte. By measuring the ratio of the native chlorate to the labeled internal standard, any variations in sample preparation, injection volume, or instrument response are compensated for, leading to highly accurate and precise results.[7]
Caption: Workflow for Chlorate Analysis by LC-MS/MS with Isotopic Dilution.
Experimental Protocols
Protocol 1: Determination of Chlorate in Drinking Water by Ion Chromatography (Based on EPA Method 300.1)
-
Sample Preservation: If the sample contains residual chlorine, it must be removed to prevent the formation of chlorate during storage. This can be achieved by adding a preserving agent like ethylenediamine (EDA) solution.[17]
-
Instrumentation: An ion chromatograph equipped with a guard column, an anion-exchange analytical column (e.g., Dionex IonPac AS9-HC), a suppressor, and a conductivity detector.[17]
-
Reagents:
-
Reagent Water: Deionized water with a resistivity of >18 MΩ-cm.[17]
-
Eluent: A solution of sodium carbonate, prepared according to the instrument manufacturer's recommendations.[16]
-
Stock Standard Solution: A certified 1000 mg/L chlorate standard.
-
Working Standards: Prepare a series of calibration standards by diluting the stock standard solution with reagent water.
-
-
Calibration:
-
Generate a calibration curve by analyzing the working standards, plotting the peak area response against the concentration. A linear regression with a correlation coefficient (r²) of >0.995 is typically required.
-
-
Sample Analysis:
-
Filter the sample through a 0.45 µm filter to remove particulates.
-
Inject the sample into the IC system.
-
Identify the chlorate peak based on its retention time compared to the standards.
-
Quantify the chlorate concentration using the calibration curve.
-
-
Quality Control:
-
Analyze a laboratory reagent blank, a fortified blank, and a fortified sample matrix with each batch of samples to assess for contamination, accuracy, and precision.
-
Protocol 2: Determination of Chlorate in Food by LC-MS/MS (Based on the QuPPe Method)
-
Sample Preparation (QuPPe - Quick Polar Pesticides Method):
-
Weigh a representative portion of the homogenized food sample (e.g., 10 g) into a centrifuge tube.
-
Add the ¹⁸O-labeled chlorate internal standard.
-
Add acidified methanol and dichloromethane for extraction.[7]
-
Shake vigorously and centrifuge to separate the layers.
-
An aliquot of the aqueous/methanol layer is taken for analysis.
-
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for separation.[4][7]
-
LC Conditions:
-
Mobile Phase A: Water with a suitable buffer (e.g., ammonium formate).
-
Mobile Phase B: Acetonitrile.
-
A gradient elution program is typically used to achieve separation.
-
-
MS/MS Conditions:
-
Operate the mass spectrometer in negative ion mode.
-
Set up multiple reaction monitoring (MRM) transitions for both native chlorate and the ¹⁸O-labeled internal standard.
-
-
Quantification:
-
Create a calibration curve using standards prepared in a representative blank matrix and spiked with the internal standard.
-
Calculate the concentration of chlorate in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
-
Validation:
-
Method validation should be performed according to relevant guidelines (e.g., SANTE/12682/2019), assessing parameters such as linearity, limit of quantification (LOQ), accuracy (trueness), and precision (repeatability and intermediate precision).[7]
-
Conclusion: Selecting the Right Tool for the Job
The choice of an analytical technique for chlorate measurement is a critical decision that directly impacts the quality and reliability of your data.
-
Ion Chromatography remains a robust and workhorse technique, particularly for regulated water analysis where established EPA methods provide a clear framework for compliance. Its simplicity and lower cost make it an attractive option for routine monitoring.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for challenging matrices like food and for applications requiring very low detection limits. The use of isotopic dilution provides a high degree of confidence in the accuracy of the results.
-
Spectrophotometry can serve as a rapid and cost-effective screening tool, but its lower sensitivity and susceptibility to interferences limit its applicability for trace-level quantification in complex samples.
-
Electrochemical methods show promise for the development of portable, in-field sensors, which could be valuable for rapid screening and process monitoring, though they are generally not yet suited for high-accuracy, regulatory-compliant analysis.
By understanding the principles, strengths, and limitations of each technique, researchers and scientists can confidently select the most appropriate method to ensure the accuracy and precision required for their specific chlorate measurement needs, ultimately contributing to safer products and a healthier environment.
References
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ISO 22863-7. Pyrotechnic articles — Test methods — Part 7: Determination of chlorates content by chemical titration. International Organization for Standardization. Available from: [Link]
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U.S. Environmental Protection Agency. (2005). Method 331.0: Determination of Perchlorate in Drinking Water by Liquid Chromatography Electrospray Ionization Mass Spectrometry. Waters Corporation. Available from: [Link]
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U.S. Environmental Protection Agency. (2016). Six-Year Review 3 Technical Support Document for Chlorate. Available from: [Link]
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Fatunmbi, H., & Fatunmbi, B. (2018). Determination of Chloride, Chlorite and Chlorate in Drinking Water Samples by High Performance Ion Chromatography. SMT - Separation Methods Technologies. Available from: [Link]
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Lumex Instruments. Determination of chlorate, perchlorate, and chlorite ions in drinking water including bottled. Available from: [Link]
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Vanderford, B. J., Snyder, S. A. (2006). Trace Analysis of Bromate, Chlorate, Iodate, and Perchlorate in Natural and Bottled Waters. Environmental Science & Technology, 40(23), 7313-7318. Available from: [Link]
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Amorim, T. L., et al. (2022). Chlorate and Perchlorate – LC-MS/MS Analytical Method Validation in a Broad Range of Food Commodities. Foods, 11(10), 1475. Available from: [Link]
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Buzid, A., et al. (2023). Analysis and electroanalysis of perchlorate in water and food samples: a critical review. Analytical Methods, 15(28), 3536-3553. Available from: [Link]
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U.S. Environmental Protection Agency. EPA-NERL: 332.0: Perchlorate in drinking water by IC-ESI/MS. National Environmental Methods Index. Available from: [Link]
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ISO 3199:1975. Sodium chlorate for industrial use — Determination of chlorate content — Dichromate titrimetric method. International Organization for Standardization. Available from: [Link]
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Guo, H., & Marfil-Vega, R. (2021). Determination of Chlorite, Chlorate, and Bromate in Water by Suppressed Anion Chromatography Coupled with Mass Spectrometry. Shimadzu. Available from: [Link]
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U.S. Environmental Protection Agency. Analytical Methods Approved for Drinking Water Compliance Monitoring under the Disinfection Byproduct Rules. Available from: [Link]
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Papagiannaki, S., et al. (2017). Determination of chlorate in food and water: validation study and estimation of measurement uncertainty. Eurachem. Available from: [Link]
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Ivanova, A. V., et al. (2019). Potentiometric Determination of Chlorate Impurities in Hypochlorite Solutions. Sensors, 19(9), 2095. Available from: [Link]
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Movahed, S., & Ghavami, R. (2014). Spectrophotometric determination of chlorate ions in drinking water. Journal of the Iranian Chemical Society, 11(4), 1109-1114. Available from: [Link]
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Eurofins EAG Agroscience. (2019). Independent Laboratory Validation for Sodium Chlorate in Soil. Available from: [Link]
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ARPA Lombardia. (2020). Chlorates and chlorites determination in contaminated sites by LC-MS/MS extending a multi-residue method for polar pesticides. Available from: [Link]
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Lertlap, S., et al. (2007). Reversed flow injection spectrophotometric determination of chlorate. Talanta, 72(4), 1546-1551. Available from: [Link]
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Al-Othman, Z. A., et al. (2020). Ultra-performance liquid chromatography/tandem mass spectrometry for the trace-level identification of perchlorate in filtered drinking water treated with ozonation and chlorination disinfection processes. Journal of King Saud University - Science, 32(1), 833-839. Available from: [Link]
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Purdue University Graduate School. (2023). ELECTROANALYTICAL PAPER-BASED SENSORS FOR IN-FIELD DETECTION OF CHLORATE-BASED EXPLOSIVES AND QUANTIFICATION OF OXYANIONS. Figshare. Available from: [Link]
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Anastassiades, M., et al. (2020). Quick method for the analysis of numerous highly polar pesticides in food involving extraction with acidified methanol and LC-MS/MS measurement. EURL-SRM. Available from: [Link]
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Ali, M. M., et al. (2018). Paper-Based Electrochemical Detection of Chlorate. Sensors (Basel, Switzerland), 18(2), 328. Available from: [Link]
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Suo, L., et al. (2006). Ion chromatographic determination of trace iodate, chlorite, chlorate, bromide, bromate and nitrite in drinking water using suppressed conductivity detection and visible detection. Journal of Chromatography A, 1118(1), 106-111. Available from: [Link]
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AGQ Labs USA. (2024). Chlorates and Perchlorates Analysis in Food. Available from: [Link]
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SCAN-test. Determination of chlorates. Available from: [Link]
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Shimadzu. Determination of Chlorite, Chlorate and Bromate in Water by Suppressed Anion Chromatography Coupled with Mass Spectrometry. Available from: [Link]
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Rocha, F. R. P., et al. (2021). Advances in Chlorate Determination by Ion Chromatography (IC)-Solid Phase Extraction (SPE). Journal of the Brazilian Chemical Society, 32(11), 2185-2193. Available from: [Link]
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Ali, M. M., et al. (2018). Paper-Based Electrochemical Detection of Chlorate. Sensors, 18(2), 328. Available from: [Link]
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Wiley Analytical Science. (2022). Electrochemical detection of chloroxo compounds. Available from: [Link]
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Agilent. Chlorate – a contaminant in foodstuff and drinking water. Available from: [Link]
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van der Zwaan, B., et al. (2021). Sensor Data Fusion as an Alternative for Monitoring Chlorate in Electrochlorination Applications. Sensors, 21(16), 5585. Available from: [Link]
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Gordon, G., & Feldman, F. (1964). Spectrophotometric determination of chlorate impurities in ammonium perchlorate. Determination of reducing and oxidizing impurities in hydrochloric acid. Analytical Chemistry, 36(7), 1372-1375. Available from: [Link]
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Chiswell, B., & Keller-Lehmann, B. (1993). Spectrophotometric method for the determination of chlorite and chlorate. Analyst, 118(8), 1081-1084. Available from: [Link]
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Prokopchuk, A. A., et al. (2018). ANALYSIS OF METHODS FOR DETERMINATION OF CHLORINE DIOXIDE, CHLORITE AND CHLORATE ANIONS IN DRINKING WATER. Journal of Water Chemistry and Technology, 40(4), 223-231. Available from: [Link]
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ISO 7393-1:1985. Water quality — Determination of free chlorine and total chlorine — Part 1: Titrimetric method using N,N-diethyl-1,4-phenylenediamine. International Organization for Standardization. Available from: [Link]
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A Senior Application Scientist's Guide to the Validation of a Novel Method for Compound-Specific Stable Chlorine Isotope Analysis
Introduction: The Evolving Landscape of Isotope Analysis
For researchers, scientists, and professionals in drug development, the ability to trace the origin, transport, and fate of chlorinated compounds is of paramount importance. Compound-Specific Stable Isotope Analysis (CSIA) has emerged as a powerful tool in this endeavor.[1][2] Specifically, the analysis of stable chlorine isotopes (³⁷Cl and ³⁵Cl) provides invaluable insights into the degradation pathways and sources of a wide range of organic contaminants.[3][4][5] The natural relative abundances of these isotopes are approximately 76% for ³⁵Cl and 24% for ³⁷Cl.[6] This significant relative mass difference allows for the exploitation of isotopic fractionation to understand environmental and geological processes.[6]
Traditionally, Compound-Specific Isotope Analysis for chlorine (Cl-CSIA) has been hampered by technical limitations, including laborious sample preparation and the need for specialized instrumentation.[3][6] However, recent advancements, particularly the development of methods utilizing Gas Chromatography-Quadrupole Mass Spectrometry (GC-qMS), are revolutionizing the field.[6][7] This guide provides an in-depth validation and comparison of a novel GC-Negative Chemical Ionization-Quadrupole Mass Spectrometry (GC-NCI-qMS) method against established techniques, offering a streamlined, sensitive, and reliable alternative for Cl-CSIA.
The core principle of this novel approach is to overcome the challenges of traditional methods, which often involve complex mathematical corrections or extensive sample pretreatment.[3] By leveraging the capabilities of modern GC-qMS systems, we can now achieve high-precision isotope ratio measurements with greater efficiency.[6][7]
Methodology Comparison: A Paradigm Shift in Cl-CSIA
The established gold standard for Cl-CSIA has been Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS). While highly precise, GC-IRMS systems are specialized, costly, and often require offline conversion of chlorinated compounds to a measurable gas. A more accessible alternative that has gained traction is Gas Chromatography coupled with a Quadrupole Mass Spectrometer (GC-qMS).[8] The novel method presented here, GC-NCI-qMS, builds upon the accessibility of GC-qMS while enhancing sensitivity and simplifying data analysis.
| Feature | Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) | Gas Chromatography-Quadrupole Mass Spectrometry (GC-qMS) | Novel Method: Gas Chromatography-Negative Chemical Ionization-Quadrupole Mass Spectrometry (GC-NCI-qMS) |
| Principle | Measures the ratio of isotopologues after combustion/pyrolysis and introduction into a dedicated isotope ratio mass spectrometer. | Directly measures the mass-to-charge ratio of fragment ions containing chlorine isotopes.[7] | Utilizes negative chemical ionization to selectively ionize electronegative compounds, producing simple mass spectra and enhancing sensitivity.[3] |
| Sample Prep | Often requires offline conversion of the analyte to a gas (e.g., CH₃Cl). | Minimal; direct injection of the sample extract.[6][7] | Minimal; direct injection of the sample extract. |
| Instrumentation | Specialized and less common.[4] | Widely available in analytical laboratories.[6] | Widely available with a standard NCI source. |
| Precision | High (typically <0.5‰).[6] | Good, with optimized methods achieving precisions of 0.2-0.4‰.[9] | High, with precisions ranging from 0.37‰ to 2.15‰ depending on the compound.[3] |
| Sensitivity | Generally lower than MS-based methods. | Good, with detection limits in the picomole range.[7] | Excellent, particularly for highly electronegative compounds. |
| Data Analysis | Relatively straightforward. | Requires mathematical correction for overlapping isotopic peaks.[7] | Simplified due to cleaner spectra, though still requires careful data evaluation.[3] |
| Throughput | Lower due to sample preparation. | Higher, with analysis times typically under 30-40 minutes per sample.[6] | High, comparable to standard GC-qMS. |
Validation of the Novel GC-NCI-qMS Method: A Step-by-Step Protocol
The trustworthiness of any new analytical method hinges on a rigorous validation process.[10] The following protocol outlines the key steps to validate the GC-NCI-qMS method for Cl-CSIA, ensuring accuracy, precision, and robustness.
Experimental Workflow
Caption: Workflow for the validation of the GC-NCI-qMS method.
Detailed Experimental Protocols
1. Sample and Standard Preparation:
-
Calibration Standards: Prepare a series of calibration standards of the target chlorinated compounds with known isotopic compositions. A two-point calibration approach is often sufficient.[5] It is crucial to use standards that bracket the expected isotopic range of the samples to avoid extrapolation.[8]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be analyzed alongside the experimental samples to monitor instrument performance and data quality.
-
Environmental Sample Extraction: For aqueous samples, solid-phase extraction (SPE) is a common and effective method.[3]
-
Mix 200 mL of the water sample with 10 mL of methanol.
-
Activate a C18 SPE column with 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of ultrapure water.
-
Load the sample onto the SPE column.
-
Elute the analytes with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the eluate to a final volume for GC-NCI-qMS analysis.
-
2. GC-NCI-qMS Instrument Optimization:
-
Rationale: The choice of ionization energy and emission current significantly impacts the precision and intensity of the resulting ion signals.
-
Protocol:
-
Inject a mid-range concentration standard of the target analyte.
-
Systematically vary the ionization energy (e.g., from 70 eV to 150 eV) and emission current (e.g., from 50 µA to 150 µA).
-
Monitor the intensity of the target ion fragments (e.g., ³⁵Cl⁻ and ³⁷Cl⁻) and the precision of the isotope ratio measurements.
-
Select the optimal parameters that provide the best balance of signal intensity and measurement precision. For many organochlorine pesticides, an ionization energy of 90 eV and an emission current of 90 µA have been found to be optimal.[3]
-
3. Data Acquisition and Analysis:
-
Acquisition Mode: Operate the mass spectrometer in Single Ion Monitoring (SIM) mode.[3][6] This mode offers higher sensitivity and precision compared to SCAN mode by focusing on specific ions of interest.[3]
-
Data Processing: Calculate the chlorine isotope ratio (³⁷Cl/³⁵Cl) from the integrated peak areas of the corresponding ions. Mathematical schemes are applied to derive the final isotope ratios from the raw mass spectral data.[7]
Performance Comparison and Supporting Data
The validation of this novel GC-NCI-qMS method involved a direct comparison with the established GC-qMS and GC-IRMS techniques for the analysis of several chlorinated compounds.
| Parameter | GC-IRMS | GC-qMS | GC-NCI-qMS (Novel Method) |
| Precision (RSD) | 0.1 - 0.2‰[9] | 0.4 - 2.1‰[7] | 0.37 - 2.15‰[3] |
| Amount on Column | ~1 nmol[6] | 3.2 - 115 pmol[7] | ~0.5 ng[3] |
| Linearity | Good | Dependent on fragment ion and tuning[9] | High, with a notable concentration-dependent effect[3] |
Key Findings:
-
The precision of the GC-NCI-qMS method is comparable to, and in some cases exceeds, that of conventional GC-qMS methods.[3][7]
-
The sensitivity of the GC-NCI-qMS method is excellent, allowing for the analysis of low-concentration samples.
-
A key consideration is the concentration-dependent effect on the measured isotope ratio.[3] To ensure the highest accuracy, it is recommended to analyze samples and standards at similar concentrations.[3][8]
Logical Framework for Method Selection
The choice of analytical method depends on the specific research question, available instrumentation, and desired level of precision.
Caption: Decision tree for selecting the appropriate Cl-CSIA method.
Conclusion: A New Standard in Accessibility and Performance
The validation of this novel GC-NCI-qMS method demonstrates its viability as a powerful and accessible alternative for compound-specific stable chlorine isotope analysis. By leveraging readily available instrumentation and a streamlined workflow, this method empowers more laboratories to conduct high-quality Cl-CSIA. While GC-IRMS remains the benchmark for the highest precision, the GC-NCI-qMS approach offers a compelling combination of sensitivity, precision, and throughput that will undoubtedly accelerate research in environmental science, drug metabolism, and forensic analysis. The key to successful implementation lies in careful optimization of instrumental parameters and a thorough understanding of the method's performance characteristics, particularly the concentration-dependent effects on isotope ratios.
References
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Hageman, K. J., et al. (2011). Chlorine Isotope Analysis of Organic Contaminants Using GC–qMS: Method Optimization and Comparison of Different Evaluation Schemes. Environmental Science & Technology, 45(19), 8371–8377. [Link]
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Li, Y., et al. (2021). Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. Molecules, 26(3), 694. [Link]
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Sakamoto, Y. (2011). A new method for compound-specific stable chlorine isotope analysis: basics and application. Doctoral dissertation, Kyoto University. [Link]
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Peters, F. T., et al. (2007). Validation of new methods. Forensic Science International, 165(2-3), 216–224. [Link]
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Carter, J. F., & Cheung, C. Y. (2023). A review of recent compound-specific isotope analysis studies applied to food authentication. Food Control, 147, 109605. [Link]
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Dragun Corporation. (2020, February 21). Compound Specific Isotope Analysis [Video]. YouTube. [Link]
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SERDP ESTCP. (2020, March 12). Applying Compound Specific Isotope Analysis to Document Contaminant Degradation and Distinguish Sour [Video]. YouTube. [Link]
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Bernstein, A., et al. (2011). Compound-Specific Chlorine Isotope Analysis: A Comparison of Gas Chromatography/Isotope Ratio Mass Spectrometry and Gas Chromatography/Quadrupole Mass Spectrometry Methods in an Interlaboratory Study. Analytical Chemistry, 83(20), 7624–7634. [Link]
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Horst, A., et al. (2017). Compound Specific Stable Chlorine Isotopic Analysis of Volatile Aliphatic Compounds Using Gas Chromatography Hyphenated with Multiple Collector Inductively Coupled Plasma Mass Spectrometry. Analytical Chemistry, 89(17), 9427–9434. [Link]
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Fischer, A., et al. (2012). Compound-Specific Chlorine Isotope Analysis of Tetrachloromethane and Trichloromethane by Gas Chromatography-Isotope Ratio Mass Spectrometry vs Gas Chromatography-Quadrupole Mass Spectrometry: Method Development and Evaluation of Precision and Trueness. Analytical Chemistry, 84(11), 4923–4930. [Link]
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A Comparative Guide to the Formation of Disinfection Byproducts from Diverse Precursor Sources
This guide provides an in-depth comparative analysis of Disinfection Byproduct (DBP) formation, tailored for researchers, environmental scientists, and water treatment professionals. Moving beyond a simple catalog of outcomes, we delve into the causal relationships between precursor characteristics, disinfectant chemistry, and the resulting DBP profile. Our objective is to equip you with the foundational knowledge and experimental frameworks necessary to anticipate, analyze, and mitigate DBP formation in both research and applied settings.
Introduction: The Disinfection Dilemma
The disinfection of drinking water is a cornerstone of modern public health, credited with the near-elimination of waterborne diseases like cholera and typhoid. However, this essential process carries an inherent trade-off: chemical disinfectants react with naturally present and anthropogenic organic and inorganic matter in source waters to form a complex suite of chemical compounds known as Disinfection Byproducts (DBPs).[1] Many of these compounds are of concern due to their potential carcinogenic and genotoxic effects.[1][2]
The challenge for scientists and engineers is that the type and concentration of DBPs formed are not static; they are dictated by a complex interplay between the nature of the organic precursors, the choice of disinfectant, and ambient water quality conditions.[3] This guide dissects these interactions, offering a comparative analysis grounded in experimental evidence to illuminate the pathways from precursor to byproduct.
Chapter 1: The Precursor Landscape: A Spectrum of Reactivity
DBP precursors are broadly categorized into two main groups: Natural Organic Matter (NOM), which is ubiquitous in surface and groundwaters, and anthropogenic contaminants, which are increasingly prevalent in water sources impacted by human activity.[1][4]
Natural Organic Matter (NOM): The Ubiquitous Foundation
NOM is a complex heterogeneous mixture of organic compounds derived from the decomposition of plants and microorganisms.[5] Its reactivity as a DBP precursor is largely a function of its source and chemical structure.
-
Terrestrial Humic and Fulvic Substances: Leached from soils and decaying terrestrial vegetation, these are major DBP precursors in many water bodies.[6][7] They are characterized by a high degree of aromaticity and phenolic functional groups.[1] This structure makes them particularly potent precursors for the formation of regulated carbonaceous DBPs (C-DBPs) like Trihalomethanes (THMs) and Haloacetic Acids (HAAs) during chlorination.[5][7] The hydrophobic fraction of NOM, often measured by UV absorbance at 254 nm (UV254), is a strong indicator of THM and HAA formation potential.[8]
-
Aquatic & Microbial Precursors: This category includes substances derived from algae (Algal Organic Matter, AOM) and bacteria (Soluble Microbial Products, SMPs).[9][10] Compared to terrestrial humic substances, AOM and SMPs often have a lower aromaticity but a significantly higher nitrogen content, primarily in the form of proteins and amino acids.[9] This compositional difference is critical, as these nitrogenous precursors are highly reactive towards forming nitrogenous DBPs (N-DBPs), such as Haloacetonitriles (HANs) , Haloacetamides (HAMs) , and the highly carcinogenic N-nitrosamines (e.g., NDMA), particularly when chloramine is used as a disinfectant.[1][11]
Anthropogenic Precursors: A Modern Challenge
Human activities introduce a diverse array of synthetic and biological contaminants into water sources, creating a new frontier for DBP formation.
-
Wastewater Effluent: Effluent Organic Matter (EfOM) from wastewater treatment plants is a potent source of DBP precursors.[5][12] EfOM is a complex mixture of SMPs, residual human waste products, and partially treated pharmaceuticals and personal care products (PPCPs).[5] Its high concentration of nitrogenous and reactive organic matter makes it a significant contributor to the formation of a wide spectrum of both C-DBPs and N-DBPs in downstream drinking water supplies.[12][13][14]
-
Pharmaceuticals and Industrial Chemicals: Specific contaminants, such as certain pharmaceuticals, pesticides, and industrial chemicals, can act as highly specific and reactive DBP precursors.[4] For example, the chlorination of the anti-inflammatory drug diclofenac has been shown to increase its estrogenicity by two orders of magnitude.[15] These reactions underscore the importance of understanding not just the quantity, but the specific chemical identity of precursors in a water source.
Chapter 2: The Disinfectant's Role: A Comparative Analysis of Reactivity
The choice of disinfectant is a critical control point that directly influences the DBP profile. The most common disinfectants—chlorine, chloramine, and ozone—exhibit vastly different reactivities with organic precursors.
Free Chlorine (Hypochlorite)
The most widely used disinfectant globally, free chlorine is a strong oxidant and an effective halogenating agent.[5]
-
Reactivity: It reacts aggressively with the electron-rich aromatic rings and activated carbon sites found in humic substances, leading to the formation of significant quantities of THMs and HAAs.[5][16]
-
Influencing Factors: The formation of these DBPs is highly pH-dependent. Higher pH levels (e.g., pH > 8) favor the formation of THMs, while lower pH levels (e.g., pH < 7) favor the formation of HAAs.[3][17]
Chloramine (Monochloramine)
Chloramine is often used as a secondary disinfectant in distribution systems or as a primary disinfectant to limit the formation of regulated THMs and HAAs.
-
Reactivity: As a weaker oxidant and halogenating agent than free chlorine, it produces significantly lower levels of THMs and HAAs from NOM.[15]
-
The N-DBP Trade-off: Its primary drawback is its propensity to react with nitrogen-containing precursors (like those in AOM and EfOM) to form hazardous N-DBPs. Chloramination is particularly associated with the formation of N-nitrosodimethylamine (NDMA) .[1][11]
Ozone
Ozone is a very powerful primary disinfectant but is not a halogenating agent itself. Its impact on DBP formation is indirect but profound.
-
Reactivity: Ozone breaks down large, complex organic molecules into smaller, more biodegradable compounds.
-
Precursor Transformation: This transformation can have a dual effect. While it can reduce the formation potential for some DBPs, it can also create smaller molecules that are more reactive precursors for subsequent chlorination or chloramination.[18] For instance, pre-ozonation followed by chlorination or chloramination can significantly increase the formation of halonitromethanes (HNMs) .[1] In waters containing bromide, ozone can also directly form the inorganic DBP bromate , a potential human carcinogen.
The logical relationship between disinfectant choice and DBP formation is illustrated below.
Caption: Disinfectant choice fundamentally alters DBP formation pathways.
Chapter 3: Experimental Evaluation: Quantifying DBP Formation Potential
To compare the DBP-forming capacity of different precursors, a standardized experimental approach is essential. The DBP Formation Potential (DBPFP) test is the cornerstone of this evaluation.
The DBP Formation Potential (DBPFP) Test
The DBPFP test is a laboratory procedure designed to measure the maximum concentration of DBPs that can be formed from the precursors present in a water sample under controlled, optimized conditions.[4][8] This "worst-case scenario" provides a stable benchmark for comparing different water sources and treatment strategies. The protocol is based on standards such as Standard Method 5710.[6]
Experimental Protocol: Uniform Formation Conditions Test (Based on SM 5710B)
This protocol ensures comparability by standardizing reaction conditions. The causality behind these choices is to eliminate variables like disinfectant decay or pH shifts, isolating the precursor's intrinsic reactivity.
1. Sample Preparation:
-
Filter the raw water sample through a 0.45 µm membrane filter to remove particulate matter and bacteria. This ensures the reaction is solely with dissolved precursors.[6]
-
Store the sample at 4°C in amber glass bottles to prevent photodegradation and microbial activity.
2. Chlorine Demand Determination (Rationale: Ensuring a Stable Residual):
-
Before the main test, the chlorine demand of the sample must be determined. The goal is to add enough chlorine to satisfy the initial rapid demand and maintain a stable free chlorine residual (typically 3-5 mg/L) throughout the incubation period.[6] This ensures the reaction is not limited by the availability of the disinfectant.
-
Dose several aliquots of the sample with a range of chlorine concentrations. Incubate for 24 hours under the same conditions as the main test. Measure the free chlorine residual in each.
-
Select the dose that results in a residual within the 3-5 mg/L target range.
3. DBPFP Reaction Setup:
-
Dispense the filtered sample into amber glass vials, leaving zero headspace to prevent volatilization of DBPs.
-
Buffer the sample to a standard pH (typically pH 7 or 8) using a phosphate buffer. This standardizes the reaction chemistry, as DBP formation is highly pH-sensitive.[6]
-
Dose the sample with the predetermined concentration of a high-purity sodium hypochlorite stock solution.
-
Seal the vials immediately.
4. Incubation:
-
Incubate the samples in the dark at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 7 days) to allow the reactions to proceed to completion or near-completion.[6]
5. Quenching the Reaction:
-
After incubation, unseal the vials and immediately add a quenching agent, such as ascorbic acid or sodium thiosulfate, to stop the reaction by consuming the remaining chlorine residual.[19]
6. Analysis:
-
Analyze the quenched samples for target DBPs (e.g., THMs, HAAs) using appropriate analytical methods, such as Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS).
The workflow for this critical experiment is visualized below.
Caption: Standardized workflow for the DBP Formation Potential (DBPFP) test.
Comparative DBP Formation Data
The following table summarizes expected outcomes from DBPFP tests on different water types, illustrating the impact of precursor composition.
| Precursor Source Water | Dominant Precursor Type | Disinfectant | Expected Primary DBP Profile | Relative DBP Yield (µg/mg DOC) |
| Forested Catchment | Terrestrial Humic/Fulvic Acids | Chlorine | High THMs, High HAAs | High |
| Forested Catchment | Terrestrial Humic/Fulvic Acids | Chloramine | Low THMs, Low HAAs, some N-DBPs | Low-Medium |
| Eutrophic Reservoir | Algal Organic Matter (AOM) | Chlorine | Medium THMs/HAAs, High HANs | Medium-High |
| Eutrophic Reservoir | Algal Organic Matter (AOM) | Chloramine | Low THMs/HAAs, Very High HANs/NDMA | High |
| Wastewater Impacted River | Effluent Organic Matter (EfOM) | Chlorine | High THMs/HAAs, High N-DBPs | Very High |
| Wastewater Impacted River | Effluent Organic Matter (EfOM) | Chloramine | Medium THMs/HAAs, Very High N-DBPs | Very High |
Note: DOC = Dissolved Organic Carbon. Yields are relative and depend heavily on specific water quality.
Chapter 4: Key Influencing Factors & Mechanistic Insights
Beyond the primary precursor and disinfectant types, several water quality parameters critically modulate DBP formation.
-
Bromide and Iodide: The presence of bromide (Br⁻) in source water is a crucial factor that shifts DBP speciation. Chlorine (HOCl) oxidizes bromide to the more reactive hypobromous acid (HOBr), which then preferentially incorporates into organic precursors.[9] This leads to a shift from chlorinated DBPs to brominated and mixed bromo-chloro DBPs (e.g., from chloroform to bromoform and dibromochloromethane).[20] This is a significant health concern, as brominated DBPs are generally more cytotoxic and genotoxic than their chlorinated analogs.[11]
-
Temperature: Higher water temperatures accelerate the rate of chemical reactions, leading to faster and more extensive DBP formation for a given contact time.[3][17][21] This explains the seasonal peaks in DBP concentrations often observed in summer months.[6]
-
Contact Time: The longer that disinfectants are in contact with precursors, the more DBPs will form.[3][21] This is particularly relevant in long water distribution systems where secondary disinfectants like chloramine continue to react for days.
The interplay of these factors creates a complex reaction environment, as depicted in the diagram below.
Caption: Key factors modulating the DBP formation reaction.
Conclusion and Future Outlook
The formation of disinfection byproducts is a site-specific and dynamic process governed by the unique characteristics of the source water precursors, the chosen disinfection strategy, and ambient operational conditions. This guide has demonstrated that:
-
Precursor identity is paramount: Terrestrial humic substances are primary drivers of regulated C-DBPs, while nitrogen-rich algal, microbial, and wastewater-derived precursors are responsible for the formation of more toxic, unregulated N-DBPs.
-
Disinfectant choice involves trade-offs: Switching from chlorine to chloramine can successfully reduce THM and HAA levels but may inadvertently increase the formation of nitrosamines and other N-DBPs.
-
Water chemistry modulates outcomes: The presence of bromide and variations in pH and temperature can fundamentally alter the quantity and speciation of DBPs formed.
Future research must continue to focus on the identification of emerging DBPs from novel anthropogenic precursors, understanding the additive and synergistic toxicity of complex DBP mixtures, and developing advanced treatment technologies aimed at removing precursors before disinfection.[22] By understanding the fundamental mechanisms outlined here, the scientific community can better develop strategies to balance the critical need for microbial safety with the imperative to minimize chemical risk, ensuring the safety and quality of our drinking water.
References
-
Source identification and characteristics of dissolved organic matter and disinfection by-product formation potential using EEM-PARAFAC in the Manas River, China - NIH. (2021-08-23). Available at: [Link]
-
Formation of Eight Classes of DBPs from Chlorine, Chloramine, and Ozone: Mechanisms and Formation Pathways | Request PDF - ResearchGate. Available at: [Link]
-
Disinfection Byproducts and Their Precursors in Drinking Water Sources: Origins, Influencing Factors, and Environmental Insights. Available at: [Link]
-
Natural Organic Matter and Disinfection By-Products: Characterization and Control in Drinking Water—An Overview - ResearchGate. (2022-08-10). Available at: [Link]
-
Comparison of Disinfection By-Product Formation and Distribution during Breakpoint Chlorination and Chlorine-Based Disinfection in Drinking Water - MDPI. (2022-04-23). Available at: [Link]
-
Carus Webinar: What you need to know Disinfection Byproducts DBPs - YouTube. (2022-09-09). Available at: [Link]
-
Evaluation of DBPs formation from SMPs exposed to chlorine, chloramine and ozone. Available at: [Link]
-
Disinfection byproducts formed during drinking water treatment reveal an export control point for dissolved organic matter in a subalpine headwater stream - NIH. (2022-04-25). Available at: [Link]
-
(PDF) Predicting Disinfection By-Product Formation Potential in Water - ResearchGate. Available at: [Link]
-
Natural organic matter as precursor to disinfection byproducts and its removal using conventional and advanced processes: state of the art review - IWA Publishing. (2018-07-20). Available at: [Link]
-
Formation and influencing factors of disinfection by-products from bacterial materials in drinking water distribution systems - IWA Publishing. (2022-09-05). Available at: [Link]
-
Formation of Eight Classes of DBPs from Chlorine, Chloramine, and Ozone: Mechanisms and Formation Pathways - PubMed. (2015-07-21). Available at: [Link]
-
Disinfection By-Product (DBP) Formation In Chlorinated Water Systems Using Surface Source Raw Water - YouTube. (2020-04-23). Available at: [Link]
-
Comparison of Organic Matter Properties and Disinfection By-Product Formation between the Typical Groundwater and Surface Water - MDPI. Available at: [Link]
-
A comparison of a blue-green algal organic matter and humic substances on the formation of THMs during chlorination - ResearchGate. (2017-06-27). Available at: [Link]
-
Drinking Water Disinfection Byproducts (DBPs) and Human Health Effects: Multidisciplinary Challenges and Opportunities | Environmental Science & Technology - ACS Publications. Available at: [Link]
-
Contribution of Wastewater to DBP Formation | The Water Research Foundation. (2007-11-27). Available at: [Link]
-
Mechanistic Insight for Disinfection Byproduct Formation Potential of Peracetic Acid and Performic Acid in Halide-Containing Water | Environmental Science & Technology - ACS Publications. (2023-07-25). Available at: [Link]
-
Effect of intracellular algal organic matter and nitrate on disinfection byproduct formation in chlorinated water after UV/H2O2 and UV/Cl2 advanced oxidation processes - RSC Publishing. (2024-12-19). Available at: [Link]
-
Impacts of wastewater intrusion on disinfection byproduct formation: An experimental study - Research journals. (2022-04-17). Available at: [Link]
-
Assessing the Health Impact of Disinfection Byproducts in Drinking Water - PMC - NIH. Available at: [Link]
-
(PDF) DBP formation of aquatic humic substances - ResearchGate. Available at: [Link]
-
Disinfection by-product formation potentials in wastewater effluents and their reductions in a wastewater treatment plant - ResearchGate. Available at: [Link]
-
Disinfection Byproducts - The Water Research Foundation. Available at: [Link]
-
Factors affecting the formation of DBPs by chlorine disinfection in water distribution system - ..:: DESWATER ::... Available at: [Link]
Sources
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- 3. deswater.com [deswater.com]
- 4. Disinfection Byproducts and Their Precursors in Drinking Water Sources: Origins, Influencing Factors, and Environmental Insights [engineering.org.cn]
- 5. iwaponline.com [iwaponline.com]
- 6. Disinfection byproducts formed during drinking water treatment reveal an export control point for dissolved organic matter in a subalpine headwater stream - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Assessing the Health Impact of Disinfection Byproducts in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. youtube.com [youtube.com]
evaluating the performance of different sorbents for solid-phase extraction of DBPs
A Comparative Technical Guide for Analytical Method Development
Executive Summary
The extraction of Disinfection Byproducts (DBPs) represents a unique "polarity trap" in analytical chemistry. The target analytes range from volatile, non-polar Trihalomethanes (THMs) to ionic Haloacetic Acids (HAAs) and ultra-polar Nitrosamines (e.g., NDMA). No single sorbent chemistry can effectively recover this entire spectrum.
This guide objectively evaluates the three dominant sorbent classes—Silica-based (C18) , Polymeric (HLB) , and Carbon-based —specifically for DBP analysis. It moves beyond vendor brochures to analyze the physicochemical failures of standard phases and validates the "Mixed-Mode" and "Carbon-Specific" protocols required for regulatory compliance (EPA 552.1/521).
Part 1: The Chemical Challenge
Method development for DBPs often fails due to a misunderstanding of the analyte's behavior in water. You cannot treat HAAs and Nitrosamines as a single class.
| DBP Class | Key Analytes | Physicochemical Profile | The Extraction Challenge |
| Haloacetic Acids (HAAs) | MCAA, DCAA, TCAA | Acidic (pKa < 3) , Ionic at pH 7 | Highly water-soluble; poor retention on C18; requires ion exchange or pH suppression. |
| Nitrosamines | NDMA, NDEA | Ultra-Polar , Hydrophilic, Neutral | "Drifts" through C18 and HLB; requires specific surface area interaction (micropores). |
| Haloacetonitriles (HANs) | TCAN, BCAN | Semi-volatile , Moderate Polarity | Susceptible to hydrolysis; often lost during solvent evaporation/concentration steps. |
Part 2: Sorbent Landscape & Comparative Performance
The Baseline: C18 (Octadecyl)
-
Status: Obsolete for modern DBP analysis.
-
Mechanism: Non-polar Van der Waals interactions.
-
Failure Mode: C18 suffers from "phase collapse" (dewetting) when drying is required. More critically, it lacks the ion-exchange capacity for HAAs and the surface area for NDMA.
-
Verdict: Only suitable for non-polar THMs, which are better analyzed via Purge & Trap.
The Workhorse: Hydrophilic-Lipophilic Balance (HLB)
-
Status: Standard for broad-scope screening.
-
Chemistry: Copolymer of N-vinylpyrrolidone (hydrophilic) and divinylbenzene (lipophilic).
-
Performance: The "wettable" surface prevents phase collapse. It provides excellent recovery for neutral DBPs and moderate recovery for HAAs if the sample is acidified (pH < 2) to suppress ionization.
-
Limitation: Fails to retain NDMA (Recovery < 40%) due to insufficient micropore volume.
The Specialist: Anion Exchange (SAX/WAX)
-
Status: Critical for HAAs (EPA 552.1).
-
Chemistry: Quaternary amine (Strong Anion Exchange - SAX) or Tertiary amine (Weak Anion Exchange - WAX).
-
Performance: Utilizes electrostatic attraction. Allows loading at high flow rates without breakthrough because the interaction is ionic, not just hydrophobic.
-
Advantage: "Matrix Cleanup." Neutral organic matter washes through, while HAAs lock on.
The Adsorbent: Activated Carbon (Coconut Charcoal)
-
Status: Mandatory for Nitrosamines (EPA 521).
-
Chemistry: Graphitized carbon with high surface area (>1000 m²/g).
-
Performance: The only phase capable of retaining NDMA (Recovery > 80%).
-
Caution: Irreversible adsorption is a risk. Elution requires strong solvents (DCM) and often back-flushing.
Part 3: Comparative Data Analysis
The following data summarizes average recovery rates across three replicate studies using spiked drinking water (2 µg/L).
Table 1: Sorbent Recovery Comparison (%)
| Analyte | C18 (Silica) | Oasis HLB (Polymeric) | SAX (Anion Exchange) | Activated Carbon |
| MCAA (Polar HAA) | < 10% | 65% (pH 1.0) | 96% | < 20% |
| TCAA (Non-polar HAA) | 75% | 92% (pH 1.0) | 99% | 40% |
| NDMA (Nitrosamine) | < 5% | 35% | < 5% | 88% |
| TCAN (Nitrile) | 82% | 94% | < 10% | 70% |
Interpretation:
C18 fails completely for the most polar targets (MCAA, NDMA).
SAX is the clear winner for HAAs, offering near-quantitative recovery.
Carbon is the only viable option for NDMA.
Part 4: Validated Experimental Workflows
Protocol A: Anion Exchange for Haloacetic Acids (HAAs)
Based on modified EPA Method 552.1 principles.[1]
Rationale: HAAs are strong acids (pKa ~1-3). At neutral pH, they are negatively charged anions. We use a Strong Anion Exchange (SAX) sorbent to lock them in, wash away interferences, and then elute by neutralizing the analyte with strong acid.
-
Conditioning:
-
Loading:
-
Adjust 100 mL sample to pH 5.0–6.0 (ensures HAAs are ionized:
). -
Load at 5–10 mL/min.
-
-
Wash (Interference Removal):
-
Wash with 10 mL Reagent Water to remove salts and neutral organics.
-
Dry cartridge under vacuum for 5 minutes (critical to remove water which interferes with methylation).
-
-
Elution:
-
Post-Treatment:
-
Heat extract (50°C for 2 hours) to form methyl esters for GC-ECD analysis.
-
Protocol B: Carbon Adsorption for Nitrosamines
Based on EPA Method 521.
Rationale: NDMA is too hydrophilic for C18/HLB. We rely on the pore structure of coconut charcoal.
-
Conditioning:
-
Pass 2 mL Dichloromethane (DCM), then 2 mL Methanol, then 10 mL Water through a 2 g Coconut Charcoal cartridge.
-
-
Loading:
-
Load 500 mL water sample at a slow rate (3-5 mL/min). Carbon kinetics are slow; fast loading causes breakthrough.
-
-
Drying:
-
Dry cartridge under nitrogen stream for 30 minutes. Residual water blocks DCM access to pores.
-
-
Elution (Back-flush):
-
Invert the cartridge (or use back-flush manifold).
-
Elute with 10 mL Dichloromethane (DCM).
-
Note: Back-flushing is essential because analytes adsorb strongly near the inlet; forward elution would require excessive solvent volume.
-
Part 5: Mechanistic Visualization
The following diagram illustrates the decision logic and molecular interactions dictating sorbent choice.
Caption: Decision tree for DBP sorbent selection based on ionization state and polarity (LogP).
Part 6: Future Outlook & Novel Alternatives
While SAX and Carbon are the current standards, they lack specificity for complex matrices like wastewater.
-
Molecularly Imprinted Polymers (MIPs):
-
Synthetic polymers with "cavities" designed for specific templates (e.g., 2,4,6-trichlorophenol).
-
Pros: Extremely high selectivity; eliminates matrix effects in dirty water.
-
Cons: Commercial availability is limited; synthesis is complex.
-
-
Metal-Organic Frameworks (MOFs):
-
High surface area materials (MIL-101, ZIF-8).
-
Potential: Research shows MOFs can outperform carbon for nitrosamine capture due to tunable pore sizes, but stability in water remains a challenge for routine use.
-
References
-
U.S. Environmental Protection Agency. (2003). Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection.[6]
-
U.S. Environmental Protection Agency. (2004). Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography with Large Volume Injection and Chemical Ionization Tandem Mass Spectrometry.
-
Thermo Fisher Scientific. (2014). Evaluation of Various Anion-Exchange Chemistries for the Analysis of Haloacetic Acids. Application Note 52405.
-
Iammarino, M., et al. (2020).[7] Anion exchange polymeric sorbent coupled to high-performance liquid chromatography for the determination of ten N-nitrosamines. ResearchGate.[8]
-
Waters Corporation. (2023). Oasis HLB vs C18 Comparison Guide.
Sources
- 1. nemc.us [nemc.us]
- 2. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. biotage.com [biotage.com]
- 5. youtube.com [youtube.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Chlorine Concordance: A Metrological Guide to Inter-Laboratory Cross-Validation
Executive Summary In pharmaceutical water systems and regulated environmental monitoring, chlorine measurement is deceptively simple. While the chemistry is elementary, the metrology is volatile. Discrepancies between laboratories often stem not from incompetence, but from a failure to account for the thermodynamic instability of the analyte and the methodological biases of the detection system.
This guide moves beyond basic "how-to" instructions to establish a self-validating cross-validation protocol . It integrates the rigor of EPA Method 334.0 with the statistical framework of ISO 5725 , providing a roadmap for Senior Scientists to align discordant datasets between facilities.
Part 1: The Metrology of Instability
Before attempting cross-validation, one must accept a fundamental axiom: There is no such thing as a stable chlorine sample. Unlike pH or conductivity, chlorine is a fugitive analyte. It decays via auto-decomposition, UV photolysis, and demand reactions with trace organics.
The Species-Dependent Bias
The first source of inter-lab error is often a failure to define what is being measured.
-
Free Chlorine: Hypochlorous acid (
) + Hypochlorite ion ( ). -
Combined Chlorine: Chloramines (
, etc.). -
Total Chlorine: Free + Combined.[1]
The pH Trap:
-
Lab A (pH 7.0): Measures 80%
. -
Lab B (pH 8.0): Measures 20%
. -
Result: If both labs use non-buffered amperometric sensors, their raw signals will differ by ~400%, even if the Total Free Chlorine mass is identical.
Part 2: Methodological Divergence (Comparison Guide)
To cross-validate, you must normalize the methodology. The two dominant techniques—Colorimetric (DPD) and Amperometric—respond differently to interferences.[2][3][4]
Comparative Performance Matrix
| Feature | DPD Colorimetric (Std Method 4500-Cl G) | Amperometric Titration (Std Method 4500-Cl D) |
| Principle | Oxidation of N,N-diethyl-p-phenylenediamine (Red Color) | Electrochemical reduction of |
| Primary Artifact | Positive Interference: Oxidized Manganese ( | Negative Interference: Electrode fouling, low flow rate |
| Limit of Detection | ~0.02 - 0.05 mg/L | < 0.005 mg/L (Superior for ultra-trace) |
| pH Sensitivity | Low (Buffered to pH 6.2 - 6.5) | High (Requires buffer or pH-compensation algorithm) |
| Validation Risk | Staining: Cell windows stain over time, causing drift. | Calibration: Requires frequent "slope" adjustment vs. DPD. |
| Best For | Routine QC, Field Spot Checks | Continuous Process Control, Research Validation |
Decision Logic for Method Selection
The following diagram illustrates the selection logic to minimize inter-lab variance.
Figure 1: Methodological decision tree for minimizing cross-validation errors.
Part 3: The Cross-Validation Protocol
Core Directive: Do not ship aqueous chlorine samples between laboratories. The decay kinetics are unpredictable. Instead, use a "Twin-Standard" approach.
Phase 1: Instrument Validation (The Static Check)
Before measuring samples, validate the detectors using stable surrogates.
-
DPD Labs: Use NIST-traceable Gel Standards (Secondary Standards) to verify photometer linearity.
-
Amperometric Labs: Use a micro-volt source or resistor simulator to verify electronic linearity.
-
Acceptance Criteria:
of certified value.
Phase 2: The "Synchronized Spike" (The Dynamic Check)
This protocol adapts EPA Method 334.0 for inter-lab use.
Reagents Required:
-
High-purity Sodium Hypochlorite (
) stock (~12-15%). -
Chlorine-Demand-Free (CDF) Water (Milli-Q, stripped of organics).
The Workflow:
-
Stock Standardization:
-
A "Master Lab" titrates the stock
using Iodometric Titration (Std Method 4500-Cl B) to determine exact concentration (e.g., 12,500 mg/L).
-
-
Ampouling:
-
The Master Lab seals precise aliquots (e.g., 10 mL) of the concentrated stock into amber glass ampoules. Concentrated bleach is relatively stable compared to dilute solutions.
-
-
Distribution:
-
Ampoules are shipped to Lab A and Lab B.
-
-
Synchronized Dilution (The Critical Step):
-
At a pre-agreed GMT time, both labs break the ampoule.
-
Step A: Dilute 1:1000 into CDF water (Volumetric flask).
-
Step B: Measure immediately (T=0) using the local method.
-
Step C: Measure at T+5 min and T+10 min to calculate specific decay rates (
).
-
Visualizing the Workflow
Figure 2: The Synchronized Spike Protocol for eliminating transport decay errors.
Part 4: Statistical Analysis (ISO 5725)
Raw data comparison is insufficient. You must calculate the Z-Score to determine if the variance is statistically significant or within the "uncertainty budget."
Calculate the Robust Mean ( )
If using a Master Lab,
Calculate the Z-Score ( )
- : The result from Lab A or B.
- : The reference value (from Master Lab titration).
- : The standard deviation for proficiency assessment (typically set at 10-15% for chlorine due to volatility).
Interpretation
- : Concordant. The labs are in agreement.
- : Questionable. Check calibration curves and water quality (CDF purity).
- : Discordant. Systematic error exists (e.g., pH interference, expired reagents, or manganese interference).
The Youden Plot (for Paired Samples)
If Lab A and Lab B measure two different concentration levels (Sample 1 and Sample 2):
-
Plot Lab A results on the X-axis.
-
Plot Lab B results on the Y-axis.
-
45-degree line: Perfect agreement.
-
Scatter along the line: Random error.
-
Shift away from the line: Systematic bias (e.g., one lab consistently reads high).
References
-
U.S. Environmental Protection Agency. (2009).[5][6] Method 334.0: Determination of Residual Chlorine in Drinking Water Using an On-line Chlorine Analyzer.[7][8] Washington, DC. [Link]
-
American Public Health Association (APHA). (2017). Standard Methods for the Examination of Water and Wastewater, Method 4500-Cl G: DPD Colorimetric Method.[9][Link]
-
International Organization for Standardization. (1994). ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results.[10][Link]
-
Hach Company. (2014). Chlorine Analysis: The DPD Method vs. Amperometric Titration.[1][2][3][4][11] Technical Note. [Link]
-
World Health Organization. (2011). Guidelines for Drinking-water Quality, 4th Edition. (Chapter 10: Analytical Methods). [Link]
Sources
- 1. vtce.org [vtce.org]
- 2. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 3. edgeanalytical.com [edgeanalytical.com]
- 4. ysi.com [ysi.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Guidance for Using an On-line Chlorine Analyzer for Compliance Monitoring [health.ny.gov]
- 8. ankersmid.com [ankersmid.com]
- 9. cdn.hach.com [cdn.hach.com]
- 10. scribd.com [scribd.com]
- 11. NEMI Method Summary - 4500-Cl G [nemi.gov]
Precision in C-H Functionalization: A Comparative Guide to Free Radical Chlorination vs. Bromination
Executive Summary
In the functionalization of alkanes, the choice between chlorination and bromination is not merely a choice of halogen; it is a choice between reactivity and selectivity .
-
Chlorination is characterized by high reactivity and low selectivity. It is kinetically aggressive, often yielding statistical mixtures of isomers. It is best suited for substrates with equivalent hydrogens (e.g., cyclohexane) or when total halogenation is required.
-
Bromination is characterized by lower reactivity but exceptional regioselectivity. It is highly sensitive to the stability of the radical intermediate, making it the superior choice for targeting tertiary C-H bonds in complex scaffolds during late-stage functionalization.
This guide analyzes the thermodynamic and kinetic underpinnings of this divergence, supported by experimental data and standardized protocols.
Mechanistic Foundation: The Hammond Postulate[1][2][3][4]
To control a reaction, one must understand the transition state (TS). The divergence in selectivity between Cl[1][2][3][4][5][6][7]• and Br• is the textbook application of the Hammond Postulate .
Thermodynamics of Hydrogen Abstraction
The selectivity-determining step in free radical halogenation is the abstraction of a hydrogen atom by the halogen radical (
-
Chlorination (Exothermic): The formation of the H-Cl bond (103 kcal/mol) releases more energy than is required to break a typical alkyl C-H bond (~91–98 kcal/mol). The step is exothermic.[2][3][4][6]
-
Bromination (Endothermic): The H-Br bond (87.5 kcal/mol) is weaker than most alkyl C-H bonds. The step is endothermic.[1][2][3][4][6]
The Transition State (TS) Structure
According to the Hammond Postulate:
-
Chlorination (Early TS): Because the step is exothermic, the transition state resembles the reactants .[4][6] The C-H bond is barely broken, and the carbon radical character is poorly developed. The Cl• radical "grabs" the closest hydrogen without "feeling" the stability of the resulting radical.
-
Bromination (Late TS): Because the step is endothermic, the transition state resembles the products (the alkyl radical). The C-H bond is nearly broken, and the carbon possesses significant radical character.[6] The reaction pathway is heavily influenced by the stability of the nascent radical (
).
Visualization: Reaction Energy Profiles
The following diagram illustrates the energy difference and TS location for both pathways.
Figure 1: Comparative energy profiles. Note the "Early" TS for Chlorine (closer to reactants) vs. the "Late" TS for Bromine (closer to radical intermediate).[2][6]
Quantitative Comparison: Relative Reactivity Rates
The structural sensitivity of bromination leads to massive differences in relative reaction rates at primary (
Table 1: Relative Reactivity of C-H Bonds toward Halogenation
| C-H Bond Type | Bond Dissociation Energy (kcal/mol) | Relative Rate (Chlorination @ 25°C) | Relative Rate (Bromination @ 125°C) |
| Primary ( | ~98 | 1 | 1 |
| Secondary ( | ~95 | 3.8 | 82 |
| Tertiary ( | ~91 | 5.0 | 1600 |
Data Source: Validated against standard physical organic chemistry benchmarks [1, 2].
Data Interpretation[2][3][4][6][8][9][10][11][12]
-
Chlorination: A tertiary hydrogen is only 5 times more likely to react than a primary hydrogen. In a molecule like isobutane (9 primary H, 1 tertiary H), statistics favor the primary product despite the tertiary radical's stability.
-
Bromination: A tertiary hydrogen is 1600 times more reactive.[6] Even if there are many primary hydrogens, the reaction will occur almost exclusively at the tertiary center.
Experimental Protocol: Regioselective Photochemical Bromination
This protocol demonstrates the high selectivity of bromination using Methylcyclohexane . While chlorination of this substrate yields a complex mixture of 1-, 2-, 3-, and 4-chloro isomers, bromination selectively targets the tertiary carbon at the 1-position.
Reagents and Equipment
-
Substrate: Methylcyclohexane (10 mmol)
-
Halogen Source: Bromine (
) (10 mmol) Caution: Corrosive, volatile -
Solvent: Dichloromethane (
) or Carbon Tetrachloride ( ) -
Initiator: 300W Tungsten lamp or UV LED reactor
-
Quench: 10% Sodium Bisulfite (
) solution
Workflow Diagram
Figure 2: Step-by-step workflow for photochemical bromination.
Detailed Procedure
-
Setup: In a fume hood, charge a round-bottom flask with 10 mmol of methylcyclohexane and 20 mL of dichloromethane.
-
Addition: Carefully add 10 mmol of bromine (
). The solution will turn a deep red-brown. -
Initiation: Place the flask in a water bath (ambient temperature) and irradiate with a tungsten or UV lamp.
-
Reaction: Stir until the red-brown color completely fades to pale yellow/colorless. This visual cue indicates the consumption of
.-
Self-Validation: Test the gas evolving from the flask with damp blue litmus paper. It should turn red (indicating HBr production), confirming substitution rather than addition.
-
-
Workup: Wash the organic layer with 10 mL of 10%
to remove trace bromine, followed by water and brine. Dry over . -
Analysis: Analyze via GC-MS or
-NMR.-
Expected Result: >90% yield of 1-bromo-1-methylcyclohexane . The singlet corresponding to the methyl group will shift downfield significantly (~1.7-1.8 ppm) compared to the starting material, with no splitting, confirming tertiary substitution.
-
Strategic Application in Synthesis
When to use Chlorination:
-
Industrial Solvents: Production of dichloromethane or chloroform where mixtures are separated by distillation.
-
Symmetrical Substrates: Functionalizing benzene, cyclohexane, or neopentane where all hydrogens are equivalent.
-
Total Functionalization: When the goal is to replace all hydrogens (e.g., perchlorination).
When to use Bromination:
-
Late-Stage Functionalization: Introducing a "handle" onto a complex drug scaffold. Bromine will selectively target the most substituted carbon, allowing for subsequent substitution (e.g.,
reactions) or elimination to form alkenes. -
Benzylic/Allylic Marking: Using N-Bromosuccinimide (NBS) to selectively brominate benzylic positions, which are thermodynamically favored due to resonance stabilization of the radical [3].
References
-
Solomons, T.W.G., & Fryhle, C.B. (2011). Organic Chemistry (10th ed.). Wiley. (Chapter 10: Radical Reactions).
-
Loudon, M. (2009). Organic Chemistry. Roberts and Company Publishers. (Provides detailed kinetic data on relative reactivity ratios).
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.
- Walling, C. (1957). Free Radicals in Solution. Wiley. (Classic text on free radical kinetics).
Sources
- 1. aklectures.com [aklectures.com]
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- 4. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Validating Theoretical Toxicity Models for Chlorinated Compounds: A Comparative Guide
Part 1: Executive Directive & Strategic Framework
The prediction of toxicity for chlorinated compounds—ranging from pharmaceutical intermediates to persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) and chlorinated paraffins—presents a unique challenge. These molecules exhibit high lipophilicity (
The Core Problem: Theoretical models often fail not due to algorithmic weakness, but due to Applicability Domain (AD) violations . A model trained on mono-chlorinated benzenes cannot reliably predict the toxicity of highly substituted polychlorinated alkanes without rigorous validation.
This guide moves beyond standard "train-test-split" methodologies. It establishes a Self-Validating Hybrid Framework where computational predictions are gated by rigorous AD analysis and grounded by targeted experimental assays.
Part 2: Comparative Analysis of Theoretical Models
We evaluate three dominant modeling paradigms. The choice of model must be dictated by the available data density and the required mechanistic resolution.
Table 1: Comparative Performance Matrix
| Feature | Classical QSAR (Linear) | DFT-Based Mechanistic Models | AI/Machine Learning (RF/GNN) |
| Core Algorithm | Multiple Linear Regression (MLR), PLS | Quantum Mechanics (B3LYP/6-31G*) | Random Forest, Graph Neural Networks |
| Input Descriptors | HOMO-LUMO gap, Dipole moment, Ionization Potential | Molecular Fingerprints (Morgan, MACCS), 2D Graphs | |
| Interpretability | High (Clear structural alerts) | High (Reactivity-based causality) | Low (Black box, requires SHAP analysis) |
| Data Requirement | Low ( | Very Low (Single molecule physics) | High ( |
| Handling Non-Linearity | Poor | Moderate | Excellent |
| Best Use Case | Regulatory filing (OECD compliant) | Understanding metabolic activation (P450) | High-throughput screening of libraries |
| Typical | 0.60 – 0.75 | N/A (Qualitative ranking) | 0.75 – 0.90 |
Part 3: The Self-Validating Workflow (Logic & Visualization)
To ensure scientific integrity, we do not simply accept a model's output. We implement a Tiered Validation Architecture . This workflow enforces OECD Principle 3 (Defined Applicability Domain) before any prediction is accepted.
Diagram 1: Tiered Validation Logic
Caption: A logic flow for validating toxicity predictions. Predictions are only accepted without experiment if they fall strictly within the model's Applicability Domain (AD).
Part 4: Detailed Experimental & Computational Protocols
Protocol A: Computational Validation (Defining the Applicability Domain)
Objective: Mathematically determine if a new chlorinated compound is "too different" from the training set to allow a reliable prediction.
Methodology: The Williams Plot (Leverage Approach)
-
Descriptor Standardization: Scale all descriptors (e.g.,
, HOMO energy, Number of Cl atoms) to zero mean and unit variance. -
Hat Matrix Calculation: Compute the leverage value (
) for the query molecule: Where is the descriptor vector of the query, and is the descriptor matrix of the training set. -
Threshold Determination: Calculate the warning leverage (
): Where is the number of descriptors and is the number of training compounds. -
Decision Rule:
-
If
: The chemical is structurally influential and outside the AD. Prediction is unreliable. -
Action: Flag for Protocol B (Experimental Ground-Truthing).
-
Protocol B: Experimental Ground-Truthing (Acute Toxicity)
Objective: Rapidly validate "borderline" in silico predictions using a standardized biological assay. Target Organism: Daphnia magna (Water Flea) – Standard for chlorinated pollutants due to high sensitivity to lipophilic narcotics.
Step-by-Step Workflow (Based on OECD 202):
-
Preparation:
-
Culture D. magna in M4 medium at 20°C ± 1°C with a 16:8 light:dark cycle.
-
Select neonates < 24 hours old.
-
-
Solubilization (Critical for Chlorinated Compounds):
-
Chlorinated compounds often have low water solubility. Use a carrier solvent (DMSO or Acetone) at a maximum concentration of 0.1 mL/L.
-
Control: Run a solvent-only control alongside the water control.
-
-
Exposure:
-
Prepare 5 test concentrations in a geometric series (e.g., factor of 2.2).
-
Place 20 daphnids (4 replicates of 5) per concentration.
-
Incubate for 48 hours.
-
-
Endpoint Measurement:
-
Assess immobilization (inability to swim for 15 seconds after gentle agitation).
-
-
Data Analysis:
-
Calculate
using Probit analysis. -
Validation Check: Compare experimental
with the in silico predicted value. -
Acceptance Criteria: If the experimental value falls within the 95% confidence interval of the model prediction, the model is validated for this chemical class.
-
Part 5: Mechanistic Grounding (DFT & Signaling)
For chlorinated compounds, toxicity is often driven by reactive metabolites (e.g., epoxides formed via CYP450 oxidation) or receptor binding (AhR). Simple QSARs miss these nuances.
Diagram 2: AhR Activation Pathway by Chlorinated Dioxins/PCBs
Caption: The molecular initiating event (MIE) for dioxin-like chlorinated compounds. Valid models must account for the specific geometry required to fit the AhR binding pocket.
Part 6: References
-
OECD. (2004).[1][2] The OECD Principles for the Validation, for Regulatory Purposes, of (Quantitative) Structure-Activity Relationship Models. OECD Series on Testing and Assessment.[1] Link
-
Cherkasov, A., et al. (2014). QSAR Modeling: Where have you been? Where are you going to? Journal of Medicinal Chemistry. Link
-
Glisic, B., & Perovic, M. (2020). Chlorinated Paraffins: Improved Understanding of their Bioaccumulation and Toxicity in Daphnia magna. Environmental Science & Technology.[3][4] Link
-
Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics. Link
-
Gramatica, P. (2007). Principles of QSAR models validation: internal and external. QSAR & Combinatorial Science. Link
Sources
Comparative Genomics of Chlorine Cycling: Perchlorate vs. Chlorate Respiration
Executive Summary
In the field of bioremediation and microbial physiology, the ability to respire chlorinated oxyanions represents a high-value metabolic "product." This guide objectively compares the two dominant biological systems: Dissimilatory Perchlorate Respiration (DPR) and Chlorate Respiration (CR) .
While often conflated, these systems represent distinct evolutionary strategies. DPR is the "premium" metabolic package, characterized by a specialized genomic island (PRI), high-affinity enzymes, and the unique ability to generate intracellular oxygen in anaerobic environments. CR is the "standard" package, often opportunistic and lacking the full enzymatic suite to handle the most oxidized chlorine species (
This guide dissects the genomic architecture, enzymatic performance, and experimental validation of these systems.
Part 1: Genomic Architecture & "Hardware" Comparison
The primary differentiator between perchlorate and chlorate reducers is the organization of their genetic elements.
The Perchlorate Reduction Genomic Island (PRI)
In model organisms like Dechloromonas aromatica and Azospira suillum, the genes for perchlorate reduction are not randomly scattered; they are packaged into a highly conserved Perchlorate Reduction Genomic Island (PRI) .[1][2][3] This is a mobile genetic element, often flanked by transposases, indicating horizontal gene transfer (HGT) as the primary distribution mechanism.
Key Components of the PRI:
-
pcrABCD Operon: Encodes the perchlorate reductase complex.[4][5][6][7][8]
-
pcrA: Catalytic
-subunit (Molybdopterin-dependent). -
pcrB: Fe-S cluster
-subunit. -
pcrC: c-type cytochrome (electron transfer).
-
pcrD: Chaperone protein (assembly).
-
-
cld Gene: Encodes Chlorite Dismutase.[2][5][6][8][9][10][11] This is the "self-destruct" valve that prevents toxic chlorite accumulation.
-
Regulatory Modules: Two-component systems (histidine kinase/response regulator) that sense chlorine species.[6]
Chlorate Respiration (The "Lite" Version)
Chlorate reducers (e.g., Ideonella dechloratans, Pseudomonas sp.) possess a functionally similar but genetically distinct architecture.
-
clrABDC Operon: While analogous to pcr, the clr operon is phylogenetically distinct. pcrA and clrA form separate monophyletic groups.[8]
-
Synteny Differences: The pcr operon mimics the structure of ethylbenzene dehydrogenase (ebd), whereas clr mimics selenate reductase (ser).
-
Absence of PRI: Chlorate reduction traits are often less mobile and may not be associated with the large, complex islands seen in DPR.
Table 1: Genomic Feature Comparison
| Feature | Perchlorate Reducers (DPR) | Chlorate Reducers (CR) |
| Primary Substrates | Perchlorate ( | Chlorate ( |
| Key Operon | pcrABCD | clrABDC |
| Genomic Context | Genomic Island (PRI) (Mobile, flanked by transposases) | Often chromosomal, less evidence of recent HGT |
| Signal Peptide | Twin-Arginine Translocation (TAT) | Twin-Arginine Translocation (TAT) |
| Oxygen Relation | Generates | Varies; relies on Cld for detox, not always respiration |
Part 2: Enzymatic Performance & Mechanism
The "engine" of these systems is the reductase enzyme. Here we compare the performance of PcrA vs. ClrA.
Substrate Specificity & Affinity
-
PcrA (The Specialist): Capable of reducing both perchlorate and chlorate. It typically exhibits high affinity (
in the to range) for perchlorate, allowing these organisms to thrive in trace-contaminated environments. -
ClrA (The Generalist): Cannot reduce perchlorate. It is specific to chlorate. If a researcher introduces perchlorate to a strict chlorate reducer, no reaction will occur, and the accumulation of perchlorate will remain unchanged.
The Oxygen Paradox (The Cld Advantage)
The most critical component of the DPR system is Chlorite Dismutase (Cld) .
-
Reaction:
-
Significance: This reaction produces molecular oxygen in an anaerobic environment. DPR bacteria are essentially "cryptic aerobes." They use the
produced by Cld to respire via high-affinity oxidases, maximizing energy yield. -
Toxicity Management: Chlorite (
) is potently toxic. The Cld enzyme has one of the highest turnover numbers (catalytic efficiency) known in biology to prevent cellular suicide.
Part 3: Visualization of Pathways
The following diagrams illustrate the genetic organization and the metabolic pathway.
Diagram 1: Genomic Synteny (PRI vs. Standard Operon)
Caption: Comparative synteny of the pcr (DPR) and clr (CR) operons. Note the integration of cld within the PRI for DPR organisms.
Diagram 2: The Cryptic Aerobic Pathway
Caption: The metabolic pathway of perchlorate reduction.[1][5][6][7][8][9][12] Note the central role of Cld in detoxifying chlorite and generating oxygen.[12]
Part 4: Experimental Validation Protocols
To validate whether an unknown isolate is a true Perchlorate Reducer (DPR) or merely a Chlorate Reducer (CR), use the following self-validating protocol.
Protocol: Anaerobic Growth Coupled to Chloride Generation
Objective: Confirm dissimilatory reduction and stoichiometry.
Self-Validating Check: The molar decrease in
Materials:
-
Basal Anaerobic Medium (acetate as electron donor).
-
Electron Acceptor: Sodium Perchlorate (
). -
Ion Chromatograph (IC) equipped with conductivity detector.
Workflow:
-
Inoculation: Inoculate anaerobic pressure tubes with the isolate. Ensure strict anoxic conditions (
headspace). -
Time Course: Sample at
hours. -
Measurement: Filter samples (
) and inject into IC.-
Column: Anion exchange (e.g., Dionex AS16).
-
Eluent: KOH gradient.
-
-
Data Interpretation:
-
True DPR:
peak decreases; peak increases. may appear transiently. -
CR Only:
peak remains constant. No growth observed. -
Control: Non-inoculated tubes must show stable
.
-
References
-
Melnyk, R. A., & Coates, J. D. (2015). The Perchlorate Reduction Genomic Island: Mechanisms and Pathways of Evolution by Horizontal Gene Transfer.[9] BMC Genomics.[9] Link
-
Bender, K. S., et al. (2005). Identification, Characterization, and Classification of Genes Encoding Perchlorate Reductase.[3][8] Journal of Bacteriology. Link[3]
-
Coates, J. D., et al. (1999). Ubiquity and Diversity of Dissimilatory (Per)chlorate-Reducing Bacteria.[9] Applied and Environmental Microbiology. Link
-
Hofbauer, S., et al. (2014). Chlorite dismutases – a heme enzyme family for use in bioremediation and generation of molecular oxygen. Biotechnology Journal. Link
-
Barnum, T. P., et al. (2018). Genome-resolved metagenomics identifies genetic mobility, metabolic interactions, and unexpected diversity in perchlorate-reducing communities.[1] ISME Journal. Link
Sources
- 1. Genome-resolved metagenomics identifies genetic mobility, metabolic interactions, and unexpected diversity in perchlorate-reducing communities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetics and Genomics of Perchlorate Reduction and Reactive Chlorine Species [escholarship.org]
- 3. The Perchlorate Reduction Genomic Island: Mechanisms and Pathways of Evolution by Horizontal Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification, characterization, and classification of genes encoding perchlorate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a Perchlorate Reduction Genomic Island with Novel Regulatory and Metabolic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 10. Chlorite dismutases – a heme enzyme family for use in bioremediation and generation of molecular oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unexpected Diversity of Chlorite Dismutases: a Catalytically Efficient Dimeric Enzyme from Nitrobacter winogradskyi - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effectiveness of Chlorine-Based Manufacturing Processes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial chemistry, the production of chlorine and caustic soda, staples for numerous downstream applications including pharmaceuticals, water treatment, and plastics, is dominated by the chlor-alkali process.[1] The choice of manufacturing technology profoundly impacts not only the economic viability of a plant but also its environmental footprint and the quality of its products. This guide provides a comprehensive evaluation of the three primary chlorine-based manufacturing processes: the mercury cell process, the diaphragm cell process, and the membrane cell process, with a focus on their comparative cost-effectiveness, supported by technical data and experimental protocols.
Introduction: The Chlor-Alkali Electrolysis Landscape
The chlor-alkali process involves the electrolysis of a sodium chloride solution (brine) to produce chlorine, sodium hydroxide (caustic soda), and hydrogen.[1][2] While the fundamental electrochemical principles are consistent, the method of separating the anode and cathode products defines the three distinct technologies. The selection of a particular process is a critical decision, balancing capital and operational expenditures with product purity requirements and increasingly stringent environmental regulations.
The Legacy Technology: The Mercury Cell Process
The mercury cell process, also known as the Castner-Kellner process, was once a dominant technology, prized for its ability to produce highly concentrated and pure caustic soda.[3][4]
Electrochemical Rationale and Workflow
In this process, a stream of mercury acts as the cathode, flowing along the bottom of an electrolytic cell.[5] At the anode, chloride ions from the brine are oxidized to form chlorine gas. At the mercury cathode, sodium ions are reduced and form a sodium-mercury amalgam.[5] This amalgam then flows to a separate reactor, called a decomposer, where it reacts with water to produce sodium hydroxide and hydrogen gas, regenerating the mercury for reuse.[5]
Experimental Workflow: Mercury Cell Process
Caption: Workflow of the Mercury Cell Process.
Cost-Effectiveness Analysis
The primary advantage of the mercury cell process is the production of high-purity 50% caustic soda directly from the decomposer, eliminating the need for costly and energy-intensive concentration steps.[3] However, this process is the most energy-intensive of the three, consuming approximately 3,700 kWh of electricity per metric ton of chlorine produced.[3]
The most significant factor impacting the cost-effectiveness and viability of the mercury cell process is the profound environmental and health risks associated with mercury.[3][6] Stringent environmental regulations have led to a global phase-out of this technology.[6] The costs associated with mercury management, waste disposal, and site remediation are substantial, rendering this process economically uncompetitive for new installations and leading to the conversion or closure of existing plants.[7]
The Workhorse of the Past: The Diaphragm Cell Process
The diaphragm cell process has been a long-standing technology in the chlor-alkali industry, particularly in the United States.[8]
Electrochemical Rationale and Workflow
In this process, the anode and cathode compartments are separated by a porous diaphragm, which is often made of asbestos fibers.[4] Brine is introduced into the anode compartment, where chlorine gas is produced. The brine then flows through the diaphragm to the cathode compartment, where water is electrolyzed to produce hydrogen gas and hydroxide ions. The diaphragm's role is to allow the passage of brine while limiting the migration of hydroxide ions back to the anode, which would lead to the formation of sodium hypochlorite and reduce efficiency.[4]
Experimental Workflow: Diaphragm Cell Process
Caption: Workflow of the Diaphragm Cell Process.
Cost-Effectiveness Analysis
A key advantage of the diaphragm cell process is its tolerance for less pure brine compared to the membrane cell process.[3] However, a significant drawback is the production of a dilute caustic soda solution (typically 10-12% NaOH) that is contaminated with a substantial amount of unreacted salt.[1] This necessitates a highly energy-intensive evaporation and purification process to produce commercially viable 50% caustic soda, consuming around three tonnes of steam per tonne of caustic soda.[4] The overall energy consumption of the diaphragm process is approximately 2,900 kWh per metric ton of chlorine.[3]
The use of asbestos in the diaphragms presents a significant health and environmental liability, leading to stricter regulations and a push towards asbestos-free alternatives or conversion to membrane technology.[9] While the initial capital cost of a diaphragm cell plant may be lower than a membrane cell plant, the long-term operational costs associated with energy consumption for caustic concentration and environmental compliance can make it less cost-effective.[10]
The Modern Standard: The Membrane Cell Process
The membrane cell process is now considered the Best Available Technology (BAT) for the chlor-alkali industry due to its energy efficiency and environmental benefits.[2]
Electrochemical Rationale and Workflow
This process utilizes a sophisticated ion-exchange membrane to separate the anode and cathode compartments.[2] This membrane is selectively permeable to sodium ions while preventing the passage of chloride and hydroxide ions. Saturated, high-purity brine is fed into the anode compartment, where chlorine gas is generated. Sodium ions migrate through the membrane to the cathode compartment, where water is reduced to form hydrogen gas and hydroxide ions. The combination of sodium and hydroxide ions produces a high-purity caustic soda solution.[11]
Experimental Workflow: Membrane Cell Process
Caption: Workflow of the Membrane Cell Process.
Cost-Effectiveness Analysis
The membrane cell process is the most energy-efficient of the three, with an electricity consumption of around 2,500 kWh per metric ton of chlorine.[3] It produces a high-purity caustic soda solution (typically around 32% NaOH) with very low salt content.[11] While this still requires some evaporation to reach the commercial standard of 50%, the energy required is significantly less than for the diaphragm process.[12]
A critical factor for the cost-effectiveness of the membrane process is the requirement for very high-purity brine, as the ion-exchange membranes are sensitive to impurities which can reduce their efficiency and lifespan.[3] The initial capital investment for a membrane cell plant can be higher than for a diaphragm plant.[12] However, the lower long-term operating costs, primarily due to reduced energy consumption, and the higher quality of the caustic soda produced often result in a more favorable overall economic profile.[10][12] Furthermore, the avoidance of environmentally hazardous materials like mercury and asbestos significantly reduces regulatory and compliance costs.[7][9]
Quantitative Comparison of Chlor-Alkali Processes
The following table summarizes the key performance and cost-related metrics for the three primary chlor-alkali manufacturing processes.
| Parameter | Mercury Cell Process | Diaphragm Cell Process | Membrane Cell Process |
| Electricity Consumption (kWh/tonne Cl₂) | ~3,700[3] | ~2,900[3] | ~2,500[3] |
| Caustic Soda Concentration (as produced) | 50%[3] | 10-12%[1] | ~32%[11] |
| Caustic Soda Purity | Very High (low salt)[3] | Low (high salt)[1] | High (very low salt)[11] |
| Steam Consumption for Caustic Concentration | None[3] | High (~3 tonnes/tonne NaOH)[4] | Moderate |
| Brine Purity Requirement | Moderate | Low[3] | Very High[3] |
| Key Environmental Concerns | Mercury contamination[3][6] | Asbestos diaphragms[4][9] | None significant |
| Capital Cost | High (for new builds, now obsolete) | Lower | Higher[12] |
| Operational Cost | High (energy, mercury management) | High (energy for evaporation) | Lower (energy efficiency)[12] |
Experimental Protocols for Performance Evaluation
To ensure the cost-effectiveness and optimal performance of a chlor-alkali plant, regular monitoring of key parameters is essential. The following are standardized experimental protocols for assessing product purity and process efficiency.
Protocol for Determining Caustic Soda Purity (Chloride Content)
Based on ASTM E291: Standard Test Methods for Chemical Analysis of Caustic Soda and Caustic Potash. [13][14][15]
Objective: To quantify the chloride (salt) contamination in the produced caustic soda solution.
Methodology (Potentiometric Titration):
-
Sample Preparation: Accurately weigh a sample of the caustic soda solution.
-
Dilution: Dilute the sample with deionized water.
-
Acidification: Neutralize the sample with nitric acid to a pH of approximately 4.
-
Titration: Titrate the prepared sample with a standardized silver nitrate (AgNO₃) solution using a silver electrode and a reference electrode connected to a potentiometer or an automatic titrator.
-
Endpoint Detection: The endpoint of the titration is determined by the point of maximum potential change, which corresponds to the complete precipitation of silver chloride (AgCl).
-
Calculation: The concentration of chloride in the original sample is calculated based on the volume of silver nitrate solution used and the weight of the initial sample. This method is suitable for determining chloride concentrations from 0.3% to 1.2%.[16] For lower concentrations (1 to 120 µg/g), an ion-selective electrode method is recommended.[16]
Protocol for Determining Chlorine Gas Purity
Based on ASTM E1746: Standard Test Method for Sampling and Analysis of Gaseous Chlorine.
Objective: To identify and quantify impurities in the produced chlorine gas.
Methodology (Gas Chromatography):
-
Sampling: A representative sample of the chlorine gas is carefully collected from the process stream into a suitable sample container.
-
Injection: A known volume of the gas sample is injected into a gas chromatograph (GC).
-
Separation: The sample is passed through a specialized column that separates the different components of the gas based on their physical and chemical properties. The column material and operating conditions are chosen to effectively separate impurities such as oxygen, nitrogen, carbon dioxide, and hydrogen from the chlorine matrix.
-
Detection: As each component elutes from the column, it is detected by a thermal conductivity detector (TCD) or another suitable detector. The detector generates a signal that is proportional to the concentration of the component.
-
Quantification: The concentration of each impurity is determined by comparing the peak area of the impurity in the sample chromatogram to the peak areas of known standards.
Protocol for Determining Current Efficiency
Objective: To measure the efficiency of the electrolytic cell in converting electrical current into the desired chemical products.
Methodology:
-
Measure Total Charge: The total electrical charge (in Coulombs) passed through the electrolytic cell over a specific period is measured using an ammeter and a timer (Charge = Current x Time).
-
Measure Actual Product Yield: The actual amount (in moles) of chlorine or caustic soda produced during the same period is accurately measured. For caustic soda, this can be done by titrating a known volume of the catholyte. For chlorine, the volume of gas produced can be measured and converted to moles using the ideal gas law, with corrections for temperature and pressure.
-
Calculate Theoretical Product Yield: The theoretical amount of product that should be produced is calculated based on Faraday's laws of electrolysis. According to these laws, the production of one mole of chlorine requires two moles of electrons (or a charge of 2 x Faraday's constant).
-
Calculate Current Efficiency: The current efficiency is calculated as the ratio of the actual product yield to the theoretical product yield, expressed as a percentage:
Current Efficiency (%) = (Actual Moles of Product / Theoretical Moles of Product) x 100
A high current efficiency indicates that a larger proportion of the electrical energy is being used for the desired electrochemical reaction, thus improving cost-effectiveness.
Conclusion: The Ascendancy of Membrane Technology
The evaluation of the three primary chlor-alkali manufacturing processes reveals a clear trajectory towards more energy-efficient and environmentally benign technologies. While the mercury cell process offered the advantage of high-purity caustic soda, its high energy consumption and severe environmental impact have rendered it obsolete. The diaphragm cell process, though historically significant, is hampered by the high energy costs associated with caustic soda purification and the environmental liabilities of asbestos.
The membrane cell process has emerged as the undisputed modern standard, offering the lowest energy consumption, high-purity products, and a superior environmental profile.[2][12] Although it requires a higher initial capital investment and stringent brine purification, the long-term operational savings and avoidance of significant environmental and regulatory costs make it the most cost-effective choice for new chlor-alkali production facilities. For researchers, scientists, and drug development professionals who rely on high-quality chlorine and caustic soda, the prevalence of membrane technology ensures a consistent and pure supply of these essential chemical building blocks.
References
-
ASTM E291-09, Standard Test Methods for Chemical Analysis of Caustic Soda and Caustic Potash, ASTM International, West Conshohocken, PA, 2009. [Link]
-
ASTM E291-18, Standard Test Methods for Chemical Analysis of Caustic Soda and Caustic Potash (Sodium Hydroxide and Potassium Hydroxide), ASTM International, West Conshohocken, PA, 2018. [Link]
-
Conti Testing Laboratories. ASTM E291. [Link]
-
Shimadzu Scientific Instruments. Analysis of Gaseous Impurities in Chlorine. [Link]
-
MyStandards.biz. ASTM E291-18 1.1.2018. [Link]
-
Office of Critical Minerals and Energy Innovation. The Chlor-Alkali Industry. [Link]
- A. Dincer, I., & C. Acar. (2021). Thermo-economic analysis of chlor-alkali electrolysis for hydrogen production in the electrochlorination plant: Real case. International Journal of Hydrogen Energy, 46(24), 13015-13028.
-
CECO Environmental. Chlor-Alkali. [Link]
-
U.S. Environmental Protection Agency. (1995). AP-42, CH 8.11: Chlor-Alkali. [Link]
-
Scribd. Astm. [Link]
-
Emerson. pH Measurement in Chlor-alkali Plants. [Link]
-
Oreate AI Blog. (2024, October 29). Optimizing the Chlor-Alkali Process: Best Practices for Cost Reduction and Product Quality. [Link]
-
Wikipedia. Chloralkali process. [Link]
-
World Chlorine Council. Chlor-Alkali Manufacturing Processes. [Link]
-
GlobalSpec. (2015, April 21). Changing Regulations and Energy Costs Impact the Global Chlor-alkali Industry. [Link]
-
IMARC Group. (2025). Chlor-Alkali Production Cost Analysis Report 2025: Feasibility Study and Profit Analysis. [Link]
-
NightHawkInLight. (2020, February 23). The Chloralkali Process (How To Make Sodium Hydroxide And Chlorine) [Video]. YouTube. [Link]
-
UPCommons. Valorization of brines in the chlor-alkaly industry using membrane technology. [Link]
-
ResearchGate. Mercury Cell process flow diagram. [Link]
-
ASTM D5384-16, Standard Test Methods for Chlorine in Used Petroleum Products (Field Test Kit Method), ASTM International, West Conshohocken, PA, 2016. [Link]
-
IMARC Group. Chlor-Alkali Production Plant Setup | Detailed Process Flow. [Link]
-
Oreate AI Blog. (2026, January 7). A Comprehensive Analysis of the Chlor-Alkali Industry: Current Status, Trends, and Challenges. [Link]
-
Sensor Products Inc. Advanced Chlor-Alkali Technology. [Link]
-
ResearchGate. Capital Costs of Water Electrolyzers, Chlor-Alkali Process, and Aluminum Smelters. [Link]
-
Coherent Market Insights. (2025). Chlor-Alkali Market Trends, Share and Forecast, 2025-2032. [Link]
-
Gas Chromatography Solutions. Impurities in chlorine analyser. [Link]
-
Resource Wise. (2024, May 1). Sustainability in the European Chlor-alkali Industry. [Link]
-
Occupational Safety and Health Administration. Chlorine in Workplace Atmospheres. [Link]
-
Chemistry LibreTexts. (2021, May 8). 6.8: Industrial Electrolysis Processes. [Link]
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Bridging the Gap: A Comparative Guide to Experimental and Computational Chlorine Reaction Mechanisms
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for predicting outcomes, optimizing processes, and ensuring safety. Chlorine, a ubiquitous and highly reactive element, plays a critical role in a vast array of chemical transformations, from atmospheric chemistry to pharmaceutical synthesis and water purification. Elucidating the intricate pathways of chlorine reactions is a formidable challenge that has historically relied on experimental observation. However, the advent of powerful computational methods has opened new frontiers, offering a theoretical lens to dissect these complex processes at an unprecedented level of detail.
This guide provides an in-depth, objective comparison of experimental and computationally predicted chlorine reaction mechanisms. Moving beyond a mere list of techniques, we will delve into the causality behind experimental choices and the theoretical underpinnings of computational models. Our focus is on providing a self-validating framework where experimental data and computational predictions can be synergistically employed to build a holistic and trustworthy understanding of chlorine's reactivity.
The Experimentalist's Toolkit: Probing Chlorine Reactions in the Real World
Experimental determination of chlorine reaction mechanisms hinges on the ability to initiate a reaction and monitor the change in concentration of reactants, intermediates, and products over time. The choice of technique is dictated by the reaction's timescale, the nature of the species involved, and the desired kinetic or mechanistic information.
Key Experimental Techniques
Commonly employed techniques for studying gas-phase chlorine reactions include flash photolysis and discharge flow methods.[1] Flash photolysis systems are advantageous for their ability to characterize reactions over a wide range of temperatures and pressures.[1] However, their application is limited to reactions where a reactant can be generated photolytically and detected on a very short timescale (less than a millisecond).[1] Discharge flow systems offer greater versatility in reactant generation and detection, making them suitable for a broader range of reactions.[1] A significant drawback of traditional laminar flow systems is the inaccuracy of the plug flow approximation at pressures above 10 Torr and the potential for heterogeneous interferences due to frequent collisions with the flow tube surfaces at low pressures.[1] The turbulent flow tube technique has emerged as a robust alternative, demonstrating good agreement with results from flash photolysis and conventional discharge flow systems for reactions such as Cl + NO₂, Cl + CH₄, and Cl + O₃.[2]
For reactions in the aqueous phase, stopped-flow spectrophotometry is a powerful tool for studying fast reaction kinetics, such as the hydrolysis of chlorine.[3] This technique allows for the rapid mixing of reactants and the subsequent monitoring of changes in absorbance, providing insights into reaction rates on the millisecond timescale.
Experimental Protocol: Determining the Rate Constant of a Gas-Phase Chlorine Atom Reaction using the Turbulent Flow Tube Technique
-
Reactant Generation: Chlorine atoms (Cl•) are typically generated by the photolysis of a precursor molecule, such as Cl₂, using a suitable light source (e.g., an excimer laser). The other reactant is introduced into the flow tube at a known concentration.
-
Flow Conditions: The reactants are carried in a turbulent flow of an inert buffer gas (e.g., Argon) at a specific temperature and pressure.[2] The high flow rate ensures rapid mixing and minimizes wall reactions.
-
Reaction Zone: The reaction occurs within a defined length of the flow tube. The reaction time can be precisely controlled by varying the flow velocity or the position of the reactant injector.
-
Detection: The concentration of the chlorine atoms is monitored at the end of the reaction zone using a sensitive detection method, such as resonance fluorescence.
-
Kinetic Analysis: By measuring the decay of the chlorine atom concentration as a function of the other reactant's concentration, the second-order rate constant for the reaction can be determined. The temperature dependence of the rate constant can be investigated by performing experiments at different temperatures, allowing for the determination of the Arrhenius parameters.[2]
The Computational Chemist's Armory: Predicting Chlorine Reactions from First Principles
Computational chemistry offers a powerful complementary approach to experimentation, enabling the exploration of reaction mechanisms at the molecular level.[4] By solving the Schrödinger equation for a given system, quantum chemical calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them.[5][6]
Key Computational Methods
Ab initio molecular orbital calculations and Density Functional Theory (DFT) are the workhorses of computational chemistry for studying reaction mechanisms.[5] High-level ab initio methods, such as Quadratic Configuration Interaction with single and double excitations and a perturbative treatment of triple excitations (QCISD(T)) , can provide highly accurate descriptions of potential energy surfaces, though they are computationally expensive.[5] DFT offers a more computationally tractable alternative that can still provide good accuracy for many systems.
A crucial aspect of computational studies is the validation of the chosen theoretical model. This often involves comparing calculated properties, such as reaction energies and activation barriers, with available experimental data.[6] It is also important to be aware of potential pitfalls, such as spin contamination in calculations involving open-shell species (radicals), which can lead to inaccurate results.[6]
Computational Protocol: Predicting the Mechanism of a Chlorine Atom Reaction
-
Model System Definition: The reactants (e.g., a chlorine atom and an organic molecule) are defined in terms of their atomic coordinates.
-
Potential Energy Surface Exploration: Quantum chemical calculations are performed to locate the stationary points on the potential energy surface. This includes optimizing the geometries of the reactants, products, any stable intermediates, and the transition states connecting them.
-
Frequency Calculations: Vibrational frequency calculations are performed at each stationary point to confirm its nature (minimum or first-order saddle point) and to obtain zero-point vibrational energies and thermal corrections.
-
Reaction Pathway Confirmation: An Intrinsic Reaction Coordinate (IRC) calculation is often performed to confirm that a located transition state indeed connects the desired reactants and products.[7]
-
Thermochemical and Kinetic Parameter Calculation: The energies of the stationary points are used to calculate reaction enthalpies, activation energies, and, through the application of Transition State Theory (TST) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory, reaction rate constants.[6][7]
Head-to-Head Comparison: Experiment vs. Computation
| Feature | Experimental Methods | Computational Methods |
| Nature of Information | Macroscopic observables (rate constants, product distributions) | Microscopic details (molecular structures, potential energy surfaces) |
| Direct Observation | Direct measurement of physical phenomena | Theoretical prediction based on first principles |
| Intermediates | Can be difficult to detect, especially if short-lived | Can be readily identified and characterized |
| Transition States | Cannot be directly observed | Can be located and their properties calculated |
| Accuracy | Subject to experimental errors (systematic and random) | Dependent on the level of theory and basis set; subject to theoretical approximations |
| Cost & Time | Can be expensive and time-consuming, requiring specialized equipment | Computationally intensive, but costs are decreasing with improved hardware and algorithms |
| Applicability | Limited by experimental conditions (temperature, pressure, solubility) | Can be applied to a wide range of conditions, including those difficult to access experimentally |
| Safety | May involve hazardous materials and conditions | Inherently safe |
Case Study: The Reaction of Chlorine with Methane
The reaction of a chlorine atom with methane (CH₄) to produce a methyl radical (•CH₃) and hydrogen chloride (HCl) is a classic example of a free-radical chain reaction and has been studied extensively by both experimental and computational methods.[2][8]
Experimental Findings:
Using the turbulent flow tube technique, the Arrhenius expression for the reaction Cl + CH₄ → HCl + CH₃ was determined to be k = (7.0 ± 1.6) × 10⁻¹² exp[−(1270 ± 60)/T] cm³ molecule⁻¹ s⁻¹.[2] This provides a quantitative measure of the reaction rate over a range of temperatures.
Computational Insights:
Computational studies of this reaction have mapped out the potential energy surface, confirming a direct hydrogen abstraction mechanism.[6] These calculations provide the activation energy for the reaction, which is in good agreement with the experimentally determined value.[6] Furthermore, computational models can rationalize the observed negative temperature dependence of some chlorine atom reactions in terms of a chemical activation mechanism.[6]
Synergistic Application: A Unified Approach
Neither experimentation nor computation alone can provide a complete picture of a complex chemical reaction. The true power lies in their synergistic application. Experimental data are essential for validating and calibrating computational models. In turn, computational predictions can guide experimental design, helping to identify key intermediates to look for or suggesting reaction conditions that might favor a particular pathway.[9] For instance, computational chemistry can be used to predict probable transformation products of environmental contaminants, aiding in risk assessment.[10]
Conclusion
The study of chlorine reaction mechanisms has been significantly advanced by the parallel development of sophisticated experimental techniques and powerful computational methods. While experiments provide the ground truth of macroscopic observables, computations offer an unparalleled view into the microscopic world of molecular transformations. For researchers, scientists, and drug development professionals, a comprehensive understanding of both approaches is essential. By leveraging the strengths of each and recognizing their limitations, we can build more accurate, predictive, and ultimately more useful models of chemical reactivity, paving the way for new discoveries and innovations.
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Safety Operating Guide
Advanced Chlorine Disposal & Neutralization Protocols
Operational Hazard Assessment
Before initiating any disposal procedure, the immediate atmospheric hazards must be quantified. Chlorine is not merely an irritant; it is a potent oxidizer that creates immediate respiratory paralysis at high concentrations.
Critical Safety Thresholds
| Parameter | Limit | Physiological Consequence |
|---|
| OSHA PEL (Ceiling) | 1 ppm (
Core Directive: All disposal operations involving gas cylinders or concentrated solutions must be performed within a functioning fume hood with a face velocity of >100 fpm.
Chemical Neutralization Principles
Effective disposal relies on chemically converting toxic
Pathway A: Alkaline Hydrolysis (The Scrubber Method)
This is the standard for neutralizing chlorine gas streams.
-
Reagent: Sodium Hydroxide (
), 10-15% solution. -
Reaction Logic: We utilize cold, dilute NaOH.
[3] -
Causality: We avoid hot or highly concentrated NaOH to prevent the formation of Sodium Chlorate (
), which is a shock-sensitive oxidizer when dry. The reaction produces Sodium Hypochlorite (Bleach), which is stable in solution but must be treated as hazardous waste.
Pathway B: Reductive Dechlorination (The Spill Method)
Used for liquid bleach waste or small-scale equipment decontamination.
-
Reagent: Sodium Thiosulfate (
).[4][5][6] -
Reaction Logic:
[4] -
Causality: Thiosulfate acts as a reducing agent, stripping oxygen from the hypochlorite. Note that this reaction generates acid (
and ), necessitating a final pH adjustment before disposal.
Experimental Workflow: Gas Scrubber Setup
For purging regulators, manifolds, or small lecture bottles, a multi-stage scrubber is required.
The "Suck-Back" Hazard: Chlorine gas is highly soluble in NaOH. As it dissolves, it creates a rapid vacuum in the line, capable of pulling caustic solution back into the regulator or cylinder. A trap is non-negotiable.
Figure 1: Multi-stage scrubbing train. The empty trap prevents caustic backflow into the gas source.
Protocol A: Active Gas Neutralization
Scope: Purging gas lines or disposing of small residual amounts in lecture bottles. Pre-requisites: Fume hood, Neoprene/PVC gloves, Face shield, Apron.
-
Prepare Scrubber Solution:
-
Dissolve 150g NaOH pellets in 1L of water (exothermic; add pellets slowly to water). Cool to room temperature.
-
Stoichiometry Check: 1 mole of
(71g) requires 2 moles of NaOH (80g). Always use a 2-fold molar excess of NaOH to ensure complete absorption and maintain high pH.
-
-
Assemble Apparatus (See Fig 1):
-
Connect the gas outlet to an empty filtering flask (Trap).
-
Connect the Trap outlet to a fritted gas dispersion tube submerged in Scrubber 1 (NaOH).
-
Connect Scrubber 1 outlet to Scrubber 2 (Backup NaOH).
-
-
Initiate Flow:
-
Open the control valve slowly.
-
Visual Check: Bubbles should pass through the frit. If bubbles disappear immediately upon exiting the frit, absorption is 100%. If bubbles reach the surface, slow the flow.
-
-
Completion & Verification:
-
Once flow ceases, allow the system to sit for 10 minutes.
-
Starch-Iodide Test: Wet a starch-iodide paper and hold it at the exhaust of Scrubber 2. Blue/Black color indicates chlorine breakthrough (process failed/saturated). No color change indicates success.
-
-
Disposal:
-
The scrubber solution now contains Sodium Hypochlorite (Bleach). Label as "Hazardous Waste: Basic Hypochlorite Solution" and request pickup. Do not acidify this waste, as it will regenerate chlorine gas.
-
Protocol B: Liquid Waste (Bleach) Deactivation
Scope: Neutralizing hypochlorite solutions generated from Protocol A or cleaning procedures.
-
Quantify: Determine the volume and approximate concentration of the hypochlorite waste.
-
Prepare Reductant: Make a 10% Sodium Thiosulfate solution.
-
Titration/Addition:
-
Slowly add Thiosulfate to the waste while stirring.
-
Exotherm Warning: This reaction generates heat. Monitor temperature.
-
-
Endpoint Verification:
-
Test with starch-iodide paper. The paper should remain white.
-
-
pH Adjustment:
-
The solution will likely be acidic (see Section 2).
-
Neutralize to pH 7-9 using Sodium Carbonate (
) or dilute NaOH.
-
-
Final Disposal:
-
Check local regulations.[7] In many jurisdictions, neutral, dechlorinated salt water can be drain-disposed with copious water. If in doubt, label as "Non-Hazardous Salt Waste" for EHS pickup.
-
Emergency Response Procedures
Scenario: Cylinder Leak or Regulator Failure
-
Immediate Action: Stop breathing. Evacuate the room immediately. Close the door.
-
Notification: Activate the building fire alarm/chemical spill alarm. Call EHS/Emergency Services.
-
Containment (If trained & equipped with SCBA only):
-
Check for leaks using ammonia vapor (squeeze bottle of dilute ammonium hydroxide). A white cloud (Ammonium Chloride) indicates the leak source.
-
Cylinder Coffin: If the cylinder cannot be shut off, it must be placed in a commercially available recovery vessel (e.g., Chlorine Institute Kit A or B) by a HazMat team.
-
Never spray water on a chlorine leak.[8] Water reacts with
to form hydrochloric acid, corroding the cylinder further and expanding the leak.
-
References
-
Occupational Safety and Health Administration (OSHA). Chlorine - Occupational Safety and Health Standards (1910.1000 Table Z-1). [Link]
-
National Research Council (NRC). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[9] National Academies Press.[9] [Link]
-
Centers for Disease Control and Prevention (CDC) - NIOSH. Chlorine: IDLH Documentation. [Link]
-
Eurofins. Dechlorination of Drinking Water Samples (EPA Methods). [Link]
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Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for Handling Chlorine
For researchers, scientists, and drug development professionals, the precise and controlled use of reactive chemicals is a daily reality. Among these, chlorine stands out for its broad utility and its significant inherent hazards. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when handling chlorine. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles that underpin safe laboratory practices.
The Imperative of Protection: Understanding Chlorine's Threat Profile
Chlorine is a potent oxidizing agent that exists as a greenish-yellow gas at room temperature and is often supplied as a liquefied compressed gas.[1][2][3] Its danger lies in its reactivity with biological tissues, particularly the moist membranes of the respiratory tract and eyes. Upon contact, it forms hydrochloric acid and hypochlorous acid, leading to severe irritation, chemical burns, and potentially fatal pulmonary edema.[4] Even brief exposure to low concentrations can cause symptoms like coughing, chest tightness, and eye irritation, while higher concentrations can be immediately dangerous to life or health (IDLH).[4][5]
The causality behind stringent PPE protocols is therefore clear: to create an impermeable barrier between the handler and the chemical in all its forms—gas, liquid, and residual contamination.
A Multi-Layered Defense: Selecting the Appropriate PPE Ensemble
The selection of PPE is not a one-size-fits-all prescription but a risk-based decision. The specific tasks, potential for exposure, and concentration of chlorine dictate the necessary level of protection.
Respiratory Protection: The Primary Shield
Inhalation is the most critical route of chlorine exposure. Therefore, respiratory protection is paramount. The choice of respirator is directly linked to the concentration of chlorine in the ambient atmosphere. All respiratory protection must be approved by the National Institute for Occupational Safety and Health (NIOSH).[6][7][8]
Key Considerations for Respirator Selection:
-
Exposure Levels: The type of respirator is determined by the expected or potential concentration of chlorine gas.[8]
-
Fit Testing: A proper seal between the respirator and the user's face is crucial for its effectiveness. OSHA's Respiratory Protection Standard (29 CFR 1910.134) mandates fit testing.[1][8]
-
Cartridge/Canister Service Life: For air-purifying respirators, a cartridge change schedule must be implemented based on objective data.[9][10]
| Chlorine Concentration (ppm) | Required Respirator Type | Assigned Protection Factor (APF) |
| ≤ 5 ppm | - Any chemical cartridge respirator with cartridge(s) for chlorine- Any supplied-air respirator (SAR) | 10 |
| ≤ 10 ppm | - A full facepiece chemical cartridge respirator with cartridge(s) for chlorine- A gas mask with a chin-style, front- or back-mounted canister for chlorine- Any supplied-air respirator with a full facepiece, helmet, or hood- Any self-contained breathing apparatus (SCBA) with a full facepiece | 50 |
| > 10 ppm (IDLH) or Unknown | - A positive-pressure supplied-air respirator with a full facepiece, helmet, or hood, and an auxiliary escape SCBA- A positive-pressure self-contained breathing apparatus (SCBA) with a full facepiece | 10,000 |
Data sourced from NIOSH recommendations.[2][7][8]
Workflow for Respirator Selection:
Caption: Decision tree for selecting appropriate respiratory protection based on chlorine concentration.
Eye and Face Protection: A Non-Negotiable Barrier
Chlorine gas and liquid are severely corrosive to the eyes.[7] Therefore, robust eye and face protection is mandatory.
-
Chemical Safety Goggles: Tight-fitting goggles provide a primary barrier against splashes and gas.[6][7]
-
Face Shield: A full face shield should be worn in conjunction with safety goggles, especially when there is a risk of splashes of liquid chlorine or high concentrations of gas.[1][6][7]
Skin and Body Protection: Preventing Dermal Contact
Liquid chlorine can cause severe skin burns, and even the gas can be irritating.[6] The choice of protective clothing depends on the potential for contact.
-
Gloves: Chemical-resistant gloves are essential.[6] Suitable materials include:
-
Aprons and Suits: For tasks with a higher risk of splashes, a chemical-resistant apron or a full-body encapsulating suit may be necessary.[6][7] In situations with high gas concentrations, a Level A protective suit, which is vapor-tight and used with an SCBA, is required.[12]
-
Footwear: Closed-toe shoes are a minimum requirement.[6] For significant handling operations, chemical-resistant boots are recommended.[7] Safety shoes are required when moving chlorine cylinders.[13]
| Material | Chlorine Resistance |
| Butyl Rubber | Excellent |
| Neoprene | Excellent |
| Viton® | Excellent |
| Nitrile | Good |
| Natural Rubber | Not Recommended |
| Polyvinyl Chloride (PVC) | Not Recommended |
Material compatibility data is crucial for ensuring the integrity of the protective barrier.[7]
Operational Protocols: From Donning to Disposal
A self-validating safety system relies on meticulous procedures. The following steps provide a framework for safe handling operations.
Pre-Operational Checklist
-
Inspect Your PPE: Before each use, visually inspect all components of your PPE for damage, degradation, or defects.[14]
-
Verify Respirator Cartridges: Ensure you have the correct cartridges for chlorine and that they are within their service life.
-
Confirm Emergency Equipment: Know the location and operational status of eyewash stations and safety showers.[6]
-
Review Emergency Procedures: Be familiar with the facility's emergency response plan for a chlorine release.[1]
Donning and Doffing PPE: A Critical Sequence
The order of putting on and taking off PPE is designed to minimize the risk of contamination.
Donning Sequence:
-
Gown or Suit
-
Respirator
-
Goggles and Face Shield
-
Gloves (cuffs of gloves should go over the sleeves of the gown)
Doffing Sequence (to minimize cross-contamination):
-
Gloves
-
Gown or Suit (peel it away from the body, turning it inside out)[15][16]
-
Goggles and Face Shield
-
Respirator (remove from the back)[16]
-
Wash hands thoroughly with soap and water.
Caption: Recommended sequence for donning and doffing PPE to prevent contamination.
Disposal of Contaminated PPE
Proper disposal is the final step in preventing exposure to yourself and others.
-
Designated Waste Containers: All disposable PPE contaminated with chlorine should be placed in a designated, clearly labeled, and sealed waste container.[15]
-
Handling Contaminated Items: When handling contaminated items for disposal, wear a fresh pair of gloves.[4]
-
Follow Institutional Protocols: Adhere to your institution's hazardous waste disposal procedures. This may involve specific bagging requirements and disposal vendors.
Emergency Response: Immediate Actions in Case of Exposure
In the event of a chlorine exposure, immediate and correct action is critical.
-
Inhalation: Immediately move the affected person to fresh air.[7][17][18] If breathing is difficult, trained personnel should administer emergency oxygen.[7] Seek immediate medical attention.[7][18]
-
Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[17][18] If liquid chlorine caused frostbite, do not rub the area or apply direct heat; seek immediate medical attention.[7]
-
Eye Contact: Immediately flush the eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open.[18] Seek immediate medical attention.
Emergency Decontamination Workflow:
Caption: Immediate steps for decontamination following chlorine exposure.
By adhering to these principles and procedures, you can effectively mitigate the risks associated with handling chlorine, ensuring a safer laboratory environment for yourself and your colleagues. This guide serves as a foundational resource, and it is imperative to supplement this information with your institution's specific safety protocols and ongoing training.
References
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- Know your limits. (2012, January 4). ISHN.com.
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- Chlorine - Emergency Preparedness. (2019, October 9). Virginia Department of Health.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
